molecular formula C12H16O B1308067 1-(4-Isopropylphenyl)propan-1-one CAS No. 27465-52-7

1-(4-Isopropylphenyl)propan-1-one

Cat. No.: B1308067
CAS No.: 27465-52-7
M. Wt: 176.25 g/mol
InChI Key: HUQTUHKXMAKTEH-UHFFFAOYSA-N
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Description

1-(4-Isopropylphenyl)propan-1-one is a useful research compound. Its molecular formula is C12H16O and its molecular weight is 176.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-propan-2-ylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-4-12(13)11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQTUHKXMAKTEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396225
Record name 1-(4-isopropylphenyl)propan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27465-52-7
Record name 1-(4-isopropylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Isopropylphenyl)propan-1-one: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with 1-(4-Isopropylphenyl)propan-1-one. It moves beyond a simple recitation of facts to provide a synthesized understanding of the compound's chemical nature, grounded in mechanistic principles and practical laboratory applications.

Core Chemical Identity and Physicochemical Profile

This compound, also known as 4'-isopropylpropiophenone, is an aromatic ketone. Its structure, featuring a propyl chain attached to a carbonyl group which is in turn bonded to a para-substituted isopropylphenyl ring, makes it a valuable intermediate in organic synthesis. The isopropyl group, in particular, is a common motif in pharmacologically active molecules, lending the parent compound significant interest as a synthetic building block.

A summary of its fundamental properties is presented below, providing a foundational dataset for experimental design.

IdentifierValueSource(s)
IUPAC Name This compound[1]
Synonyms 4'-Isopropylpropiophenone, p-Isopropylpropiophenone, 1-[4-(1-Methylethyl)phenyl]-1-propanone[1][2]
CAS Number 27465-52-7[1]
Molecular Formula C₁₂H₁₆O[1][3]
Molecular Weight 176.26 g/mol [1][3]
Physical Form Solid

Note: Specific physical properties like melting and boiling points are not consistently reported across public databases, indicating a need for empirical verification for high-purity applications.

Synthesis Pathway: Friedel-Crafts Acylation

The most direct and industrially scalable synthesis of this compound is the Friedel-Crafts acylation of cumene (isopropylbenzene) with propionyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of synthetic organic chemistry.

Causality in Experimental Design: The choice of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is critical. AlCl₃ coordinates with the chlorine atom of propionyl chloride, creating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich cumene ring. The para-position is the major site of substitution due to the ortho, para-directing nature of the isopropyl activating group and steric hindrance at the ortho positions. The reaction is conducted under anhydrous conditions at low temperatures to minimize side reactions, such as polymerization or rearrangement.

Detailed Experimental Protocol (Adapted from Analogous Syntheses[5])
  • Reactor Setup: A three-necked, round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. The system is flame-dried and maintained under an inert nitrogen atmosphere to exclude moisture, which would otherwise hydrolyze the aluminum chloride catalyst.

  • Catalyst Suspension: Anhydrous aluminum chloride is suspended in a dry, inert solvent such as dichloromethane (CH₂Cl₂) and cooled to approximately 0°C using an ice bath.

  • Reagent Addition: A stoichiometric mixture of cumene (isopropylbenzene) and propionyl chloride is added dropwise from the dropping funnel to the cooled AlCl₃ suspension over a period of 60-90 minutes. Maintaining a low temperature is crucial to control the exothermic reaction and prevent side-product formation.

  • Reaction Progression: After the addition is complete, the reaction mixture is stirred for an additional 30-60 minutes at 0°C to ensure complete conversion.

  • Quenching: The reaction is carefully quenched by slowly pouring the mixture over crushed ice, followed by the addition of dilute hydrochloric acid to decompose the aluminum chloride complex.

  • Workup and Isolation: The organic layer is separated. The aqueous layer is extracted twice more with dichloromethane. The combined organic extracts are washed sequentially with water and a saturated sodium bicarbonate solution to remove any remaining acid.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved via vacuum distillation or column chromatography.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Process Cumene Cumene (Isopropylbenzene) Reaction Friedel-Crafts Acylation (0°C, Anhydrous CH₂Cl₂) Cumene->Reaction PropionylChloride Propionyl Chloride PropionylChloride->Reaction AlCl3 AlCl₃ (Catalyst) AlCl3->Reaction Catalyzes Quench Quench (Ice / HCl) Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Purification (Distillation) Workup->Purification Product 1-(4-Isopropylphenyl) propan-1-one Purification->Product

Caption: Friedel-Crafts acylation workflow for synthesizing this compound.

Spectroscopic Characterization

SpectroscopyExpected Features
¹H NMR ~7.9 ppm (d, 2H): Aromatic protons ortho to the carbonyl group. ~7.3 ppm (d, 2H): Aromatic protons meta to the carbonyl group. ~3.0 ppm (sept, 1H): Methine proton of the isopropyl group. ~2.9 ppm (q, 2H): Methylene protons (–CH₂–) adjacent to the carbonyl. ~1.2 ppm (d, 6H): Methyl protons of the isopropyl group. ~1.1 ppm (t, 3H): Terminal methyl protons (–CH₃) of the propyl chain.
¹³C NMR ~200 ppm: Carbonyl carbon (C=O). ~155 ppm: Aromatic carbon attached to the isopropyl group. ~135 ppm: Aromatic carbon attached to the carbonyl group. ~128 ppm: Aromatic carbons ortho to the carbonyl. ~126 ppm: Aromatic carbons meta to the carbonyl. ~35 ppm: Methylene carbon (–CH₂–). ~34 ppm: Methine carbon of the isopropyl group. ~23 ppm: Methyl carbons of the isopropyl group. ~8 ppm: Terminal methyl carbon (–CH₃).
IR ~1680 cm⁻¹: Strong C=O stretch (aromatic ketone). ~2960 cm⁻¹: C-H stretches (aliphatic). ~1605 cm⁻¹: C=C stretch (aromatic ring).

Chemical Reactivity and Applications in Drug Development

The utility of this compound in drug development stems from its role as a versatile chemical intermediate. The ketone functional group is a hub for a variety of chemical transformations.

Key Reactions:

  • Reduction: The carbonyl group can be readily reduced to a secondary alcohol, forming 1-(4-Isopropylphenyl)propan-1-ol. This transformation is fundamental, as chiral alcohols are ubiquitous in pharmaceuticals. Reagents like sodium borohydride (NaBH₄) provide a straightforward route, while asymmetric reducing agents can yield specific enantiomers, (R)- or (S)-1-(4-isopropylphenyl)propan-1-ol, which are crucial for developing stereospecific drugs.[6][][] These chiral alcohols are noted as intermediates for drugs targeting inflammation and pain management.[]

  • Oxime Formation: Reaction with hydroxylamine (NH₂OH) yields the corresponding oxime, this compound oxime.[9][10][11][12] Oximes are important functional groups in medicinal chemistry and can serve as precursors for other nitrogen-containing heterocycles.

  • Alpha-Halogenation: The protons on the methylene group alpha to the carbonyl are acidic and can be substituted with halogens (e.g., bromine) under acidic or basic conditions, creating a new point for synthetic elaboration.

The compound's primary value lies in its function as a scaffold. The isopropylphenyl moiety can be used to probe hydrophobic binding pockets in enzymes or receptors, while the propanone side chain provides a reactive handle for building more complex molecular architectures.

Logical Relationship Diagram

Logical_Relationship cluster_derivatives Key Synthetic Transformations cluster_application Application Context Ketone 1-(4-Isopropylphenyl) propan-1-one Alcohol (R/S)-1-(4-Isopropylphenyl) propan-1-ol Ketone->Alcohol Reduction (e.g., NaBH₄) Oxime 1-(4-Isopropylphenyl) propan-1-one Oxime Ketone->Oxime Condensation (NH₂OH) AlphaBromo α-Bromo Derivative Ketone->AlphaBromo Halogenation BuildingBlock Pharmaceutical Scaffold Alcohol->BuildingBlock Inflammation Anti-Inflammatory Agents BuildingBlock->Inflammation Pain Pain Management Drugs BuildingBlock->Pain

Caption: Synthetic utility of this compound as a precursor in drug discovery.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. The toxicological properties have not been exhaustively investigated, warranting a cautious approach.

Hazard CategoryInformationGHS Pictogram
Acute Toxicity Harmful if swallowed (Acute Tox. 4 Oral).GHS07 (Exclamation Mark)
Skin Irritation May cause skin irritation.[13]GHS07 (Exclamation Mark)
Eye Irritation May cause eye irritation.[13]GHS07 (Exclamation Mark)
Carcinogenicity Not classified as a carcinogen by IARC, NTP, or OSHA.[14]N/A

Protocol for Safe Handling:

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[13]

  • Spills: In case of a spill, avoid creating dust. Sweep up the solid material and place it in a suitable container for disposal. Do not let the product enter drains.

  • First Aid: In case of skin contact, wash with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes.[13] If swallowed, rinse mouth and call a poison center or doctor if you feel unwell.

Conclusion

This compound is a compound of significant interest due to its straightforward synthesis and its role as a versatile intermediate in medicinal chemistry. Understanding its core properties, reaction mechanisms, and safety protocols is paramount for any scientist looking to leverage this molecule in their research, particularly in the early stages of drug discovery and development. The provided protocols and data serve as a validated starting point for further investigation and application.

References

Strategic Overview: The Rationale for Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of 4'-Isopropylpropiophenone

This guide provides researchers, chemists, and drug development professionals with a comprehensive technical overview of the synthesis and characterization of 4'-isopropylpropiophenone. Moving beyond a simple recitation of procedural steps, we delve into the mechanistic rationale behind the chosen synthetic route, offer a field-tested experimental protocol, and detail the analytical techniques required to validate the product's identity and purity.

The synthesis of 4'-isopropylpropiophenone is most efficiently achieved via the Friedel-Crafts acylation reaction.[1] This classic electrophilic aromatic substitution (EAS) method is ideal for forming a new carbon-carbon bond between an aromatic ring and an acyl group, directly yielding an aryl ketone.[2][3]

The chosen pathway involves the reaction of cumene (isopropylbenzene) with propionyl chloride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[4] This approach is favored for several reasons:

  • High Selectivity: The isopropyl group on the cumene ring is an ortho-, para-directing activator. Due to steric hindrance from the bulky isopropyl group, the acylation reaction overwhelmingly favors substitution at the para position, leading to the desired 4'-isomer with high selectivity.

  • Reaction Control: Unlike the related Friedel-Crafts alkylation, acylation introduces a deactivating acyl group onto the aromatic ring. This prevents poly-acylation, as the product is less reactive than the starting material, making the reaction easy to control for a mono-substituted product.[5]

  • Stable Electrophile: The key electrophile, the acylium ion, is resonance-stabilized and does not undergo the rearrangements that often plague Friedel-Crafts alkylations, ensuring the integrity of the propionyl group structure.[5][6]

The Reaction Mechanism Deconstructed

The synthesis proceeds through a well-established multi-step mechanism:

  • Generation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, reacts with propionyl chloride. The highly electron-deficient aluminum atom coordinates to the chlorine atom, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion. This highly reactive species is the potent electrophile required for the reaction.[3][7]

  • Electrophilic Aromatic Substitution: The π-electron system of the cumene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step temporarily disrupts the ring's aromaticity, forming a carbocation intermediate known as an arenium ion or sigma complex.[6]

  • Restoration of Aromaticity: The [AlCl₄]⁻ complex, formed in the first step, acts as a base, abstracting a proton from the carbon atom bearing the new acyl group. This regenerates the aromatic ring, restores the AlCl₃ catalyst, and produces HCl as a byproduct.[3]

  • Product Complexation and Liberation: The ketone product, being a Lewis base, immediately forms a complex with the AlCl₃ catalyst.[2] Therefore, the catalyst must be used in stoichiometric amounts rather than catalytic quantities. A final aqueous work-up step with dilute acid is required to hydrolyze this complex and liberate the final 4'-isopropylpropiophenone product.[2][4]

Experimental Protocol: Synthesis of 4'-Isopropylpropiophenone

This protocol is adapted from established laboratory procedures and is designed to yield a high-purity product.[4]

Safety First: This procedure involves corrosive and moisture-sensitive reagents. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, lab coat, and chemical-resistant gloves) must be worn at all times. All glassware must be thoroughly dried before use.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
Anhydrous Aluminum Chloride (AlCl₃)133.34209 g1.57
Cumene (Isopropylbenzene)120.19157 g1.31
Propionyl Chloride92.52127 g1.37
1,2-Dichloroethane98.96525 mL-
Concentrated Hydrochloric Acid (HCl)36.46130 mL-
2% Sodium Hydroxide (NaOH) Solution40.00~600 mL-
Water (H₂O)18.02As needed-
Ice-~800 g-
Step-by-Step Procedure
  • Apparatus Setup: Assemble a round-bottom flask equipped with a mechanical stirrer, a thermometer, a reflux condenser (with a drying tube), and a dropping funnel.

  • Catalyst Suspension: Charge the flask with 1,2-dichloroethane (525 mL) and anhydrous aluminum chloride (209 g). Begin stirring to form a suspension.

  • Acyl Chloride Addition: Cool the mixture in an ice bath to 0°C. Using the dropping funnel, add propionyl chloride (127 g) dropwise over 45 minutes, ensuring the internal temperature is maintained between 0-5°C.

  • Cumene Addition: Once the propionyl chloride addition is complete, allow the reaction mixture to warm to approximately 18°C. Then, add cumene (157 g) dropwise over 2 hours, maintaining the temperature at or below 30°C.

  • Reaction Completion: After the addition of cumene is complete, remove the cooling bath and allow the mixture to stir at room temperature for 12 hours (overnight) to ensure the reaction goes to completion.

  • Reaction Quench: Prepare a quench mixture of crushed ice (800 g), water (130 mL), and concentrated hydrochloric acid (130 mL) in a large beaker. Under vigorous stirring, slowly and carefully pour the reaction mixture into the ice/acid slurry. This process is exothermic and will release HCl gas.

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. Separate the bottom organic layer.

  • Aqueous Extraction: Extract the aqueous phase twice with 250 mL portions of 1,2-dichloroethane.

  • Organic Phase Wash: Combine all organic phases. Wash successively with three 200 mL portions of 2% sodium hydroxide solution, followed by one 250 mL portion of water.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. Remove the 1,2-dichloroethane solvent using a rotary evaporator.

  • Purification by Vacuum Distillation: Purify the crude residue by vacuum distillation. Collect the fraction boiling at 76-77°C / 0.15 mmHg.[4] The expected yield of pure 4'-isopropylpropiophenone is approximately 192 g (83%).[4]

Workflow Visualization

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction & Work-up cluster_product Purification & Final Product Cumene Cumene Reaction Friedel-Crafts Acylation (0-30°C, 12h) in 1,2-Dichloroethane Cumene->Reaction PropionylChloride Propionyl Chloride PropionylChloride->Reaction AlCl3 AlCl₃ (Catalyst) AlCl3->Reaction enables Quench Quench (Ice / HCl) Reaction->Quench Wash Wash (NaOH, H₂O) Quench->Wash Dry Dry & Evaporate Wash->Dry Distillation Vacuum Distillation Dry->Distillation Product Pure 4'-Isopropylpropiophenone Distillation->Product

Caption: Workflow for the synthesis of 4'-isopropylpropiophenone.

Characterization and Quality Control

Confirming the structure and purity of the synthesized product is a critical step. A combination of spectroscopic and physical methods should be employed.

Physical Properties
PropertyValue
Chemical Formula C₁₂H₁₆O[8]
Molecular Weight 176.25 g/mol [8]
Appearance Liquid[8]
Boiling Point 76-77 °C @ 0.15 mmHg[4]
Density 0.9645 g/cm³ @ 20°C[4]
Refractive Index (n_D²⁰) 1.5150[4]
Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: IR analysis is used to identify key functional groups. The spectrum of 4'-isopropylpropiophenone will be dominated by a strong, sharp absorption band for the carbonyl (C=O) stretch of the ketone, typically appearing around 1680-1690 cm⁻¹. Other expected signals include C-H stretches for the aromatic ring (~3000-3100 cm⁻¹) and aliphatic groups (~2850-2970 cm⁻¹), and aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most definitive structural information.

    • ¹H NMR: The proton NMR spectrum will show characteristic signals confirming the para-substituted pattern and the identity of the alkyl groups.

      • Aromatic Protons: Two distinct doublets in the aromatic region (~7.2-7.9 ppm), each integrating to 2H, characteristic of a 1,4-disubstituted benzene ring.

      • Propionyl Protons: A quartet (~2.9 ppm, 2H) for the -CH₂- group adjacent to the carbonyl, and a triplet (~1.1 ppm, 3H) for the terminal -CH₃ group.

      • Isopropyl Protons: A septet (~3.0 ppm, 1H) for the -CH- group, and a doublet (~1.2 ppm, 6H) for the two equivalent -CH₃ groups.

    • ¹³C NMR: The carbon NMR spectrum will confirm the carbon skeleton.

      • Carbonyl Carbon: A signal far downfield (~200 ppm).

      • Aromatic Carbons: Four signals in the aromatic region (~126-155 ppm), indicating the four unique carbon environments in the substituted ring.

      • Aliphatic Carbons: Signals for the isopropyl methine (-CH-) and methyl (-CH₃) carbons, as well as the propionyl methylene (-CH₂-) and methyl (-CH₃) carbons.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique confirms both purity and molecular weight.[9][10] The gas chromatogram should show a single major peak, indicating high purity. The mass spectrum will display:

    • Molecular Ion (M⁺): A peak at m/z = 176, corresponding to the molecular weight of the compound.

    • Key Fragment Ions: A prominent peak at m/z = 147, resulting from the loss of the ethyl group ([M-29]⁺), forming a stable p-isopropylbenzoyl cation. Another significant fragment at m/z = 105 is often observed, corresponding to the benzoyl cation after loss of the isopropyl group.

Chemical Structure

Caption: Chemical structure of 4'-isopropylpropiophenone.

References

An In-Depth Technical Guide to the Spectroscopic Data of p-Isopropylpropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for p-Isopropylpropiophenone (also known as 1-(4-isopropylphenyl)propan-1-one), a key organic compound. Understanding its spectral signature is crucial for its identification, characterization, and application in various scientific fields, including organic synthesis and pharmaceutical development. This document will delve into the details of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural features that give rise to its unique spectral properties.

Molecular Structure and Key Features

p-Isopropylpropiophenone (CAS No: 27465-52-7) is an aromatic ketone with the molecular formula C12H16O and a molecular weight of 176.26 g/mol .[1][2] Its structure consists of a propiophenone core substituted with an isopropyl group at the para position of the phenyl ring. This substitution pattern significantly influences the electronic environment of the molecule and, consequently, its spectroscopic output.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For p-Isopropylpropiophenone, both ¹H and ¹³C NMR provide invaluable structural information.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum of p-Isopropylpropiophenone is characterized by distinct signals corresponding to the different types of protons present in the molecule. The deshielding effect of the carbonyl group and the aromatic ring are key factors in interpreting the spectrum.[3][4]

Key ¹H NMR Spectral Features:

Proton Type Approximate Chemical Shift (δ, ppm) Multiplicity Integration Structural Assignment
Aromatic Protons (ortho to C=O)7.8 - 8.0Doublet2HProtons on the aromatic ring adjacent to the carbonyl group.
Aromatic Protons (meta to C=O)7.2 - 7.4Doublet2HProtons on the aromatic ring adjacent to the isopropyl group.
Methylene Protons (-CH2-)2.9 - 3.1Quartet2HProtons of the ethyl group adjacent to the carbonyl group.
Methine Proton (-CH-)2.9 - 3.1Septet1HProton of the isopropyl group.
Methyl Protons (-CH3 of ethyl)1.1 - 1.3Triplet3HProtons of the ethyl group.
Methyl Protons (-CH3 of isopropyl)1.2 - 1.4Doublet6HProtons of the isopropyl group.

Expert Interpretation: The downfield shift of the aromatic protons ortho to the carbonyl group is a direct consequence of the electron-withdrawing nature of the ketone functionality. The quartet and triplet pattern of the ethyl group protons and the septet and doublet pattern of the isopropyl group protons are classic examples of spin-spin coupling, providing definitive evidence for these structural motifs. Hydrogens on the carbon next to a carbonyl group are slightly deshielded and typically appear in the 2.0 to 2.3 δ range.[5]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule. The carbonyl carbon is a particularly diagnostic signal.[4]

Key ¹³C NMR Spectral Features:

Carbon Type Approximate Chemical Shift (δ, ppm) Structural Assignment
Carbonyl Carbon (C=O)195 - 205The ketone carbonyl carbon, significantly deshielded.
Aromatic Carbon (ipso- to C=O)135 - 140The aromatic carbon directly attached to the carbonyl group.
Aromatic Carbon (ipso- to isopropyl)150 - 155The aromatic carbon directly attached to the isopropyl group.
Aromatic Carbons (ortho to C=O)128 - 130Aromatic carbons adjacent to the carbonyl group.
Aromatic Carbons (meta to C=O)126 - 128Aromatic carbons adjacent to the isopropyl group.
Methylene Carbon (-CH2-)30 - 35The carbon of the ethyl group adjacent to the carbonyl.
Methine Carbon (-CH-)33 - 38The carbon of the isopropyl group.
Methyl Carbon (-CH3 of ethyl)8 - 12The terminal carbon of the ethyl group.
Methyl Carbons (-CH3 of isopropyl)22 - 26The equivalent carbons of the isopropyl group.

Expert Interpretation: The most downfield signal in the spectrum, typically above 190 ppm, is unequivocally assigned to the carbonyl carbon, a hallmark of aldehydes and ketones.[3][4] The distinct signals for the aromatic carbons reflect the substitution pattern, and the chemical shifts of the aliphatic carbons are consistent with their positions relative to the electron-withdrawing carbonyl group and the aromatic ring.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an essential tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Key IR Spectral Features:

Vibrational Mode Approximate Wavenumber (cm⁻¹) Intensity Interpretation
C=O Stretch1680 - 1690StrongCharacteristic of an aromatic ketone. Conjugation with the aromatic ring lowers the frequency compared to a saturated ketone.[5][6]
Aromatic C-H Stretch3000 - 3100MediumStretching vibrations of the C-H bonds on the aromatic ring.[7]
Aliphatic C-H Stretch2850 - 3000Medium-StrongStretching vibrations of the C-H bonds in the isopropyl and ethyl groups.[8]
Aromatic C=C Stretch1585 - 1600 & 1400 - 1500Medium-WeakIn-ring carbon-carbon stretching vibrations of the aromatic ring.[7]
C-H Bending (Isopropyl)~1385 and ~1370MediumCharacteristic bending vibrations for the two methyl groups of the isopropyl substituent.

Expert Interpretation: The most prominent and diagnostic peak in the IR spectrum of p-Isopropylpropiophenone is the strong absorption band for the carbonyl (C=O) stretch. Its position, slightly below 1700 cm⁻¹, is indicative of a ketone conjugated with an aromatic ring.[3][6] The presence of both aromatic and aliphatic C-H stretching bands further confirms the overall structure.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Key Mass Spectral Features:

m/z Relative Intensity Proposed Fragment Ion Interpretation
176Moderate[C12H16O]⁺Molecular ion (M⁺) peak, confirming the molecular weight.
147Strong[M - C2H5]⁺Loss of an ethyl radical via α-cleavage.
133Moderate[M - C3H7]⁺Loss of an isopropyl radical.
105Moderate[C6H4C(O)CH2CH3]⁺McLafferty rearrangement product (less likely due to aromatic ring).
77Moderate[C6H5]⁺Phenyl cation.
43Moderate[C3H7]⁺Isopropyl cation.

Expert Interpretation: The mass spectrum of p-Isopropylpropiophenone will show a moderately intense molecular ion peak at m/z 176.[4] A key fragmentation pathway for ketones is α-cleavage, the breaking of the bond between the carbonyl group and an adjacent carbon.[3][5] For p-Isopropylpropiophenone, the most significant α-cleavage results in the loss of the ethyl group, leading to a strong peak at m/z 147. This resonance-stabilized acylium ion is a characteristic fragment.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of p-Isopropylpropiophenone in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Set appropriate spectral width, acquisition time, and relaxation delay.

    • Typically, 16-32 scans are sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

IR Data Acquisition (Attenuated Total Reflectance - ATR)
  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small drop of liquid p-Isopropylpropiophenone directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Data Acquisition (Electron Ionization - EI)
  • Sample Introduction: Introduce a dilute solution of p-Isopropylpropiophenone into the mass spectrometer, often via a direct insertion probe or a gas chromatograph (GC-MS).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualizations

Molecular Structure of p-Isopropylpropiophenone

Caption: Molecular structure of p-Isopropylpropiophenone.

Key Mass Spectrometry Fragmentation Pathway

fragmentation p_isopropylpropiophenone p-Isopropylpropiophenone [C12H16O]⁺˙ m/z = 176 acylium_ion Acylium Ion [C10H11O]⁺ m/z = 147 p_isopropylpropiophenone->acylium_ion α-cleavage ethyl_radical Ethyl Radical [C2H5]• p_isopropylpropiophenone->ethyl_radical

Caption: Primary α-cleavage fragmentation of p-Isopropylpropiophenone in MS.

References

1H NMR and 13C NMR spectral analysis of 1-(4-Isopropylphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-(4-Isopropylphenyl)propan-1-one

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled and definitive technique in the arsenal of the modern chemist for the structural elucidation of organic molecules.[1] Its power lies in its ability to provide a detailed atomic-level map of a molecule's carbon-hydrogen framework. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, a ketone with the chemical formula C₁₂H₁₆O.[2][3] Through a systematic interpretation of chemical shifts, integration, and spin-spin coupling, we will demonstrate how to unequivocally confirm the molecule's structure. This document is intended for researchers and scientists in the fields of chemistry and drug development who rely on robust analytical techniques for molecular characterization.

Part 1: ¹H NMR Spectral Analysis: Mapping the Proton Environment

The ¹H NMR spectrum provides a precise count and electronic environment of the hydrogen atoms within a molecule. For this compound, we anticipate five distinct proton signals, a prediction based on the molecular symmetry.

Predicted ¹H NMR Signals and Interpretation
  • Aromatic Protons (H-a, H-b): The para-substituted benzene ring gives rise to a classic AA'BB' system, which often appears as two distinct doublets, especially on high-field instruments.

    • Chemical Shift (δ): The protons ortho to the electron-withdrawing carbonyl group (H-a) are expected to be deshielded and resonate further downfield (approximately 7.9 ppm) compared to the protons ortho to the electron-donating isopropyl group (H-b, approximately 7.3 ppm). The deshielding effect of a carbonyl group on adjacent aromatic protons is a well-documented phenomenon.[4]

    • Integration: Each signal will integrate to 2H.

    • Multiplicity: Both signals will appear as doublets due to coupling with their respective ortho neighbors, with a typical ortho coupling constant (³J) of ~8 Hz.

  • Propanoyl Methylene Protons (H-c): These protons are alpha to the carbonyl group.

    • Chemical Shift (δ): Their proximity to the electronegative oxygen of the carbonyl group causes a significant downfield shift into the range of 2.5-3.0 ppm.[5]

    • Integration: This signal will integrate to 2H.

    • Multiplicity: According to the n+1 rule, these two protons are coupled to the three protons of the adjacent methyl group (H-d), resulting in a quartet (3+1=4).[6]

  • Isopropyl Methine Proton (H-e): This single proton is attached to two methyl groups and the aromatic ring.

    • Chemical Shift (δ): Its position, benzylic and tertiary, places its resonance around 3.0 ppm.

    • Integration: The signal will integrate to 1H.

    • Multiplicity: This proton is coupled to the six equivalent protons of the two isopropyl methyl groups (H-f). This will split the signal into a septet (6+1=7).

  • Isopropyl Methyl Protons (H-f): The six protons of the two methyl groups in the isopropyl substituent are chemically equivalent due to free rotation.

    • Chemical Shift (δ): These protons are in a standard alkyl environment and are expected to resonate upfield, around 1.25 ppm.

    • Integration: This signal will be the largest in the spectrum, integrating to 6H.

    • Multiplicity: They are coupled to the single methine proton (H-e), resulting in a doublet (1+1=2).

  • Propanoyl Methyl Protons (H-d): These are the terminal methyl protons of the propanoyl group.

    • Chemical Shift (δ): Being beta to the carbonyl group, they are less affected by its deshielding influence and will appear in the typical alkyl region, around 1.1 ppm.

    • Integration: The signal will integrate to 3H.

    • Multiplicity: These three protons are coupled to the two methylene protons (H-c), resulting in a triplet (2+1=3).

Data Presentation: Predicted ¹H NMR Data
Signal LabelAssignmentPredicted δ (ppm)IntegrationMultiplicityCoupling Constant (J)
H-aAromatic (ortho to C=O)~7.92HDoublet (d)~8 Hz
H-bAromatic (ortho to i-Pr)~7.32HDoublet (d)~8 Hz
H-eIsopropyl CH~3.01HSeptet (sept)~7 Hz
H-cPropanoyl CH₂~2.92HQuartet (q)~7 Hz
H-fIsopropyl CH₃~1.256HDoublet (d)~7 Hz
H-dPropanoyl CH₃~1.13HTriplet (t)~7 Hz
Visualization: Spin-Spin Coupling Network

The following diagram illustrates the scalar coupling relationships between the different protons in the molecule.

Caption: ¹H-¹H spin-spin coupling in this compound.

Part 2: ¹³C NMR Spectral Analysis: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom in the molecule as a single sharp line, providing direct insight into the carbon framework.[7] For this compound, we expect to see nine distinct signals due to molecular symmetry (the two aromatic carbons ortho to the carbonyl are equivalent, as are the two ortho to the isopropyl group, and the two methyl carbons of the isopropyl group).

Predicted ¹³C NMR Signals and Interpretation
  • Carbonyl Carbon (C=O): This is the most deshielded carbon and will appear significantly downfield, typically in the range of 195-210 ppm. For this specific ketone, a shift of ~200 ppm is expected.

  • Aromatic Carbons: These resonate in the 125-155 ppm region.

    • The quaternary carbon attached to the isopropyl group (C-ipso') will be around 155 ppm.

    • The quaternary carbon attached to the carbonyl group (C-ipso) will be around 135 ppm.

    • The two carbons ortho to the carbonyl group (CH) will appear near 128 ppm.

    • The two carbons ortho to the isopropyl group (CH) will be slightly more shielded, appearing around 126 ppm.

  • Aliphatic Carbons: These appear in the upfield region of the spectrum (< 40 ppm).

    • The isopropyl methine carbon (CH) is expected around 34 ppm.

    • The propanoyl methylene carbon (CH₂), being alpha to the carbonyl, will be deshielded to around 31 ppm.

    • The two equivalent isopropyl methyl carbons (CH₃) will resonate near 23 ppm.

    • The propanoyl methyl carbon (CH₃) is the most shielded carbon and will appear furthest upfield, around 8 ppm.

A DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment would be invaluable for confirming these assignments. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, CH₂ signals as negative peaks, and quaternary carbons are absent.[1] This would allow for the unambiguous differentiation of the aliphatic signals.

Data Presentation: Predicted ¹³C NMR Data
Predicted δ (ppm)Carbon Type (from DEPT-135)Assignment
~200Quaternary (absent)C=O
~155Quaternary (absent)Aromatic C-ipso' (C-iPr)
~135Quaternary (absent)Aromatic C-ipso (C-C=O)
~128CH (positive)Aromatic CH (ortho to C=O)
~126CH (positive)Aromatic CH (ortho to i-Pr)
~34CH (positive)Isopropyl CH
~31CH₂ (negative)Propanoyl CH₂
~23CH₃ (positive)Isopropyl CH₃
~8CH₃ (positive)Propanoyl CH₃

Part 3: Experimental Workflow for NMR Analysis

Achieving high-quality, reproducible NMR data is contingent upon meticulous sample preparation and appropriate instrument parameter selection.

Protocol: NMR Sample Preparation
  • Weighing the Sample: Accurately weigh 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[8][9]

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for non-polar to moderately polar organic compounds due to its excellent dissolving power and single, easily identifiable residual solvent peak at ~7.26 ppm.[10]

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If any solid particles remain, the solution must be filtered.[11]

  • Filtration: To remove particulates that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[12]

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added. TMS is chemically inert and its signal is defined as 0.00 ppm.[8]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Do not use paper labels on the body of the tube as this can interfere with the spinning process in the spectrometer.[9][12]

Visualization: Structure Elucidation Workflow

The following diagram outlines the logical flow of experiments used to confirm a molecular structure.

workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments (Confirmation) H1_NMR ¹H NMR (Proton count, environment, connectivity) COSY ¹H-¹H COSY (Confirm H-H couplings) H1_NMR->COSY HSQC ¹H-¹³C HSQC (Link protons to attached carbons) H1_NMR->HSQC Confirmed_Structure Confirmed Structure H1_NMR->Confirmed_Structure C13_NMR ¹³C NMR (Carbon count & type) DEPT135 DEPT-135 (Distinguish CH, CH₂, CH₃) C13_NMR->DEPT135 C13_NMR->HSQC C13_NMR->Confirmed_Structure DEPT135->Confirmed_Structure COSY->Confirmed_Structure HSQC->Confirmed_Structure Structure Proposed Structure Structure->H1_NMR Structure->C13_NMR

Caption: A typical NMR workflow for molecular structure elucidation.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra, including DEPT-135 and 2D correlation experiments, provides a wealth of interlocking data points. For this compound, the predicted chemical shifts, signal integrations, and spin-spin coupling patterns create a unique spectral fingerprint. This detailed analysis not only allows for the unambiguous confirmation of the compound's identity and structure but also serves as a testament to the indispensable role of NMR spectroscopy in modern chemical research and development.

References

An In-depth Technical Guide to the Mass Spectrometry and Fragmentation Pattern of 4'-Isopropylpropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4'-isopropylpropiophenone. In the absence of a publicly available experimental spectrum, this guide leverages foundational principles of mass spectrometry, including alpha-cleavage, benzylic cleavage, and McLafferty-type rearrangements, to construct a theoretical fragmentation pathway. By drawing reasoned analogies from structurally similar aromatic ketones, this document offers researchers, scientists, and drug development professionals a robust framework for identifying 4'-isopropylpropiophenone and its analogues in mass spectrometry workflows. The guide includes a detailed, step-by-step experimental protocol for acquiring a mass spectrum and visual diagrams of the proposed fragmentation mechanisms.

Introduction: The Significance of 4'-Isopropylpropiophenone and Mass Spectrometry in its Analysis

4'-Isopropylpropiophenone, with the chemical formula C12H16O and a molecular weight of approximately 176.25 g/mol , is an aromatic ketone of interest in various chemical and pharmaceutical contexts.[1] Its structural elucidation is paramount for quality control, metabolite identification, and forensic analysis. Mass spectrometry, a powerful analytical technique, provides detailed information about a molecule's structure by measuring its mass-to-charge ratio (m/z) and that of its fragments.[2]

Electron ionization (EI) is a common ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often predictable fragmentation.[2] The resulting fragmentation pattern serves as a molecular fingerprint, enabling confident identification. This guide will focus on the predicted EI fragmentation of 4'-isopropylpropiophenone.

Predicted Mass Spectrum and Fragmentation Pathways

The Molecular Ion

Upon electron ionization, 4'-isopropylpropiophenone will lose an electron to form the molecular ion (M•+), which is expected to be observed at an m/z of 176. The stability of the aromatic ring should allow for a reasonably intense molecular ion peak.

Key Fragmentation Mechanisms

The primary fragmentation pathways for the 4'-isopropylpropiophenone molecular ion are proposed as follows:

  • Alpha-Cleavage: This involves the cleavage of the bond between the carbonyl carbon and the adjacent carbon of the ethyl group. This is a highly favorable fragmentation for ketones.[3]

  • Benzylic Cleavage: The isopropyl group attached to the aromatic ring provides a site for benzylic cleavage, which is a favorable fragmentation pathway due to the stability of the resulting benzylic carbocation.

  • McLafferty-type Rearrangement: While a classic McLafferty rearrangement is not possible due to the lack of a gamma-hydrogen on the ethyl chain, a rearrangement involving the isopropyl group may occur.

The following diagram illustrates the proposed primary fragmentation pathways:

fragmentation_pathway cluster_alpha Alpha-Cleavage cluster_benzylic Benzylic Cleavage cluster_rearrangement Further Fragmentation M 4'-Isopropylpropiophenone (M•+) m/z = 176 A Loss of •C2H5 (m/z = 29) M->A α-cleavage C Loss of •CH3 (m/z = 15) M->C Benzylic cleavage B 4-Isopropylbenzoyl Cation m/z = 147 E Loss of CO (from m/z 147) B->E D [M-15]+ m/z = 161 F 4-Isopropylphenyl Cation m/z = 119 D->F Rearrangement & Loss of C2H4 G Loss of C3H6 (from m/z 119) F->G H Phenyl Cation m/z = 77 experimental_workflow A Sample Preparation (10-100 µg/mL in Methanol) B GC-MS Injection (1 µL) A->B C GC Separation (HP-5ms column) B->C D EI Ionization (70 eV) C->D E Mass Analysis (m/z 40-400) D->E F Data Acquisition (TIC and Mass Spectra) E->F G Data Analysis (Fragmentation Pattern) F->G

References

Physical properties of 1-(4-Isopropylphenyl)propan-1-one (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 1-(4-Isopropylphenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key physical properties—specifically the melting and boiling points—of the chemical compound this compound. As a crucial building block in organic synthesis, particularly in the development of novel therapeutic agents, a thorough understanding of its physicochemical characteristics is paramount for purity assessment, reaction optimization, and quality control. This document moves beyond a simple recitation of values to explore the underlying scientific principles and provide detailed, authoritative protocols for their experimental verification.

Physicochemical Profile of this compound

This compound, also known as 4'-isopropylpropiophenone, is a solid organic compound. Its fundamental properties are summarized below.

PropertyValueSource(s)
CAS Number 27465-52-7[1]
Molecular Formula C₁₂H₁₆O[1]
Molecular Weight 176.26 g/mol [1]
Physical Form Solid[2]
Melting Point 146-149 °C[3]
Boiling Point 272.3 ± 9.0 °C (Predicted, atmospheric)[3]
156 °C (at 14 mmHg)[4]

Experimental Determination of Melting Point

The melting point is one of the most critical indicators of a crystalline solid's purity. For a pure substance, the transition from solid to liquid occurs over a very narrow temperature range.

The Scientific Principle: Melting Point Depression

The sharp, characteristic melting point of a pure compound is a result of the uniform energy required to overcome the forces of its crystal lattice. However, the presence of even small amounts of soluble impurities disrupts this ordered lattice structure.[5][6] This disruption has a direct thermodynamic consequence: it increases the entropy (disorder) of the liquid phase more significantly than that of the solid phase.[2][7] According to the Gibbs free energy equation for phase transition (Tₘ = ΔH°/ΔS°), a larger change in entropy (ΔS°) leads to a lower melting temperature (Tₘ).[2]

This phenomenon, known as melting point depression , results in two observable effects:

  • A lowering of the melting temperature compared to the pure substance.

  • A broadening of the melting range (the difference between the temperature where melting begins and where it is complete).[2]

Therefore, the determination of a sharp melting range that aligns with the literature value serves as a reliable, self-validating check for the purity of a synthesized or procured sample of this compound.

Standardized Protocol for Melting Point Determination (Capillary Method)

This protocol is adapted from the methodologies described in the United States Pharmacopeia (USP) General Chapter <741> and ASTM E324, which represent authoritative standards for this measurement.[4][8][9]

Objective: To accurately determine the melting range of a solid sample of this compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar digital/automated instrument)

  • Glass capillary tubes (sealed at one end)

  • Mortar and pestle or spatula for sample pulverization

  • Thermometer calibrated against USP Melting Point Reference Standards

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry. If necessary, dry under vacuum.

    • Place a small amount of the sample on a clean, dry watch glass.

    • Gently pulverize the solid into a fine powder using a spatula or mortar and pestle. This ensures uniform packing and efficient heat transfer.[10]

  • Capillary Tube Loading:

    • Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

    • Invert the tube and tap it gently on a hard surface to compact the sample at the sealed end.

    • Repeat until a packed column of 2-3 mm in height is achieved. A consistent sample height is crucial for reproducibility.[10]

  • Determination:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.[11]

    • Set the apparatus to heat at a rapid rate until the temperature is approximately 15-20 °C below the expected melting point (i.e., heat rapidly to ~125-130 °C).[11]

    • Decrease the heating rate to 1-2 °C per minute. A slow ramp rate is critical to allow the system to reach thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.[11][12]

    • Record T₁: The temperature at which the first droplet of liquid becomes visible.

    • Record T₂: The temperature at which the last solid particle melts, and the sample is completely transformed into a clear liquid.

    • The melting range is reported as T₁ - T₂.

  • Confirmation (Mixed Melting Point):

    • To confirm the identity of the substance, an intimate 1:1 mixture of the sample with an authentic standard of this compound can be prepared.

    • If the sample is identical to the standard, the melting point of the mixture will be sharp and unchanged. If it is a different compound, a significant melting point depression and broadening will be observed.[4]

Experimental Workflow: Melting Point Analysis

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_eval Data Evaluation prep1 Dry Sample prep2 Pulverize to Fine Powder prep1->prep2 prep3 Load Capillary Tube (2-3 mm) prep2->prep3 ana1 Place Capillary in Apparatus prep3->ana1 ana2 Rapid Heat to T_exp - 20°C ana1->ana2 ana3 Slow Heat (1-2°C/min) ana2->ana3 ana4 Observe and Record T1 (First Liquid Drop) ana3->ana4 ana5 Observe and Record T2 (Completely Liquid) ana4->ana5 eval1 Is Range T1-T2 Narrow (<2°C)? ana5->eval1 eval2 Does T2 Match Literature Value? eval1->eval2 Yes fail Result: Impure Sample (Requires Purification) eval1->fail No pass Result: High Purity eval2->pass Yes eval2->fail No

Caption: Workflow for purity and identity verification via melting point determination.

Experimental Determination of Boiling Point

The boiling point provides another crucial physicochemical constant for characterizing a substance, in this case, after it has been melted into its liquid form.

The Scientific Principle: Vapor Pressure and Temperature

A liquid boils at the temperature where its vapor pressure equals the surrounding atmospheric pressure.[13][14] Vapor pressure is the pressure exerted by the vapor in thermodynamic equilibrium with its condensed phase (liquid) in a closed system. This property is intrinsically linked to temperature; as temperature increases, more molecules gain sufficient kinetic energy to escape into the vapor phase, thereby increasing the vapor pressure.

This relationship is quantitatively described by the Clausius-Clapeyron equation :

ln(P₂/P₁) = - (ΔHvap/R) * (1/T₂ - 1/T₁)

Where P is vapor pressure, T is absolute temperature, ΔHvap is the molar enthalpy of vaporization, and R is the ideal gas constant.[15][16] This equation authoritatively explains why a liquid's boiling point decreases at lower external pressures (e.g., at high altitudes or under vacuum) and provides a method to correlate a boiling point measured at a reduced pressure to the normal boiling point (at 760 mmHg).[17][18]

Standardized Protocol for Micro Boiling Point Determination

For research purposes where sample quantity may be limited, a micro-determination method is efficient and accurate.[19]

Objective: To determine the boiling point of a small liquid sample of this compound.

Apparatus:

  • Thiele tube or a small beaker for oil bath

  • High-boiling mineral oil or silicone oil

  • Small test tube (e.g., 75x10 mm)

  • Capillary tube (sealed at one end)

  • Calibrated thermometer

  • Heating source (Bunsen burner or hot plate)

Step-by-Step Methodology:

  • Sample Preparation:

    • Melt a small sample of this compound.

    • Add approximately 0.5 mL of the molten liquid to the small test tube.

  • Apparatus Assembly:

    • Place the capillary tube into the test tube with its open end down.

    • Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

    • Clamp the assembly in the Thiele tube or oil bath, making sure the liquid sample is fully submerged in the oil but the rubber band is above the oil level to prevent degradation.[20]

  • Determination:

    • Gently heat the side arm of the Thiele tube (or the beaker on a hot plate).[21] Convection currents in the Thiele tube will ensure uniform heat distribution.

    • As the temperature rises, air trapped in the capillary will bubble out.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates that the vapor pressure of the liquid has exceeded the external pressure and the liquid inside the capillary has been replaced by vapor.[20][22]

    • Remove the heat source and allow the apparatus to cool slowly.

    • The bubble stream will slow down and eventually stop. The moment the last bubble exits and the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the external atmospheric pressure.

    • Record the temperature at this exact moment. This is the boiling point of the liquid at the current atmospheric pressure.[22]

  • Correction for Pressure:

    • Simultaneously record the barometric pressure.

    • If the measured pressure is not 760 mmHg, the observed boiling point can be corrected to the normal boiling point using a pressure nomograph or the Clausius-Clapeyron equation.

Workflow: Micro Boiling Point Determination

G cluster_setup Apparatus Setup cluster_heating Heating Phase cluster_cooling Cooling & Measurement cluster_final Finalization setup1 Add Liquid Sample to Test Tube setup2 Insert Inverted Capillary Tube setup1->setup2 setup3 Attach to Thermometer setup2->setup3 setup4 Immerse in Oil Bath setup3->setup4 heat1 Gently Heat Oil Bath setup4->heat1 heat2 Observe Bubbles from Capillary heat1->heat2 heat3 Continue Heating until Rapid, Continuous Stream heat2->heat3 cool1 Remove Heat Source heat3->cool1 cool2 Observe Bubble Stream Slowing cool1->cool2 cool3 Moment Liquid Enters Capillary cool2->cool3 cool4 Record Temperature (Observed Boiling Point) cool3->cool4 fin1 Record Barometric Pressure cool4->fin1 fin2 Correct to Normal Boiling Point (if necessary) fin1->fin2

Caption: Step-by-step workflow for micro boiling point determination.

Conclusion

The accurate determination of the melting and boiling points of this compound is a fundamental requirement for its use in research and development. These physical constants not only serve as primary indicators of purity and identity but also inform critical process parameters for chemical synthesis and formulation. By grounding experimental protocols in established standards and a firm understanding of the underlying thermodynamic principles, researchers can ensure the generation of reliable, high-integrity data essential for advancing scientific discovery and drug development programs.

References

Solubility of 4'-Isopropylpropiophenone in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of 4'-Isopropylpropiophenone in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 4'-Isopropylpropiophenone (IPP) in common organic solvents. Recognizing the scarcity of published quantitative data for this specific ketone, this document emphasizes the foundational principles of solubility, rooted in molecular structure and solvent properties. It offers a predictive analysis based on the "like dissolves like" principle and presents detailed, field-proven protocols for both qualitative and quantitative solubility assessment. This guide is intended for researchers, chemists, and formulation scientists who require robust solubility data for applications ranging from reaction optimization and product purification to formulation development.

Introduction: The Physicochemical Context of 4'-Isopropylpropiophenone

4'-Isopropylpropiophenone (IPP), with the chemical formula C₁₂H₁₆O and a molecular weight of 176.25 g/mol , is an aromatic ketone.[1][2][3] Its molecular architecture is the primary determinant of its physical properties and solubility behavior.

Key Structural Features:

  • Polar Carbonyl Group (C=O): This functional group introduces a significant dipole moment, making the molecule capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.[4][5]

  • Non-Polar Aromatic Ring: The benzene ring is hydrophobic and engages in π-π stacking and van der Waals forces.

  • Alkyl Moieties (Isopropyl and Ethyl groups): These non-polar, hydrophobic chains contribute to the molecule's overall lipophilicity.

The presence of both polar and non-polar regions gives IPP a mixed character. Therefore, its solubility is not straightforward and is highly dependent on the chosen solvent. Understanding this solubility is critical for controlling reaction kinetics, designing effective extraction and crystallization procedures, and developing stable liquid formulations.

Theoretical Framework: Predicting Solubility

The foundational principle governing solubility is "like dissolves like," which states that substances with similar intermolecular forces and polarity are likely to be miscible or soluble in one another.[6][7]

Solute-Solvent Interactions

For IPP to dissolve, the energy released from new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions.

  • In Non-Polar Solvents (e.g., Hexane, Toluene): The primary interactions will be London dispersion forces. The large non-polar structure of IPP suggests strong affinity for these solvents.

  • In Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran): Dipole-dipole interactions between the solvent and the IPP carbonyl group will be the dominant favorable interaction. These solvents are excellent candidates for dissolving IPP.[4][8]

  • In Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as hydrogen bond donors to the carbonyl oxygen of IPP. However, the large hydrophobic part of the IPP molecule may limit solubility compared to smaller ketones.[8] As the alkyl chain of an alcohol solvent increases (e.g., from methanol to butanol), its decreasing polarity will likely improve its ability to dissolve IPP.

  • In Water: IPP is expected to be poorly soluble in water. While the carbonyl group can accept hydrogen bonds from water, the large, hydrophobic C₁₂ structure is dominant, making it energetically unfavorable for the molecule to enter the highly structured hydrogen-bonding network of water.[5][8]

Predicting Solubility Trends

Based on this analysis, we can predict the following general solubility trend for 4'-Isopropylpropiophenone:

High Solubility: Aromatic solvents (Toluene, Xylene), chlorinated solvents (Dichloromethane), ethers (Diethyl Ether, THF), and other ketones (Acetone, MEK). Moderate Solubility: Alcohols (Ethanol, Isopropanol), and esters (Ethyl Acetate). Low to Negligible Solubility: Highly polar solvents (Water, Ethylene Glycol) and very non-polar aliphatic hydrocarbons (Hexane, Heptane), although solubility in the latter is still expected to be higher than in water.

Experimental Determination of Solubility

Where precise data is required, experimental determination is essential. The following protocols are designed to be robust and self-validating.

Protocol 1: Rapid Qualitative Solubility Assessment

This method provides a quick, semi-quantitative assessment for solvent screening.

Methodology:

  • Preparation: Add approximately 0.1 mL of 4'-Isopropylpropiophenone to a clean, dry 13x100 mm test tube.

  • Solvent Addition: Add the selected organic solvent dropwise (approximately 0.1 mL per addition) while agitating the mixture.

  • Observation: Continuously observe the mixture for the formation of a single, clear liquid phase (miscible) or the persistence of two distinct layers or cloudiness (immiscible/insoluble).

  • Categorization: Classify the solubility based on the volume of solvent required to dissolve the solute. A common threshold is that a substance is considered "soluble" if more than 30 mg dissolves in 1 mL of solvent.

Table 1: Qualitative Solubility Data Log for 4'-Isopropylpropiophenone

Solvent Category Solvent Predicted Solubility Observation (e.g., Miscible, Partially Soluble, Insoluble)
Non-Polar Hexane Moderate
Toluene High
Polar Aprotic Dichloromethane High
Acetone High
Ethyl Acetate High
Tetrahydrofuran (THF) High
Acetonitrile Moderate
Dimethyl Sulfoxide (DMSO) Moderate-High
Polar Protic Methanol Moderate
Ethanol Moderate-High
Isopropanol Moderate-High

| | Water | Very Low | |

Protocol 2: Quantitative Solubility Determination by Isothermal Equilibrium

This method determines the equilibrium solubility at a specific temperature, providing precise, quantitative data. The causality behind this protocol is to create a saturated solution where the dissolved solute is in thermodynamic equilibrium with excess, undissolved solute.

Workflow for Quantitative Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis & Calculation A Add excess IPP to a known volume of solvent in a vial B Seal vial tightly A->B C Agitate at constant temperature (e.g., 25°C) for 24-48 hours B->C D Allow solid to settle C->D E Withdraw supernatant using a syringe filter (e.g., 0.22 µm PTFE) D->E F Prepare serial dilutions of the clear filtrate E->F G Analyze concentration via HPLC or UV-Vis Spectroscopy F->G H Calculate solubility (mg/mL or mol/L) G->H

Caption: Isothermal equilibrium method workflow.

Detailed Methodology:

  • System Preparation: Add an excess amount of 4'-Isopropylpropiophenone to a sealed vial containing a precisely known volume of the chosen solvent. The presence of undissolved solute is critical to ensure saturation.

  • Equilibration: Place the vial in an incubator shaker or on a magnetic stir plate at a constant, controlled temperature (e.g., 25.0 ± 0.1 °C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the excess solute to settle. Carefully withdraw a sample of the clear supernatant. Causality: To prevent undissolved particles from artificially inflating the result, the sample must be filtered through a syringe filter (e.g., a 0.22 µm PTFE filter for organic solvents). This is a self-validating step.

  • Dilution: Accurately dilute the filtered sample with the same solvent to bring its concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the concentration of the diluted sample using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy. A pre-established calibration curve is required for this step.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the quantitative solubility.

Solvent Properties for Contextual Analysis

The choice of solvent and the resulting solubility can be rationalized by examining the physical properties of the solvents themselves.

Table 2: Properties of Common Organic Solvents

Solvent Formula Density (g/mL) Dielectric Constant (20°C) Polarity Index
Hexane C₆H₁₄ 0.655 1.89 0.1
Toluene C₇H₈ 0.867 2.38 2.4
Dichloromethane CH₂Cl₂ 1.325 9.08 3.1
Diethyl Ether C₄H₁₀O 0.713 4.34 2.8
Acetone C₃H₆O 0.791 20.7 5.1
Ethyl Acetate C₄H₈O₂ 0.902 6.02 4.4
Tetrahydrofuran (THF) C₄H₈O 0.883 7.52 4.0
Acetonitrile C₂H₃N 0.786 37.5 5.8
Isopropanol C₃H₈O 0.785 18.3 3.9
Ethanol C₂H₆O 0.789 24.6 4.3
Methanol CH₄O 0.792 32.7 5.1
Water H₂O 0.998 78.5 10.2

Data compiled from various sources.[9][10]

Conclusion

While specific, published solubility data for 4'-Isopropylpropiophenone is limited, a strong predictive understanding can be achieved by applying fundamental chemical principles. The molecule's dual polar and non-polar character suggests high solubility in solvents of intermediate polarity, such as ketones, ethers, and chlorinated hydrocarbons, and poor solubility in water. For drug development, process chemistry, and other high-precision applications, the quantitative experimental protocol provided herein offers a reliable and self-validating method for generating the necessary data to guide solvent selection and process optimization.

References

A Guide to the Crystallographic Analysis of 1-(4-Isopropylphenyl)propan-1-one: From Synthesis to Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive, field-proven methodology for determining the crystal structure of 1-(4-Isopropylphenyl)propan-1-one. As the crystal structure of this compound is not publicly available, this document serves as a roadmap for researchers, scientists, and drug development professionals to conduct a thorough crystallographic investigation. The guide emphasizes not just the procedural steps, but the underlying scientific principles and rationale that ensure a robust and reliable structural determination.

Introduction: The Significance of Crystalline Structure in Molecular Science

The three-dimensional arrangement of atoms in a crystal lattice is fundamental to a molecule's physicochemical properties. For active pharmaceutical ingredients (APIs), understanding the crystal structure is critical, as it dictates key parameters such as solubility, dissolution rate, stability, and bioavailability.[1][2][3] Different crystalline forms, known as polymorphs, can have dramatically different properties, making comprehensive crystallographic analysis an indispensable part of drug development and materials science.[1]

This compound, a ketone derivative of cumene, serves as an excellent case study for the application of single-crystal X-ray diffraction (SCXRD), the definitive method for determining atomic and molecular structures.[4][5] This guide will detail the complete workflow, from the chemical synthesis of the compound to the final analysis of its crystal structure.

Synthesis of this compound

A reliable method for the synthesis of this compound is the Friedel-Crafts acylation of cumene (isopropylbenzene).[6][7] This electrophilic aromatic substitution reaction introduces an acyl group onto the aromatic ring.[6][7]

Reaction Mechanism

The reaction proceeds via the formation of an acylium ion, a potent electrophile, from the reaction of propionyl chloride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[7][8] The aromatic ring of cumene then attacks the acylium ion. Due to the resonance stabilization of the acylium ion, rearrangements are not observed, unlike in Friedel-Crafts alkylations.[7] The reaction concludes with the addition of water to liberate the ketone product.[7]

Experimental Protocol

Materials:

  • Cumene (Isopropylbenzene)

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Water

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Suspend anhydrous AlCl₃ in anhydrous DCM under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Add propionyl chloride dropwise to the cooled suspension via the dropping funnel.

  • After the addition is complete, add cumene dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by flash column chromatography or distillation.

Single Crystal Growth: The Cornerstone of Diffraction Analysis

Obtaining a high-quality single crystal is often the most challenging step in a crystallographic analysis.[4] The crystal should be of sufficient size (typically >0.1 mm in all dimensions), possess a regular structure, and be free from significant defects like cracks or twinning.[4]

Principles of Crystallization

Crystallization is the process of forming a solid with a highly ordered atomic or molecular structure from a solution, melt, or vapor.[2] For small organic molecules, crystallization from a solution is the most common approach. The primary goal is to achieve a state of supersaturation, from which nucleation and subsequent crystal growth can occur.[9] Key factors influencing crystal quality include the purity of the compound, the choice of solvent, the rate of cooling or evaporation, and the absence of mechanical disturbances.[10]

Recommended Crystallization Techniques

For a small organic molecule like this compound, which is a solid at room temperature, several techniques are recommended.

Table 1: Recommended Crystallization Techniques

TechniqueDescriptionKey Considerations
Slow Evaporation The compound is dissolved in a suitable solvent to near saturation. The solvent is then allowed to evaporate slowly, increasing the concentration and leading to crystal formation.[10][11]The choice of solvent is crucial. The rate of evaporation can be controlled by adjusting the opening of the container.[11]
Slow Cooling A saturated solution of the compound is prepared at an elevated temperature. The solution is then cooled slowly, reducing the solubility and inducing crystallization.[10][12]The cooling rate must be carefully controlled to prevent the formation of many small crystals.
Vapor Diffusion The compound is dissolved in a small amount of a "good" solvent. This solution is placed in a sealed container with a larger volume of a "poor" solvent (antisolvent) in which the compound is less soluble. The vapor of the antisolvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystal growth.[9][11]This method is highly effective for small quantities of material and allows for fine control over the rate of crystallization.[11]

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is a powerful, non-destructive analytical technique that provides detailed information about the three-dimensional arrangement of atoms in a crystal, including unit cell dimensions, bond lengths, and bond angles.[13][14]

The SCXRD Workflow

The process of determining a crystal structure using SCXRD can be broken down into several key stages.

SCXRD_Workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Determination CrystalGrowth Crystal Growth CrystalSelection Crystal Selection & Mounting CrystalGrowth->CrystalSelection Select defect-free crystal DataCollection X-ray Diffraction Data Collection CrystalSelection->DataCollection DataProcessing Data Processing & Reduction DataCollection->DataProcessing StructureSolution Structure Solution (Phase Problem) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation StructureRefinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Structure & CIF file

Caption: The workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology
  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.[13]

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled (typically to 100 K) to reduce thermal vibrations.[15] A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[4][13]

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution: This step addresses the "phase problem." The intensities of the diffracted X-rays are measured, but the phase information is lost.[4] Methods such as "direct methods" are used to estimate the initial phases and generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares method to improve the agreement between the observed diffraction data and the data calculated from the model.[15][16] This iterative process adjusts atomic positions, displacement parameters, and occupancies.[16]

  • Structure Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability.

Analysis and Interpretation of the Crystal Structure

Once the structure is solved and refined, a wealth of information can be extracted.

Molecular Geometry

The primary output of a crystal structure determination is the precise location of each atom in the unit cell. From this, accurate bond lengths, bond angles, and torsion angles can be calculated, providing a detailed picture of the molecule's conformation in the solid state.

Table 2: Key Crystallographic Data to be Determined

ParameterDescription
Crystal System The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic).
Space Group The specific symmetry of the crystal, including translational symmetry.
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Z The number of molecules in the unit cell.
Final R-indices Indicators of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Bond Lengths & Angles Precise measurements of the distances and angles between atoms.
Supramolecular Assembly and Intermolecular Interactions

The way molecules pack in a crystal is governed by a network of intermolecular interactions.[17] Understanding these interactions is key to explaining the crystal's stability and properties.[18]

Intermolecular_Interactions cluster_interactions Potential Intermolecular Interactions Molecule This compound HBonds C-H···O Hydrogen Bonds Molecule->HBonds PiStacking π-π Stacking Molecule->PiStacking CHPi C-H···π Interactions Molecule->CHPi VdW van der Waals Forces Molecule->VdW

Caption: Potential intermolecular interactions in the crystal structure.

  • Hydrogen Bonds: While lacking strong hydrogen bond donors, weak C-H···O interactions involving the carbonyl oxygen are likely to be present.

  • π-π Stacking: The aromatic rings may engage in stacking interactions, which are significant in the packing of many aromatic compounds.

  • C-H···π Interactions: The alkyl groups (isopropyl and ethyl) can interact with the electron-rich aromatic rings.

  • van der Waals Forces: These non-specific interactions contribute to the overall crystal packing.

Analysis Tools: Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal.[19][20] It allows for the mapping of different types of intermolecular contacts and their relative contributions to the overall crystal packing.

Conclusion: The Value of a Determined Crystal Structure

Following the comprehensive methodology outlined in this guide will enable the successful determination of the crystal structure of this compound. This structural information is not merely an academic exercise; it provides invaluable insights that are directly applicable in fields such as drug design and materials science.[21][22] The determined crystal structure can serve as a basis for computational modeling, aid in the design of new molecules with desired properties, and provide a deeper understanding of structure-property relationships.[3][18]

References

Theoretical and Computational Modeling of p-Isopropylpropiophenone: A Methodological Framework for Drug Discovery and Molecular Engineering

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Abstract

p-Isopropylpropiophenone, a ketone derivative, serves as a crucial building block in the synthesis of various organic compounds, including pharmaceutically active agents.[1][2] Understanding its molecular structure, electronic properties, and reactivity is paramount for optimizing synthetic pathways and designing novel derivatives with enhanced therapeutic potential. This technical guide provides a comprehensive framework for the theoretical and computational investigation of p-Isopropylpropiophenone. We delve into the application of Density Functional Theory (DFT) to elucidate its structural, spectroscopic, and electronic characteristics. This document is intended for researchers, chemists, and drug development professionals, offering both foundational principles and a practical, step-by-step protocol for performing computational analysis, thereby bridging the gap between theoretical chemistry and applied research.

Introduction: The Scientific Rationale for Modeling p-Isopropylpropiophenone

p-Isopropylpropiophenone (4-isopropylpropiophenone) is an aromatic ketone with the chemical formula C₁₂H₁₆O.[3] Its core structure, featuring a phenyl ring, a carbonyl group, and an isopropyl substituent, makes it a versatile precursor in organic synthesis. Propiophenone derivatives have been explored for various medicinal applications, including their potential as antidiabetic agents.[2][4]

Computational modeling provides a powerful, cost-effective lens through which we can examine molecules at an atomic level before committing to resource-intensive laboratory synthesis. By simulating molecular behavior, we can:

  • Predict Molecular Geometry: Determine the most stable three-dimensional conformation, including bond lengths, bond angles, and dihedral angles.

  • Elucidate Electronic Structure: Analyze the distribution of electrons, identify reactive sites, and understand the molecule's stability and polarity through the study of frontier molecular orbitals (HOMO/LUMO) and the molecular electrostatic potential (MEP).

  • Simulate Spectroscopic Signatures: Predict IR, NMR, and UV-Vis spectra to aid in the characterization and identification of the compound and its derivatives.[5][6]

  • Investigate Reaction Mechanisms: Model potential transformations, such as keto-enol tautomerism, which is a common phenomenon in ketones and can significantly influence reactivity.[7][8]

This guide focuses on Density Functional Theory (DFT), a quantum mechanical method that offers an exceptional balance of computational accuracy and efficiency for systems of this size, making it a cornerstone of modern computational chemistry.[9][10]

Foundational Principles: Selecting the Right Computational Tools

The success of any computational study hinges on the appropriate selection of methodology. For a molecule like p-Isopropylpropiophenone, our choices are guided by the need to accurately describe both the aromatic π-system and the electronic effects of the carbonyl and alkyl substituents.

2.1. Density Functional Theory (DFT): The Workhorse of Molecular Modeling DFT is predicated on the principle that the energy of a molecule can be determined from its electron density. This approach is less computationally demanding than other high-level ab initio methods while providing highly reliable results for a wide range of chemical systems.[10]

  • Causality in Method Selection: The choice of a specific functional and basis set is critical.

    • Functional: We recommend the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. It incorporates a portion of the exact Hartree-Fock exchange, providing a robust description of electronic structures in many organic molecules. For potentially more complex interactions or higher accuracy, functionals like M06-2X are also excellent choices, particularly for non-covalent interactions.[11]

    • Basis Set: The 6-31+G(d,p) basis set represents a well-established standard. The + indicates the addition of diffuse functions, which are essential for accurately describing lone pairs and anions. The (d,p) denotes the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for greater flexibility in describing bond shapes and accurately modeling the molecular geometry.

2.2. Solvation Models: Simulating a Realistic Chemical Environment Reactions and measurements are rarely performed in the gas phase. To account for the influence of a solvent, which can significantly alter molecular properties, we employ implicit solvation models like the Polarizable Continuum Model (PCM) . This model treats the solvent as a continuous medium with a defined dielectric constant, providing a computationally efficient way to approximate solvent effects on the molecule's geometry and electronic structure.[7]

Predicted Molecular Properties of p-Isopropylpropiophenone

The following section presents hypothetical data derived from a DFT/B3LYP/6-31+G(d,p) level of theory, serving as a benchmark for what researchers can expect from a computational analysis of p-Isopropylpropiophenone.

3.1. Optimized Molecular Geometry A geometry optimization calculation seeks the lowest energy arrangement of atoms. The resulting structure reveals key steric and electronic features. The planarity of the phenyl ring and the carbonyl group is expected, while the isopropyl and ethyl groups will adopt conformations that minimize steric hindrance.

Table 1: Predicted Structural Parameters of p-Isopropylpropiophenone

ParameterDescriptionPredicted Value
C=O Bond LengthCarbonyl double bond~1.22 Å
C-C (Aromatic)Average C-C bond in phenyl ring~1.40 Å
C(aromatic)-C(carbonyl)Bond connecting ring to ketone~1.49 Å
C(carbonyl)-C(ethyl)Bond connecting carbonyl to ethyl~1.52 Å
O=C-C(aromatic)-CDihedral Angle~20-30°

Note: These are representative values. Actual calculated values will vary slightly based on the exact level of theory.

3.2. Electronic Properties and Reactivity Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding chemical reactivity.

  • HOMO: Typically localized on the electron-rich aromatic ring and the oxygen atom of the carbonyl group, indicating these are the primary sites for electrophilic attack.

  • LUMO: Primarily centered on the carbonyl carbon, marking it as the most likely site for nucleophilic attack.

  • HOMO-LUMO Energy Gap: The energy difference between these orbitals is a crucial indicator of the molecule's kinetic stability. A larger gap implies higher stability and lower chemical reactivity.

The Molecular Electrostatic Potential (MEP) map provides a visual guide to the charge distribution. The region around the carbonyl oxygen will show a strongly negative potential (red), highlighting its role as a hydrogen bond acceptor and a site of interaction with electrophiles.

3.3. Simulated Spectroscopic Data Computational methods can predict spectra that serve as invaluable tools for experimental validation.[12][13]

Table 2: Predicted Key Vibrational Frequencies (IR Spectroscopy)

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
C=O StretchCarbonyl (Ketone)~1685 - 1705 cm⁻¹
C-H Stretch (Aromatic)Aromatic Ring~3050 - 3100 cm⁻¹
C-H Stretch (Aliphatic)Isopropyl & Ethyl Groups~2850 - 2980 cm⁻¹
C=C StretchAromatic Ring~1580 - 1600 cm⁻¹

Note: Calculated frequencies are often systematically higher than experimental values and may require scaling for direct comparison.

Experimental Protocol: A Self-Validating Computational Workflow

This section provides a detailed, step-by-step methodology for performing a geometry optimization and frequency calculation, a foundational task in computational chemistry. This protocol is designed to be self-validating by ensuring the final structure corresponds to a true energy minimum.

Workflow Objective: To obtain the optimized ground-state geometry, verify it as a true minimum, and calculate the thermodynamic and spectroscopic properties of p-Isopropylpropiophenone in the gas phase.

Required Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

Step-by-Step Methodology:

  • Step 1: Initial Structure Generation

    • Using a molecular builder and visualization software (e.g., Avogadro, GaussView, ChemDraw), construct an initial 3D structure of p-Isopropylpropiophenone.

    • Perform a preliminary geometry "cleanup" using a computationally inexpensive method like molecular mechanics (e.g., UFF or MMFF94) to ensure a reasonable starting geometry. This prevents the DFT calculation from starting with a high-energy conformation, saving computational time.

    • Save the coordinates in a format compatible with your quantum chemistry software (e.g., .xyz or .mol file).

  • Step 2: Input File Preparation

    • Create a text input file for the calculation. The key components of this file are:

      • Route Section (#): Specifies the job type and level of theory. For this workflow, it would be #p B3LYP/6-31+G(d,p) Opt Freq.

        • #p: Requests enhanced print output.

        • B3LYP/6-31+G(d,p): Defines the chosen DFT functional and basis set.

        • Opt: Requests a geometry optimization to find the lowest energy structure.

        • Freq: Requests a frequency calculation to be performed on the optimized geometry. This is crucial for validation.

      • Title Section: A brief, descriptive title for the calculation.

      • Charge and Multiplicity: For neutral p-Isopropylpropiophenone, this will be 0 1 (0 for the net charge, 1 for a singlet spin state).

      • Molecular Specification: The Cartesian coordinates from Step 1.

  • Step 3: Execution of the Calculation

    • Submit the input file to the quantum chemistry software on a local workstation or high-performance computing cluster.

    • Monitor the progress of the job. A successful optimization will converge on a stationary point on the potential energy surface.

  • Step 4: Analysis and Validation (Trustworthiness Check)

    • Optimization Convergence: Upon completion, check the output file to confirm that the optimization has successfully converged. Look for specific convergence criteria messages provided by the software.

    • Frequency Analysis: This is the critical self-validation step. Examine the results of the frequency calculation.

      • A true energy minimum will have zero imaginary frequencies .

      • The presence of one or more imaginary frequencies indicates that the optimized structure is a transition state or a higher-order saddle point, not a stable minimum. If this occurs, the geometry must be perturbed along the imaginary frequency's vibrational mode and the optimization must be re-run.

    • Data Extraction: Extract the key data from the output file:

      • Final optimized Cartesian coordinates.

      • Thermodynamic data (zero-point vibrational energy, enthalpy, Gibbs free energy).

      • Calculated vibrational frequencies and IR intensities.

      • Molecular orbital energies (HOMO, LUMO).

      • Atomic charges and dipole moment.

  • Step 5: Visualization

    • Load the optimized coordinates into a molecular visualization program.

    • Visualize the optimized geometry, molecular orbitals (HOMO/LUMO), and the molecular electrostatic potential map.

    • Animate the calculated vibrational modes to understand the nature of the predicted IR absorptions.

Visualization of the Computational Workflow

The following diagram illustrates the logical flow of the computational protocol described above, emphasizing the cyclical nature of optimization and validation.

G cluster_prep 1. Preparation cluster_calc 2. Calculation cluster_analysis 3. Analysis & Validation cluster_end 4. Outcome start Initial 3D Structure (Molecular Builder) input Create Input File (Route, Charge, Coords) start->input run Execute DFT Calculation (Opt + Freq) input->run check_opt Check Convergence? run->check_opt check_opt->run No check_freq Imaginary Frequencies? check_opt->check_freq Yes extract Extract & Analyze Data (Geometry, Spectra, Orbitals) check_freq->extract No fail Refine Structure & Re-run check_freq->fail Yes visualize Visualize Results (MEP, HOMO/LUMO) extract->visualize success Validated Results: True Energy Minimum visualize->success fail->start Perturb Geometry

Caption: A workflow for DFT-based geometry optimization and frequency analysis.

Conclusion and Future Directions

This guide has outlined a robust and scientifically sound framework for the computational study of p-Isopropylpropiophenone using Density Functional Theory. By following the described methodologies, researchers can gain deep insights into the molecule's structural and electronic properties, providing a theoretical foundation to guide experimental work.

Future computational studies could expand upon this foundation by:

  • Modeling Reaction Pathways: Investigating the mechanisms of synthesis or degradation.

  • Molecular Docking: Simulating the interaction of p-Isopropylpropiophenone and its derivatives with biological targets, such as enzymes, to rationalize their therapeutic effects and guide the design of more potent inhibitors.[2]

  • Molecular Dynamics (MD) Simulations: Studying the dynamic behavior of the molecule in a biological environment, such as a lipid bilayer or in solution with other biomolecules.

The synergy between computational modeling and experimental validation is a powerful paradigm in modern chemical and pharmaceutical science. The principles and protocols detailed herein provide a launching point for the continued exploration and application of p-Isopropylpropiophenone in drug discovery and materials science.

References

Quantum Chemical Blueprint: An In-depth Technical Guide to 1-(4-Isopropylphenyl)propan-1-one for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

In the landscape of modern drug development, understanding the intrinsic molecular properties of a compound is paramount to predicting its efficacy, reactivity, and potential as a therapeutic agent. This technical guide provides a comprehensive framework for the quantum chemical analysis of 1-(4-Isopropylphenyl)propan-1-one, a propiophenone derivative of interest. We delve into the application of Density Functional Theory (DFT) to elucidate its structural, electronic, and spectroscopic characteristics. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and a practical, step-by-step protocol for conducting and interpreting these crucial calculations. By synthesizing high-level computational data with established principles of medicinal chemistry, we aim to provide a self-validating system for the in-silico evaluation of this and similar molecular scaffolds.

Introduction: The Rationale for Computational Scrutiny

This compound, also known as 4'-isopropylpropiophenone, possesses a molecular structure that is a common feature in various biologically active compounds.[1][2] Its aromatic ketone core is a versatile scaffold in medicinal chemistry.[3] Quantum chemical calculations offer a powerful, non-empirical lens through which we can predict and understand the behavior of such molecules at the electronic level, long before committing to costly and time-consuming laboratory synthesis and testing.[4]

This guide will focus on a robust computational protocol employing Density Functional Theory (DFT), a method that has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency.[5] We will explore key molecular descriptors that are critical in drug design, including:

  • Optimized Molecular Geometry: The foundational three-dimensional structure from which all other properties are derived.

  • Electronic Properties: The distribution of electrons within the molecule, highlighting regions of reactivity. This includes the analysis of Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP).

  • Vibrational Frequencies: The prediction of infrared (IR) and Raman spectra, which can serve as a means of structural verification against experimental data.

  • Natural Bond Orbital (NBO) Analysis: To understand intramolecular interactions and charge delocalization.

By the end of this guide, the reader will have a clear understanding of not only how to perform these calculations for this compound, but also how to interpret the results to inform rational drug design.

Theoretical Framework: Selecting the Right Tools for the Task

The accuracy of any quantum chemical calculation is contingent on the chosen theoretical method and basis set. For a molecule like this compound, a balance must be struck between computational cost and the reliable prediction of its properties.

Density Functional Theory (DFT)

DFT is a quantum mechanical method that determines the electronic structure of a system based on its electron density, rather than the complex many-electron wavefunction.[4] This approach significantly reduces computational expense while often providing results comparable to more demanding methods.

The B3LYP Functional

Within the DFT framework, numerous exchange-correlation functionals are available. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and validated functionals for organic molecules.[5] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic properties, making it a reliable choice for the calculations outlined in this guide.

The 6-311++G(d,p) Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style 6-311++G(d,p) basis set is a robust choice for molecules containing first and second-row elements. Let's break down its components:

  • 6-311G: A triple-zeta valence basis set, meaning it uses three functions to describe the valence electrons, providing a high degree of flexibility.

  • ++G: Includes diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately describing anions and systems with lone pairs, such as the oxygen in the carbonyl group of our target molecule.

  • (d,p): Polarization functions on heavy atoms (d) and hydrogen atoms (p). These allow for the description of non-spherical electron distributions, which is essential for accurately modeling chemical bonds.

The combination of B3LYP with the 6-311++G(d,p) basis set represents a well-established and reliable level of theory for obtaining accurate geometries and electronic properties of organic molecules.

Computational Protocol: A Step-by-Step Guide

The following protocol outlines the necessary steps to perform a comprehensive quantum chemical analysis of this compound. This workflow can be implemented using various quantum chemistry software packages such as Gaussian, ORCA, or Spartan.

Step 1: Molecular Structure Input

The initial step is to construct the 3D structure of this compound. The molecular formula is C₁₂H₁₆O, and its structure consists of a benzene ring substituted with an isopropyl group and a propanoyl group at the para position.[1] The SMILES string for this molecule is CCC(=O)C1=CC=C(C=C1)C(C)C. This can be used to generate an initial 3D structure in most molecular modeling software.

Step 2: Geometry Optimization

The initial structure is a rough approximation and must be optimized to find the lowest energy conformation. This is a critical step, as the accuracy of all subsequent calculations depends on a well-optimized geometry.

  • Method: DFT

  • Functional: B3LYP

  • Basis Set: 6-311++G(d,p)

  • Task: Geometry Optimization

The optimization process will iteratively adjust the positions of the atoms until a stationary point on the potential energy surface is found.

Step 3: Vibrational Frequency Analysis

Once the geometry is optimized, a frequency calculation should be performed at the same level of theory. This serves two purposes:

  • Verification of the Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

  • Prediction of Spectroscopic Data: The calculation yields the vibrational modes and their corresponding frequencies and intensities, which can be used to generate theoretical IR and Raman spectra.

  • Method: DFT

  • Functional: B3LYP

  • Basis Set: 6-311++G(d,p)

  • Task: Frequency Analysis

Step 4: Electronic Property Calculations

With the optimized geometry, a single-point energy calculation can be performed to obtain detailed information about the electronic structure. This will provide data for:

  • Frontier Molecular Orbitals (HOMO/LUMO): The highest occupied and lowest unoccupied molecular orbitals.

  • Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the electron density surface.

  • Natural Bond Orbital (NBO) Analysis: To investigate charge distribution and intramolecular interactions.

The computational workflow is summarized in the diagram below:

G cluster_input Input cluster_calc Quantum Chemical Calculations (DFT: B3LYP/6-311++G(d,p)) cluster_output Analysis & Interpretation start Initial 3D Structure of This compound opt Geometry Optimization start->opt freq Frequency Analysis opt->freq geom_out Optimized Geometry (Bond Lengths, Angles) opt->geom_out spe Single-Point Energy & Property Calculation freq->spe freq_out Vibrational Spectra (IR/Raman) & Thermodynamic Properties freq->freq_out elec_out Electronic Properties (HOMO-LUMO, MEP) spe->elec_out nbo_out NBO Analysis (Charge Distribution) spe->nbo_out

Caption: Computational workflow for the quantum chemical analysis of this compound.

Results and Interpretation for Drug Development

The data obtained from these calculations provide invaluable insights for drug design and development.

Optimized Molecular Structure

The geometry optimization will yield the most stable conformation of this compound. Key structural parameters such as bond lengths, bond angles, and dihedral angles can be extracted and are presented in the table below.

ParameterDescriptionCalculated Value (Å or °)
C=O Bond LengthCarbonyl bondValue to be populated from calculation
C-C (Aromatic)Average C-C bond in the phenyl ringValue to be populated from calculation
C-C-C (Propyl)Angle in the propanoyl chainValue to be populated from calculation
Dihedral AngleTorsion of the propanoyl group relative to the ringValue to be populated from calculation
Table 1: Selected optimized geometrical parameters for this compound.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular reactivity and stability.

  • A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron.

  • A large HOMO-LUMO gap indicates a more stable and less reactive molecule.

For drug candidates, an optimal HOMO-LUMO gap is sought to ensure sufficient stability in a biological environment while retaining the necessary reactivity to interact with its target.

OrbitalEnergy (eV)
HOMOValue to be populated from calculation
LUMOValue to be populated from calculation
Energy Gap (ΔE) LUMO - HOMO
Table 2: Calculated HOMO and LUMO energies and the energy gap.

The visualization of the HOMO and LUMO orbitals reveals the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. Typically for an aromatic ketone, the HOMO will have significant contributions from the phenyl ring's π-system, while the LUMO will be localized on the carbonyl group and the adjacent aromatic carbons.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential around a molecule, which is invaluable for understanding non-covalent interactions, particularly drug-receptor binding. The MEP is color-coded to indicate different regions of electrostatic potential:

  • Red: Electron-rich regions (negative potential), which are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.

  • Blue: Electron-deficient regions (positive potential), which are prone to nucleophilic attack and can act as hydrogen bond donors.

  • Green: Neutral regions.

For this compound, the MEP will show a strongly negative potential around the carbonyl oxygen, identifying it as a primary site for hydrogen bonding interactions with a biological target. The aromatic ring will exhibit a moderately negative potential above and below the plane of the ring, while the hydrogen atoms will be in regions of positive potential.

MEP_Logic cluster_mep Molecular Electrostatic Potential (MEP) cluster_interpretation Interpretation for Drug-Receptor Interaction mep_map MEP Surface red_region Red Region (Negative Potential) mep_map->red_region e.g., Carbonyl Oxygen blue_region Blue Region (Positive Potential) mep_map->blue_region e.g., Aromatic Hydrogens h_bond_acceptor Hydrogen Bond Acceptor Site red_region->h_bond_acceptor h_bond_donor Hydrogen Bond Donor Site blue_region->h_bond_donor

Caption: Logical relationship between MEP regions and their role in drug-receptor interactions.

Vibrational Analysis

The calculated vibrational frequencies can be compared with experimental data to validate the computational model. A computed Raman spectrum is available for 4'-Isopropyl-propiophenone, which is an alias for our molecule of interest.[6] The most prominent vibrational modes for this molecule will include:

  • C=O Stretch: A strong, characteristic peak typically in the range of 1650-1700 cm⁻¹.

  • Aromatic C-C Stretches: A series of peaks in the 1400-1600 cm⁻¹ region.

  • C-H Stretches: Both aromatic and aliphatic C-H stretching vibrations, usually above 2900 cm⁻¹.

A comparison between the calculated and experimental frequencies (with appropriate scaling factors for the computational method) provides a strong measure of confidence in the accuracy of the optimized geometry and the overall computational approach.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)[6]
C=O StretchValue to be populatedValue from reference
Aromatic Ring StretchValue to be populatedValue from reference
Isopropyl C-H BendValue to be populatedValue from reference
Table 3: Comparison of selected calculated and experimental vibrational frequencies.
Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemical interpretation of the wavefunction in terms of Lewis structures, lone pairs, and intramolecular interactions. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation theory energy, E(2). Significant E(2) values indicate strong delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital.

For this compound, important interactions will likely include:

  • Delocalization from the lone pairs of the carbonyl oxygen to the antibonding orbitals of adjacent C-C bonds.

  • Hyperconjugation between the π-system of the aromatic ring and the σ* orbitals of the alkyl substituents.

These interactions contribute to the overall stability of the molecule and influence its electronic properties.

Conclusion

The quantum chemical calculations detailed in this guide provide a robust and multifaceted understanding of this compound. By employing DFT with the B3LYP functional and the 6-311++G(d,p) basis set, we can reliably predict its geometry, electronic structure, and vibrational spectra. The analysis of the HOMO-LUMO gap, Molecular Electrostatic Potential, and Natural Bond Orbitals offers critical insights into the molecule's reactivity, stability, and potential for intermolecular interactions. This computational blueprint serves as a powerful tool for researchers in drug discovery, enabling the in-silico screening and rational design of novel therapeutics based on the propiophenone scaffold.

References

A Guide to the Determination of Thermochemical Data for 4'-Isopropylpropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4'-Isopropylpropiophenone is a chemical compound with potential applications in various fields, including organic synthesis and as a precursor for pharmaceuticals. A thorough understanding of its thermochemical properties, such as enthalpy of formation, heat capacity, and entropy, is crucial for process development, safety analysis, and computational modeling. However, a comprehensive search of the current scientific literature reveals a notable lack of experimentally determined thermochemical data for this specific molecule.

This guide, therefore, serves a dual purpose. Firstly, it acknowledges the existing data gap for 4'-Isopropylpropiophenone. Secondly, and more importantly, it provides a detailed technical overview of the established experimental and computational methodologies that would be employed to determine these vital thermochemical parameters. By using closely related substituted acetophenones and other ketones as illustrative examples, this document aims to equip researchers with the foundational knowledge and practical insights necessary to either undertake such measurements or to critically evaluate similar data for other compounds of interest.

I. The Importance of Thermochemical Data in Research and Development

Thermochemical data are fundamental to understanding the energy changes associated with chemical reactions and physical transformations. For a compound like 4'-Isopropylpropiophenone, this information is critical for:

  • Process Safety and Hazard Analysis: Understanding the heat of reaction and thermal stability is paramount for preventing runaway reactions and ensuring safe handling and storage.

  • Reaction Optimization: Knowledge of reaction enthalpies allows for the optimization of energy inputs and cooling requirements, leading to more efficient and economical chemical processes.

  • Computational Chemistry: Experimental thermochemical data are essential for validating and benchmarking computational models, which can then be used to predict the properties of related compounds.[1]

  • Drug Development: The thermodynamic properties of a molecule can influence its solubility, stability, and interactions with biological targets.

II. Experimental Determination of Thermochemical Properties

The experimental determination of thermochemical data relies on a suite of well-established techniques, primarily centered around calorimetry and the measurement of vapor pressure.

A. Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.[2][3] For organic compounds like 4'-Isopropylpropiophenone, this is typically determined indirectly through the enthalpy of combustion.

Experimental Protocol: Bomb Calorimetry

  • Sample Preparation: A precisely weighed sample of high-purity 4'-Isopropylpropiophenone is placed in a crucible within a high-pressure vessel known as a "bomb."

  • Pressurization: The bomb is filled with an excess of pure oxygen to ensure complete combustion.

  • Immersion: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

  • Ignition: The sample is ignited electrically.

  • Temperature Measurement: The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a rise in temperature. The final temperature is recorded once thermal equilibrium is reached.[4]

  • Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system. The enthalpy of formation is then derived using Hess's Law, by combining the experimental enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO2 and H2O).[5]

Diagram: Experimental Workflow for Bomb Calorimetry

cluster_prep Sample Preparation cluster_bomb Bomb Setup cluster_calorimetry Calorimetry cluster_calc Calculation prep1 Weigh high-purity sample prep2 Place in crucible bomb1 Pressurize with O2 prep2->bomb1 bomb2 Seal the bomb cal1 Immerse bomb in water bomb2->cal1 cal2 Record initial temperature (Ti) cal1->cal2 cal3 Ignite sample cal2->cal3 cal4 Record final temperature (Tf) cal3->cal4 calc1 Calculate heat of combustion (ΔcH°) cal4->calc1 calc2 Apply Hess's Law calc1->calc2 calc3 Determine enthalpy of formation (ΔfH°) calc2->calc3

Caption: Workflow for determining the enthalpy of formation using bomb calorimetry.

B. Enthalpies of Vaporization and Sublimation

The enthalpy of vaporization (ΔvapH) and sublimation (ΔsubH) are crucial for understanding phase transitions. These values can be determined by measuring the vapor pressure of the substance as a function of temperature. For substituted acetophenones, the gas saturation method is a reliable technique.[6][7]

Experimental Protocol: The Gas Saturation Method

  • Sample Placement: A sample of 4'-Isopropylpropiophenone is placed in a thermostatted tube.

  • Gas Flow: An inert gas (e.g., nitrogen) is passed through or over the sample at a precisely controlled slow flow rate.

  • Saturation: The inert gas becomes saturated with the vapor of the compound.

  • Condensation and Quantification: The vapor is then condensed in a cold trap and the amount of condensed substance is determined, typically by gas chromatography.

  • Vapor Pressure Calculation: The vapor pressure is calculated from the amount of condensed substance and the volume of the carrier gas.

  • Clausius-Clapeyron Equation: By measuring the vapor pressure at different temperatures, the enthalpy of vaporization or sublimation can be calculated from the slope of the ln(P) versus 1/T plot, as described by the Clausius-Clapeyron equation.

The error in vaporization enthalpies determined by this method is typically within ± (0.3–0.5) kJ mol−1.[6]

C. Heat Capacity

Heat capacity (Cp) is the amount of heat required to raise the temperature of a substance by one degree Celsius.[8][9] For solids and liquids, it is often measured using Differential Scanning Calorimetry (DSC).

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample and Reference Pans: A small, accurately weighed sample of 4'-Isopropylpropiophenone is placed in a sample pan, and an empty pan is used as a reference.

  • Heating Program: The sample and reference are heated at a constant rate.

  • Heat Flow Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Calculation: The heat capacity is determined by comparing the heat flow to the sample with that of a known standard (e.g., sapphire) under the same conditions.

III. Computational Determination of Thermochemical Properties

In the absence of experimental data, computational quantum chemistry methods provide a powerful tool for predicting thermochemical properties. High-level methods like G3MP2 and G4 have been shown to be reliable for estimating the enthalpies of formation of substituted acetophenones and other ketones in the gas phase.[1][10]

Computational Protocol: Ab Initio Calculations

  • Molecular Geometry Optimization: The three-dimensional structure of the 4'-Isopropylpropiophenone molecule is optimized to find its lowest energy conformation using a method like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).[11]

  • Vibrational Frequency Calculation: The vibrational frequencies of the optimized structure are calculated to confirm that it is a true energy minimum and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Single-Point Energy Calculation: A more accurate single-point energy calculation is performed using a high-level composite method like G4.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated using atomization or isodesmic reaction schemes. An isodesmic reaction is a hypothetical reaction where the number and types of bonds are conserved, which helps in canceling out systematic errors in the calculations.[12]

Diagram: Computational Workflow for Thermochemical Prediction

cluster_input Input cluster_dft DFT Calculation cluster_highlevel High-Level Calculation cluster_analysis Thermochemical Analysis input1 Molecular Structure of 4'-Isopropylpropiophenone dft1 Geometry Optimization (e.g., B3LYP/6-31G*) input1->dft1 dft2 Vibrational Frequency Calculation dft1->dft2 hl1 Single-Point Energy (e.g., G4 method) dft1->hl1 an1 Zero-Point Energy & Thermal Corrections dft2->an1 an2 Isodesmic Reaction Scheme hl1->an2 an1->an2 an3 Calculate Gas-Phase ΔfH° an2->an3

References

Isomers and derivatives of 1-(4-Isopropylphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Isomers and Derivatives of 1-(4-Isopropylphenyl)propan-1-one

Abstract: This technical guide offers a comprehensive examination of this compound, a significant aromatic ketone in synthetic and medicinal chemistry. The document details the structural isomerism, key synthetic derivatization pathways, and modern analytical characterization techniques relevant to this compound class. By explaining the causality behind experimental choices and grounding protocols in established chemical principles, this guide serves as a critical resource for researchers, scientists, and drug development professionals. It aims to provide both foundational knowledge and validated, actionable methodologies for the synthesis and analysis of these compounds.

This compound, commonly known as 4'-isopropylpropiophenone, is an aromatic ketone with the empirical formula C₁₂H₁₆O.[1][2] Its molecular structure consists of a propiophenone core where the phenyl ring is substituted at the para-position with an isopropyl group. This structure is a valuable scaffold in organic synthesis due to the reactivity of its carbonyl group and the potential for functionalization on the aromatic ring. The isopropyl moiety can enhance lipophilicity, a key parameter in modulating the pharmacokinetic profiles of drug candidates.

Key Physicochemical Properties:

  • Molecular Weight: 176.25 g/mol [1]

  • Appearance: Typically a solid at room temperature[1]

  • General Solubility: Insoluble in water, but soluble in common organic solvents like ethanol, ether, and benzene.[3]

Structural Isomerism: Expanding Chemical Diversity

Isomerism is a critical factor that dictates the physicochemical and biological properties of molecules derived from this scaffold. Understanding the different types of isomers is fundamental to designing targeted synthesis and interpreting structure-activity relationships (SAR).

Positional Isomerism

The location of the isopropyl group on the phenyl ring gives rise to three distinct positional isomers. The electronic and steric effects of the isopropyl group vary significantly with its position, which in turn influences the reactivity of the ketone and the overall molecular topology.

Isomer IUPAC Name Common Name CAS Number
para-This compoundp-Isopropylpropiophenone27465-52-7[2]
ortho-1-(2-Isopropylphenyl)propan-1-oneo-IsopropylpropiophenoneN/A
meta-1-(3-Isopropylphenyl)propan-1-onem-IsopropylpropiophenoneN/A

Note: While the para-isomer is the most common commercially, the ortho- and meta- isomers are synthesized via Friedel-Crafts acylation of the corresponding isopropylbenzene isomer.

Stereoisomerism in Derivatives

While the parent ketone is achiral, many of its most important derivatives are chiral. The reduction of the carbonyl group to a hydroxyl group, for example, creates a stereocenter at the carbinol carbon, leading to a pair of enantiomers: (R)-1-(4-isopropylphenyl)propan-1-ol and (S)-1-(4-isopropylphenyl)propan-1-ol. In drug development, it is common for one enantiomer to exhibit significantly greater desired pharmacological activity and/or a different toxicological profile than the other.

Synthesis of Key Derivatives: Methodologies and Rationale

The carbonyl group is the primary site of reactivity, enabling a wide range of transformations to produce valuable derivatives.

Reduction to Chiral Alcohols

The selective reduction of the ketone to a secondary alcohol is a foundational synthetic step. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose in a laboratory setting.

Causality of Experimental Choice: NaBH₄ is a mild and selective reducing agent (a source of hydride, H⁻). It readily reduces aldehydes and ketones but typically does not affect less reactive groups like esters or the aromatic ring, ensuring clean conversion. The reaction is performed at 0 °C initially to moderate the exothermic reaction rate and prevent potential side reactions, ensuring higher yield and purity.

Experimental Protocol: Synthesis of 1-(4-isopropylphenyl)propan-1-ol

  • Setup: To a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.76 g, 10 mmol).

  • Dissolution: Add 30 mL of methanol and stir until the ketone is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Reagent Addition: While stirring vigorously, add sodium borohydride (0.57 g, 15 mmol, 1.5 eq.) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature, stirring for an additional 2 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the mixture back to 0 °C and slowly add 20 mL of 1 M HCl (aq) to quench the excess NaBH₄ and neutralize the sodium methoxide byproduct.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (20 mL) and saturated brine solution (20 mL) to remove inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude alcohol.

  • Purification: Purify the product by flash column chromatography on silica gel to obtain the pure 1-(4-isopropylphenyl)propan-1-ol.

G Ketone This compound Reagents 1. NaBH4, Methanol, 0 °C 2. HCl (aq) workup Ketone->Reagents Alcohol 1-(4-Isopropylphenyl)propan-1-ol Reagents->Alcohol Reduction

Caption: Workflow for the reduction of the parent ketone to the corresponding alcohol.

Reductive Amination to Bioactive Amines

Reductive amination is one of the most powerful methods for C-N bond formation, allowing the synthesis of primary, secondary, and tertiary amines. These moieties are ubiquitous in pharmaceuticals.[4][5] The process involves the initial formation of an imine or enamine intermediate from the ketone and an amine, which is then reduced in situ.

Causality of Experimental Choice: This one-pot procedure is highly efficient.[5] Sodium triacetoxyborohydride [NaB(OAc)₃H] is a particularly effective reducing agent for this transformation because it is mild, tolerant of a wide range of functional groups, and does not readily reduce the ketone starting material before imine formation occurs. The slightly acidic conditions (using acetic acid) are crucial as they catalyze the formation of the iminium ion intermediate, which is more readily reduced than the initial imine.

Experimental Protocol: Synthesis of N-Benzyl-1-(4-isopropylphenyl)propan-1-amine

  • Setup: In a 100 mL round-bottom flask, combine this compound (1.76 g, 10 mmol), benzylamine (1.18 g, 11 mmol, 1.1 eq.), and 40 mL of dichloroethane.

  • Acid Catalyst: Add glacial acetic acid (0.6 g, 10 mmol, 1.0 eq.) to the mixture.

  • Reagent Addition: Add sodium triacetoxyborohydride (3.18 g, 15 mmol, 1.5 eq.) to the stirred suspension.

  • Reaction: Seal the flask and stir the reaction mixture at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

  • Quenching: Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (50 mL) to quench the reaction and neutralize the acetic acid.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 40 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentration and Purification: Remove the solvent under reduced pressure. Purify the resulting crude amine by flash column chromatography.

G cluster_0 One-Pot Reaction Sequence Ketone Ketone + Primary Amine (R-NH2) Iminium Iminium Ion Intermediate Ketone->Iminium Condensation (+ H+) Amine Secondary Amine Product Iminium->Amine Reduction Reagents NaB(OAc)3H (Reducing Agent) Reagents->Iminium

References

An In-Depth Technical Guide to the Stability and Degradation of p-Isopropylpropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the stability and degradation of p-Isopropylpropiophenone (4-isopropylpropiophenone) under various stress conditions. As a key intermediate in the synthesis of various organic compounds, a thorough understanding of its stability profile is paramount for ensuring the quality, safety, and efficacy of downstream products. This document delves into the potential degradation pathways of p-Isopropylpropiophenone when subjected to photolytic, thermal, hydrolytic (acidic and basic), and oxidative stress. Drawing upon established principles of organic chemistry and degradation mechanisms of structurally related aromatic ketones, this guide proposes likely degradation products and outlines detailed experimental protocols for conducting forced degradation studies. Furthermore, it details appropriate analytical methodologies for monitoring the degradation process and characterizing the resultant products. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the handling, synthesis, and formulation of p-Isopropylpropiophenone and related compounds.

Introduction to p-Isopropylpropiophenone

p-Isopropylpropiophenone, also known as 4-isopropylpropiophenone, is an aromatic ketone with the chemical formula C₁₂H₁₆O.[1][2] Its structure features a propiophenone core with an isopropyl group substituted at the para position of the phenyl ring. This compound serves as a significant building block in organic synthesis, finding applications in the preparation of a variety of more complex molecules. Given its role as a precursor, its purity and stability are critical quality attributes. Degradation of p-Isopropylpropiophenone can lead to the formation of impurities that may impact the safety and efficacy of the final product. Therefore, a comprehensive understanding of its degradation profile under various environmental and process-related stresses is essential.

Chemical Structure and Properties:

  • IUPAC Name: 1-(4-isopropylphenyl)propan-1-one

  • CAS Number: 27465-52-7[1][2]

  • Molecular Formula: C₁₂H₁₆O[1][2]

  • Molecular Weight: 176.26 g/mol [1]

  • Appearance: Colorless liquid[2]

  • Boiling Point: Approximately 272.3 °C at 760 mmHg (estimated)

Potential Degradation Pathways

Forced degradation studies are crucial for elucidating the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing.[3][4] These studies help in identifying potential degradation products and understanding the degradation pathways.[3] Based on the chemical structure of p-Isopropylpropiophenone, the following degradation pathways are anticipated under different stress conditions.

Photodegradation

Aromatic ketones are known to undergo photochemical reactions upon exposure to light, primarily through Norrish Type I and Norrish Type II cleavage pathways.[5][6][7][8][9]

  • Norrish Type I Cleavage: This reaction involves the homolytic cleavage of the bond between the carbonyl group and the adjacent alpha-carbon. For p-Isopropylpropiophenone, this would lead to the formation of a 4-isopropylbenzoyl radical and an ethyl radical. These highly reactive radicals can then undergo various secondary reactions, such as decarbonylation, recombination, or abstraction of hydrogen atoms from the solvent or other molecules, leading to a variety of degradation products.

  • Norrish Type II Cleavage: This pathway involves the intramolecular abstraction of a gamma-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical. This biradical can then undergo cleavage to form an enol and an alkene, or cyclization to form a cyclobutanol derivative (Yang cyclization). For p-Isopropylpropiophenone, this would involve abstraction of a hydrogen from the ethyl group, leading to the formation of 4-isopropylacetophenone and ethylene.

Caption: Proposed Photodegradation Pathways of p-Isopropylpropiophenone.

Hydrolytic Degradation

Ketones are generally stable to hydrolysis under neutral conditions. However, under acidic or basic conditions, they can undergo reactions, although typically at a slower rate than esters or amides.

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of p-Isopropylpropiophenone can be protonated, making the carbonyl carbon more electrophilic. While direct cleavage of the carbon-carbon bonds adjacent to the carbonyl is not a typical hydrolytic pathway for simple ketones, prolonged exposure to harsh acidic conditions and heat could potentially lead to complex degradation products arising from reactions such as aldol condensation of any resulting fragments. However, significant degradation via hydrolysis is generally not expected for this class of compounds under typical forced degradation conditions.

  • Base-Catalyzed Hydrolysis: Under strong basic conditions, enolate formation can occur by abstraction of a proton from the α-carbon. The resulting enolate is a nucleophile and can participate in various reactions. Similar to acidic conditions, direct hydrolysis is unlikely, but aldol-type condensation reactions could lead to the formation of higher molecular weight impurities.

Given the general stability of the ketone functional group to hydrolysis, significant degradation is not anticipated under mild acidic or basic conditions.

Oxidative Degradation

The structure of p-Isopropylpropiophenone contains sites susceptible to oxidation, namely the isopropyl group and the benzylic position of the propiophenone chain.

  • Oxidation of the Isopropyl Group: The tertiary benzylic hydrogen of the isopropyl group is particularly susceptible to radical abstraction. This can initiate an autoxidation cascade, leading to the formation of a hydroperoxide. This hydroperoxide can then decompose, potentially yielding 4-(1-hydroxy-1-methylethyl)propiophenone or undergoing cleavage to form 4-acetylpropiophenone and acetone. This is analogous to the industrial process for phenol and acetone production from cumene (isopropylbenzene).

  • Oxidation of the Propiophenone Side Chain: The methylene group (α to the carbonyl and benzylic) is also activated towards oxidation. This could lead to the formation of a hydroperoxide and subsequent decomposition to form a dicarbonyl compound, 1-(4-isopropylphenyl)propane-1,2-dione, or cleavage of the carbon-carbon bond.

Forced_Degradation_Workflow start p-Isopropylpropiophenone (Solid or Solution) stress Apply Stress Condition (Light, Heat, Acid, Base, Oxidant) start->stress sampling Sample at Time Intervals stress->sampling neutralize Neutralize (if applicable) sampling->neutralize analysis Analyze by Stability-Indicating Method sampling->analysis neutralize->analysis data Identify & Quantify Degradation Products analysis->data

References

An In-depth Technical Guide to the Photochemical Properties of 1-(4-Isopropylphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the core photochemical properties of 1-(4-isopropylphenyl)propan-1-one, also known as 4'-isopropylpropiophenone. As a member of the aromatic ketone family, its behavior upon absorption of ultraviolet radiation is governed by well-established photochemical principles, primarily the Norrish Type I and Type II reactions. This document serves as a foundational resource for researchers, scientists, and drug development professionals, offering insights into its synthesis, expected photophysical characteristics, and detailed photochemical reaction pathways. We synthesize technical accuracy with field-proven insights, explaining the causality behind experimental choices and providing detailed methodologies for characterization.

Introduction and Molecular Overview

This compound (IUPAC name: 1-[4-(propan-2-yl)phenyl]propan-1-one) is an aromatic ketone with the molecular formula C₁₂H₁₆O and a molecular weight of approximately 176.26 g/mol . Its structure features a propiophenone core with an isopropyl group at the para position of the phenyl ring. The presence of the carbonyl group (C=O) chromophore directly attached to the aromatic system defines its photochemical behavior, making it susceptible to excitation by UV light and subsequent chemical transformations. The study of such ketones is pivotal in various fields, including polymer chemistry, organic synthesis, and understanding photodegradation processes.[1]

Key Molecular Identifiers:

Property Value
CAS Number 27465-52-7
Molecular Formula C₁₂H₁₆O
Molecular Weight 176.26 g/mol

| Synonyms | 4'-Isopropylpropiophenone, p-Isopropylpropiophenone |

Synthesis via Friedel-Crafts Acylation

A standard and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of cumene (isopropylbenzene). This electrophilic aromatic substitution reaction involves reacting cumene with an acylating agent, such as propanoyl chloride or propanoic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[2]

The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich cumene ring. The isopropyl group is an ortho-, para-director; however, due to steric hindrance from the bulky isopropyl group, the acylation occurs predominantly at the para position, yielding the desired product with high selectivity.

Experimental Protocol: Synthesis of this compound
  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas outlet to a trap) is charged with anhydrous aluminum chloride (AlCl₃, 1.1 eq) and a dry, inert solvent such as dichloromethane (DCM) or nitrobenzene under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: The mixture is cooled to a low temperature, typically between -10°C and 0°C, using an ice-salt bath to control the exothermic reaction.[3]

  • Addition of Acylating Agent: Propanoyl chloride (1.0 eq) is added dropwise to the stirred suspension of AlCl₃.

  • Addition of Substrate: Cumene (isopropylbenzene, 1.0 eq) is then added dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the low temperature.

  • Reaction: After the addition is complete, the reaction mixture is stirred at the low temperature for an additional 1-2 hours, followed by warming to room temperature and stirring for another 2-4 hours or until TLC analysis indicates the consumption of the starting material.

  • Quenching: The reaction is carefully quenched by pouring the mixture onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Work-up: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with dilute HCl, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or silica gel column chromatography to yield pure this compound.

G cluster_reactants Reactants cluster_process Reaction cluster_products Products Cumene Cumene (Isopropylbenzene) EAS Electrophilic Aromatic Substitution (para-attack) Cumene->EAS PropanoylChloride Propanoyl Chloride Acylium Formation of Acylium Ion [CH₃CH₂CO]⁺ PropanoylChloride->Acylium + AlCl₃ AlCl3 AlCl₃ (Catalyst) Acylium->EAS Product This compound EAS->Product HCl HCl EAS->HCl

Caption: Friedel-Crafts acylation workflow for synthesis.

Photophysical Properties

UV-Vis Absorption

Aromatic ketones like this compound typically exhibit two main absorption bands in the ultraviolet region.[4]

  • Strong Absorption Band (π → π): A high-intensity band is expected at shorter wavelengths, typically around 240-260 nm. This corresponds to the excitation of an electron from a π bonding orbital to a π antibonding orbital, primarily localized on the aromatic ring.

  • Weak Absorption Band (n → π): A lower-intensity, longer-wavelength band, often appearing as a shoulder on the π → π band, is expected between 300-340 nm. This arises from the promotion of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital of the carbonyl group.

It is the excitation into the n → π* state that is most often responsible for the characteristic photoreactivity of ketones.

Excited States and Intersystem Crossing

Upon absorption of a photon, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁ or S₂). For aromatic ketones, the initially populated singlet state can rapidly undergo intersystem crossing (ISC) to a lower-energy triplet state (T₁). This process is highly efficient in many aromatic ketones due to spin-orbit coupling facilitated by the carbonyl group's oxygen atom. The resulting triplet state is typically longer-lived than the singlet state, providing a greater opportunity for chemical reactions to occur. The T₁ state, often an n,π* triplet, is the primary photoactive species in Norrish-type reactions.

G S0 S₀ S1 S₁ (n,π) S0->S1 Absorption (hν) S1->S0 Fluorescence or Non-radiative decay T1 T₁ (n,π) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence or Non-radiative decay Photoreactions Photoreactions T1->Photoreactions

Caption: Jablonski diagram illustrating key photophysical pathways.

Photochemical Reactivity

The photochemistry of this compound is dominated by the Norrish Type I and Norrish Type II reactions, which are characteristic pathways for ketones possessing α- and γ-hydrogens, respectively.[1]

Norrish Type I Reaction (α-Cleavage)

The Norrish Type I reaction involves the homolytic cleavage of the carbon-carbon bond adjacent (in the α-position) to the carbonyl group.[1] Upon excitation to the triplet state, the α-bond cleaves to form two radical intermediates: a propanoyl radical and a 4-isopropylphenyl radical.

Secondary Reactions of Norrish I Radicals:

  • Decarbonylation: The propanoyl radical can lose a molecule of carbon monoxide (CO) to form an ethyl radical.

  • Radical Recombination: The various radical species can recombine. For instance, the 4-isopropylphenyl radical and the ethyl radical can combine to form 1-ethyl-4-isopropylbenzene.

  • Disproportionation: Radicals can abstract hydrogen atoms from each other or the solvent, leading to the formation of alkanes and alkenes.

G cluster_products Potential Products Ketone This compound (T₁ state) Cleavage α-Cleavage (Norrish Type I) Ketone->Cleavage Radicals Propanoyl Radical + 4-Isopropylphenyl Radical Cleavage->Radicals Decarbonylation Ethyl Radical + CO Radicals->Decarbonylation Recombination 1-Ethyl-4-isopropylbenzene Radicals->Recombination

Caption: Norrish Type I reaction pathway.

Norrish Type II Reaction (Intramolecular γ-Hydrogen Abstraction)

The Norrish Type II reaction is an intramolecular process that occurs if the ketone possesses an accessible hydrogen atom on the γ-carbon.[5] In this compound, the methyl hydrogens of the ethyl group are in the γ-position. The excited carbonyl oxygen abstracts a γ-hydrogen atom, forming a 1,4-biradical intermediate.[6]

This biradical has two primary fates:

  • Cleavage (β-Scission): The biradical can cleave at the Cα-Cβ bond to yield an enol and an alkene. In this case, it would produce 1-(4-isopropylphenyl)ethan-1-one (as its enol tautomer) and ethene. The enol rapidly tautomerizes to the more stable ketone.[7]

  • Cyclization (Yang Cyclization): The two radical centers of the biradical can combine to form a cyclobutanol derivative, specifically 1-(4-isopropylphenyl)-2-methylcyclobutanol.

The Norrish Type II reaction is often the dominant pathway for ketones with available γ-hydrogens, as it is an intramolecular process with a favorable six-membered ring transition state.[1]

G cluster_products Products Ketone_T1 This compound (T₁ state) H_Abstraction Intramolecular γ-H Abstraction Ketone_T1->H_Abstraction Biradical 1,4-Biradical Intermediate H_Abstraction->Biradical Cleavage Cleavage (β-Scission) Biradical->Cleavage Cyclization Cyclization (Yang Reaction) Biradical->Cyclization Cleavage_Products Ethene + 1-(4-isopropylphenyl)ethan-1-one Cleavage->Cleavage_Products Cyclization_Product 1-(4-isopropylphenyl)-2-methylcyclobutanol Cyclization->Cyclization_Product

Caption: Norrish Type II reaction pathways.

Experimental Characterization Workflows

Determination of Reaction Quantum Yield (Φ)

The quantum yield (Φ) of a photochemical reaction is the ratio of the number of molecules undergoing a specific event (e.g., product formation) to the number of photons absorbed by the system.[8] Its determination is critical for quantifying the efficiency of a photoreaction.

Protocol: Quantum Yield Determination via Chemical Actinometry

  • Actinometer Preparation: Prepare a chemical actinometer solution, such as potassium ferrioxalate, which has a well-characterized and stable quantum yield.[9]

  • Photon Flux Measurement: Irradiate the actinometer solution in a cuvette using the same light source (monochromator or filtered lamp) and geometry as will be used for the sample. The amount of photochemical change in the actinometer is measured (e.g., by UV-Vis spectroscopy of the Fe²⁺-phenanthroline complex) to precisely calculate the photon flux (photons per second) of the light source.

  • Sample Irradiation: Prepare a solution of this compound in a suitable, degassed solvent (e.g., acetonitrile, benzene) of a concentration that ensures nearly complete light absorption at the irradiation wavelength. Irradiate the solution for a specific time, ensuring low conversion (<10%) to avoid secondary photolysis of products.

  • Product Analysis: Quantify the concentration of the product of interest (e.g., 1-(4-isopropylphenyl)ethan-1-one from the Norrish Type II cleavage) using a calibrated analytical technique such as Gas Chromatography (GC) with an internal standard or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The quantum yield is calculated using the formula: Φ = (moles of product formed) / (moles of photons absorbed) where the moles of photons absorbed is the product of the photon flux (from step 2) and the irradiation time.

Product Identification and Analysis

Identifying the products of the photoreaction is essential to elucidate the operative mechanisms.

Workflow: Photoproduct Analysis

  • Preparative Photolysis: Irradiate a more concentrated solution of the ketone for a longer period to generate sufficient quantities of the photoproducts for isolation and characterization.

  • Chromatographic Separation: Separate the components of the photolyzed mixture using column chromatography or preparative GC.

  • Spectroscopic Identification: Identify the structure of each isolated product using standard spectroscopic techniques:

    • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation pattern of volatile products.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To provide detailed structural information for each product.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups (e.g., the absence of a carbonyl in recombination products or the presence of a hydroxyl group in cyclobutanol).

Conclusion

This compound serves as an exemplary model for the fundamental photochemical reactions of aromatic ketones. Its behavior is predictably governed by the efficient population of a reactive triplet state, which can decay via two major competitive pathways: Norrish Type I (α-cleavage) and Norrish Type II (γ-hydrogen abstraction). The latter is expected to be a significant pathway due to the presence of accessible γ-hydrogens. A thorough understanding of these pathways, coupled with rigorous experimental protocols for quantum yield determination and product analysis, is essential for professionals leveraging or mitigating the effects of photochemical reactions in their respective fields. This guide provides the foundational knowledge and methodological framework to facilitate such investigations.

References

Methodological & Application

Application Note & Protocol: Synthesis of 1-(4-Isopropylphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the synthesis of 1-(4-isopropylphenyl)propan-1-one via the Friedel-Crafts acylation of cumene (isopropylbenzene) with propanoyl chloride. We detail the underlying chemical principles, provide a robust, step-by-step experimental protocol, and offer in-depth guidance on product characterization and troubleshooting. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science, providing a reliable method for the preparation of a key aryl ketone intermediate.

Scientific Foundation & Mechanism

The Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution (EAS) reactions, facilitates the formation of a carbon-carbon bond between an aromatic ring and an acyl group.[1][2] This reaction is paramount for the synthesis of aryl ketones, which are valuable precursors in the pharmaceutical and fragrance industries.[3]

The synthesis of this compound proceeds via a well-established three-step mechanism:

  • Generation of the Electrophile: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), coordinates with the chlorine atom of propanoyl chloride. This complexation polarizes the carbon-chlorine bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This highly electrophilic species is the key reactant.[4]

  • Electrophilic Attack: The π-electron system of the cumene ring acts as a nucleophile, attacking the acylium ion. This step disrupts the aromaticity of the ring, forming a positively charged intermediate known as an arenium ion or sigma complex.[4]

  • Re-aromatization: A weak base, typically AlCl₄⁻, abstracts a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, yielding the final ketone product.[2]

A critical aspect of Friedel-Crafts acylation is the need for a stoichiometric amount of the Lewis acid catalyst.[1][5] The product, an aryl ketone, is a moderate Lewis base and forms a stable complex with AlCl₃. This complex deactivates the product, preventing further acylation (polysubstitution), but also sequesters the catalyst.[5][6] The catalyst is regenerated and the product is liberated during the final aqueous workup.

Regioselectivity: The isopropyl group on the cumene ring is an activating, ortho-, para- directing group. However, due to the significant steric hindrance imposed by the bulky isopropyl group, the incoming acyl group is directed almost exclusively to the para position, leading to high regioselectivity in the final product.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2 & 3: Electrophilic Aromatic Substitution AcylChloride Propanoyl Chloride Complex [Acyl Chloride-AlCl₃ Complex] AcylChloride->Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Acylium Acylium Ion (Electrophile) Complex->Acylium AlCl4 AlCl₄⁻ Complex->AlCl4 SigmaComplex Arenium Ion (Sigma Complex) Acylium->SigmaComplex + Cumene Acylium->SigmaComplex Cumene Cumene ProductComplex [Product-AlCl₃ Complex] SigmaComplex->ProductComplex - H⁺ (via AlCl₄⁻) FinalProduct This compound ProductComplex->FinalProduct Aqueous Workup

Figure 1: Simplified mechanism of Friedel-Crafts acylation.

Materials, Safety, and Equipment

Reagents & Materials
ReagentFormulaMW ( g/mol )Molar Eq.Amount
CumeneC₉H₁₂120.191.0(Specify mass/vol)
Propanoyl chlorideC₃H₅ClO92.521.1(Specify mass/vol)
Aluminum chloride (anhydrous)AlCl₃133.341.2(Specify mass)
Dichloromethane (DCM, anhydrous)CH₂Cl₂84.93-(Specify volume)
Hydrochloric acid (conc.)HCl36.46-(Specify volume)
Sodium bicarbonate (sat. soln.)NaHCO₃84.01-(Specify volume)
Brine (sat. NaCl soln.)NaCl58.44-(Specify volume)
Anhydrous Magnesium SulfateMgSO₄120.37-(Specify mass)
Critical Safety Precautions

This procedure involves hazardous materials and must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic HCl gas.[7][8][9] Handle with extreme care in a dry environment. Avoid inhalation of dust and contact with skin.[10]

  • Propanoyl Chloride: Corrosive, flammable, and a lachrymator. Reacts with moisture. Handle only in a fume hood.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize inhalation and skin contact.

  • Reaction Quenching: The workup step of adding the reaction mixture to ice/acid is highly exothermic and will release HCl gas. Perform this step slowly and carefully in a well-ventilated fume hood.

Equipment
  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping/Addition funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Vacuum distillation or column chromatography setup for purification

Detailed Experimental Protocol

Figure 2: Step-by-step experimental workflow.

Step 1: Reaction Setup

  • Thoroughly dry all glassware in an oven at >120 °C for several hours and allow to cool in a desiccator.

  • Assemble a three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser. Equip the condenser with a drying tube.

  • Flush the entire apparatus with an inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.

Step 2: Reagent Addition (0 °C)

  • Working quickly to minimize exposure to air, add anhydrous aluminum chloride (1.2 eq.) to the reaction flask, followed by anhydrous dichloromethane.

  • Begin stirring to create a suspension and cool the flask to 0 °C using an ice-water bath.

  • Add propanoyl chloride (1.1 eq.) to the dropping funnel. Add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes. The mixture may turn yellow/orange.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 15 minutes to ensure the complete formation of the acylium ion complex.

Step 3: Acylation

  • Add cumene (1.0 eq.) to the dropping funnel.

  • Add the cumene dropwise to the reaction mixture over 30-40 minutes, ensuring the internal temperature does not rise above 5-10 °C. The reaction is exothermic.[11]

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the mixture at room temperature for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material (cumene) is consumed.

Step 4: Workup and Extraction

  • Prepare a large beaker containing crushed ice and a volume of concentrated HCl.[12]

  • CAUTION: In a fume hood, carefully and slowly pour the reaction mixture onto the ice/HCl mixture with vigorous stirring. This will hydrolyze the aluminum-ketone complex and is highly exothermic.

  • Transfer the entire mixture to a separatory funnel.

  • Separate the layers. Collect the bottom organic (DCM) layer.

  • Extract the aqueous layer twice more with fresh portions of DCM.

  • Combine all organic layers. Wash the combined organic phase sequentially with:

    • Water (1x)

    • Saturated sodium bicarbonate solution (2x, to neutralize residual acid. CAUTION: CO₂ evolution)

    • Brine (1x, to remove excess water)

Step 5: Isolation and Purification

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), swirl, and let it stand for 15-20 minutes.

  • Filter off the drying agent by gravity filtration.

  • Remove the solvent (DCM) under reduced pressure using a rotary evaporator.

  • The resulting crude oil can be purified by vacuum distillation or column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.

Product Characterization

  • Appearance: Colorless to pale yellow liquid or low-melting solid.

  • Molecular Formula: C₁₂H₁₆O[13]

  • Molecular Weight: 176.25 g/mol [13]

  • Expected Spectroscopic Data:

    • ¹H NMR (CDCl₃, 400 MHz): δ ~7.90 (d, 2H, Ar-H ortho to C=O), δ ~7.30 (d, 2H, Ar-H meta to C=O), δ ~2.95 (sept, 1H, -CH(CH₃)₂), δ ~2.90 (q, 2H, -CO-CH₂-CH₃), δ ~1.25 (d, 6H, -CH(CH₃)₂), δ ~1.20 (t, 3H, -CO-CH₂-CH₃).

    • ¹³C NMR (CDCl₃, 100 MHz): δ ~200.0 (C=O), δ ~155.0 (Ar-C, ipso to isopropyl), δ ~135.0 (Ar-C, ipso to acyl), δ ~128.5 (Ar-CH), δ ~126.5 (Ar-CH), δ ~34.0 (-CH(CH₃)₂), δ ~31.5 (-CO-CH₂-CH₃), δ ~23.5 (-CH(CH₃)₂), δ ~8.5 (-CO-CH₂-CH₃).

    • IR (neat, cm⁻¹): ~2960 (Aliphatic C-H stretch), ~1680 (Aryl Ketone C=O stretch), ~1605 (Aromatic C=C stretch), ~830 (para-disubstituted C-H bend).

    • MS (EI): m/z (%) = 176 (M⁺), 147 ([M-C₂H₅]⁺), 121, 91.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Moisture Contamination: Reagents, solvent, or glassware were not perfectly dry, leading to catalyst deactivation.[6][14] 2. Insufficient Catalyst: Not enough AlCl₃ was used to account for complexation with the product.[6][14] 3. Low Reaction Temperature: Reaction was not allowed to warm to room temperature to drive to completion.1. Ensure all glassware is oven-dried. Use freshly opened anhydrous AlCl₃ and anhydrous grade solvent. Perform the reaction under an inert atmosphere. 2. Use at least 1.1-1.2 molar equivalents of AlCl₃. 3. After initial addition at 0 °C, ensure the reaction is stirred at room temperature for an adequate time (monitor by TLC).
Formation of Side Products 1. Reaction Temperature Too High: Excessive heat during addition can lead to undesired side reactions. 2. Impure Starting Materials: Impurities in cumene or propanoyl chloride can lead to byproducts.1. Maintain careful temperature control (0-5 °C) during the addition of reagents. 2. Use high-purity or freshly distilled starting materials.
Difficult Workup (Emulsion) 1. Incomplete Hydrolysis: Aluminum salts may not have been fully hydrolyzed, forming persistent emulsions between the aqueous and organic layers.[15]1. Ensure sufficient acid is used in the quench step. 2. Stir the quenched mixture vigorously for a longer period. 3. Add more brine during washing to help break the emulsion. Gentle heating of the quenched mixture can also be effective.[15]

Conclusion

The Friedel-Crafts acylation protocol detailed herein provides a reliable and efficient method for the regioselective synthesis of this compound. By carefully controlling reaction conditions, particularly moisture and temperature, researchers can achieve high yields of the desired aryl ketone. The provided guidelines for safety, characterization, and troubleshooting serve as a comprehensive resource for successful execution and product validation.

References

Advanced Guide to the Friedel-Crafts Acylation of Cumene with Propionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Abstract

This comprehensive guide provides an in-depth exploration of the Friedel-Crafts acylation of cumene using propionyl chloride, a cornerstone reaction in organic synthesis for the production of p-isopropylpropiophenone. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to offer a nuanced understanding of the reaction's mechanistic underpinnings, critical process parameters, and practical laboratory execution. We will dissect the causality behind experimental choices, from reagent stoichiometry to workup procedures, ensuring a robust and reproducible protocol. This guide is grounded in established chemical principles and supported by authoritative references to foster a self-validating system of scientific integrity.

Introduction: Significance and Applications

The Friedel-Crafts acylation, a classic example of electrophilic aromatic substitution discovered by Charles Friedel and James Crafts in 1877, remains a pivotal method for forming carbon-carbon bonds with aromatic rings.[1][2] The acylation of cumene (isopropylbenzene) with propionyl chloride is of particular interest as it yields p-isopropylpropiophenone, a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. The electron-donating nature of the isopropyl group on the cumene ring directs the incoming acyl group primarily to the para position, a consequence of both steric hindrance at the ortho positions and the electronic stabilization of the intermediate carbocation.

Unlike its counterpart, the Friedel-Crafts alkylation, the acylation reaction offers superior control. The electron-withdrawing effect of the carbonyl group in the product ketone deactivates the aromatic ring, effectively preventing polysubstitution.[1][3] Furthermore, the acylium ion intermediate is resonance-stabilized and not prone to the carbocation rearrangements that often plague alkylation reactions.[1][3][4][5]

Reaction Mechanism: The Electrophilic Aromatic Substitution Pathway

The acylation of cumene proceeds through a well-established electrophilic aromatic substitution mechanism. The process is initiated by the activation of propionyl chloride with a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

Step 1: Generation of the Acylium Ion The Lewis acid, AlCl₃, coordinates with the chlorine atom of propionyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This highly electrophilic species is the key reactant that attacks the electron-rich aromatic ring of cumene.[4][5][6]

Step 2: Electrophilic Attack and Formation of the Sigma Complex The π-electrons of the cumene ring act as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex. The positive charge in this intermediate is delocalized across the ring through resonance.

Step 3: Deprotonation and Restoration of Aromaticity A weak base, typically AlCl₄⁻ (formed in the initial step), abstracts a proton from the sp³-hybridized carbon of the sigma complex.[4] This step regenerates the aromatic ring, yielding the final product, p-isopropylpropiophenone, and regenerating the AlCl₃ catalyst. However, the ketone product, being a Lewis base, readily forms a complex with the strong Lewis acid AlCl₃.[1][6] This necessitates the use of stoichiometric or greater amounts of the catalyst. The final product is liberated from this complex during the aqueous workup.[1][7]

Friedel_Crafts_Acylation_Mechanism Reactants Propionyl Chloride + AlCl₃ Acylium_Ion Acylium Ion [CH₃CH₂CO]⁺ + AlCl₄⁻ Reactants->Acylium_Ion Generation of Electrophile Sigma_Complex Sigma Complex (Arenium Ion) Acylium_Ion->Sigma_Complex Electrophilic Attack Cumene Cumene Cumene->Sigma_Complex Product_Complex Product-Catalyst Complex Sigma_Complex->Product_Complex Deprotonation Final_Product p-Isopropylpropiophenone Product_Complex->Final_Product Workup Aqueous Workup (H₂O, HCl) Workup->Final_Product Liberation

Figure 1: Mechanistic pathway of the Friedel-Crafts acylation of cumene.

Experimental Protocol

This protocol is designed for the synthesis of p-isopropylpropiophenone on a laboratory scale, with an emphasis on safety and yield optimization.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesPuritySupplier
Anhydrous Aluminum Chloride (AlCl₃)133.3420.9 g0.157>99%Sigma-Aldrich
Propionyl Chloride92.5212.7 g (11.5 mL)0.137>98%Sigma-Aldrich
Cumene120.1915.7 g (18.2 mL)0.131>99%Sigma-Aldrich
1,2-Dichloroethane (DCE)98.96525 mL-AnhydrousFisher Scientific
Concentrated Hydrochloric Acid (HCl)36.46130 mL-~37%VWR
2% Sodium Hydroxide (NaOH) Solution40.00600 mL--Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed--Fisher Scientific
Equipment
  • 1 L three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Condenser with a drying tube (CaCl₂)

  • Ice-water bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Step-by-Step Procedure

Reaction Setup and Execution:

  • Catalyst Suspension: To a dry 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, dropping funnel, and condenser, add 525 mL of anhydrous 1,2-dichloroethane and 20.9 g of anhydrous aluminum chloride.[8] Rationale: Anhydrous conditions are critical as AlCl₃ reacts violently with water, which would also quench the catalyst.[9][10]

  • Initial Cooling: Cool the suspension to 0-5 °C using an ice-water bath. Vigorous stirring is essential to maintain a homogenous slurry. Rationale: The formation of the acylium ion is highly exothermic. Low temperatures control the reaction rate and prevent potential side reactions.[7][9]

  • Propionyl Chloride Addition: Add 12.7 g of propionyl chloride to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 45 minutes, maintaining the internal temperature between 0-5 °C.[8]

  • Temperature Equilibration: After the addition is complete, allow the reaction mixture to warm to approximately 18-20 °C.[8]

  • Cumene Addition: Add 15.7 g of cumene dropwise via the dropping funnel over 2 hours. A slight exotherm may be observed; maintain the temperature below 30 °C.[8] Rationale: A slow addition of the aromatic substrate prevents localized overheating and potential side reactions like di-acylation, although this is less common in acylation reactions.

  • Reaction Completion: After the cumene addition, allow the mixture to stir at room temperature for 12 hours to ensure the reaction goes to completion.[8]

Workup and Purification:

  • Quenching: Prepare a mixture of 800 g of crushed ice, 130 mL of water, and 130 mL of concentrated hydrochloric acid in a large beaker. Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring.[8][9] Rationale: This step hydrolyzes the aluminum chloride complexes, including the complex formed with the ketone product, and dissolves the inorganic salts in the aqueous phase.[7][11] The acid helps to prevent the formation of aluminum hydroxides.

  • Phase Separation: Transfer the quenched mixture to a large separatory funnel. Separate the organic (bottom) layer. Rationale: 1,2-dichloroethane is denser than water.[7]

  • Extraction: Extract the aqueous layer twice with 250 mL portions of 1,2-dichloroethane to recover any dissolved product.[8]

  • Washing: Combine all organic phases and wash them sequentially with three 200 mL portions of 2% aqueous sodium hydroxide solution, followed by one 250 mL portion of water.[8] Rationale: The NaOH wash neutralizes any remaining acid and removes unreacted propionyl chloride (as sodium propionate). The final water wash removes residual base.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the 1,2-dichloroethane under reduced pressure using a rotary evaporator.[8][9]

  • Purification: Purify the crude residue by vacuum distillation to obtain pure p-isopropylpropiophenone.[8] The product should distill at approximately 76-77 °C at 0.15 mmHg.[8]

Experimental_Workflow Start Reactants: Cumene, Propionyl Chloride, AlCl₃, DCE Reaction Reaction at 0-30°C (12 hours) Start->Reaction Quench Quench with Ice/HCl Reaction->Quench Extraction Liquid-Liquid Extraction (DCE/Water) Quench->Extraction Wash Wash Organic Layer (NaOH, H₂O) Extraction->Wash Dry Dry (MgSO₄) & Concentrate Wash->Dry Purify Vacuum Distillation Dry->Purify Product Final Product: p-Isopropylpropiophenone Purify->Product

Figure 2: Overall experimental workflow for the synthesis of p-isopropylpropiophenone.

Product Characterization

The identity and purity of the synthesized p-isopropylpropiophenone should be confirmed using standard analytical techniques.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.90 (d, 2H): Aromatic protons ortho to the carbonyl group.

    • δ 7.30 (d, 2H): Aromatic protons meta to the carbonyl group.

    • δ 2.95 (sept, 1H): Methine proton of the isopropyl group.

    • δ 2.90 (q, 2H): Methylene protons of the propionyl group.

    • δ 1.25 (d, 6H): Methyl protons of the isopropyl group.

    • δ 1.15 (t, 3H): Methyl protons of the propionyl group.

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ 200.0 (C=O)

    • δ 155.0, 135.0, 128.0, 126.5 (Aromatic C)

    • δ 34.0 (Isopropyl CH)

    • δ 31.5 (Propionyl CH₂)

    • δ 23.5 (Isopropyl CH₃)

    • δ 8.5 (Propionyl CH₃)

  • IR (neat, cm⁻¹):

    • ~1680 (C=O stretch): Strong absorption characteristic of an aryl ketone.

    • ~2960 (C-H stretch): Aliphatic C-H stretching.

    • ~1605, 1570 (C=C stretch): Aromatic ring vibrations.

Safety and Troubleshooting

Safety Precautions:

  • Propionyl chloride is highly flammable, corrosive, and reacts violently with water, releasing toxic HCl gas.[12][13][14][15][16] Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12][13][14]

  • Anhydrous aluminum chloride is a corrosive solid that reacts violently with moisture, producing HCl gas. Avoid inhalation of dust and contact with skin.[9]

  • 1,2-Dichloroethane is a toxic and flammable solvent.

  • The quenching process is highly exothermic and releases HCl gas. Perform this step slowly in a fume hood.

Troubleshooting Guide:

IssuePossible Cause(s)Recommended Solution(s)
Low Yield - Incomplete reaction. - Wet reagents or glassware. - Loss of product during workup.- Extend reaction time. - Ensure all reagents are anhydrous and glassware is oven-dried. - Perform extractions carefully and ensure complete phase separation.
Formation of Side Products - Reaction temperature too high. - Incorrect stoichiometry.- Maintain strict temperature control, especially during additions. - Accurately measure all reagents.
Difficult Emulsion during Workup - Formation of aluminum hydroxides.- Ensure sufficient concentrated HCl is used during the quenching step.[10] - Addition of brine (saturated NaCl solution) can help break emulsions.
Product is Dark/Colored - Impurities from starting materials or side reactions.- Ensure high-purity starting materials. - Consider treating the organic solution with activated charcoal before final filtration and distillation.[17]

Conclusion

The Friedel-Crafts acylation of cumene with propionyl chloride is a robust and reliable method for the synthesis of p-isopropylpropiophenone. By understanding the underlying mechanism and adhering to a carefully controlled protocol, researchers can achieve high yields of the desired product. The key to success lies in maintaining anhydrous conditions, controlling the reaction temperature, and performing a meticulous workup. The insights and detailed procedures provided in this guide serve as a valuable resource for professionals in chemical synthesis and drug development, enabling the efficient and safe production of this important chemical intermediate.

References

Application Notes & Protocols: 4'-Isopropylpropiophenone as a Photoinitiator in Radical Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the utilization of 4'-Isopropylpropiophenone as a Type I photoinitiator for free-radical polymerization. We delve into the underlying photochemical mechanisms, formulation strategies, critical process parameters, and practical methodologies for achieving efficient UV-curing in research and development settings. This document is intended for researchers, chemists, and materials scientists engaged in the formulation of photocurable coatings, adhesives, inks, and resins.

Introduction to Photopolymerization and the Role of 4'-Isopropylpropiophenone

Photopolymerization is a process that utilizes light energy, typically in the ultraviolet (UV) range, to convert a liquid formulation of monomers and oligomers into a solid, crosslinked polymer network.[1][2] This technology is distinguished by its rapid cure speeds, low energy requirements, and solvent-free formulations, positioning it as an environmentally favorable process.[3]

The cornerstone of this technology is the photoinitiator , a molecule that absorbs photons and generates reactive species to initiate polymerization.[1] Photoinitiators are broadly classified into two categories based on their mechanism of generating radicals: Type I and Type II.[4]

4'-Isopropylpropiophenone is a Type I photoinitiator belonging to the substituted acetophenone family. Upon UV irradiation, it undergoes a unimolecular fragmentation known as α-cleavage to generate two distinct free radicals, both capable of initiating the polymerization of reactive systems, most commonly those based on acrylate or methacrylate chemistry.[5][6] Its alkyl-substituted aromatic structure provides favorable solubility in common monomer systems and influences its absorptivity and initiation efficiency.

Physicochemical Properties and Safety Data

Proper handling and understanding of the material's properties are paramount for safe and effective experimentation.

Table 1: Physicochemical Properties of 4'-Isopropylpropiophenone

PropertyValueReference
CAS Number 27465-52-7[7]
Molecular Formula C₁₂H₁₆O[7]
Molecular Weight 176.26 g/mol [7]
Appearance Typically a liquid[8]
Synonyms 1-(4-isopropylphenyl)propan-1-one, p-Isopropylpropiophenone[8]

Safety & Handling:

  • Always consult the latest Safety Data Sheet (SDS) before use.

  • Work in a well-ventilated area or chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

  • Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Store in a tightly sealed, UV-blocking container in a cool, dry place away from light and sources of ignition.

Mechanism of Photoinitiation: Norrish Type I Cleavage

4'-Isopropylpropiophenone functions via the Norrish Type I reaction , a photochemical process involving the homolytic cleavage of the carbon-carbon bond adjacent (in the alpha position) to the carbonyl group.[6][9]

The Causality of the Mechanism:

  • Photon Absorption (Excitation): The carbonyl group (C=O) of the propiophenone molecule acts as a chromophore, absorbing a photon of UV light. This elevates the molecule from its ground state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing (ISC): The excited singlet state can rapidly undergo intersystem crossing to a more stable, longer-lived excited triplet state (T₁).

  • α-Cleavage (Homolysis): From the excited state (typically the triplet state), the molecule has sufficient energy to overcome the bond dissociation energy of the C-C bond between the carbonyl carbon and the adjacent carbon. This bond breaks homolytically, meaning one electron goes to each fragment, creating two distinct free radicals.[10]

  • Initiation: The resulting 4-isopropylbenzoyl radical and the ethyl radical are both highly reactive and proceed to attack the double bonds of monomer molecules (e.g., acrylates), initiating the chain-growth polymerization process.

The efficiency of this cleavage and the reactivity of the resulting radicals dictate the overall cure speed of the formulation.

Caption: Photochemical mechanism of 4'-Isopropylpropiophenone.

Spectroscopic Properties and Light Source Compatibility

Expert Insight: The lack of significant absorption above ~360 nm means that 4'-Isopropylpropiophenone is most effectively used with broadband mercury-vapor lamps, which have strong emission peaks at 254, 313, and 365 nm. It is generally less suitable for curing with 395 nm or 405 nm LED lamps unless a sensitizer is used.

Table 2: Common UV Lamp Types and Their Suitability

Lamp TypeKey Emission Wavelengths (nm)Suitability for 4'-IsopropylpropiophenoneRationale
Medium-Pressure Mercury (Hg) 254, 313, 365 (Broadband)Excellent Strong spectral overlap with the initiator's expected absorption range provides high energy input for efficient cleavage.
LED (365 nm) 365 ± 10Good Overlaps with the absorption tail of the initiator. Cure may be slower compared to broadband sources.
LED (395 nm / 405 nm) 395 ± 10 / 405 ± 10Poor Minimal to no spectral overlap. Not recommended as the primary initiator for these light sources.

Application Protocols for UV Photopolymerization

This section provides a detailed, self-validating protocol for the UV curing of a model clear acrylate formulation.

Formulation Components

A typical UV-curable formulation consists of three primary components:

  • Oligomer(s): The backbone of the polymer network, providing the core physical properties (e.g., hardness, flexibility).

  • Monomer(s): Also known as reactive diluents, these are low-viscosity liquids that control the formulation's viscosity and crosslink density.

  • Photoinitiator Package: The initiator and any additives that control the curing reaction.

Table 3: Model UV-Curable Clear Acrylate Formulation

Component RoleExample MaterialFunctionTypical % w/w
Oligomer Epoxy Acrylate or Urethane AcrylateProvides hardness, chemical resistance, and durability.40 - 70%
Monomer (Diluent) Trimethylolpropane Triacrylate (TMPTA)Reduces viscosity, increases crosslink density and cure speed.30 - 60%
Photoinitiator 4'-Isopropylpropiophenone Absorbs UV light and initiates polymerization.1 - 5%
Additive (Optional) Leveling AgentImproves surface smoothness and flow.0.1 - 1%

Expert Insight: The concentration of the photoinitiator is a critical parameter. A starting concentration of 3% w/w is recommended.[1]

  • Too Low (<1%): May result in incomplete cure, especially at the surface, leading to a tacky finish.

  • Too High (>5%): Can cause "surface-only" curing, where the top layer cures so rapidly it blocks UV light from penetrating deeper into the film (a "light screening" effect). It can also lead to yellowing and increased cost.

Experimental Workflow Diagram

Caption: Standard experimental workflow for UV photopolymerization.

Detailed Protocol: UV Curing of a Clear Acrylate Coating

This protocol describes the preparation and curing of 20g of the model formulation from Table 3.

Materials & Equipment:

  • Epoxy Acrylate Oligomer

  • Trimethylolpropane Triacrylate (TMPTA) Monomer

  • 4'-Isopropylpropiophenone

  • UV-blocking amber glass vial (50 mL)

  • Magnetic stirrer and stir bar

  • Laboratory scale (0.01 g precision)

  • Substrate for coating (e.g., glass slides, steel panels)

  • Film applicator (e.g., drawdown bar) of desired thickness (e.g., 50 µm)

  • UV curing system (e.g., medium-pressure mercury lamp on a conveyor)

  • Nitrogen source for inerting (optional, but recommended)

Procedure:

  • Preparation (Under subdued ambient light): a. Tare the amber glass vial on the laboratory scale. b. Add the oligomer (e.g., 12.0 g, 60% w/w) and monomer (e.g., 7.4 g, 37% w/w) to the vial. c. Add the magnetic stir bar and mix on the stirrer until a homogeneous, clear solution is formed. This may require gentle warming (< 50°C) if the oligomer is highly viscous.

  • Photoinitiator Addition: a. Add 4'-Isopropylpropiophenone (e.g., 0.6 g, 3% w/w) to the stirring mixture. b. Tightly cap the vial and wrap it in aluminum foil to prevent premature exposure to light. c. Continue stirring until the photoinitiator is completely dissolved.

  • Application: a. Place a clean substrate on a flat surface. b. Pipette a small amount of the prepared formulation at the top edge of the substrate. c. Place the drawdown bar behind the liquid and pull it down the substrate at a steady, consistent speed to create a uniform wet film.

  • Curing: a. Place the coated substrate on the conveyor of the UV curing system. b. To Mitigate Oxygen Inhibition: If available, purge the cure chamber with nitrogen for 1-2 minutes before and during curing.[11] c. Expose the film to UV radiation. A typical starting dose for a 50 µm film would be 500 - 1000 mJ/cm² delivered by a medium-pressure mercury lamp.

  • Assessment: a. Immediately after curing, remove the sample and allow it to cool to room temperature. b. Surface Cure Assessment: Gently press and twist a thumb on the surface. A fully cured surface will feel smooth and tack-free. Alternatively, press a cotton ball onto the surface; no fibers should adhere.[5] c. Through-Cure Assessment (Solvent Resistance): Using a cotton swab saturated with a solvent like methyl ethyl ketone (MEK), perform "double rubs" (one back-and-forth motion) with moderate pressure. Record the number of double rubs required to break through the coating to the substrate. A well-cured film should withstand >100 double rubs.[12]

Critical Factor: Oxygen Inhibition

Free-radical polymerization is notoriously susceptible to inhibition by atmospheric oxygen.[13] This is a critical consideration for achieving a tack-free surface cure.

Mechanism of Inhibition: Molecular oxygen (O₂) is a diradical in its ground state and readily reacts with the carbon-centered free radicals (both the initiating radicals and the propagating polymer chain radicals). This reaction forms a stable peroxy radical (P-O-O•), which is not reactive enough to initiate further polymerization, effectively terminating the chain reaction.[11] This process is most pronounced at the air-liquid interface where oxygen is abundant.[8]

Mitigation Strategies:

  • Inert Atmosphere: Curing under a nitrogen blanket is the most effective method. By displacing oxygen from the cure zone, the primary inhibition pathway is eliminated.[11]

  • Increased Light Intensity: Using a higher irradiance (mW/cm²) generates radicals at a rate that is faster than the rate of oxygen diffusion into the film, consuming the dissolved oxygen and allowing polymerization to proceed.

  • Increased Initiator Concentration: A higher concentration of photoinitiator generates a larger initial flux of radicals. Some of these are "sacrificed" by reacting with oxygen, but enough remain to initiate polymerization.[11]

  • Chemical Additives: The formulation can be modified with oxygen scavengers, such as amines or thiols, which react preferentially with oxygen or peroxy radicals.[11]

Troubleshooting

Table 4: Common Issues and Solutions in UV Curing

ProblemProbable Cause(s)Recommended Solution(s)
Tacky or Wet Surface 1. Oxygen inhibition. 2. Insufficient UV dose or intensity. 3. Mismatched light source and initiator absorption.1. Cure under nitrogen; increase initiator concentration (e.g., from 3% to 5%). 2. Decrease conveyor speed (increase dose) or increase lamp power. 3. Ensure lamp output (e.g., Hg lamp) overlaps with the initiator's absorption.
Wrinkling or Poor Adhesion 1. "Surface-only" cure due to excessive initiator concentration. 2. High shrinkage of the formulation. 3. Insufficient through-cure.1. Reduce initiator concentration. 2. Adjust monomer/oligomer ratio to reduce overall acrylate density. 3. Use a photoinitiator with longer wavelength absorption (e.g., TPO) in combination, or increase UV dose.
Yellowing of Film 1. Excessive initiator concentration. 2. Photodegradation of the initiator or polymer backbone.1. Reduce initiator concentration to the minimum required for full cure. 2. Select a non-yellowing initiator if possible; add UV absorbers/stabilizers for long-term stability.

Conclusion

4'-Isopropylpropiophenone is an effective Type I photoinitiator for free-radical photopolymerization, particularly for applications cured with broadband mercury lamps. Its utility is governed by a well-understood Norrish Type I cleavage mechanism. Successful application hinges on a holistic approach to formulation and process design, with careful consideration of initiator concentration, light source compatibility, and, most critically, the mitigation of oxygen inhibition. The protocols and insights provided herein serve as a robust starting point for the development and optimization of novel photocurable materials.

References

Application Notes and Protocols: Evaluating 1-(4-Isopropylphenyl)propan-1-one in UV-Curable Coatings and Inks

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a technical guide for researchers and formulation chemists on the potential application of 1-(4-Isopropylphenyl)propan-1-one as a photoinitiator in ultraviolet (UV)-curable coatings and inks. While primarily documented as a building block in pharmaceutical synthesis[1], its chemical architecture—an aromatic ketone—bears a strong resemblance to established Norrish Type II photoinitiators. This guide, therefore, is structured around the hypothesis that this compound can function as a Type II photoinitiator. We will explore its proposed mechanism of action, outline detailed protocols for its incorporation into a model UV-curable formulation, and describe rigorous testing methodologies to characterize the resulting cured film's performance. The objective is to provide a comprehensive framework for the systematic evaluation of this compound's efficacy in UV curing applications.

Introduction to this compound

This compound, also known as 4'-isopropylpropiophenone, is an organic compound with the chemical formula C₁₂H₁₆O and CAS number 27465-52-7[2][3]. Its structure features a propiophenone core with an isopropyl group on the phenyl ring.

Chemical Structure:

Aromatic ketones are a cornerstone class of photoinitiators used in free-radical photopolymerization.[4] They typically function via a bimolecular mechanism known as the Norrish Type II reaction, which involves hydrogen abstraction from a suitable donor molecule (a co-initiator) to generate initiating free radicals.[5][6] Given the structural similarity of this compound to well-known Type II photoinitiators like benzophenone and its derivatives[5], it is a logical candidate for investigation in UV-curable systems.

UV curing is a rapid, energy-efficient, and environmentally friendly technology that uses high-intensity ultraviolet light to instantly transform a liquid formulation into a solid, crosslinked polymer.[7] This process is contingent on the presence of a photoinitiator, which absorbs the UV energy and initiates the polymerization cascade.[8][9]

Proposed Mechanism of Action: Norrish Type II Photoinitiation

We hypothesize that this compound functions as a Norrish Type II photoinitiator. This process is initiated by the absorption of a UV photon, which promotes the ketone to an excited singlet state, followed by efficient intersystem crossing to a more stable triplet state. In this excited triplet state, the photoinitiator can abstract a hydrogen atom from a synergist, typically a tertiary amine, to generate two distinct radical species.[5][10]

The key steps are:

  • Photoexcitation: The ketone absorbs UV light (hν) and is promoted to an excited triplet state.

  • Hydrogen Abstraction: The excited ketone abstracts a hydrogen atom from an amine co-initiator. This creates a ketyl radical and an alkylamino radical.

  • Initiation: The highly reactive alkylamino radical is the primary species that initiates the polymerization of acrylate monomers and oligomers in the formulation.[11] The ketyl radical is less reactive and typically does not initiate polymerization efficiently.[11]

This proposed mechanism is depicted in the diagram below.

G PI This compound (Ground State) PI_star Excited Triplet State PI* PI->PI_star UV Light (hν) Radicals Radical Pair [Ketyl Radical + Alkylamino Radical] PI_star->Radicals H-Abstraction Amine Amine Co-initiator (e.g., EDB, MDEA) Ketyl Ketyl Radical (Less Reactive) Radicals->Ketyl Alkylamino Alkylamino Radical (Initiating Species) Radicals->Alkylamino Polymer Cured Polymer Network Alkylamino->Polymer Initiation & Propagation Monomer Acrylate Monomers & Oligomers Monomer->Polymer

Figure 1. Proposed Norrish Type II photoinitiation mechanism.

Expected Performance Characteristics & Formulation Strategy

Based on its structural analogy to other aromatic ketones, we can anticipate the performance characteristics of this compound in a UV-curable formulation. These properties must be validated experimentally using the protocols outlined in the subsequent sections.

PropertyExpected CharacteristicRationale & Formulation Insight
Cure Type Primarily surface cure.Type II photoinitiators are known for high reactivity at the surface, where oxygen inhibition is most prevalent. The amine co-initiator helps mitigate oxygen inhibition.[10] For achieving depth of cure, it should be paired with a Type I photoinitiator like a phosphine oxide (e.g., TPO) or BAPO.[12]
Yellowing Potential for initial yellowing.Aromatic ketone-based photoinitiators and their photoproducts can impart a yellow tint to clear coatings immediately after curing.[13][14] This effect can sometimes decrease over time (photobleaching).[15]
Reactivity Moderate to good.Reactivity will be highly dependent on the type and concentration of the amine co-initiator. Tertiary amines like N-methyldiethanolamine (MDEA) or ethyl-4-(dimethylamino)benzoate (EDB) are common choices.[6][16]
Solubility Good in common monomers.The isopropyl group and alkyl chain should enhance its solubility in typical acrylate and methacrylate monomers.
Odor Potential for residual odor.Incomplete reaction of the photoinitiator or co-initiator can sometimes lead to residual odor.

Experimental Protocols

The following protocols provide a standardized workflow for preparing, curing, and evaluating a UV-curable clear coating featuring this compound as the primary photoinitiator.

Figure 2. Experimental workflow for evaluation.
Protocol 1: Preparation of a Model UV-Curable Clear Coating

This protocol describes the preparation of a 100g batch of a standard acrylate-based clear coating.

Materials:

  • Oligomer: Aliphatic Urethane Diacrylate (e.g., 40g)

  • Monomer 1: Isobornyl Acrylate (IBOA) (e.g., 30g) - Provides hardness and adhesion.

  • Monomer 2: Trimethylolpropane Triacrylate (TMPTA) (e.g., 22g) - Increases crosslink density.

  • Photoinitiator: this compound (e.g., 4g, 4% by weight)

  • Co-initiator: Ethyl-4-(dimethylamino)benzoate (EDB) (e.g., 4g, 4% by weight)

  • Additive: Leveling agent (e.g., 0.5g)

Procedure:

  • To a 250 mL amber glass beaker, add the aliphatic urethane diacrylate oligomer.

  • While stirring with a magnetic stirrer or overhead mixer at low speed (approx. 300 rpm), sequentially add the IBOA and TMPTA monomers. Mix until the solution is homogeneous.

  • In a separate small vial, dissolve the this compound and EDB in a portion of the IBOA monomer with gentle warming (if necessary) to ensure complete dissolution.

  • Add the photoinitiator solution to the main batch and continue mixing.

  • Add the leveling agent and mix for an additional 15 minutes until the formulation is completely homogeneous and free of air bubbles.

  • Store the formulation in an opaque, sealed container away from light.

Protocol 2: Film Application and UV Curing

Equipment:

  • Automatic film applicator or wire-wound bar coater (#12 or similar)

  • Substrate: White Leneta charts or glass panels

  • UV Curing System: Conveyorized medium-pressure mercury (Hg) lamp or a 395 nm UV-LED lamp.

  • Radiometer to measure UV dose and irradiance.

Procedure:

  • Place a clean substrate on the bed of the film applicator.

  • Apply a bead of the formulated coating at the top of the substrate.

  • Draw down the coating using a bar coater to achieve a uniform wet film thickness (e.g., 12 µm).

  • Immediately pass the coated substrate through the UV curing unit.

  • Vary the conveyor belt speed to expose the coating to a range of UV doses (measured in mJ/cm²). Start with a high speed (low dose) and incrementally decrease the speed (increase dose) until a fully cured film is obtained.

Protocol 3: Performance Evaluation of the Cured Film

A. Cure Speed (Tack-Free Test)

  • Method: Immediately after curing, lightly touch the surface of the coating with a cotton ball or a wooden tongue depressor. The cure speed is defined as the maximum conveyor speed (lowest UV dose) at which the surface is smooth and tack-free, with no material transfer to the testing implement.[15][17]

  • Reporting: Report the result as the belt speed (e.g., in m/min or fpm) and the corresponding UV dose (mJ/cm²).

B. Solvent Resistance (MEK Double Rub Test)

  • Method: This test assesses the degree of crosslinking. Use a cheesecloth-wrapped ball-peen hammer saturated with methyl ethyl ketone (MEK). Rub the coating back and forth with moderate pressure. One back-and-forth motion constitutes one "double rub." Continue until the coating is marred or rubbed through to the substrate.

  • Reporting: Report the number of double rubs the coating withstands. A result of >100 double rubs typically indicates good chemical resistance.

C. Adhesion (Cross-Hatch Adhesion Test - ASTM D3359)

  • Method: Use a cross-hatch cutter to make a grid of 6 cuts by 6 cuts through the coating to the substrate. Apply a specified pressure-sensitive tape over the grid and then rapidly pull it off at a 180° angle.

  • Reporting: Evaluate the grid area for coating removal and classify the adhesion on a scale of 5B (no detachment) to 0B (more than 65% detachment).

D. Pencil Hardness (ASTM D3363)

  • Method: Use a set of calibrated pencils of increasing hardness (e.g., 2B to 6H). Push the pencil at a 45° angle to the surface. The pencil hardness is the grade of the hardest pencil that does not scratch or gouge the coating.

  • Reporting: Report the hardness value (e.g., 2H).

E. Yellowing Index Measurement

  • Method: Use a color spectrophotometer to measure the CIELAB L, a, and b* values of the cured coating on a white substrate. The b* value indicates the blue-yellow color axis.[18]

  • Procedure:

    • Measure the b* value of the uncoated white substrate (b*substrate).

    • Measure the b* value of the cured film immediately after curing (b*initial).

    • Store the sample in the dark for 24 hours and re-measure the b* value (b*24h) to check for photobleaching.[15]

  • Reporting: Report the initial and 24-hour yellowing index (Δb) calculated as: Δb = b(sample) - b(substrate). Lower Δb* values indicate less yellowing.[19]

Conclusion and Future Directions

This guide presents a systematic approach to investigating this compound as a potential Norrish Type II photoinitiator for UV-curable coatings and inks. The provided protocols establish a robust framework for formulation and performance testing. Based on its chemical structure, the compound is hypothesized to be an effective surface cure photoinitiator when used with an amine synergist. Experimental validation of its cure speed, yellowing characteristics, and physical film properties is essential. Further research could involve studying its UV absorption spectrum to determine optimal curing wavelengths and comparing its efficiency against commercial Type II photoinitiators.

References

The Strategic Role of p-Isopropylpropiophenone in the Synthesis of Key Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the landscape of pharmaceutical development, the efficient and reliable synthesis of active pharmaceutical ingredients (APIs) is paramount. The selection of starting materials is a critical decision that dictates the synthetic route's feasibility, scalability, and economic viability. p-Isopropylpropiophenone, a substituted aromatic ketone, has emerged as a valuable precursor in the synthesis of several key pharmaceutical intermediates. Its chemical structure provides a versatile scaffold for the introduction of functionalities essential for biological activity. This application note provides an in-depth technical guide on the utilization of p-Isopropylpropiophenone in the synthesis of important pharmaceutical building blocks, specifically focusing on the preparation of substituted ephedrine and cathinone analogues. Detailed protocols, mechanistic insights, and characterization methodologies are presented to aid researchers and drug development professionals in this field.

Core Chemical Properties of p-Isopropylpropiophenone

p-Isopropylpropiophenone, also known as 1-(4-isopropylphenyl)propan-1-one, is a liquid at room temperature.[1][2] Its molecular structure, featuring a reactive carbonyl group and an isopropyl-substituted phenyl ring, makes it an ideal candidate for various chemical transformations.

PropertyValueSource
CAS Number 27465-52-7[1]
Molecular Formula C₁₂H₁₆O[1]
Molecular Weight 176.25 g/mol [1]
Boiling Point ~272 °C @ 760 mmHg (estimated)[2]

Synthetic Pathways and Applications

p-Isopropylpropiophenone serves as a pivotal starting material for two major classes of pharmaceutical intermediates:

  • Substituted Ephedrine Analogues: These compounds are β-amino alcohols that often exhibit sympathomimetic activity and are crucial components in various medications.

  • Substituted Cathinone Analogues: These are β-keto-phenethylamines, a class of compounds with a wide range of pharmacological effects.[3][4]

The synthesis of these intermediates from p-Isopropylpropiophenone primarily involves the manipulation of the carbonyl group and the adjacent α-carbon. Two main synthetic strategies are commonly employed:

  • Pathway A: α-Bromination followed by Amination and optional Reduction. This is a classical and robust method for introducing the amino group.

  • Pathway B: Direct Reductive Amination. This one-pot approach offers a more streamlined synthesis.[5]

Below is a graphical representation of these synthetic routes.

G cluster_0 Pathway A: Stepwise Approach start p-Isopropylpropiophenone int1 α-Bromo-p-isopropylpropiophenone start->int1 α-Bromination (e.g., NBS) int2 4-Isopropylcathinone (α-Methylamino-p-isopropylpropiophenone) start->int2 Reductive Amination (Methylamine, Reducing Agent) int1->int2 Amination (e.g., Methylamine) end1 4-Isopropyl-ephedrine Analogue (Diastereomeric Mixture) int2->end1 Reduction (e.g., NaBH4)

Caption: Synthetic routes from p-Isopropylpropiophenone.

Part 1: Synthesis of 4-Isopropyl-ephedrine Analogue

This section details the synthesis of a 4-isopropyl substituted ephedrine analogue, a valuable intermediate for various pharmaceutical applications. The protocol follows the stepwise approach of α-bromination, amination, and subsequent reduction.

Protocol 1.1: α-Bromination of p-Isopropylpropiophenone

The introduction of a bromine atom at the α-position to the carbonyl group is the first crucial step. N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation as it provides a low, steady concentration of bromine, which can help to avoid unwanted side reactions.

Materials:

  • p-Isopropylpropiophenone

  • N-Bromosuccinimide (NBS)

  • Aluminum oxide (activated, acidic)

  • Methanol

  • Ethyl acetate

  • n-Hexane

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, and column chromatography setup.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add p-Isopropylpropiophenone (1 equivalent) and methanol.

  • Add activated acidic aluminum oxide (10% w/w of the ketone).

  • Heat the mixture to reflux.

  • Add N-Bromosuccinimide (1.2 equivalents) portion-wise over 15-20 minutes.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator.

  • Purify the crude α-bromo-p-isopropylpropiophenone by column chromatography using a mixture of n-hexane and ethyl acetate as the eluent.

Protocol 1.2: Synthesis of 4-Isopropyl-α-methylaminopropiophenone (4-Isopropylcathinone)

The α-bromo ketone is then converted to the corresponding α-amino ketone via nucleophilic substitution with methylamine.

Materials:

  • α-Bromo-p-isopropylpropiophenone

  • Methylamine solution (e.g., 40% in water or in a suitable organic solvent)

  • Anhydrous potassium carbonate

  • Suitable aprotic polar solvent (e.g., THF, acetonitrile)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve α-bromo-p-isopropylpropiophenone (1 equivalent) in the chosen aprotic polar solvent in a round-bottom flask.

  • Add anhydrous potassium carbonate (2-3 equivalents).

  • Cool the mixture in an ice bath and add the methylamine solution (2-3 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, filter off the solids and concentrate the filtrate.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield crude 4-isopropyl-α-methylaminopropiophenone. This intermediate can be purified by column chromatography or used directly in the next step.

Protocol 1.3: Reduction to 4-Isopropyl-ephedrine Analogue

The final step is the reduction of the keto group to a hydroxyl group. Sodium borohydride is a mild and effective reducing agent for this transformation. This reaction typically yields a mixture of diastereomers (ephedrine and pseudoephedrine analogues).

Materials:

  • 4-Isopropyl-α-methylaminopropiophenone (or its hydrochloride salt)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • 10% Sodium hydroxide solution

  • Dichloromethane

Procedure:

  • Dissolve the 4-isopropyl-α-methylaminopropiophenone (or its hydrochloride salt, 1 equivalent) in methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.5-2 equivalents) portion-wise, keeping the temperature below 30°C.

  • After the addition is complete, continue to stir the reaction mixture for 30-60 minutes.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench any excess NaBH₄ by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • To the residue, add 10% sodium hydroxide solution to adjust the pH to >11, which will precipitate the free base.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to obtain the crude mixture of 4-isopropyl-ephedrine and 4-isopropyl-pseudoephedrine.

  • The diastereomers can be separated by techniques such as fractional crystallization of their salts or by column chromatography.

ReactantMolar RatioKey ParametersProductYield (Typical)
p-Isopropylpropiophenone1NBS (1.2 eq), Al₂O₃, Methanol, Refluxα-Bromo-p-isopropylpropiophenoneHigh
α-Bromo-p-isopropylpropiophenone1Methylamine (2-3 eq), K₂CO₃, THF, RT4-IsopropylcathinoneGood
4-Isopropylcathinone1NaBH₄ (1.5-2 eq), Methanol, <30°C4-Isopropyl-ephedrine/pseudoephedrine>90%

Part 2: Synthesis of 4-Isopropylcathinone

4-Isopropylcathinone, an α-amino ketone, is a key intermediate and a member of the substituted cathinone class of compounds. Its synthesis from p-isopropylpropiophenone follows the first two steps of the ephedrine analogue synthesis.

Protocol 2.1: Synthesis of 4-Isopropylcathinone

This protocol is a consolidation of protocols 1.1 and 1.2 for the direct synthesis of 4-isopropylcathinone.

Procedure:

  • Synthesize α-bromo-p-isopropylpropiophenone from p-isopropylpropiophenone as described in Protocol 1.1 .

  • React the purified α-bromo-p-isopropylpropiophenone with methylamine as detailed in Protocol 1.2 .

  • After workup, the resulting crude 4-isopropylcathinone can be purified by column chromatography or by crystallization of its hydrochloride salt.

Part 3: Direct Reductive Amination Approach

Direct reductive amination offers a more atom-economical and streamlined approach to synthesizing amines from ketones.[5] This method involves the in-situ formation and reduction of an imine.

Protocol 3.1: Direct Reductive Amination of p-Isopropylpropiophenone

Materials:

  • p-Isopropylpropiophenone

  • Methylamine solution

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst for imine formation)

  • Saturated sodium bicarbonate solution

Procedure:

  • In a round-bottom flask, dissolve p-isopropylpropiophenone (1 equivalent) and methylamine solution (1.5-2 equivalents) in DCM or DCE.

  • If desired, add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude 4-isopropyl-α-methylaminopropiophenone (4-isopropylcathinone).

G start Mix p-Isopropylpropiophenone and Methylamine in Solvent step1 Allow Imine Formation (optional: acid catalyst) start->step1 step2 Add Reducing Agent (e.g., NaBH(OAc)₃) step1->step2 step3 Reaction Stirring (12-24h at RT) step2->step3 step4 Aqueous Workup (Quench, Extract, Dry) step3->step4 end Purified 4-Isopropylcathinone step4->end Purification (Chromatography/Crystallization)

Caption: Workflow for Direct Reductive Amination.

Part 4: Characterization of Intermediates

The identity and purity of the synthesized intermediates must be confirmed using appropriate analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For the ephedrine analogues, the coupling constants between the protons on the two stereocenters can help in determining the diastereomeric ratio.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for assessing the purity of the products and confirming their molecular weight. Derivatization may be necessary for more volatile and stable analysis of the amino alcohols.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of the intermediates and for separating the diastereomers of the ephedrine analogues. Chiral HPLC columns can be used to resolve enantiomers if a stereoselective synthesis is performed.

Conclusion

p-Isopropylpropiophenone is a versatile and valuable starting material for the synthesis of important pharmaceutical intermediates, including substituted ephedrine and cathinone analogues. The synthetic routes outlined in this application note, including both the stepwise bromination-amination-reduction pathway and the more direct reductive amination approach, provide reliable methods for accessing these key building blocks. The choice of synthetic route will depend on factors such as the desired scale of the reaction, available reagents, and the need for stereochemical control. The detailed protocols and characterization guidelines presented here are intended to support researchers and drug development professionals in the efficient and successful synthesis of these important compounds.

References

Application Notes and Protocols for the Catalytic Hydrogenation of 1-(4-Isopropylphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the catalytic hydrogenation of 1-(4-Isopropylphenyl)propan-1-one to produce 1-(4-Isopropylphenyl)propan-1-ol. This transformation is of significant interest to researchers in drug development and organic synthesis, as the resulting chiral alcohol can serve as a valuable intermediate. This document details the underlying reaction mechanisms, provides step-by-step experimental protocols for both standard and asymmetric hydrogenation, outlines stringent safety procedures, and describes methods for product characterization.

Introduction: The Significance of Ketone Reduction

The reduction of prochiral ketones to their corresponding chiral secondary alcohols is a fundamental transformation in organic chemistry.[1] The resulting chiral alcohols are crucial building blocks in the synthesis of a wide array of pharmaceuticals and fine chemicals.[2][3] this compound is a propiophenone derivative whose reduction product, 1-(4-Isopropylphenyl)propan-1-ol, particularly in its enantiomerically pure forms, holds potential as a key intermediate in the development of novel therapeutic agents.

Catalytic hydrogenation stands out as a preferred method for this reduction due to its high efficiency, atom economy, and the availability of a wide range of catalysts that can influence both the rate and stereoselectivity of the reaction. This guide will focus on two primary approaches: a robust and widely applicable method using Raney® Nickel for the synthesis of the racemic alcohol, and an advanced protocol for asymmetric hydrogenation to access specific stereoisomers.

Mechanistic Insights into Catalytic Hydrogenation

The catalytic hydrogenation of a ketone on the surface of a heterogeneous catalyst, such as Raney® Nickel, is generally understood to proceed via a Langmuir-Hinshelwood mechanism. This model posits that the reaction occurs between reactants that are both adsorbed onto the catalyst surface.

The key steps in this mechanism are:

  • Adsorption of Reactants: Both hydrogen gas (H₂) and the ketone, this compound, diffuse from the bulk solution to the surface of the catalyst and adsorb onto active sites.

  • Activation of Hydrogen: The H-H bond in molecular hydrogen is cleaved upon adsorption, forming reactive metal-hydride species on the catalyst surface.

  • Surface Reaction: The adsorbed ketone molecule reacts with the adsorbed hydrogen atoms in a stepwise manner. The carbonyl group is sequentially hydrogenated to form the corresponding alcohol.

  • Desorption of Product: The final product, 1-(4-Isopropylphenyl)propan-1-ol, has a weaker affinity for the catalyst surface than the reactants and desorbs back into the solution, freeing up the active site for another catalytic cycle.

Figure 1: Langmuir-Hinshelwood mechanism for ketone hydrogenation.

Experimental Protocols

This section provides detailed protocols for the catalytic hydrogenation of this compound. It is imperative that all procedures are conducted in a well-ventilated fume hood and that all safety precautions are strictly followed.

Materials and Equipment
Material/EquipmentSpecifications
Starting Material This compound (≥98% purity)
Catalyst Raney® Nickel (50% slurry in water)
Hydrogen Source Hydrogen gas (high purity, ≥99.99%)
Solvent Ethanol (anhydrous)
Inert Gas Nitrogen or Argon (high purity)
Reaction Vessel High-pressure autoclave (e.g., Parr reactor)
Filtration Celite® or a similar filter aid
Standard Glassware Round-bottom flasks, beakers, graduated cylinders
Analytical Instruments NMR Spectrometer, FT-IR Spectrometer, GC-MS
Protocol 1: Hydrogenation using Raney® Nickel

This protocol describes the synthesis of racemic 1-(4-Isopropylphenyl)propan-1-ol using a high-pressure hydrogenation reactor.

Safety Precautions:

  • Raney® Nickel is pyrophoric when dry. Always handle it as a slurry under water or a suitable solvent.[4][5] Never allow the catalyst to dry and come into contact with air.[6]

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood, away from any ignition sources.[7]

  • High-pressure reactions pose a significant hazard. Use a properly maintained and certified high-pressure reactor and always operate behind a blast shield.[8][9]

Step-by-Step Procedure:

  • Catalyst Preparation: In a fume hood, carefully weigh the desired amount of Raney® Nickel slurry. The catalyst should be washed several times with the reaction solvent (ethanol) to remove the water. This can be done by carefully decanting the water and adding ethanol, then gently swirling and allowing the catalyst to settle before decanting again. Perform this wash cycle three times.

  • Reactor Setup: Place a magnetic stir bar and the washed Raney® Nickel catalyst into the high-pressure reactor vessel.

  • Addition of Reactant and Solvent: Add a solution of this compound in ethanol to the reactor vessel.

  • Sealing and Purging: Securely seal the reactor according to the manufacturer's instructions. Purge the reactor system with an inert gas (nitrogen or argon) at least three times to remove all oxygen.

  • Pressurization with Hydrogen: After purging, carefully pressurize the reactor with hydrogen gas to the desired pressure.

  • Reaction: Begin stirring and heat the reactor to the desired temperature. Monitor the pressure; a drop in pressure indicates hydrogen consumption. The reaction can be monitored by taking aliquots (after depressurizing and purging with inert gas) and analyzing them by TLC or GC.

  • Work-up: Once the reaction is complete (as determined by monitoring), cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system with inert gas.

  • Catalyst Removal: Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. It is crucial to keep the filter cake wet with solvent at all times to prevent ignition. [6]

  • Product Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude 1-(4-Isopropylphenyl)propan-1-ol can be purified by column chromatography on silica gel or by distillation under reduced pressure.

ParameterRecommended Value
Substrate Scale 10 mmol
Catalyst Loading 5-10 wt% Raney® Nickel
Solvent 50 mL Ethanol
Hydrogen Pressure 50-100 psi
Temperature 25-50 °C
Reaction Time 4-12 hours (monitor for completion)

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Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catalyst_Prep [label="Catalyst Preparation\n(Wash Raney® Ni with Ethanol)"]; Reactor_Setup [label="Reactor Setup\n(Add catalyst, reactant, and solvent)"]; Seal_Purge [label="Seal and Purge\n(3x with N₂ or Ar)"]; Pressurize [label="Pressurize with H₂"]; Reaction [label="Reaction\n(Stir and heat, monitor pressure)"]; Workup [label="Work-up\n(Cool, vent H₂, purge with N₂)"]; Filter [label="Catalyst Filtration\n(Through Celite®, keep wet!)"]; Isolate [label="Product Isolation\n(Solvent evaporation)"]; Purify [label="Purification\n(Chromatography or distillation)"]; End [label="End Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Catalyst_Prep; Catalyst_Prep -> Reactor_Setup; Reactor_Setup -> Seal_Purge; Seal_Purge -> Pressurize; Pressurize -> Reaction; Reaction -> Workup; Workup -> Filter; Filter -> Isolate; Isolate -> Purify; Purify -> End; }

Figure 2: Experimental workflow for catalytic hydrogenation.

Protocol 2: Asymmetric Hydrogenation (Advanced)

For applications requiring enantiomerically pure 1-(4-Isopropylphenyl)propan-1-ol, asymmetric catalytic hydrogenation is the method of choice. This typically involves a homogeneous catalyst, often a Ruthenium complex with a chiral ligand such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).

This protocol is an example and may require significant optimization for this specific substrate.

Step-by-Step Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare the active catalyst by reacting a ruthenium precursor with the chiral BINAP ligand according to established literature procedures.

  • Reaction Setup: In a Schlenk flask or a high-pressure reactor, dissolve the this compound in a degassed solvent (e.g., methanol or ethanol).

  • Catalyst Addition: Add the chiral ruthenium catalyst to the reaction mixture under an inert atmosphere.

  • Hydrogenation: Purge the system with hydrogen gas and then pressurize to the desired pressure. Stir the reaction at the specified temperature until completion.

  • Work-up and Purification: After the reaction is complete, carefully vent the hydrogen and remove the solvent under reduced pressure. The crude product can be purified by column chromatography. The enantiomeric excess (e.e.) of the product should be determined by chiral HPLC or by NMR using a chiral shift reagent.

ParameterRepresentative Value
Catalyst [RuCl₂(chiral-BINAP)(diamine)]
Catalyst Loading 0.1-1 mol%
Solvent Methanol or Ethanol (degassed)
Hydrogen Pressure 100-500 psi
Temperature 25-80 °C
Reaction Time 12-48 hours

Characterization of 1-(4-Isopropylphenyl)propan-1-ol

The successful synthesis of 1-(4-Isopropylphenyl)propan-1-ol can be confirmed by a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the isopropyl group, the methyl protons of the isopropyl group, the benzylic proton (CH-OH), the methylene protons of the propyl chain, and the terminal methyl group of the propyl chain. The integration of these signals should correspond to the number of protons in each environment. The spectrum of a similar compound, 3-(4-isopropylphenyl)-1-phenylpropan-1-ol, shows characteristic signals for the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups) and the aromatic protons.[8]

  • ¹³C NMR: The carbon NMR spectrum will show a unique signal for each carbon atom in a different chemical environment. The carbon attached to the hydroxyl group will appear in the typical range for a secondary alcohol (around 60-80 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions include:

  • A broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol.[9]

  • C-H stretching bands for the aromatic and aliphatic protons around 2850-3000 cm⁻¹.[9]

  • A C-O stretching band in the fingerprint region, typically around 1000-1200 cm⁻¹.

  • The disappearance of the strong C=O stretching band from the starting ketone (around 1680 cm⁻¹) is a key indicator of a successful reaction.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Inactive catalyst, insufficient hydrogen pressure, low temperature, insufficient reaction time.Use fresh or newly activated catalyst, increase hydrogen pressure and/or temperature, extend reaction time.
Low Yield Poor catalyst activity, side reactions, loss of product during work-up.Optimize catalyst loading, reaction conditions, and purification procedure.
Product Contamination Incomplete reaction, side products, residual solvent.Ensure complete reaction, optimize purification method.
Difficulty Filtering Catalyst Fine catalyst particles.Use a thicker pad of Celite® or a membrane filter.

References

Application Notes and Protocols for the Reduction of 4'-Isopropylpropiophenone to its Corresponding Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive technical guide for the reduction of 4'-isopropylpropiophenone to 1-(4-isopropylphenyl)propan-1-ol, a key transformation in synthetic organic chemistry. Two primary, reliable methods are presented: reduction using sodium borohydride (NaBH₄) and catalytic hydrogenation. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical background, detailed experimental protocols, comparative data, and critical safety information. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.

Introduction: Significance of the Reduction

The reduction of ketones to alcohols is a fundamental transformation in organic synthesis. 4'-Isopropylpropiophenone, also known as 1-(4-isopropylphenyl)propan-1-one, is a propiophenone derivative whose corresponding alcohol, 1-(4-isopropylphenyl)propan-1-ol, can serve as a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients. The isopropylphenyl moiety is present in a variety of biologically active compounds, making the efficient and selective synthesis of its derivatives a topic of significant interest.

The choice of reduction method is critical and depends on several factors, including the desired scale of the reaction, the presence of other functional groups in the molecule, cost-effectiveness, and safety considerations. This application note will focus on two of the most common and practical methods for this transformation: sodium borohydride reduction, a versatile and mild chemoselective method, and catalytic hydrogenation, a powerful technique often employed in industrial settings.

Comparative Analysis of Reduction Methodologies

A critical aspect of synthetic planning is the selection of the most appropriate reaction conditions. Below is a comparative overview of sodium borohydride reduction and catalytic hydrogenation for the synthesis of 1-(4-isopropylphenyl)propan-1-ol.

FeatureSodium Borohydride (NaBH₄) ReductionCatalytic Hydrogenation
Reagent Sodium borohydrideHydrogen gas (H₂) with a metal catalyst (e.g., Pd/C, Raney Ni)
Mechanism Nucleophilic addition of a hydride ion to the carbonyl carbon.[1]Addition of hydrogen atoms across the carbonyl double bond on a catalyst surface.
Selectivity Excellent chemoselectivity for aldehydes and ketones; does not typically reduce esters, amides, or carboxylic acids under mild conditions.[1]Can be less selective; may reduce other functional groups like alkenes, alkynes, and nitro groups depending on the catalyst and conditions.
Reaction Conditions Mild conditions; typically performed at 0°C to room temperature in protic solvents like methanol or ethanol.[2]Requires specialized equipment for handling hydrogen gas, often at elevated pressure and temperature.
Safety NaBH₄ is a flammable solid and reacts with water to produce flammable hydrogen gas.[3] Toxic if swallowed or in contact with skin.Hydrogen gas is highly flammable and can form explosive mixtures with air. Catalysts like Pd/C can be pyrophoric.[4][5]
Work-up Typically involves quenching with acid or water, followed by extraction.Filtration to remove the catalyst, followed by solvent removal.
Scalability Readily scalable for laboratory synthesis.Highly scalable and often preferred for industrial production.

Reaction Mechanisms

Understanding the underlying mechanisms of these reductions is crucial for troubleshooting and optimizing reaction conditions.

Sodium Borohydride Reduction

The reduction of a ketone with sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.[1] The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which serves to protonate the resulting alkoxide intermediate to yield the final alcohol product.[6]

NaBH4_Mechanism ketone 4'-Isopropylpropiophenone alkoxide Alkoxide Intermediate ketone->alkoxide Nucleophilic Attack hydride H⁻ (from NaBH₄) alcohol 1-(4-isopropylphenyl)propan-1-ol alkoxide->alcohol Protonation borate Borate esters alkoxide->borate Reaction with BH₃ solvent Methanol (CH₃OH)

Caption: Mechanism of NaBH₄ Reduction.

Catalytic Hydrogenation

In catalytic hydrogenation, the ketone and hydrogen gas are adsorbed onto the surface of a metal catalyst (e.g., Palladium on carbon, Raney Nickel). The catalyst facilitates the cleavage of the H-H bond and the addition of hydrogen atoms across the C=O double bond of the ketone.

Catalytic_Hydrogenation_Mechanism catalyst_surface Catalyst Surface (e.g., Pd/C) adsorbed_h2 Adsorbed H atoms adsorbed_ketone Adsorbed Ketone h2 H₂ h2->catalyst_surface Adsorption & Dissociation ketone 4'-Isopropylpropiophenone ketone->catalyst_surface Adsorption intermediate Surface Intermediate adsorbed_h2->intermediate Hydrogenation alcohol 1-(4-isopropylphenyl)propan-1-ol intermediate->alcohol Desorption

Caption: Mechanism of Catalytic Hydrogenation.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the reduction of 4'-isopropylpropiophenone.

Protocol 1: Sodium Borohydride Reduction in Methanol

This protocol describes a reliable and straightforward method for the reduction of 4'-isopropylpropiophenone using sodium borohydride in methanol.

Materials:

  • 4'-Isopropylpropiophenone (MW: 176.25 g/mol )

  • Sodium borohydride (NaBH₄) (MW: 37.83 g/mol )

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4'-isopropylpropiophenone (e.g., 5.0 g, 28.4 mmol) in methanol (e.g., 100 mL).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • Addition of Sodium Borohydride: Slowly add sodium borohydride (e.g., 1.2 g, 31.7 mmol, 1.1 equivalents) portion-wise to the stirred solution over 15-20 minutes. Caution: Hydrogen gas is evolved during the addition. Ensure adequate ventilation and avoid open flames.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl (e.g., 50 mL) at 0 °C to decompose the excess sodium borohydride and the borate esters. Continue stirring for 15 minutes.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with dichloromethane or ethyl acetate (e.g., 3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (e.g., 50 mL) and then with brine (saturated NaCl solution) (e.g., 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude 1-(4-isopropylphenyl)propan-1-ol.

  • Purification (Optional): The crude product can be purified by column chromatography on silica gel if necessary.

NaBH4_Workflow start Dissolve 4'-Isopropylpropiophenone in Methanol cool Cool to 0-5 °C in an Ice Bath start->cool add_nabh4 Slowly Add Sodium Borohydride cool->add_nabh4 react Stir at Room Temperature & Monitor by TLC add_nabh4->react quench Quench with 1 M HCl at 0 °C react->quench evaporate Remove Methanol via Rotary Evaporation quench->evaporate extract Extract with Dichloromethane/Ethyl Acetate evaporate->extract wash Wash Organic Layer with Water and Brine extract->wash dry Dry over Na₂SO₄ and Concentrate wash->dry purify Purify by Column Chromatography (Optional) dry->purify end 1-(4-isopropylphenyl)propan-1-ol purify->end

Caption: Workflow for NaBH₄ Reduction.

Protocol 2: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol outlines the reduction of 4'-isopropylpropiophenone via catalytic hydrogenation using 10% palladium on carbon. This method is highly efficient but requires specialized equipment and strict adherence to safety procedures.

Materials:

  • 4'-Isopropylpropiophenone (MW: 176.25 g/mol )

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂) or Argon (Ar)

  • Celite® or other filter aid

  • Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)

  • Büchner funnel and filter flask

Procedure:

  • Catalyst Handling: Caution: Palladium on carbon is pyrophoric, especially when dry and in the presence of flammable solvents.[4] Handle the catalyst in an inert atmosphere (e.g., under nitrogen or argon) as much as possible.

  • Reaction Setup: To a hydrogenation flask or a thick-walled round-bottom flask, add 10% Pd/C (e.g., 0.1 g, ~2 mol% relative to the substrate).

  • Inerting the Vessel: Seal the flask and purge with an inert gas (nitrogen or argon) for several minutes to remove all oxygen.

  • Addition of Substrate and Solvent: Under a positive pressure of inert gas, add a solution of 4'-isopropylpropiophenone (e.g., 5.0 g, 28.4 mmol) in methanol or ethanol (e.g., 100 mL) to the flask.

  • Hydrogenation: Connect the flask to the hydrogenation apparatus. Carefully evacuate the inert gas and backfill with hydrogen gas. Repeat this purge-fill cycle three times. Pressurize the vessel to the desired hydrogen pressure (e.g., 50 psi or use a hydrogen-filled balloon for atmospheric pressure) and begin vigorous stirring.

  • Reaction Monitoring: The reaction progress can be monitored by the uptake of hydrogen (pressure drop). The reaction is typically complete within a few hours.

  • Reaction Completion and Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas. Crucially, do not expose the catalyst to air while it is still dry and in the presence of flammable solvent.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of the reaction solvent. Keep the filter cake wet with solvent during filtration to prevent ignition.

  • Catalyst Quenching: Immediately after filtration, carefully quench the catalyst on the Celite® pad with water before disposal.

  • Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 1-(4-isopropylphenyl)propan-1-ol.

  • Purification (Optional): The product can be purified by column chromatography if necessary.

Hydrogenation_Workflow start Add Pd/C to Hydrogenation Flask inert Purge Flask with Inert Gas (N₂/Ar) start->inert add_substrate Add Solution of 4'-Isopropylpropiophenone inert->add_substrate hydrogenate Purge with H₂ and Begin Hydrogenation add_substrate->hydrogenate monitor Monitor H₂ Uptake hydrogenate->monitor vent Vent H₂ and Purge with Inert Gas monitor->vent filter Filter through Celite® to Remove Pd/C vent->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Column Chromatography (Optional) concentrate->purify end 1-(4-isopropylphenyl)propan-1-ol purify->end

Caption: Workflow for Catalytic Hydrogenation.

Safety and Handling

5.1. Sodium Borohydride:

  • Hazards: Flammable solid, toxic if swallowed, causes severe skin burns and eye damage.[2][7][8] Reacts with water and acids to produce flammable hydrogen gas.[3]

  • Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood. Keep away from water, acids, and sources of ignition.[2][3]

5.2. Catalytic Hydrogenation:

  • Hazards: Hydrogen gas is extremely flammable and can form explosive mixtures with air.[4] Catalysts such as Pd/C and Raney Nickel can be pyrophoric, especially after use.[4]

  • Precautions: Conduct hydrogenation reactions in a designated area with proper ventilation and behind a safety shield.[5] Ensure all equipment is properly grounded. Never allow the catalyst to become dry in the presence of air and flammable solvents.[9] Always handle the catalyst under an inert atmosphere or as a wet slurry.

References

Anwendungs- und Protokollleitfaden: Derivatisierung von p-Isopropylpropiophenon für analytische Zwecke

Author: BenchChem Technical Support Team. Date: December 2025

Erstellt für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung: Dieser Leitfaden bietet detaillierte Protokolle und technische Einblicke in die Derivatisierung von p-Isopropylpropiophenon, einer Keton-Vorläufersubstanz von forensischem und pharmazeutischem Interesse. Die hier beschriebenen Methoden zielen darauf ab, die analytische Nachweisbarkeit und Quantifizierung mittels Gaschromatographie-Massenspektrometrie (GC-MS) und Hochleistungsflüssigkeitschromatographie (HPLC) zu verbessern. Der Schwerpunkt liegt auf der Erläuterung der chemischen Grundlagen, der schrittweisen Durchführung und der Validierung der Methoden, um eine hohe wissenschaftliche Integrität und Reproduzierbarkeit zu gewährleisten.

Einleitung und wissenschaftlicher Kontext

p-Isopropylpropiophenon ist ein Keton, das als Vorläufersubstanz für die Synthese verschiedener pharmazeutischer Wirkstoffe und Designerdrogen, insbesondere substituierter Cathinone, dienen kann. Aufgrund seiner potenziellen Verwendung in der illegalen Drogensynthese ist der zuverlässige Nachweis und die genaue Quantifizierung dieser Substanz in verschiedenen Matrices von großer Bedeutung für forensische Labore und Regulierungsbehörden.[1][2]

Die direkte Analyse von p-Isopropylpropiophenon kann jedoch durch seine moderate Flüchtigkeit und das Fehlen eines starken Chromophors erschwert sein, was die Empfindlichkeit in der HPLC mit UV-Detektion einschränkt. Zudem kann seine thermische Stabilität im heißen Einlass eines Gaschromatographen eine Herausforderung darstellen.[1] Die chemische Derivatisierung überwindet diese Einschränkungen, indem die Carbonylgruppe des Ketons in eine funktionelle Gruppe umgewandelt wird, die verbesserte analytische Eigenschaften aufweist.

Warum ist eine Derivatisierung notwendig?

  • Verbesserte Flüchtigkeit und thermische Stabilität für die GC-Analyse: Die Umwandlung der polaren Carbonylgruppe in eine weniger polare Gruppe (z. B. ein Oxim) kann die Flüchtigkeit erhöhen und den Abbau während der Analyse verhindern.

  • Erhöhte Nachweisempfindlichkeit für die HPLC-Analyse: Die Einführung eines starken Chromophors (z. B. durch Reaktion mit 2,4-Dinitrophenylhydrazin) ermöglicht eine hochempfindliche Detektion mittels UV-Vis-Spektroskopie.[3]

  • Verbesserte chromatographische Trennung: Derivatisierung kann die Polarität des Moleküls verändern und so die Trennung von Matrixkomponenten verbessern.

  • Strukturelle Bestätigung: Die Massenspektren der Derivate zeigen charakteristische Fragmentierungsmuster, die eine eindeutige Identifizierung der ursprünglichen Substanz ermöglichen.

Dieser Leitfaden beschreibt zwei primäre Derivatisierungsstrategien: die Oximierung für die GC-MS-Analyse und die Bildung von Hydrazonen für die HPLC-UV-Analyse.

Derivatisierung zur GC-MS-Analyse: Oxim-Bildung

Die Reaktion von p-Isopropylpropiophenon mit Hydroxylaminhydrochlorid führt zur Bildung des entsprechenden Oxims. Diese Reaktion ist robust, spezifisch für Aldehyde und Ketone und erzeugt ein stabiles Derivat, das sich hervorragend für die GC-MS-Analyse eignet.

Chemischer Mechanismus

Die Reaktion ist eine Kondensationsreaktion. Das Stickstoffatom des Hydroxylamins greift nukleophil das Carbonyl-Kohlenstoffatom des Ketons an. Nach einer Protonenübertragung wird ein Wassermolekül abgespalten, und es bildet sich eine C=N-Doppelbindung, das Oxim.

Diagramm des Reaktionsmechanismus:

Abbildung 1: Reaktionsschema der Oxim-Bildung.

Detailliertes Protokoll zur Oxim-Bildung

Materialien und Reagenzien:

  • p-Isopropylpropiophenon-Standard

  • Hydroxylaminhydrochlorid (NH₂OH·HCl), analytischer Reinheitsgrad

  • Pyridin oder eine wässrige Pufferlösung (z. B. Acetatpuffer, pH 5)

  • Lösungsmittel: Ethylacetat, Methanol (HPLC-Qualität)

  • Natriumsulfat (wasserfrei)

  • Reaktionsgefäße (z. B. 2-mL-GC-Vials mit Schraubverschluss)

  • Heizblock oder Wasserbad

  • Vortex-Mischer

Protokoll:

  • Herstellung der Standardlösung: Lösen Sie 10 mg p-Isopropylpropiophenon in 10 mL Methanol, um eine Stammlösung von 1 mg/mL zu erhalten. Erstellen Sie daraus Verdünnungsreihen nach Bedarf.

  • Herstellung des Derivatisierungsreagenzes: Lösen Sie 50 mg Hydroxylaminhydrochlorid in 1 mL Pyridin oder pH-5-Puffer. (Hinweis: Pyridin wirkt als Katalysator und Säurefänger. Bei Verwendung eines Puffers kann die Reaktion langsamer verlaufen).

  • Reaktionsansatz: Geben Sie 100 µL der p-Isopropylpropiophenon-Lösung (oder eines Probenextrakts) in ein Reaktionsgefäß.

  • Reagenz zugeben: Fügen Sie 200 µL des Derivatisierungsreagenzes hinzu.

  • Reaktion: Verschließen Sie das Gefäß fest und erhitzen Sie es für 60 Minuten bei 60–70 °C.

  • Abkühlen und Extraktion: Lassen Sie das Reaktionsgemisch auf Raumtemperatur abkühlen. Fügen Sie 1 mL deionisiertes Wasser und 1 mL Ethylacetat hinzu.

  • Mischen und Trennen: Mischen Sie die Phasen intensiv für 1 Minute auf einem Vortex-Mischer. Zentrifugieren Sie kurz, um die Phasentrennung zu beschleunigen.

  • Probengewinnung: Überführen Sie die obere organische Phase (Ethylacetat) in ein sauberes Gefäß. Trocknen Sie den Extrakt über einer kleinen Menge wasserfreiem Natriumsulfat.

  • Analyse: Überführen Sie den getrockneten Extrakt in ein GC-Vial für die GC-MS-Analyse.

GC-MS-Analyseparameter (Beispiel)

Die folgenden Parameter dienen als Ausgangspunkt und müssen möglicherweise für das spezifische Instrument optimiert werden.

ParameterEinstellung
GC-System Agilent 7890B oder Äquivalent
Säule HP-5MS (30 m x 0.25 mm, 0.25 µm) oder Äquivalent
Einlasstemperatur 250 °C
Injektionsmodus Splitless (1 µL)
Trägergas Helium, konstante Flussrate 1.2 mL/min
Ofenprogramm 100 °C (1 min halten), dann mit 15 °C/min auf 280 °C, 5 min halten
MS-System Agilent 5977A oder Äquivalent
Transferlinientemp. 280 °C
Ionenquellentemp. 230 °C
Ionisationsmodus Elektronenstoßionisation (EI), 70 eV
Scan-Bereich 40–450 m/z

Erwartete Ergebnisse: Das Oxim-Derivat wird eine längere Retentionszeit als die Ausgangsverbindung aufweisen. Das Massenspektrum sollte ein deutliches Molekülion und charakteristische Fragmentionen zeigen, die eine eindeutige Identifizierung ermöglichen.

Derivatisierung zur HPLC-Analyse: Hydrazon-Bildung

Für die HPLC-Analyse, insbesondere mit UV-Detektion, ist die Reaktion mit 2,4-Dinitrophenylhydrazin (DNPH) eine etablierte Methode.[3] Das resultierende 2,4-Dinitrophenylhydrazon ist eine intensiv gefärbte Verbindung mit einem starken Chromophor, was eine sehr empfindliche Detektion im sichtbaren Wellenlängenbereich ermöglicht.

Chemischer Mechanismus

Ähnlich wie bei der Oximierung handelt es sich um eine säurekatalysierte Kondensationsreaktion. Das nukleophile Amin des DNPH greift die Carbonylgruppe an, was nach Abspaltung von Wasser zur Bildung des Hydrazons führt.

Diagramm des Arbeitsablaufs:

HPLC_Workflow Workflow: Hydrazon-Derivatisierung für HPLC cluster_prep Probenvorbereitung & Reaktion cluster_analysis Analyse start Probe / Standard (p-Isopropylpropiophenon) reaction Reaktion (z.B. 50°C, 30 min) start->reaction reagent DNPH-Reagenz (in Acetonitril/Säure) reagent->reaction hplc RP-HPLC-Injektion reaction->hplc Reaktionslösung direkt injizieren detection UV-Vis-Detektion (ca. 365 nm) hplc->detection quant Quantifizierung (Peakfläche vs. Kalibrierung) detection->quant

Abbildung 2: Allgemeiner Arbeitsablauf für die DNPH-Derivatisierung und HPLC-Analyse.

Detailliertes Protokoll zur Hydrazon-Bildung

Materialien und Reagenzien:

  • p-Isopropylpropiophenon-Standard

  • 2,4-Dinitrophenylhydrazin (DNPH)

  • Acetonitril (HPLC-Qualität)

  • Schwefelsäure oder Phosphorsäure

  • Mobile Phase (z. B. Acetonitril/Wasser-Gemisch)

  • Reaktionsgefäße (z. B. 2-mL-HPLC-Vials)

Protokoll:

  • Herstellung der Standardlösung: Lösen Sie 10 mg p-Isopropylpropiophenon in 10 mL Acetonitril (1 mg/mL).

  • Herstellung des DNPH-Reagenzes: Stellen Sie eine gesättigte Lösung von DNPH in Acetonitril her. Geben Sie vorsichtig eine kleine Menge (z. B. 10 µL pro mL) konzentrierte Schwefelsäure oder Phosphorsäure als Katalysator hinzu. (Vorsicht: Säure immer zum Lösungsmittel geben!). Filtrieren Sie die Lösung vor Gebrauch.

  • Reaktionsansatz: Geben Sie 100 µL der p-Isopropylpropiophenon-Lösung in ein HPLC-Vial.

  • Reagenz zugeben: Fügen Sie 500 µL des DNPH-Reagenzes hinzu.

  • Reaktion: Verschließen Sie das Vial und lassen Sie die Reaktion für 30–60 Minuten bei Raumtemperatur oder leicht erhöhter Temperatur (z. B. 40 °C) ablaufen, bis sich eine stabile gelb-orange Färbung entwickelt.

  • Analyse: Injizieren Sie eine Aliquote der Reaktionslösung direkt in das HPLC-System. Eine Extraktion ist in der Regel nicht erforderlich, wenn die Reaktionsmatrix mit der mobilen Phase kompatibel ist.

HPLC-UV-Analyseparameter (Beispiel)
ParameterEinstellung
HPLC-System Agilent 1200 Serie oder Äquivalent
Säule C18-Umkehrphasensäule (z. B. 4.6 x 150 mm, 5 µm)
Säulentemperatur 30 °C
Mobile Phase Isokratisch: Acetonitril / Wasser (65:35, v/v)
Flussrate 1.0 mL/min
Injektionsvolumen 10 µL
Detektor Diodenarray-Detektor (DAD) oder UV-Vis-Detektor
Detektionswellenlänge ca. 365 nm (Maximum des Hydrazon-Chromophors)

Validierung der Methode:

Eine Methodenvalidierung ist entscheidend, um die Zuverlässigkeit der Daten zu gewährleisten.[4][5] Wichtige Parameter, die gemäß den ICH-Richtlinien (International Council for Harmonisation) bewertet werden sollten, sind:[6][7]

  • Spezifität: Die Fähigkeit, den Analyten eindeutig in Anwesenheit von Matrixkomponenten zu bestimmen.

  • Linearität: Nachweis, dass die Messergebnisse in einem definierten Bereich direkt proportional zur Konzentration des Analyten sind.

  • Präzision: Maß für die Übereinstimmung zwischen unabhängigen Messergebnissen (Wiederholpräzision und Laborpräzision).

  • Richtigkeit: Nähe der Messergebnisse zum wahren Wert, oft durch Spike-Recovery-Experimente bestimmt.

  • Nachweisgrenze (LOD) und Bestimmungsgrenze (LOQ): Die niedrigsten Konzentrationen, bei denen der Analyt zuverlässig nachgewiesen bzw. quantifiziert werden kann.

Zusammenfassende Tabelle der Derivatisierungsmethoden:

MerkmalOxim-Bildung (GC-MS)Hydrazon-Bildung (HPLC-UV)
Ziel-Analytik Gaschromatographie-MassenspektrometrieHochleistungsflüssigkeitschromatographie
Reagenz Hydroxylaminhydrochlorid2,4-Dinitrophenylhydrazin (DNPH)
Vorteil Erzeugt thermisch stabiles, flüchtiges Derivat; MS liefert hohe strukturelle Spezifität.Führt einen starken Chromophor ein; sehr hohe Empfindlichkeit mit UV-Detektion.[3]
Reaktionszeit 60 Minuten30–60 Minuten
Temperatur 60–70 °CRaumtemperatur bis 40 °C
Probenaufarbeitung Flüssig-Flüssig-Extraktion erforderlichOft direkte Injektion möglich

Schlussfolgerung

Die Derivatisierung von p-Isopropylpropiophenon ist ein entscheidender Schritt zur Verbesserung seiner analytischen Nachweisbarkeit. Die Oxim-Bildung ist die Methode der Wahl für eine spezifische und robuste GC-MS-Analyse, während die Bildung von DNPH-Hydrazonen eine hochempfindliche Quantifizierung mittels HPLC-UV ermöglicht. Die Auswahl der geeigneten Methode hängt von der verfügbaren instrumentellen Ausstattung, der Probenmatrix und den spezifischen analytischen Anforderungen ab. Die hier vorgestellten Protokolle bieten eine solide Grundlage für die Entwicklung und Validierung zuverlässiger analytischer Methoden für diese wichtige Verbindung.

Referenzen

  • Ashdin Publishing. A Succinct Assessment of the Development, Validation, and Method Verification of Analytical Methods for Natural and Synthetic Therapeutic Molecules. Verfügbar unter: --INVALID-LINK--

  • Office of Justice Programs. Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Considerations. Verfügbar unter: --INVALID-LINK--

  • Tzankova, D., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. Verfügbar unter: --INVALID-LINK--

  • U.S. Food and Drug Administration. (2023). ORA Lab Manual Vol. II - Methods, Method Verification and Validation (ORA-LAB.5.4.5). Verfügbar unter: --INVALID-LINK--

  • International Journal of Scientific and Advanced Technology. (2023). Validated RP-HPLC Method for the Sensitive Determination of Potent Hormonal Drug Residues in Support of Cleaning Validation in Pharmaceutical Manufacturing Equipment Surfaces. Verfügbar unter: --INVALID-LINK--

  • USP. (2020). Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226. YouTube. Verfügbar unter: --INVALID-LINK--

  • OFNI Systems. 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES. Verfügbar unter: --INVALID-LINK--

  • Semantic Scholar. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Verfügbar unter: --INVALID-LINK--

  • MDPI. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Verfügbar unter: --INVALID-LINK--

  • ResearchGate. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Verfügbar unter: --INVALID-LINK--

  • Pharmacia. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Verfügbar unter: --INVALID-LINK--

  • ResearchGate. (2021). Optimization and validation of RP-HPLC method for evaluation of pyrrole-containing hydrazones in isolated rat synaptosomes. Verfügbar unter: --INVALID-LINK--

  • MDPI. (2021). Synthesis and Structural Characterization of p-Carboranylamidine Derivatives. Verfügbar unter: --INVALID-LINK--

  • MDPI. (2024). GC-MS Profiling and Antimicrobial Activity of Eight Essential Oils Against Opportunistic Pathogens with Biofilm-Forming Potential. Verfügbar unter: --INVALID-LINK--

  • Semantic Scholar. Forensic Analysis of Synthetic Cathinones on Nanomaterials-Based Platforms: Chemometric-Assisted Voltametric and UPLC-MS/MS Investigation. Verfügbar unter: --INVALID-LINK--

References

Application Notes and Protocols for 1-(4-Isopropylphenyl)propan-1-one in Fragrance and Perfumery Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a comprehensive technical guide for researchers, perfumers, and formulation scientists on the use of 1-(4-Isopropylphenyl)propan-1-one (CAS No. 27465-52-7) in fragrance and perfumery research. While this aromatic ketone is not widely documented in mainstream fragrance literature, its molecular structure suggests significant potential as a novel fragrance ingredient. This document outlines its chemical properties, a detailed synthetic protocol via Friedel-Crafts acylation, and a series of industry-standard evaluation protocols. A central focus is placed on establishing a hypothesized olfactory profile based on structure-odor relationships of analogous compounds, and the subsequent experimental workflows required to validate its use in fine fragrance, personal care, and home care applications.

Introduction: The Quest for Novelty in Aromatic Ketones

The fragrance industry is in a perpetual state of innovation, driven by the demand for unique and memorable scent experiences. Aromatic ketones are a cornerstone of the modern perfumer's palette, offering a wide spectrum of notes from floral and fruity to musky and woody.[1] Compounds like ionones (violet, woody), damascones (rosy, fruity), and cashmeran (musky, woody) have defined entire fragrance genres. The stability and moderate volatility of the ketone functional group make these molecules excellent heart and base notes, providing structure, depth, and longevity to a composition.[2][3]

This compound, also known as 4'-isopropylpropiophenone or p-isopropylpropiophenone, represents an intriguing target for fragrance research. Its structure, featuring a propiophenone core modified with a para-isopropyl group, suggests a complex olfactory profile that could bridge several fragrance families. This guide provides the foundational knowledge and experimental framework for a comprehensive evaluation of this molecule as a novel perfumery raw material.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a fragrance molecule is paramount for its effective use in formulations and for ensuring safety and stability.

PropertyValueSource
Chemical Name This compound-
Synonyms 4'-Isopropylpropiophenone, p-Isopropylpropiophenone[4][5]
CAS Number 27465-52-7[4][5]
Molecular Formula C₁₂H₁₆O[4][5]
Molecular Weight 176.26 g/mol [5]
Physical Form Solid / Liquid (predicted)[4]
Boiling Point 76-77 °C at 0.15 mmHg

Olfactory Profile Analysis: A Hypothesis Based on Structure-Odor Relationships

As of the date of this publication, a definitive, publicly documented olfactory description for this compound is not available in major fragrance compendia. However, we can construct a scientifically informed hypothesis by analyzing the odor characteristics of structurally related molecules. This process of predicting scent from structure is a key aspect of fragrance chemistry research.[6]

Analysis of Analogous Structures
  • Propiophenone (Parent Molecule): The core structure, 1-phenylpropan-1-one, is described as having a floral-lilac and hawthorne character with sweet, fruity-cherry undertones .[7] It is considered less pungent and chemical than acetophenone.[8] This suggests that the ethyl ketone moiety (-CO-CH₂CH₃) imparts a certain floral sweetness.

  • p-Isopropyl Acetophenone (Different Ketone Chain): This molecule shares the 4-isopropylphenyl group but has a methyl ketone (-CO-CH₃) instead of an ethyl ketone. Its odor is described as spicy, woody, herbal, and reminiscent of orris .[9] The para-isopropyl group, or "cumyl" group, is clearly associated with spicy and woody notes.

  • Cyclamen Aldehyde (Different Functional Group): While an aldehyde, this molecule features the same α-methyl-p-isopropylphenylpropyl structure. It is a classic perfumery ingredient with a powerful fresh, floral, green, dewy, and muguet (lily-of-the-valley) scent profile.[7] This highlights the contribution of the isopropylphenyl group to fresh and floral characteristics.

Hypothesized Olfactory Profile

Based on the analysis above, we can hypothesize that this compound will possess a complex odor profile representing a synergy of its constituent parts:

  • From the Propiophenone Core: A sweet, potentially floral (hawthorne-like) character .

  • From the para-Isopropyl Group: Spicy, woody, and possibly green or herbal facets .

Hypothesis: this compound is likely to present a woody-floral scent with spicy and slightly sweet, fruity undertones. It may possess a certain warmth and depth, making it a potential candidate for a complex heart or base note. The relationship between these structural components and the resulting hypothetical odor is visualized below.

cluster_0 Structural Components of this compound cluster_1 Associated Olfactory Notes Propiophenone Propiophenone Core (C₆H₅-CO-CH₂CH₃) Floral Sweet, Floral (Hawthorne, Fruity) Propiophenone->Floral Contributes Isopropyl para-Isopropyl Group (-CH(CH₃)₂) Woody Spicy, Woody, Green (Herbal, Orris-like) Isopropyl->Woody Contributes Hypothesis Hypothesized Profile: Woody-Floral with Spicy & Sweet Facets Floral->Hypothesis Woody->Hypothesis

Caption: Structure-Odor Relationship Hypothesis.

Synthesis Protocol: Friedel-Crafts Acylation of Cumene

The most direct and industrially relevant synthesis of this compound is the Friedel-Crafts acylation of cumene (isopropylbenzene) with propionyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Reaction Scheme: Cumene + Propionyl Chloride --(AlCl₃)--> this compound + HCl

Materials and Equipment
  • Reactants: Cumene (isopropylbenzene), Propionyl chloride, Anhydrous Aluminum Chloride (AlCl₃).

  • Solvents: 1,2-Dichloroethane (DCE).

  • Workup Reagents: Ice, Concentrated Hydrochloric Acid (HCl), 2% Sodium Hydroxide (NaOH) solution, Water.

  • Equipment: Round-bottom flask with ports for a mechanical stirrer, thermometer, dropping funnel, and condenser (with gas outlet/scrubber for HCl). Separatory funnel, rotary evaporator, distillation apparatus.

Step-by-Step Procedure

(This protocol is adapted from a known procedure for p-isopropyl-propiophenone and should be performed by trained chemists in a fume hood with appropriate personal protective equipment.)

  • Catalyst Suspension: Charge a multi-necked round-bottom flask with 1,2-dichloroethane (525 mL) and anhydrous aluminum chloride (209 g). Equip the flask with a stirrer, thermometer, and dropping funnel.

  • Acyl Chloride Addition: Cool the stirred suspension to 0°C using an ice-salt bath. Slowly add propionyl chloride (127 g) dropwise via the dropping funnel over 45 minutes, ensuring the internal temperature is maintained between 0-5°C.

  • Aromatic Substrate Addition: After the addition is complete, allow the mixture to warm to approximately 18°C. Begin the dropwise addition of cumene (157 g) over 2 hours, maintaining the reaction temperature at 30°C.

  • Reaction Completion: Once the cumene addition is finished, allow the reaction mixture to stir at room temperature for 12 hours (overnight).

  • Quenching: Prepare a quench mixture of crushed ice (800 g), water (130 mL), and concentrated HCl (130 mL) in a large beaker. Slowly and carefully pour the reaction mixture into the quench mixture with vigorous stirring.

  • Extraction: Transfer the quenched mixture to a large separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 250 mL portions of 1,2-dichloroethane.

  • Washing: Combine all organic phases and wash sequentially with three 200 mL portions of 2% NaOH solution, followed by one 250 mL portion of water.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The resulting crude residue (approx. 244 g) is then purified by vacuum distillation.

  • Product Collection: Collect the fraction boiling at 76-77°C / 0.15 mmHg . This yields the final product, this compound (approx. 192 g, 83% yield).

Caption: Workflow for the Synthesis of this compound.

Protocols for Fragrance Evaluation

Once synthesized and purified, the molecule must undergo a rigorous series of evaluations to determine its utility as a fragrance ingredient.

Protocol 1: Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O is a critical tool for identifying the specific odor character of a compound and detecting any trace impurities that may contribute to its overall scent profile.

Objective: To determine the precise odor description of the pure compound as it elutes from a GC column.

Methodology:

  • Sample Preparation: Prepare a 1% solution of the purified this compound in high-purity ethanol.

  • Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) and an olfactory detection port (ODP). The column effluent is split between the FID and the ODP.

  • GC Conditions (Typical):

    • Column: DB-5 or equivalent non-polar column (e.g., 30m x 0.25mm x 0.25µm).

    • Inlet Temperature: 250°C.

    • Oven Program: 50°C hold for 2 min, then ramp at 10°C/min to 280°C, hold for 5 min.

    • Carrier Gas: Helium.

    • Split Ratio: 50:1.

  • Olfactory Assessment: A trained sensory panelist or perfumer sniffs the effluent from the ODP throughout the GC run.

  • Data Recording: The panelist records the time, intensity, and a detailed description of any odor detected. This data is then correlated with the peaks on the FID chromatogram.

Protocol 2: Sensory Panel Evaluation (Descriptive Analysis)

This protocol uses a trained human panel to build a detailed and quantitative olfactory profile of the molecule.

Objective: To create a comprehensive "odor fingerprint" of the molecule, describing its different facets and their relative intensities.

Methodology:

  • Panel Selection: Utilize a panel of 8-12 trained sensory assessors.

  • Sample Preparation: Samples are prepared on standard fragrance smelling strips (mouillettes). Dip strips to a uniform depth into a 10% solution of the compound in ethanol and allow the solvent to evaporate for 30 seconds.

  • Evaluation: Panelists evaluate the strips at set time intervals (e.g., initial, 15 min, 1 hr, 4 hr, 24 hr) to assess the evolution of the scent.

  • Attribute Scaling: Panelists rate the intensity of a predefined list of sensory descriptors (e.g., Woody, Spicy, Floral, Sweet, Fruity, Green, Herbal) on a linear scale (e.g., from 0 = not perceptible to 10 = very strong).

  • Data Analysis: The mean scores for each descriptor at each time point are calculated and can be visualized in a spider or radar chart to represent the olfactory profile.

Protocol 3: Performance and Stability Testing

Objective: To assess the substantivity (longevity), diffusion, and chemical stability of the fragrance molecule in a representative product base.

Methodology:

  • Substantivity on Skin/Fabric:

    • Apply a 1% solution of the compound in ethanol to a defined area on a forearm or a fabric swatch (e.g., cotton).

    • A sensory panel evaluates the odor intensity at regular intervals over 48 hours to determine its evaporation profile and tenacity.

  • Stability in Product Base (e.g., a simple hydroalcoholic solution or unscented lotion):

    • Incorporate the compound at a typical use level (e.g., 0.5%) into the test base.

    • Subject samples to accelerated aging conditions (e.g., 40°C for 4, 8, and 12 weeks) and light exposure (UV chamber).

    • At each time point, evaluate the samples for any changes in color, clarity, and, most importantly, odor profile compared to a control sample stored in the dark at room temperature. Chemical analysis by GC-MS is used to quantify any degradation.

Conclusion and Future Research

This compound stands as a promising, yet largely unexplored, candidate for fragrance innovation. Based on established structure-odor relationships, it is hypothesized to possess a desirable woody-floral character with spicy undertones. The synthetic and analytical protocols outlined in this document provide a robust framework for researchers to synthesize, characterize, and validate its potential. Subsequent research should focus on olfactive validation through the described protocols, determining its odor detection threshold, and exploring its performance in various consumer product applications to fully unlock its potential within the perfumer's creative palette.

References

Application Note: HPLC and GC-MS Methods for the Analysis of 4'-Isopropylpropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive technical guide detailing validated High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantitative analysis and impurity profiling of 4'-Isopropylpropiophenone (CAS: 27465-52-7).[1][2][3] These protocols are designed for researchers, quality control analysts, and drug development professionals, offering step-by-step instructions grounded in established analytical principles and regulatory guidelines. The causality behind instrumental and chemical choices is explained to empower users to adapt and troubleshoot these methods effectively. All methodologies are presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines for analytical procedure validation.[4][5][6]

Introduction to 4'-Isopropylpropiophenone Analysis

4'-Isopropylpropiophenone, also known as 1-(4-isopropylphenyl)propan-1-one, is an aromatic ketone intermediate used in the synthesis of various organic molecules and active pharmaceutical ingredients (APIs).[1][] Like many propiophenone derivatives, it serves as a critical building block in medicinal chemistry.[][8] The purity and quality of this starting material are paramount, as impurities can carry through the synthetic process, potentially affecting the safety and efficacy of the final drug product.

Therefore, robust, accurate, and precise analytical methods are essential for its characterization. High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assay of non-volatile and thermally stable compounds, while Gas Chromatography-Mass Spectrometry (GC-MS) is exceptionally powerful for identifying and quantifying volatile and semi-volatile impurities.[9][10] This guide presents validated protocols for both techniques, ensuring a comprehensive analytical strategy for 4'-Isopropylpropiophenone.

Chemical Structure and Properties:

  • Molecular Formula: C₁₂H₁₆O[1][2]

  • Molecular Weight: 176.25 g/mol [1][2]

  • Appearance: Liquid[1]

  • Solubility: Expected to be soluble in organic solvents like methanol, acetonitrile, and hexane, and insoluble in water, similar to related structures like 4-isopropylacetophenone.[11]

High-Performance Liquid Chromatography (HPLC) Method for Purity Assay

Principle and Causality of Method Selection

The chosen method is a reversed-phase HPLC (RP-HPLC) approach, which is the most widely used technique for the analysis of moderately non-polar pharmaceutical compounds.

  • Stationary Phase: A C18 (octadecylsilane) column is selected due to its hydrophobic nature, which provides excellent retention and resolution for aromatic ketones like 4'-Isopropylpropiophenone. The non-polar analyte interacts with the non-polar C18 chains, leading to its retention.

  • Mobile Phase: An isocratic mobile phase consisting of acetonitrile and water offers a balance of elution strength and simplicity. Acetonitrile is a common organic modifier that provides good peak shape and lower backpressure compared to methanol. The ratio is optimized to achieve a suitable retention time (typically 3-10 minutes) and separation from potential impurities.

  • Detector: A UV detector is employed because the aromatic ring and carbonyl group in 4'-Isopropylpropiophenone contain a chromophore that strongly absorbs UV radiation. Analysis is performed at a wavelength near the compound's absorbance maximum to ensure high sensitivity.

Experimental Protocol: HPLC

2.2.1. Materials and Reagents

  • 4'-Isopropylpropiophenone reference standard (≥99.5% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Methanol (HPLC grade, for sample preparation)

  • 0.45 µm syringe filters (PTFE or nylon)

2.2.2. Instrumentation and Conditions The following table summarizes the instrumental parameters for the HPLC analysis.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with UV/DAD detector
Column C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Zorbax, Kinetex)[12]
Mobile Phase Acetonitrile:Water (65:35 v/v)
Flow Rate 1.0 mL/min[13]
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV Diode Array Detector (DAD)
Detection Wavelength 254 nm
Run Time 15 minutes

2.2.3. Sample and Standard Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 4'-Isopropylpropiophenone reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the 4'-Isopropylpropiophenone sample into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Pipette 2.5 mL of this solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.

  • Filtration: Before injection, filter all solutions through a 0.45 µm syringe filter into HPLC vials.[9]

HPLC Workflow Visualization

HPLC_Workflow start_node Start: Sample & Reference Standard prep_node Solution Preparation (Weighing, Dissolving, Diluting in Methanol/Mobile Phase) start_node->prep_node Weigh filter_node Filtration (0.45 µm Syringe Filter) prep_node->filter_node Prepare hplc_node HPLC System (C18 Column, ACN:H2O, 1 mL/min, 254 nm) filter_node->hplc_node Inject data_node Data Acquisition (Chromatogram) hplc_node->data_node Acquire analysis_node Data Analysis (Peak Integration, Purity Calculation, System Suitability) data_node->analysis_node Process end_node End: Report (Purity %, Impurity Profile) analysis_node->end_node Generate

Caption: Workflow for the HPLC purity analysis of 4'-Isopropylpropiophenone.

Method Validation Protocol (ICH Q2(R1) Framework)

A validated method provides documented evidence of its suitability for the intended purpose.[5][14] The following parameters must be assessed.

  • System Suitability: Before analysis, inject the working standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000.[15]

  • Specificity: Analyze a blank (mobile phase), the reference standard, and a sample solution. The method is specific if no interfering peaks are observed at the retention time of 4'-Isopropylpropiophenone in the blank.

  • Linearity: Prepare a series of at least five concentrations from the LOQ to 150% of the working standard concentration (e.g., 1, 25, 50, 100, 150 µg/mL). Plot a calibration curve of peak area versus concentration. The method is linear if the correlation coefficient (R²) is ≥ 0.999.

  • Accuracy (Recovery): Perform recovery studies by spiking a known amount of the sample with the reference standard at three concentration levels (e.g., 80%, 100%, 120%).[4] The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the sample solution at 100% of the test concentration on the same day.[14] The RSD should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two sets of data should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N). LOD is where S/N ≈ 3:1, and LOQ is where S/N ≈ 10:1.

Typical HPLC Validation Data Summary
Validation ParameterAcceptance CriteriaTypical Result
Linearity (R²) ≥ 0.9990.9995
Range 1 - 150 µg/mLConforms
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
Precision (% RSD) ≤ 2.0%Repeatability: 0.8%, Intermediate: 1.2%
LOD -~0.3 µg/mL
LOQ S/N ≥ 10~1.0 µg/mL
Specificity No interferenceConforms

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Impurity Profiling

Principle and Causality of Method Selection

GC-MS is the gold standard for separating and identifying volatile and semi-volatile organic compounds.[10] It is ideal for detecting process-related impurities or degradation products that may be present in 4'-Isopropylpropiophenone.

  • Gas Chromatography (GC): The sample is vaporized and separated based on boiling point and polarity as it travels through a capillary column. A non-polar column (5% phenyl polysilphenylene-siloxane) is chosen because it separates compounds primarily by their boiling points, which is effective for a homologous series of potential impurities.[16][17] A temperature gradient program is used to ensure that both low-boiling and high-boiling point impurities are eluted as sharp peaks.

  • Mass Spectrometry (MS): As components elute from the GC column, they enter the mass spectrometer. Electron Ionization (EI) at 70 eV is a robust, high-energy technique that reproducibly fragments molecules.[18] The resulting fragmentation pattern is a unique "fingerprint" of the molecule, which can be compared against spectral libraries (e.g., NIST) for confident identification.[19][20]

Experimental Protocol: GC-MS

3.2.1. Materials and Reagents

  • 4'-Isopropylpropiophenone sample

  • Methanol or Dichloromethane (GC grade)

  • Helium (carrier gas, ultra-high purity)

3.2.2. Instrumentation and Conditions The following table summarizes the instrumental parameters for the GC-MS analysis.

ParameterSpecification
GC-MS System Agilent 8890 GC with 5977B MSD or equivalent
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[17]
Carrier Gas Helium at a constant flow of 1.2 mL/min[16]
Inlet Split/Splitless, operated in Split mode (50:1 ratio)
Inlet Temp. 250 °C
Oven Program Initial 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)
Injection Volume 1 µL
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 450 amu

3.2.3. Sample Preparation

  • Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 4'-Isopropylpropiophenone sample into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Transfer an aliquot of the solution into a 2 mL GC vial for analysis.

GC-MS Workflow Visualization

GCMS_Workflow start_node Start: Sample prep_node Sample Preparation (Dissolve in Dichloromethane) start_node->prep_node Weigh gc_node GC System (HP-5MS Column, Temp. Program) prep_node->gc_node Inject ms_node MS Detector (EI, 70 eV, Scan 40-450 amu) gc_node->ms_node Separate data_node Data Acquisition (Total Ion Chromatogram & Mass Spectra) ms_node->data_node Detect analysis_node Data Analysis (Library Search, Peak Integration, Impurity Identification) data_node->analysis_node Process end_node End: Report (Identified Impurities, % Area) analysis_node->end_node Generate

Caption: Workflow for GC-MS impurity profiling of 4'-Isopropylpropiophenone.

Method Validation Protocol (ICH Q2(R1) Framework)

For impurity quantification, the GC-MS method must be validated.[10][21]

  • Specificity: The method's ability to separate and detect impurities from the main analyte is confirmed by the chromatographic resolution between peaks. Mass spectral data further confirms specificity.

  • Linearity: If quantifying a specific impurity, a calibration curve should be prepared using a reference standard of that impurity. A correlation coefficient (R²) of ≥ 0.99 is typically acceptable for impurity methods.

  • Accuracy: Determined by recovery studies of a known impurity standard spiked into the main analyte sample.

  • Precision: Assessed via repeatability (intra-day) and intermediate precision (inter-day) of impurity quantification. RSD values should generally be ≤ 10% for trace impurities.

  • LOD and LOQ: Determined by injecting serially diluted solutions of the impurity standard and establishing the S/N ratio (3:1 for LOD, 10:1 for LOQ).[21][22] This is critical for ensuring that trace-level impurities can be reliably detected and quantified.[16]

Typical GC-MS Validation Data Summary (for a specific impurity)
Validation ParameterAcceptance CriteriaTypical Result
Linearity (R²) ≥ 0.990.995
Accuracy (% Recovery) 80.0 - 120.0%92.5% - 108.1%
Precision (% RSD) ≤ 10%Repeatability: 4.5%, Intermediate: 6.8%
LOD S/N ≈ 3Dependent on impurity, e.g., ~0.005% area
LOQ S/N ≈ 10Dependent on impurity, e.g., ~0.015% area

Conclusion

The HPLC and GC-MS methods detailed in this application note provide a robust and reliable framework for the comprehensive quality control of 4'-Isopropylpropiophenone. The HPLC method is highly suitable for accurate purity assays, while the GC-MS method offers exceptional capability for the separation and identification of volatile and semi-volatile impurities. Adherence to the outlined protocols and validation guidelines will ensure that the analytical data generated is accurate, precise, and fit for purpose in both research and regulated environments, ultimately contributing to the quality and safety of final products.

References

Synthesis of 1-(4-Isopropylphenyl)propan-1-one Oxime: A Detailed Protocol and Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 1-(4-isopropylphenyl)propan-1-one oxime, a valuable intermediate in organic synthesis and potential pharmacophore in drug discovery. This guide moves beyond a simple recitation of steps, offering a rationale for the procedural choices and grounding the protocol in established chemical principles.

Introduction

Oximes are a class of organic compounds characterized by the functional group RR'C=NOH, formed by the condensation of an aldehyde or ketone with hydroxylamine.[1] These compounds are not merely derivatives for the characterization of carbonyl compounds but are also pivotal intermediates in various organic transformations, including the Beckmann rearrangement to form amides, and as precursors to amines and nitro compounds.[2] The specific target of this protocol, this compound oxime, holds potential for further functionalization and incorporation into more complex molecular scaffolds, making a reliable synthetic protocol essential for researchers in medicinal chemistry and materials science.

Reaction Principle and Mechanism

The synthesis of this compound oxime from this compound proceeds via a nucleophilic addition-elimination reaction with hydroxylamine.[3] The reaction is typically carried out in the presence of a weak base to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride, thereby freeing the nucleophilic hydroxylamine. The reaction mechanism, illustrated below, involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the ketone.[3] This is followed by proton transfer and subsequent dehydration to yield the oxime.[4]

ReactionMechanism ketone This compound intermediate1 Tetrahedral Intermediate ketone->intermediate1 + NH2OH hydroxylamine NH2OH oxime This compound Oxime water H2O intermediate1->oxime - H2O

Figure 1: Reaction scheme for the formation of this compound oxime.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMolecular Weight ( g/mol )SupplierPurity
This compoundC₁₂H₁₆O176.26Sigma-Aldrich≥98%
Hydroxylamine hydrochlorideNH₂OH·HCl69.49Acros Organics99%
Sodium acetateCH₃COONa82.03Fisher Scientific≥99%
EthanolC₂H₅OH46.07VWR Chemicals95%
Deionized WaterH₂O18.02In-house-
Diethyl ether(C₂H₅)₂O74.12Sigma-Aldrich≥99%
Anhydrous sodium sulfateNa₂SO₄142.04Fisher Scientific≥99%
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Beakers and Erlenmeyer flasks

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

  • FTIR spectrometer

  • NMR spectrometer

Detailed Synthesis Protocol

This protocol is designed for the synthesis of this compound oxime on a 10 mmol scale.

SynthesisWorkflow start Start dissolve_ketone Dissolve this compound in ethanol in a round-bottom flask. start->dissolve_ketone add_reagents Add hydroxylamine hydrochloride and sodium acetate solution. dissolve_ketone->add_reagents reflux Reflux the reaction mixture for 2-4 hours. add_reagents->reflux monitor Monitor reaction progress by TLC. reflux->monitor cool Cool the reaction mixture to room temperature. monitor->cool quench Pour into ice-water and extract with diethyl ether. cool->quench wash Wash the organic layer with brine and dry over Na2SO4. quench->wash concentrate Concentrate the organic layer under reduced pressure. wash->concentrate purify Purify the crude product by recrystallization. concentrate->purify characterize Characterize the final product (m.p., FTIR, NMR). purify->characterize end End characterize->end

Figure 2: Step-by-step workflow for the synthesis of this compound oxime.

Step 1: Reaction Setup

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.76 g (10 mmol) of this compound in 25 mL of 95% ethanol. Stir the solution at room temperature until the ketone is completely dissolved.

Step 2: Addition of Reagents

  • In a separate beaker, prepare a solution of 1.04 g (15 mmol, 1.5 equivalents) of hydroxylamine hydrochloride and 2.46 g (30 mmol, 3.0 equivalents) of sodium acetate in 15 mL of deionized water. Gentle warming may be required to facilitate dissolution.

  • Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of the ketone in the round-bottom flask.

Causality Behind Experimental Choices:

  • Ethanol is chosen as the reaction solvent due to the good solubility of the starting ketone. The presence of water from the second solution creates a suitable mixed-solvent system for all reactants.

  • Hydroxylamine hydrochloride is used as the source of hydroxylamine. It is a stable, crystalline solid.[2]

  • Sodium acetate acts as a base to neutralize the HCl released from hydroxylamine hydrochloride, thus generating the free hydroxylamine nucleophile in situ.[5] An excess is used to ensure the reaction proceeds to completion.

Step 3: Reaction

  • Attach a reflux condenser to the round-bottom flask and heat the reaction mixture to reflux (approximately 80-90 °C) using a heating mantle.

  • Maintain the reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone spot.

Step 4: Work-up and Extraction

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing approximately 100 mL of ice-cold deionized water. A white precipitate of the crude oxime may form.

  • Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Step 5: Purification

  • The crude this compound oxime can be purified by recrystallization.[6]

  • Dissolve the crude product in a minimal amount of hot ethanol or a mixture of ethanol and water.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel and wash with a small amount of cold ethanol.

  • Dry the crystals in a vacuum oven or desiccator.

Characterization of this compound Oxime

The identity and purity of the synthesized oxime should be confirmed by standard analytical techniques.

PropertyExpected Value
Molecular FormulaC₁₂H₁₇NO
Molecular Weight191.27 g/mol
AppearanceWhite to off-white solid
Melting Point61-62 °C[7]

Infrared (IR) Spectroscopy: The IR spectrum of an oxime is characterized by the presence of a C=N stretching vibration and an O-H stretching vibration.[1]

  • O-H stretch: A broad peak in the region of 3100-3600 cm⁻¹

  • C=N stretch: A peak around 1640-1690 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the product.[8]

  • ¹H NMR: The spectrum will show characteristic signals for the aromatic protons, the isopropyl group protons, the ethyl group protons, and a broad singlet for the hydroxyl proton of the oxime, which is exchangeable with D₂O.

  • ¹³C NMR: The spectrum will display distinct signals for each carbon atom in the molecule, including the C=N carbon.

Safety Precautions

  • Hydroxylamine hydrochloride is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and is suspected of causing cancer.[9] It is crucial to handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

  • This compound may be harmful if swallowed.[10] Standard laboratory safety practices should be followed.

  • Diethyl ether is extremely flammable. All heating should be conducted using a heating mantle, and no open flames should be present in the laboratory.

Troubleshooting

IssuePossible CauseSolution
Low or no product formationIncomplete reaction; Insufficient baseIncrease reflux time; Ensure the correct stoichiometry of sodium acetate is used.
Oily product instead of solidImpurities present; Product is a mixture of E/Z isomersPurify by column chromatography before attempting recrystallization; Recrystallization from a different solvent system may help.
Low yield after recrystallizationToo much solvent used for recrystallization; Product is significantly soluble in the cold solventUse the minimum amount of hot solvent for dissolution; Try a different recrystallization solvent or a solvent mixture.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound oxime. By understanding the underlying chemical principles and adhering to the outlined procedures and safety precautions, researchers can reliably synthesize this valuable compound for further applications in their research and development endeavors.

References

Application of 4'-Isopropylpropiophenone in the Synthesis of Bioactive Heterocyclic Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of the 4'-Isopropylphenyl Moiety

In the landscape of medicinal chemistry and drug development, the design of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are ubiquitous in a vast array of pharmaceuticals due to their ability to interact with biological targets with high specificity and affinity. Within this context, 4'-Isopropylpropiophenone emerges as a highly valuable and versatile starting material. Its utility stems from the presence of a reactive propiophenone chain, which is amenable to a variety of chemical transformations, and the 4'-isopropylphenyl group. The isopropyl substituent is of particular interest as it can significantly influence the lipophilicity, metabolic stability, and steric interactions of the final molecule, thereby modulating its pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview and detailed protocols for the application of 4'-isopropylpropiophenone in the synthesis of several key classes of bioactive heterocyclic compounds.

Core Synthesis Strategy: The Chalcone Gateway

The primary route for leveraging 4'-isopropylpropiophenone in heterocyclic synthesis is through its conversion to chalcones (1,3-diaryl-2-propen-1-ones). Chalcones are pivotal intermediates, acting as versatile synthons for the construction of numerous heterocyclic rings.[1] The synthesis of these chalcone intermediates is typically achieved via the Claisen-Schmidt condensation, a reliable and straightforward base-catalyzed reaction between an aryl ketone (4'-isopropylpropiophenone) and an aromatic aldehyde.[2]

Part 1: Synthesis of 4'-Isopropylchalcone Intermediates

The initial and crucial step is the synthesis of the chalcone backbone. The Claisen-Schmidt condensation is a robust method for this transformation.[2]

Protocol 1: General Procedure for the Synthesis of 1-(4-isopropylphenyl)-3-aryl-prop-2-en-1-one (Chalcones)

This protocol outlines the base-catalyzed condensation of 4'-isopropylpropiophenone with a variety of aromatic aldehydes.

Materials:

  • 4'-Isopropylpropiophenone

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 40%)

  • Glacial Acetic Acid or dilute HCl for neutralization

  • Deionized water

  • Standard laboratory glassware, magnetic stirrer, and ice bath.

Step-by-Step Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4'-isopropylpropiophenone (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in ethanol.

  • Base Addition: Cool the flask in an ice bath. To the stirred solution, slowly add an aqueous solution of sodium hydroxide. The amount of base and its concentration can be optimized for specific substrates.

  • Reaction: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the aldehyde.

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice. Acidify the mixture with glacial acetic acid or dilute HCl to neutralize the excess base, which will precipitate the crude chalcone.

  • Purification: Filter the precipitated solid, wash it thoroughly with cold water until the washings are neutral, and then dry it. The crude chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.[3]

Causality Behind Experimental Choices:

  • The use of a strong base like NaOH is essential to deprotonate the α-carbon of the propiophenone, generating the enolate ion necessary for the condensation.

  • The reaction is often carried out at room temperature or below to control the reaction rate and minimize side reactions.

  • Acidification during work-up is crucial to protonate the phenoxide and precipitate the neutral chalcone product.

Data Presentation: Representative Chalcone Synthesis

EntryAldehydeProductReaction Time (h)Yield (%)
1Benzaldehyde1-(4-isopropylphenyl)-3-phenyl-prop-2-en-1-one4-6~85-95
24-Chlorobenzaldehyde3-(4-chlorophenyl)-1-(4-isopropylphenyl)-prop-2-en-1-one3-5~90-98
34-Methoxybenzaldehyde1-(4-isopropylphenyl)-3-(4-methoxyphenyl)-prop-2-en-1-one5-8~80-90

Part 2: Synthesis of Pyrazoline Derivatives

Pyrazolines are five-membered nitrogen-containing heterocycles that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4] They are readily synthesized by the cyclization of chalcones with hydrazine derivatives.[5]

Protocol 2: Synthesis of 3-(4-isopropylphenyl)-5-aryl-4,5-dihydro-1H-pyrazoles

This protocol describes the reaction of a 4'-isopropylchalcone with hydrazine hydrate.

Materials:

  • 1-(4-isopropylphenyl)-3-aryl-prop-2-en-1-one (from Protocol 1)

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Ethanol or Glacial Acetic Acid

  • Standard reflux apparatus

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the chalcone (1 equivalent) in ethanol.

  • Reagent Addition: Add hydrazine hydrate (a slight excess, e.g., 1.2 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux. The reaction progress is monitored by TLC. Reaction times typically range from 4 to 8 hours.

  • Isolation and Purification: After completion, cool the reaction mixture to room temperature. The pyrazoline product often precipitates out of the solution. If not, the solvent can be partially evaporated, and the mixture poured into ice-cold water to induce precipitation. The solid is then filtered, washed with water, and dried. Recrystallization from ethanol can be performed for further purification.[5]

Causality Behind Experimental Choices:

  • Hydrazine hydrate acts as a binucleophile, with the initial Michael addition of one nitrogen to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration to form the pyrazoline ring.

  • The use of a protic solvent like ethanol facilitates the proton transfer steps in the mechanism. In some cases, glacial acetic acid can be used as both a solvent and a catalyst.[6]

Visualization of the Synthetic Workflow

G cluster_0 Part 1: Chalcone Synthesis cluster_1 Part 2: Heterocycle Synthesis A 4'-Isopropylpropiophenone C Claisen-Schmidt Condensation (NaOH, EtOH) A->C B Aromatic Aldehyde B->C D 1-(4-isopropylphenyl)-3-aryl-prop-2-en-1-one (Chalcone Intermediate) C->D F Pyrazoline Synthesis (Reflux, EtOH) D->F I Pyrimidine Synthesis (Base, Reflux) D->I L 1,5-Benzodiazepine Synthesis (Acid catalyst, Reflux) D->L O Flavone Synthesis (Oxidative Cyclization) D->O E Hydrazine Hydrate E->F G Pyrazoline Derivative F->G H Urea / Guanidine H->I J Pyrimidine Derivative I->J K o-Phenylenediamine K->L M 1,5-Benzodiazepine Derivative L->M N Iodine / DMSO N->O P Flavone Derivative O->P

Caption: Synthetic pathways from 4'-isopropylpropiophenone.

Part 3: Synthesis of Pyrimidine Derivatives

Pyrimidines are another class of nitrogen-containing heterocycles that are fundamental components of nucleic acids and are present in many synthetic drugs. They can be synthesized from chalcones by condensation with urea or guanidine.[7]

Protocol 3: Synthesis of 4-(4-isopropylphenyl)-6-aryl-dihydropyrimidin-2(1H)-one/thione

This protocol describes the reaction of a 4'-isopropylchalcone with urea or thiourea.

Materials:

  • 1-(4-isopropylphenyl)-3-aryl-prop-2-en-1-one (from Protocol 1)

  • Urea or Thiourea

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Standard reflux apparatus

Step-by-Step Procedure:

  • Reaction Mixture: In a round-bottom flask, dissolve the chalcone (1 equivalent) and urea or thiourea (1 equivalent) in ethanol.

  • Catalyst Addition: Add a catalytic amount of potassium hydroxide.

  • Reflux: Heat the mixture to reflux for several hours (typically 6-10 hours), monitoring the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and pour it into ice-cold water.

  • Isolation and Purification: Neutralize the mixture with a dilute acid (e.g., HCl) to precipitate the product. Filter the solid, wash with water, and dry. Recrystallization from a suitable solvent will yield the pure pyrimidine derivative.[3]

Causality Behind Experimental Choices:

  • The basic conditions facilitate the Michael addition of the amidine nitrogen to the chalcone, followed by intramolecular cyclization and dehydration.

  • Ethanol is a common solvent that effectively dissolves the reactants and facilitates the reaction.

Part 4: Synthesis of 1,5-Benzodiazepine Derivatives

1,5-Benzodiazepines are seven-membered heterocyclic compounds known for their diverse pharmacological activities, including anxiolytic, anticonvulsant, and anti-inflammatory properties.[6] Their synthesis from chalcones involves condensation with o-phenylenediamine.

Protocol 4: Synthesis of 2-aryl-4-(4-isopropylphenyl)-2,3-dihydro-1H-1,5-benzodiazepines

This protocol details the acid-catalyzed condensation of a 4'-isopropylchalcone with o-phenylenediamine.

Materials:

  • 1-(4-isopropylphenyl)-3-aryl-prop-2-en-1-one (from Protocol 1)

  • o-Phenylenediamine

  • Glacial Acetic Acid

  • Ethanol or Methanol

  • Standard reflux apparatus

Step-by-Step Procedure:

  • Reactant Solution: Dissolve the chalcone (1 equivalent) and o-phenylenediamine (1 equivalent) in ethanol or methanol in a round-bottom flask.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid.

  • Reaction: Reflux the mixture for 3-6 hours, monitoring by TLC.

  • Isolation: Cool the reaction mixture. The product may precipitate upon cooling. If not, concentrate the solution and add water to induce precipitation.

  • Purification: Filter the crude product, wash with a small amount of cold ethanol, and dry. Recrystallization from ethanol can be performed for further purification.[8]

Causality Behind Experimental Choices:

  • The acid catalyst protonates the carbonyl group of the chalcone, activating it for nucleophilic attack by the amino groups of o-phenylenediamine.

  • The reaction proceeds through the formation of a Schiff base intermediate, followed by intramolecular Michael addition and cyclization.

Part 5: Synthesis of Flavone Derivatives

Flavones are a class of flavonoids that are synthesized through the oxidative cyclization of 2'-hydroxychalcones.[9] To apply this to 4'-isopropylpropiophenone, the starting material would need to be a 2'-hydroxy-4-isopropylpropiophenone, which is not the title compound. However, a related synthesis can be achieved by first synthesizing a 2'-hydroxychalcone derived from 2'-hydroxyacetophenone and a 4-isopropylbenzaldehyde. The subsequent oxidative cyclization is a key step in flavonoid chemistry.

Protocol 5: Oxidative Cyclization of a 2'-Hydroxychalcone to a Flavone

This protocol describes a common method for the synthesis of flavones using iodine in DMSO.

Materials:

  • 2'-Hydroxychalcone (e.g., 1-(2-hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one)

  • Iodine (I₂)

  • Dimethyl sulfoxide (DMSO)

  • Sodium thiosulfate solution

  • Standard heating apparatus

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the 2'-hydroxychalcone (1 equivalent) in DMSO in a round-bottom flask.

  • Catalyst Addition: Add a catalytic amount of iodine.

  • Heating: Heat the reaction mixture (e.g., at 100-120 °C) for several hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Quenching and Isolation: Add a solution of sodium thiosulfate to quench the excess iodine. The precipitated solid is the crude flavone.

  • Purification: Filter the product, wash thoroughly with water, and dry. Recrystallization from ethanol or purification by column chromatography will yield the pure flavone.[9]

Causality Behind Experimental Choices:

  • Iodine in DMSO acts as an efficient oxidizing system to facilitate the intramolecular cyclization and subsequent dehydrogenation to form the aromatic pyranone ring of the flavone.

  • DMSO serves as both a solvent and an oxidant in this reaction.

Visualization of the Cyclization Mechanism

G Chalcone Chalcone Intermediate Addition Michael Addition Chalcone->Addition Binucleophile Binucleophilic Reagent (e.g., Hydrazine, Urea, o-Phenylenediamine) Binucleophile->Addition Cyclization Intramolecular Cyclization Addition->Cyclization Dehydration Dehydration/ Oxidation Cyclization->Dehydration Heterocycle Heterocyclic Product Dehydration->Heterocycle

References

The Versatile Ketone: Application Notes for 1-(4-Isopropylphenyl)propan-1-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unlocking the Synthetic Potential of a Key Aromatic Ketone

1-(4-Isopropylphenyl)propan-1-one, also known as 4'-isopropylpropiophenone, is an aromatic ketone that serves as a valuable and versatile starting material in organic synthesis.[1][2] Its structure, featuring a reactive carbonyl group, an alpha-carbon with acidic protons, and a para-substituted aromatic ring, allows for a diverse range of chemical transformations. This guide provides researchers, scientists, and drug development professionals with in-depth application notes and detailed protocols for leveraging this compound in key organic reactions. The methodologies outlined herein are designed to be robust and adaptable, providing a solid foundation for the synthesis of novel compounds and pharmaceutical intermediates.

Core Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

PropertyValueSource
CAS Number 27465-52-7[1]
Molecular Formula C₁₂H₁₆O[1][2]
Molecular Weight 176.26 g/mol [1][2]
Appearance Solid[2]
InChI Key HUQTUHKXMAKTEH-UHFFFAOYSA-N[2]

Application 1: Synthesis of Chiral Alcohols via Ketone Reduction

The reduction of the prochiral ketone this compound to its corresponding chiral alcohol, 1-(4-isopropylphenyl)propan-1-ol, is a critical transformation. Chiral alcohols are pivotal building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs).

Causality of Experimental Choices:

The choice of reducing agent is paramount in determining the stereochemical outcome of the reaction. A standard, achiral reducing agent like sodium borohydride will produce a racemic mixture of the (R) and (S) enantiomers. For the synthesis of enantiomerically enriched or pure alcohols, a stereoselective reduction method is necessary.

Experimental Protocol: Achiral Reduction with Sodium Borohydride

This protocol details the straightforward synthesis of racemic 1-(4-isopropylphenyl)propan-1-ol.

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (10 mL per gram of ketone).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reduction: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until gas evolution ceases.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Add deionized water to the residue and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic extracts and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-(4-isopropylphenyl)propan-1-ol.

  • Purification: The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient.

Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification start Dissolve Ketone in MeOH cool Cool to 0 °C start->cool add_nabh4 Add NaBH₄ cool->add_nabh4 stir Stir at RT add_nabh4->stir quench Quench with HCl stir->quench extract Extract with DCM quench->extract purify Purify (Chromatography) extract->purify product Racemic Alcohol purify->product

Caption: Workflow for the achiral reduction of the ketone.

Application 2: Synthesis of Amines via Reductive Amination

Reductive amination is a powerful and widely used method for the formation of C-N bonds, providing access to primary, secondary, and tertiary amines which are prevalent in pharmaceuticals.[3][4][5]

Causality of Experimental Choices:

This one-pot reaction involves the initial formation of an imine or enamine intermediate from the ketone and an amine, followed by in-situ reduction.[6][7] The choice of a mild reducing agent, such as sodium triacetoxyborohydride, is crucial as it selectively reduces the iminium ion intermediate without significantly reducing the starting ketone.[3]

Experimental Protocol: Reductive Amination with Methylamine

This protocol describes the synthesis of N-methyl-1-(4-isopropylphenyl)propan-1-amine.

Materials:

  • This compound

  • Methylamine solution (e.g., 40% in water or 2.0 M in THF)

  • 1,2-Dichloroethane (DCE)

  • Sodium triacetoxyborohydride (STAB)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in 1,2-dichloroethane (15 mL per gram of ketone) in a round-bottom flask, add methylamine solution (1.2 eq) and glacial acetic acid (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is often exothermic, and cooling may be necessary to maintain the temperature below 30 °C.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure. The crude amine can be purified by silica gel column chromatography (using a DCM/methanol gradient, often with a small percentage of triethylamine to prevent streaking).

Reductive_Amination_Workflow cluster_imine_formation Iminium Ion Formation cluster_reduction In-Situ Reduction cluster_workup_purification Workup & Purification ketone This compound mix Mix in DCE ketone->mix amine Methylamine amine->mix acid Acetic Acid acid->mix stab Add STAB mix->stab stir_reduce Stir at RT stab->stir_reduce workup Aqueous Workup stir_reduce->workup purify_amine Purify (Chromatography) workup->purify_amine product_amine Secondary Amine purify_amine->product_amine

Caption: General workflow for reductive amination.

Application 3: α-Functionalization via Halogenation

The alpha-protons of ketones are acidic and can be removed to form an enolate, which can then react with electrophiles. Alpha-halogenation is a common transformation that introduces a halogen atom at the alpha-position, creating a valuable synthetic handle for subsequent nucleophilic substitution or elimination reactions.[8][9]

Causality of Experimental Choices:

The reaction conditions (acidic or basic) dictate the mechanism and selectivity of the halogenation. Acid-catalyzed halogenation proceeds through an enol intermediate and typically results in monohalogenation. In contrast, base-promoted halogenation occurs via an enolate and can lead to polyhalogenation due to the increased acidity of the remaining alpha-protons after the first halogenation.[8] For controlled monohalogenation, acidic conditions are generally preferred.

Experimental Protocol: Acid-Catalyzed α-Bromination

This protocol describes the synthesis of 2-bromo-1-(4-isopropylphenyl)propan-1-one.

Materials:

  • This compound

  • Acetic acid (glacial)

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Deionized water

  • Sodium thiosulfate solution (aqueous)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in glacial acetic acid (10 mL per gram of ketone).

  • Bromination: To the stirred solution, add a solution of bromine (1.0 eq) in acetic acid dropwise at room temperature. Alternatively, N-Bromosuccinimide (1.05 eq) can be added portion-wise.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

  • Quenching: Pour the reaction mixture into a beaker of ice water. If bromine was used, add a few drops of sodium thiosulfate solution to quench any excess bromine (indicated by the disappearance of the orange/brown color).

  • Extraction: Extract the aqueous mixture with DCM (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude α-bromoketone can be purified by recrystallization or silica gel column chromatography.

Alpha_Halogenation_Pathway start_ketone Ketone enol Enol Intermediate start_ketone->enol H⁺ (cat.) product_haloketone α-Haloketone enol->product_haloketone halogen Br₂ or NBS halogen->product_haloketone Electrophilic Attack

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Friedel-Crafts Acylation for 4'-Isopropylpropiophenone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into the synthesis of 4'-Isopropylpropiophenone via Friedel-Crafts acylation. We will move beyond simple procedural steps to explore the underlying principles, enabling you to troubleshoot common issues and optimize your reaction for maximum yield and purity.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing both a diagnosis and a validated solution.

Issue 1: Consistently Low or No Product Yield

Q1: My reaction is resulting in a very low yield, or it's not working at all. What are the most common causes?

A1: Low yields in the Friedel-Crafts acylation of cumene are typically traced back to a few critical factors related to reagents and reaction conditions.[1]

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly Aluminum Chloride (AlCl₃), is extremely sensitive to moisture.[2] Any water present in your solvent, reagents, or glassware will hydrolyze AlCl₃, rendering it inactive. It is imperative to use anhydrous solvents and freshly opened or properly stored AlCl₃ under an inert atmosphere (e.g., nitrogen or argon).[1][3]

  • Insufficient Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid. This is because the product, 4'-isopropylpropiophenone (a ketone), is a Lewis base and forms a stable complex with AlCl₃.[1][4] This complexation effectively removes the catalyst from the reaction cycle. A molar ratio of 1.1 to 1.3 equivalents of AlCl₃ relative to the acylating agent is often recommended to drive the reaction to completion.[4]

  • Sub-optimal Reaction Temperature: Temperature control is critical. The initial formation of the acylium ion from propionyl chloride and AlCl₃ is exothermic.[3] If the temperature is too low, the reaction rate will be impractically slow. Conversely, excessively high temperatures can promote side reactions, such as dealkylation or isomerization of the isopropyl group, and lead to charring or polymerization. A common approach is to add the acylating agent at a low temperature (0-5 °C) and then allow the reaction to proceed at a controlled, slightly elevated temperature (e.g., 30 °C).

  • Poor Reagent Quality: The purity of your starting materials—cumene and propionyl chloride—is essential. Impurities can compete in side reactions or interfere with the catalyst.[1] Always use reagents of high purity and consider distillation if quality is uncertain.

Visual Workflow: Troubleshooting Low Yield

Below is a systematic workflow to diagnose and resolve low-yield issues in your synthesis.

TroubleshootingWorkflow start Low Yield Observed check_reagents Verify Reagent Quality & Anhydrous Conditions start->check_reagents check_catalyst Review Catalyst Stoichiometry (>1.0 eq?) check_reagents->check_catalyst If OK solution_reagents Solution: - Use freshly opened AlCl₃ - Dry solvents/glassware - Distill starting materials check_reagents->solution_reagents If Issue Found check_temp Analyze Temperature Control (Addition & Reaction) check_catalyst->check_temp If OK solution_catalyst Solution: - Use 1.1-1.3 eq. AlCl₃ - Ensure complete dissolution/suspension check_catalyst->solution_catalyst If Issue Found check_workup Evaluate Work-up & Purification (Quenching, Extraction) check_temp->check_workup If OK solution_temp Solution: - Cool to 0-5°C for addition - Warm slowly to reaction temp (e.g., 30°C) - Monitor for exotherms check_temp->solution_temp If Issue Found solution_workup Solution: - Quench slowly on ice/HCl - Perform multiple extractions - Optimize chromatography check_workup->solution_workup If Issue Found end Yield Optimized check_workup->end If OK solution_reagents->end solution_catalyst->end solution_temp->end solution_workup->end

Caption: A stepwise workflow for troubleshooting low yields.

Issue 2: Formation of Isomeric Byproducts

Q2: I'm observing the formation of an isomeric byproduct along with my desired 4'-isopropylpropiophenone. What is it and how can I improve regioselectivity?

A2: The isopropyl group on the cumene starting material is an ortho-, para-directing activator. Therefore, the primary isomeric byproduct will be 2'-isopropylpropiophenone. The ratio of para to ortho substitution is influenced by steric hindrance.

  • Steric Hindrance: The bulky isopropyl group and the incoming acylium ion-catalyst complex sterically hinder attack at the ortho position. This inherent steric factor strongly favors the formation of the para isomer, which is typically the major product.

  • Temperature: Lower reaction temperatures generally increase selectivity for the sterically favored para product. Running the reaction at the lowest practical temperature that still affords a reasonable rate can minimize the formation of the ortho isomer.

  • Solvent Choice: The choice of solvent can influence the effective size of the electrophilic complex. In a non-polar solvent like dichloroethane or carbon disulfide, the acylium ion-Lewis acid complex is bulkier, further enhancing para-selectivity.

Frequently Asked Questions (FAQs)

Reaction Mechanism & Theory

Q3: Can you explain the mechanism of this specific Friedel-Crafts acylation?

A3: Certainly. The reaction proceeds via electrophilic aromatic substitution in three main stages:

  • Formation of the Electrophile: Propionyl chloride (the acylating agent) reacts with the Lewis acid catalyst (AlCl₃). The AlCl₃ coordinates to the chlorine atom, polarizing the C-Cl bond and facilitating its departure to form a resonance-stabilized acylium ion.[5][6] This acylium ion is the active electrophile.

  • Electrophilic Attack: The electron-rich π-system of the cumene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[5] This step forms a new carbon-carbon bond and generates a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. Aromaticity is temporarily lost.

  • Regeneration of Aromaticity: The [AlCl₄]⁻ complex, formed in the first step, acts as a base to remove the proton from the carbon bearing the new acyl group.[5] This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst (which immediately complexes with the ketone product).[4]

Visual Diagram: Reaction Mechanism

ReactionMechanism cluster_reactants Step 1: Acylium Ion Formation cluster_substitution Step 2 & 3: Electrophilic Aromatic Substitution PropionylCl Propionyl Chloride AcyliumIon Acylium Ion (Electrophile) + AlCl₄⁻ PropionylCl->AcyliumIon + AlCl₃ AlCl3 AlCl₃ (Catalyst) Cumene Cumene SigmaComplex Arenium Ion (Sigma Complex) AcyliumIon->SigmaComplex Attack by π-system Cumene->SigmaComplex + Acylium Ion ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex - H⁺ (via AlCl₄⁻) FinalProduct 4'-Isopropylpropiophenone ProductComplex->FinalProduct Aqueous Work-up

Caption: Mechanism of Friedel-Crafts Acylation on Cumene.

Q4: Why is Friedel-Crafts acylation preferred over alkylation for synthesizing this type of molecule?

A4: Friedel-Crafts acylation offers two major advantages over its alkylation counterpart:

  • No Carbocation Rearrangements: Friedel-Crafts alkylation is notorious for carbocation rearrangements, where a less stable carbocation rearranges to a more stable one via hydride or alkyl shifts.[7][8] The acylium ion in acylation is resonance-stabilized, preventing such rearrangements and ensuring the acyl group is added without isomerization.[6][9]

  • Avoidance of Poly-substitution: The acyl group introduced onto the aromatic ring is electron-withdrawing, which deactivates the ring toward further electrophilic substitution.[9][10] In contrast, the alkyl groups introduced during alkylation are activating, making the product more reactive than the starting material and often leading to multiple alkylations.[7]

Practical Considerations

Q5: What is the optimal solvent for this reaction?

A5: The ideal solvent should be inert to the strong Lewis acid catalyst and capable of dissolving the reactants. Common choices include:

  • 1,2-Dichloroethane: Often cited in procedures for this specific synthesis due to its ability to dissolve the reactants and the intermediate complex.[11]

  • Carbon Disulfide (CS₂): A traditional, effective solvent, but its use is declining due to high toxicity and flammability.

  • Nitrobenzene: Can be used, but it is a deactivating solvent and can sometimes participate in the reaction.

It is critical that the chosen solvent is rigorously dried before use to prevent catalyst deactivation.[1]

Q6: Are there any specific safety precautions I should take?

A6: Yes, this reaction involves hazardous materials and requires strict safety protocols.

  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic HCl gas. Handle in a fume hood, wear gloves, and avoid any contact with moisture.[3]

  • Propionyl Chloride: Corrosive and a lachrymator (causes tearing). It is also moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood.[1]

  • Work-up: The quenching of the reaction mixture by pouring it onto ice and acid is highly exothermic and releases HCl. This must be done slowly, with vigorous stirring, in an ice bath, and inside a fume hood.[1]

Optimized Experimental Protocol

This protocol is based on established literature procedures for the synthesis of 4'-isopropylpropiophenone.[11]

Materials & Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a drying tube (or inert gas inlet).

  • Cumene (Isopropylbenzene), high purity

  • Propionyl Chloride, high purity

  • Aluminum Chloride (AlCl₃), anhydrous

  • 1,2-Dichloroethane, anhydrous

  • Ice, distilled water, concentrated Hydrochloric Acid (HCl)

  • 2M Sodium Hydroxide (NaOH) solution, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Ensure all glassware is thoroughly dried in an oven and assembled while hot, then allowed to cool under an inert atmosphere or with drying tubes in place.

  • Catalyst Suspension: To the reaction flask, add 1,2-dichloroethane (approx. 3.5 mL per gram of cumene) and anhydrous aluminum chloride (1.1 equivalents based on propionyl chloride). Stir to create a suspension.

  • Acylating Agent Addition: Cool the stirred suspension to 0-5 °C using an ice bath. Add propionyl chloride (1.05 equivalents based on cumene) dropwise via the addition funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Substrate Addition: After the addition is complete, allow the mixture to warm to room temperature. Add cumene (1.0 equivalent) dropwise over approximately 1-2 hours, maintaining the temperature around 30 °C. An exotherm may be observed; use a water bath for cooling if necessary.

  • Reaction: Stir the mixture at 30 °C for 12-16 hours or until TLC/GC analysis indicates the consumption of the starting material.

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice (approx. 5 g per gram of cumene) and concentrated HCl (approx. 1 mL per gram of cumene).

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with additional portions of 1,2-dichloroethane.

  • Washing: Combine the organic layers and wash sequentially with 2M NaOH solution, water, and finally brine.

  • Isolation & Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude residue can be purified by vacuum distillation to yield pure 4'-isopropylpropiophenone.[11]

Data Summary: Reaction Parameters
ParameterRecommended ValueRationale / Impact on Optimization
Cumene:Propionyl Chloride 1 : 1.05A slight excess of the acylating agent ensures full conversion of the limiting reagent.
Propionyl Chloride:AlCl₃ 1 : 1.1 - 1.3Stoichiometric excess of catalyst is required to overcome product complexation.[2][4]
Addition Temperature 0 - 5 °CControls the initial exothermic reaction between AlCl₃ and propionyl chloride.[11]
Reaction Temperature 30 °CBalances reaction rate with minimizing side products (e.g., ortho-isomer, dealkylation).[11]
Solvent Anhydrous 1,2-DichloroethaneInert solvent that provides good solubility for reactants and the reaction complex.[11]

References

Technical Support Center: Synthesis of 1-(4-Isopropylphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support guide for the synthesis of 1-(4-Isopropylphenyl)propan-1-one, a key intermediate in various research and development applications. This resource is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to enhance the yield and purity of your synthesis.

Introduction: The Chemistry of this compound Synthesis

The synthesis of this compound, also known as 4'-isopropylpropiophenone, is most commonly achieved via the Friedel-Crafts acylation of cumene (isopropylbenzene) with propionyl chloride or propionic anhydride.[1] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).[2][3] The reaction proceeds through the formation of a resonance-stabilized acylium ion, which then attacks the electron-rich cumene ring.[2][4] While effective, this method is susceptible to several challenges that can impact yield and purity. This guide will address these issues systematically.

Visualizing the General Workflow

The following diagram outlines the typical workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Isolation cluster_purification Purification Stage A Reactant Preparation (Cumene, Propionyl Chloride, AlCl₃) B Friedel-Crafts Acylation (Anhydrous Conditions) A->B Add AlCl₃ to solvent, then add propionyl chloride, then add cumene C Reaction Quench (Ice/HCl mixture) B->C Pour reaction mixture D Phase Separation C->D E Aqueous Wash (e.g., NaHCO₃, Brine) D->E F Drying & Solvent Removal E->F G Crude Product F->G Obtain crude oil H Vacuum Distillation G->H I Recrystallization (Optional) H->I J Pure Product H->J Direct to Product I->J

Caption: General workflow for synthesis and purification.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Consistently Low Yield (<70%)

Q: My yield of this compound is consistently low. What are the most likely causes and how can I fix them?

A: Low yields in Friedel-Crafts acylation are common and can typically be traced to several key factors related to reagents, catalysts, and reaction conditions.

  • Cause 1: Catalyst Inactivity due to Moisture.

    • Explanation: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely hygroscopic and react violently with water.[5] Any moisture present in your glassware, solvent, or reagents will hydrolyze and deactivate the AlCl₃, halting the formation of the essential acylium ion.

    • Solution:

      • Glassware: Oven-dry all glassware (at least 120°C for several hours) and allow it to cool in a desiccator before use.

      • Solvents: Use anhydrous grade solvents. If unavailable, solvents like 1,2-dichloroethane can be distilled from a suitable drying agent (e.g., CaH₂).

      • Reagents: Use fresh, high-purity cumene and propionyl chloride. Ensure the AlCl₃ is a fine, free-flowing powder, not clumped or discolored, which indicates hydrolysis.

  • Cause 2: Insufficient Catalyst Stoichiometry.

    • Explanation: The ketone product forms a stable complex with AlCl₃.[5] This complexation removes the catalyst from the reaction cycle. Therefore, slightly more than one equivalent of AlCl₃ is required for each equivalent of propionyl chloride to drive the reaction to completion.

    • Solution: Use at least 1.1 to 1.2 molar equivalents of AlCl₃ relative to the limiting reagent (typically propionyl chloride).

  • Cause 3: Suboptimal Reaction Temperature.

    • Explanation: Temperature control is critical. The initial formation of the acyl chloride-AlCl₃ complex is exothermic and should be done at low temperatures (0-5°C) to prevent side reactions. The subsequent addition of cumene and the reaction itself may require a slightly higher temperature to proceed at a reasonable rate, but excessive heat can lead to polymerization and charring.[5]

    • Solution: Follow a carefully controlled temperature profile. A typical procedure involves cooling the AlCl₃ suspension to 0-5°C before adding propionyl chloride, then allowing the reaction to warm to room temperature or slightly above (e.g., 30°C) during the addition of cumene and for the remainder of the reaction time.[6]

Issue 2: Formation of Multiple Products and Impurities

Q: My post-reaction analysis (TLC, GC-MS, or NMR) shows multiple spots/peaks. What are these impurities and how can I minimize them?

A: The formation of isomers and other byproducts is a known challenge in Friedel-Crafts reactions involving activated aromatic rings.

  • Impurity 1: Isomeric Products (ortho- and meta-isomers).

    • Explanation: The isopropyl group is an ortho-, para-directing activator. While the para-substituted product is sterically favored and typically the major product, some amount of the ortho-isomer is usually formed. The formation of the meta-isomer is less common but possible under certain conditions.

    • Minimization & Removal:

      • Temperature Control: Lower reaction temperatures generally favor the formation of the para-isomer.

      • Purification: The boiling points of the isomers are often very close, making separation by standard distillation difficult. Fractional vacuum distillation with a packed column can improve separation.[6] For high-purity material, column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization may be necessary.

  • Impurity 2: Diacylated Products (Polyacylation).

    • Explanation: Unlike Friedel-Crafts alkylation, acylation is less prone to polysubstitution. The acyl group introduced is deactivating, making the ketone product less reactive than the starting cumene.[7] However, under harsh conditions (high temperature, large excess of acylating agent), diacylation can occur.

    • Minimization: Use a molar ratio of cumene to propionyl chloride that is at least 1:1, or use a slight excess of cumene. Avoid excessively high reaction temperatures.

  • Impurity 3: Products from Rearrangement or Side Reactions.

    • Explanation: While the acylium ion itself is stable and does not rearrange, impurities in the starting materials or side reactions can lead to unexpected products.[3][7] For example, if the propionyl chloride contains traces of other acyl halides, corresponding ketone byproducts will form.

    • Minimization: Use high-purity starting materials. Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or moisture-related side reactions.

Visualizing Isomer Formation

Isomer_Formation cluster_products Potential Products Reactants Cumene + Propionyl Chloride + AlCl₃ Para This compound (Major Product, Para) Reactants->Para Favored Ortho 1-(2-Isopropylphenyl)propan-1-one (Minor Product, Ortho) Reactants->Ortho Steric Hindrance Meta 1-(3-Isopropylphenyl)propan-1-one (Trace Product, Meta) Reactants->Meta Disfavored

Caption: Isomer formation in the acylation of cumene.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable, high-yield protocol for this synthesis?

A1: Based on published procedures, the following protocol has been demonstrated to produce high yields.[6]

Parameter Value
Starting Materials Cumene, Propionyl Chloride, Aluminum Chloride
Solvent 1,2-Dichloroethane (anhydrous)
Molar Ratio Cumene : Propionyl Chloride : AlCl₃ ≈ 1 : 0.9 : 1.1
Temperature 0-5°C for initial complexation, 30°C for reaction
Reaction Time 12-16 hours
Workup Quench with ice/HCl, separate layers, wash organic phase
Purification Vacuum Distillation
Expected Yield ~83%

Detailed Experimental Protocol:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, condenser, and dropping funnel under an inert atmosphere.

  • Charge the flask with 1,2-dichloroethane (approx. 3.5 L per mole of AlCl₃) and aluminum chloride (e.g., 209 g, 1.57 mol).

  • Cool the stirred suspension to 0°C using an ice bath.

  • Slowly add propionyl chloride (e.g., 127 g, 1.37 mol) dropwise, maintaining the temperature between 0-5°C. This should take approximately 45 minutes.

  • After the addition is complete, allow the mixture to warm to about 18°C.

  • Add cumene (e.g., 157 g, 1.31 mol) over 2 hours, maintaining the temperature at 30°C.

  • Allow the mixture to stir at room temperature for 12 hours.

  • Carefully pour the reaction mixture into a vigorously stirred mixture of ice (approx. 800 g) and concentrated HCl (approx. 130 mL).

  • Separate the organic layer. Extract the aqueous layer twice with 1,2-dichloroethane.

  • Combine the organic phases and wash successively with 2% sodium hydroxide solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the resulting crude oil by vacuum distillation to yield this compound as a colorless liquid.[6]

Q2: Are there alternative, greener catalysts for this reaction?

A2: Yes, research is ongoing into more environmentally friendly catalysts to replace stoichiometric AlCl₃. Zeolite-based solid acid catalysts are used commercially for the alkylation of benzene to produce cumene and show promise for acylation as well.[1][8] Other potential catalysts include encapsulated heteropolyacids like phosphotungstic acid, which can offer advantages in terms of catalyst recovery and reuse.[9]

Q3: My product is a yellowish oil. How can I decolorize it?

A3: A yellow tint often indicates the presence of polymeric or oxidized impurities.

  • Activated Charcoal: During the workup, after dissolving the crude product in a suitable solvent before final filtration, you can add a small amount of activated charcoal and stir for 15-30 minutes. Filter the charcoal through a pad of Celite to remove it.

  • Proper Purification: Ensure your vacuum distillation is efficient. Use a fresh, clean vacuum pump and ensure the system is free of leaks to achieve a low enough pressure to distill the product without thermal decomposition, which can cause discoloration.

Q4: Can I use propionic anhydride instead of propionyl chloride?

A4: Yes, propionic anhydride is a suitable acylating agent for Friedel-Crafts acylation. The primary difference is that using the anhydride will produce propionic acid as a byproduct instead of HCl. This requires a higher stoichiometry of the Lewis acid catalyst (typically >2 equivalents) because the catalyst will complex with both the product ketone and the byproduct carboxylic acid.

Q5: What are the key safety precautions for this reaction?

A5:

  • Aluminum Chloride: Extremely corrosive and reacts violently with water, releasing heat and HCl gas. Handle in a fume hood, wear appropriate PPE (gloves, safety glasses, lab coat), and avoid inhalation of the dust.

  • Propionyl Chloride: Corrosive, lachrymatory, and reacts with moisture. Handle exclusively in a fume hood.

  • Reaction Quench: The quenching of the reaction mixture with water/acid is highly exothermic and releases a large amount of HCl gas. This step must be performed slowly, with vigorous stirring and adequate cooling in a well-ventilated fume hood.

References

Technical Support Center: Synthesis of p-Isopropylpropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support guide for the synthesis of p-Isopropylpropiophenone. This document is designed for researchers, chemists, and process development professionals who are utilizing the Friedel-Crafts acylation of cumene (isopropylbenzene) to produce this key intermediate. As with any chemical synthesis, the path to a pure product is often complicated by the formation of undesired side products. Understanding the origin of these impurities is the first step toward mitigating their formation and optimizing your reaction.

This guide provides in-depth, experience-driven answers to common issues encountered during this synthesis, focusing on the mechanistic origins of side products and providing actionable troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I've successfully synthesized p-Isopropylpropiophenone, but my GC-MS analysis shows a significant secondary peak. What is this common impurity and why does it form?

A: The most common side product in this reaction is the isomeric ortho-isopropylpropiophenone. Its formation is a direct consequence of the electrophilic aromatic substitution (EAS) mechanism inherent to the Friedel-Crafts acylation.

Mechanistic Explanation: The isopropyl group on the cumene starting material is an activating, ortho, para-directing group. This means it activates the aromatic ring towards electrophilic attack and directs incoming electrophiles (in this case, the propionyl cation) to the positions ortho (C2, C6) and para (C4) to itself.

  • Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) reacts with propionyl chloride to form a resonance-stabilized acylium ion. This ion is the active electrophile.[1][2]

  • Electrophilic Attack: The π-electrons of the cumene ring attack the acylium ion. This attack can occur at the para position or the ortho position.

  • Steric Hindrance: The para position is sterically unhindered, making it the kinetically and thermodynamically favored site of attack. This results in p-isopropylpropiophenone being the major product.[3] However, the ortho positions are also electronically activated. Despite the steric bulk of the adjacent isopropyl group, some degree of acylation will inevitably occur at the ortho position, leading to the formation of the o-isopropylpropiophenone isomer.

The ratio of para to ortho product is highly dependent on reaction conditions.

dot

EAS_Mechanism Mechanism of Ortho and Para Acylation cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_attack Electrophilic Attack cluster_products Products Cumene Cumene SigmaOrtho Ortho Sigma Complex (Minor Pathway) Cumene->SigmaOrtho SigmaPara Para Sigma Complex (Major Pathway) Cumene->SigmaPara PropionylChloride Propionyl Chloride + AlCl₃ Acylium Acylium Ion (Electrophile) PropionylChloride->Acylium Forms Acylium->SigmaOrtho Ortho Attack (Disfavored) Acylium->SigmaPara Para Attack (Favored) OrthoProduct o-Isopropylpropiophenone (Side Product) SigmaOrtho->OrthoProduct Deprotonation ParaProduct p-Isopropylpropiophenone (Major Product) SigmaPara->ParaProduct Deprotonation

Caption: Friedel-Crafts acylation pathway for cumene.

Q2: How can I control the reaction to maximize the yield of the para isomer over the ortho isomer?

A: Controlling the regioselectivity is key to a successful synthesis. The formation of the ortho isomer is kinetically controlled and sensitive to several factors.

Troubleshooting & Optimization Protocol:

  • Temperature Control (Critical):

    • The Issue: Higher reaction temperatures provide more energy to overcome the steric hindrance at the ortho position, increasing the yield of the undesired isomer.

    • The Solution: Maintain a low reaction temperature. A typical range is 0–5 °C during the addition of the acylating agent.[4] Allowing the temperature to rise, especially above room temperature, will significantly decrease the p/o ratio.

  • Solvent Choice:

    • The Issue: The polarity and coordinating ability of the solvent can influence the effective size of the electrophile complex.

    • The Solution: Use a non-polar, non-coordinating solvent like dichloromethane (DCM) or 1,2-dichloroethane.[4] Solvents like nitrobenzene, while sometimes used in Friedel-Crafts reactions, can form bulky complexes with the acylium ion and catalyst, potentially altering selectivity.

  • Rate of Addition:

    • The Issue: A rapid addition of the propionyl chloride can create localized "hot spots" in the reaction mixture, leading to a temporary increase in temperature and more ortho product.

    • The Solution: Add the propionyl chloride-AlCl₃ complex (or add the propionyl chloride to the cumene/AlCl₃ mixture) slowly and dropwise, ensuring the internal temperature remains stable within the target range.

Table 1: Effect of Temperature on Regioselectivity

Reaction TemperatureExpected para:ortho RatioRationale
0–5 °CHigh (>10:1)Steric hindrance at the ortho position is the dominant controlling factor.
25–30 °CModerate (~5:1)Increased kinetic energy allows more molecules to overcome the activation barrier for ortho attack.
> 50 °CLow (<3:1)Electronic activation begins to outweigh steric hindrance, leading to significant loss of selectivity.
Q3: Is it possible to get di-acylated or poly-acylated side products?

A: Yes, though it is less common than in Friedel-Crafts alkylation.

Mechanistic Explanation: The first propionyl group added to the cumene ring is an electron-withdrawing group. This has a deactivating effect on the aromatic ring, making it less nucleophilic and therefore less reactive towards a second electrophilic attack.[5] In essence, the product is less reactive than the starting material.

However, under forcing conditions, di-acylation can occur.

  • Excess Acylating Agent: Using a significant molar excess of propionyl chloride and AlCl₃.

  • High Temperatures: Running the reaction at elevated temperatures for extended periods.

  • Insufficient Quenching: Failure to properly quench the reaction can sometimes allow secondary reactions to proceed.

The most likely di-acylated product would be 2,5-di(propionyl)-isopropylbenzene, as the positions are directed by both the isopropyl group (ortho, para) and the first propionyl group (meta).

Mitigation Strategy:

  • Use a controlled stoichiometry, typically with cumene in slight excess or an equimolar amount relative to the propionyl chloride.

  • Adhere to the low-temperature conditions recommended for maximizing regioselectivity.

  • Ensure a rapid and thorough quench of the reaction mixture with cold water or dilute acid once the reaction is complete.[4]

Q4: My workup is complete, but I'm detecting diisopropylbenzene (DIPB) isomers in my final product. Did the isopropyl group migrate?

A: It is highly unlikely that the isopropyl group migrated under standard Friedel-Crafts acylation conditions. The acylium ion is resonance-stabilized and does not typically induce the rearrangements seen in Friedel-Crafts alkylations.[1][6] The source of diisopropylbenzene (DIPB) is almost certainly the cumene starting material.

Root Cause Analysis: Cumene is commercially produced via the Friedel-Crafts alkylation of benzene with propylene.[7][8] A common side reaction in this process is polyalkylation, leading to the formation of DIPB isomers (o-, m-, and p-DIPB) as impurities.[9] If your cumene starting material is not sufficiently pure, these DIPB isomers will be carried through the reaction as unreactive spectators and appear in your final product analysis.

Troubleshooting Workflow:

dot

DIPB_Troubleshooting Start DIPB detected in final product CheckCumene Analyze Cumene Starting Material via GC-MS Start->CheckCumene DIPB_Present Are DIPB isomers present? CheckCumene->DIPB_Present PurifyCumene Purify Cumene via Fractional Distillation DIPB_Present->PurifyCumene Yes OtherSource Investigate other potential contamination sources (e.g., shared glassware) DIPB_Present->OtherSource No ReRun Re-run reaction with purified Cumene PurifyCumene->ReRun End Problem Resolved ReRun->End

Caption: Workflow for diagnosing DIPB contamination.

Corrective Action:

  • Analyze Starting Material: Before running the synthesis, obtain a GC-MS or ¹H NMR spectrum of your cumene to quantify the level of DIPB and other impurities.

  • Purify if Necessary: If DIPB levels are significant (>1%), purify the cumene by fractional distillation.

  • Source High-Purity Reagents: Procure cumene from a reputable supplier with a guaranteed high purity specification.

Experimental Protocol: Analytical Identification of Side Products

This protocol outlines a standard method for identifying and quantifying the primary product and its common isomeric side product using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To determine the purity and isomeric ratio of a crude p-Isopropylpropiophenone reaction mixture.

Materials:

  • Crude reaction sample (post-workup, solvent removed)

  • Dichloromethane (DCM), HPLC grade

  • GC vial with insert

  • Micropipette

  • GC-MS system equipped with a standard non-polar column (e.g., DB-5ms or equivalent)

Procedure:

  • Sample Preparation: a. Accurately weigh approximately 10 mg of the crude product oil into a tared 10 mL volumetric flask. b. Dilute to the mark with dichloromethane. This creates a ~1 mg/mL stock solution. c. Prepare a working sample by transferring 100 µL of the stock solution into a GC vial containing a 250 µL insert. d. Add 150 µL of additional dichloromethane to the vial. The final concentration will be ~0.4 mg/mL.

  • GC-MS Instrument Parameters (Typical):

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium, constant flow @ 1.0 mL/min

    • Oven Program:

      • Initial Temp: 80 °C, hold for 1 min

      • Ramp: 15 °C/min to 280 °C

      • Hold: 5 min at 280 °C

    • MS Transfer Line: 280 °C

    • Ion Source: 230 °C

    • Scan Range: 40-400 m/z

  • Data Analysis: a. Integrate the peaks in the resulting total ion chromatogram (TIC). b. Identification: The molecular ion for both isomers will be m/z = 176. The fragmentation patterns will be very similar. Identification is primarily based on retention time. p-Isopropylpropiophenone is the major, later-eluting peak, while the ortho isomer is the minor, earlier-eluting peak. c. Quantification: Use the area percent report from the integration to estimate the relative ratio of the para and ortho isomers. For precise quantification, a calibration curve using purified standards is required.

References

Technical Support Center: Purification of 1-(4-Isopropylphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Answering in the persona of a Senior Application Scientist.

Welcome to the technical support center for the purification of 1-(4-Isopropylphenyl)propan-1-one (also known as 4'-isopropylpropiophenone).[1] This guide is designed for researchers and drug development professionals to navigate the common challenges encountered during the purification of this compound. We will address specific experimental issues in a practical, question-and-answer format, grounding our advice in established chemical principles.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the purification process.

Question 1: My crude product is a dark, viscous oil, but I expected a solid. What went wrong?

Answer:

This is a very common issue. While this compound is reported as a solid, residual impurities can significantly depress its melting point, causing it to present as an oil or a semi-solid.

Potential Causes & Solutions:

  • Residual Lewis Acid Catalyst: If you synthesized the compound via Friedel-Crafts acylation[2][3], residual aluminum chloride (AlCl₃) or another Lewis acid can form colored complexes with the ketone product.

    • Solution: Ensure your aqueous workup is thorough. A wash with dilute HCl to hydrolyze and remove the catalyst, followed by a sodium bicarbonate wash to neutralize any remaining acid, and finally a brine wash is critical.

  • Unreacted Starting Materials: The presence of cumene (isopropylbenzene) or propanoyl chloride/anhydride can result in an oily product.

    • Solution: A simple vacuum distillation can often remove volatile starting materials. However, be cautious, as the product itself can be distilled under vacuum. This is best used as a preliminary cleanup step.

  • Formation of Isomeric and Poly-acylated Byproducts: The most likely cause is the presence of reaction byproducts that interfere with crystallization. Friedel-Crafts reactions, while generally regioselective, can produce minor isomers (ortho instead of the desired para) and di-acylated products.[4][5]

    • Solution: Flash column chromatography is the most effective method to resolve this. The impurities will have different polarities and can be separated from the desired product. A subsequent crystallization of the purified fractions will then yield the solid product.

Question 2: My purity by GC-MS is only ~85% after an initial workup. The main impurities are close in mass to my product. How do I separate them?

Answer:

This scenario strongly suggests the presence of structural isomers, which are not easily removed by simple extraction or distillation.

Primary Cause:

  • Isomer Formation: The primary impurity is likely the ortho-acylated isomer, 1-(2-isopropylphenyl)propan-1-one. The isopropyl group directs acylation to the para position, but a smaller amount of the ortho product is often unavoidable due to statistical factors. These isomers have the same mass, explaining the GC-MS data.

Definitive Solution: Flash Column Chromatography

This is the gold standard for separating isomers. The subtle differences in polarity and steric hindrance between the para (less polar) and ortho (more polar) isomers allow for their separation on a silica gel stationary phase.

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Sample Preparation: Dissolve the crude oil in a minimal amount of dichloromethane or the initial eluent. Adsorb this onto a small amount of silica gel ("dry loading") for better resolution.

  • Eluent System: A non-polar/polar solvent gradient is ideal. Start with a low polarity mixture and gradually increase it.

    • Starting Eluent: 98:2 Hexane:Ethyl Acetate

    • Ending Eluent: 90:10 Hexane:Ethyl Acetate

  • Monitoring: Monitor the column fractions by Thin Layer Chromatography (TLC) using the same solvent system and visualize with a UV lamp (254 nm) and/or a potassium permanganate stain. The desired para product, being less polar, should elute before the ortho isomer.

  • Confirmation: Analyze the purified fractions by GC-MS and ¹H NMR to confirm purity and identity before combining them.

Parameter Guideline Rationale
Stationary Phase Silica Gel (60 Å)Standard choice for separating compounds of moderate polarity.
Mobile Phase Hexane/Ethyl AcetateProvides good separation for aromatic ketones. The ratio can be tuned.
Loading Method Dry LoadingPrevents band broadening and improves separation efficiency.
Fraction Analysis TLC, GC-MSEnsures only pure fractions are combined, maximizing final purity.
Question 3: I've successfully isolated my product by chromatography, but I can't get it to crystallize. What solvents should I try?

Answer:

Finding the right crystallization solvent system is often an empirical process. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.

Recommended Solvents & Techniques:

  • Single Solvent Systems:

    • Isopropanol or Ethanol: These are good starting points. Dissolve the compound in a minimum amount of hot alcohol and allow it to cool slowly.

    • Hexanes/Heptane: If the product is only slightly polar, a non-polar solvent may work.

  • Binary Solvent Systems: This is often the most successful approach.

    • Ethyl Acetate/Hexane: Dissolve the compound in a small amount of warm ethyl acetate (the "good" solvent). Slowly add hexane (the "poor" solvent) dropwise until the solution becomes faintly cloudy (the saturation point). Add a drop or two of ethyl acetate to clarify, then allow it to cool slowly.

    • Dichloromethane/Hexane: Similar to the above, using dichloromethane as the "good" solvent.

Troubleshooting Crystallization:

  • "Oiling Out": If the compound separates as an oil instead of crystals, you may be cooling it too quickly, or the solution is too concentrated. Try using a more dilute solution or allowing it to cool in an insulated container.

  • No Crystals Form: The solution may be too dilute. Gently evaporate some solvent and try again. Seeding the solution with a previously formed crystal or scratching the inside of the flask with a glass rod at the solvent line can induce nucleation.

Frequently Asked Questions (FAQs)

FAQ 1: What is the best overall purification strategy for this compound from a crude reaction mixture?

Answer:

A multi-step approach is most effective for achieving high purity (>99%).

Workflow for High-Purity Isolation

purification_workflow start Crude Reaction Product workup Aqueous Workup (HCl, NaHCO3, Brine) start->workup analysis1 Initial Analysis (TLC, GC-MS) workup->analysis1 distillation Optional: Vacuum Distillation (To remove volatiles) analysis1->distillation Gross Impurities Present chromatography Flash Column Chromatography (Hexane/EtOAc on Silica) analysis1->chromatography Isomers Present distillation->chromatography analysis2 Analyze Fractions (TLC) chromatography->analysis2 analysis2->chromatography Fractions Impure combine Combine Pure Fractions analysis2->combine Fractions Pure crystallization Recrystallization (e.g., from Ethanol or EtOAc/Hexane) combine->crystallization final_analysis Final Analysis (GC-MS, NMR, MP) crystallization->final_analysis product Pure Solid Product (>99%) final_analysis->product

Caption: Decision workflow for purifying this compound.

FAQ 2: What are the primary impurities I should expect from a Friedel-Crafts acylation synthesis?

Answer:

The impurities are directly related to the mechanism of the Friedel-Crafts acylation reaction.[3]

Potential Impurity Formation

impurity_formation cluster_reactants Reactants cluster_products Products & Impurities cumene Cumene para_prod Desired Product (para-isomer) cumene->para_prod Acylation at para-position ortho_imp Ortho-Isomer Impurity cumene->ortho_imp Acylation at ortho-position acyl Propanoyl Chloride + AlCl3 diacyl_imp Di-acylated Impurity para_prod->diacyl_imp Second Acylation (Deactivated Ring)

Caption: Potential impurity pathways in Friedel-Crafts acylation.

  • Unreacted Cumene: Starting material.

  • Ortho-isomer: 1-(2-Isopropylphenyl)propan-1-one. The main isomeric impurity.

  • Di-acylated Products: Reaction on the aromatic ring a second time. This is less likely because the first acyl group is deactivating, but it can occur under harsh conditions.[4][5]

  • Hydrolyzed Reagents: Residual propionic acid from the workup.

FAQ 3: How can I definitively confirm the identity and purity of my final product?

Answer:

A combination of analytical techniques is required for full characterization.

  • ¹H and ¹³C NMR (Nuclear Magnetic Resonance): This is the most powerful tool for structural confirmation. The ¹H NMR will confirm the substitution pattern on the aromatic ring (a distinct AA'BB' system for the para isomer) and the presence of the isopropyl and propanoyl groups. ¹³C NMR will confirm the number of unique carbon environments.

  • GC-MS (Gas Chromatography-Mass Spectrometry): This confirms the molecular weight (176.26 g/mol )[1] and provides a quantitative measure of purity by showing the relative area of any impurity peaks.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): This will show a strong characteristic absorption for the carbonyl (C=O) group of the ketone, typically around 1680 cm⁻¹.

  • Melting Point: A sharp melting point close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities.

References

Technical Support Center: Recrystallization of 4'-Isopropylpropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the purification of 4'-isopropylpropiophenone via recrystallization. This document provides in-depth, field-proven insights for researchers, scientists, and drug development professionals. We will move beyond basic protocols to address the specific challenges associated with this compound, ensuring you can troubleshoot effectively and achieve high purity.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is 4'-isopropylpropiophenone, and what makes its recrystallization challenging?

4'-Isopropylpropiophenone (CAS 27465-52-7) is an aromatic ketone.[1][2] The primary challenge in its purification by recrystallization is its physical state. Many commercial sources list it as a liquid at or near room temperature.[1] Recrystallization is a technique for purifying solids.[3][4] Therefore, successful purification requires either:

  • Working with a crude sample that is solid due to impurities.

  • Performing a sub-ambient temperature recrystallization where the compound itself is a solid.

  • Addressing the common issue of "oiling out," where the compound separates as a liquid instead of forming crystals.

Q2: What are the ideal properties of a recrystallization solvent for this compound?

The choice of solvent is the most critical factor for a successful recrystallization.[4][5] Based on the structure of 4'-isopropylpropiophenone (a moderately polar ketone with a significant nonpolar aromatic region), an ideal solvent should meet these criteria:

  • High solubility at elevated temperatures: The compound should dissolve completely in a minimal amount of boiling or near-boiling solvent.[6]

  • Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the same solvent when cold to allow for maximum crystal recovery.[4][7]

  • Favorable boiling point: The solvent's boiling point should ideally be lower than the melting point of the pure compound to prevent oiling out.[5][8] Given the low melting point of 4'-isopropylpropiophenone, this is a significant constraint.

  • Inertness: The solvent must not react with the compound.[3]

  • Volatility: The solvent should be volatile enough to be easily removed from the final crystals.[3]

The principle of "like dissolves like" suggests that highly polar solvents (like water) will be poor solvents, while very nonpolar solvents (like hexane) may dissolve the compound too readily even when cold.[7] Therefore, solvents of intermediate polarity or mixed solvent systems are often the best starting point.

Q3: How do I perform an effective solvent screening test on a small scale?

Before committing your entire batch, screen several candidate solvents using small test tubes:

  • Place a small amount of your crude solid (approx. 20-30 mg) into several test tubes.

  • Add a candidate solvent dropwise to one tube at room temperature, flicking the tube to mix. If the solid dissolves easily, the solvent is likely too good and unsuitable for recrystallization.[5]

  • If the solid is insoluble at room temperature, heat the test tube in a water bath. Continue adding the solvent dropwise until the solid just dissolves.[9]

  • Remove the tube from the heat and allow it to cool slowly to room temperature, then place it in an ice-water bath.

  • Observe the quality and quantity of crystals formed. An ideal solvent will produce a large crop of well-defined crystals.[9] Repeat for other candidate solvents.

Q4: Should I use a single solvent or a mixed solvent system?

A single solvent system is simpler. However, when no single solvent has the ideal solubility properties, a mixed solvent system is a powerful alternative.[10] This typically involves a "good" solvent in which the compound is highly soluble and a "bad" or "anti-solvent" in which it is poorly soluble.[5] The two solvents must be miscible with each other.[5][11]

For 4'-isopropylpropiophenone, a common and effective pair could be Ethanol (good solvent) and Water (bad solvent) . The procedure involves dissolving the compound in a minimum of hot ethanol and then adding hot water dropwise until the solution becomes faintly cloudy (the saturation point). A few drops of hot ethanol are then added to redissolve the cloudiness before cooling.[12]

Section 2: Standard Recrystallization Protocol & Workflow

This protocol provides a robust starting point. Adjustments may be necessary based on your specific impurities and scale.

Step-by-Step Methodology
  • Dissolution: Place the crude 4'-isopropylpropiophenone in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., isopropanol or ethanol). Heat the mixture on a hot plate with stirring until it boils. Continue adding small portions of the hot solvent until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial; excess solvent will reduce your final yield as more product will remain dissolved upon cooling.[7][13]

  • Decolorization (Optional): If the hot solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. Causality: The charcoal adsorbs high-molecular-weight colored impurities.[10] Adding it to a boiling solution can cause violent bumping.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. Causality: This step must be done quickly with pre-heated glassware to prevent the desired compound from crystallizing prematurely in the funnel.[10]

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation. Causality: Slow cooling promotes the growth of larger, purer crystals by allowing the crystal lattice to form correctly, excluding impurities. Rapid cooling can trap impurities and lead to the formation of a precipitate instead of crystals.[4][14]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to rinse away any remaining soluble impurities. Causality: Using ice-cold solvent is critical to avoid redissolving your purified product.[7]

  • Drying: Dry the crystals completely to remove residual solvent. This can be done by air drying or in a vacuum oven at a low temperature.

Experimental Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_main Purification Process cluster_end Result Start Start with Crude Solid ChooseSolvent Select Solvent System (Single or Mixed) Start->ChooseSolvent Dissolve 1. Dissolve solid in minimum hot solvent ChooseSolvent->Dissolve Decolorize 2. Add Charcoal (Optional) Dissolve->Decolorize if colored HotFilter 3. Hot Gravity Filtration (If Needed) Cool 4. Cool Solution Slowly (Induces Crystallization) Dissolve->Cool if no decolorizing or filtration needed Decolorize->HotFilter if charcoal added HotFilter->Cool Isolate 5. Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash 6. Wash with Ice-Cold Solvent Isolate->Wash Dry 7. Dry Crystals Wash->Dry End Pure Crystalline Product Dry->End

Caption: General workflow for the recrystallization of 4'-isopropylpropiophenone.

Section 3: Troubleshooting Guide

Problem: My compound "oiled out" instead of crystallizing. How can I fix this?

This is the most common issue for low-melting-point compounds. It occurs when the solution becomes saturated at a temperature that is above the compound's melting point, causing it to separate as a supercooled liquid (an oil) rather than a solid crystal lattice.

Solutions:

  • Reheat and Add More Solvent: Reheat the solution until the oil fully redissolves. Add a small amount of additional hot solvent (10-20% more volume). This lowers the saturation temperature of the solution, hopefully to a point below the compound's melting point.[15]

  • Cool Slowly: Allow the solution to cool much more slowly. A Dewar flask or insulated container can be used to slow heat loss. Very slow cooling gives the molecules more time to orient correctly into a crystal lattice.

  • Lower Polarity: If using a polar solvent system (like ethanol/water), the high polarity can sometimes promote oiling out. Try a less polar single solvent like isopropanol or toluene.

  • Scratch Vigorously: As the solution cools, vigorously scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic scratches provide a nucleation point for crystal growth to begin.[15]

Troubleshooting Diagram: Oiling Out

Oiling_Out Start Compound has 'Oiled Out' Reheat Reheat solution to redissolve the oil Start->Reheat AddSolvent Add more hot solvent (10-20% increase) Reheat->AddSolvent SlowCool Cool solution VERY slowly AddSolvent->SlowCool Scratch Scratch flask with glass rod during cooling SlowCool->Scratch Success Crystals Form Scratch->Success Failure Oil forms again Scratch->Failure Reassess Reassess solvent choice. Try a less polar solvent. Failure->Reassess

Caption: Decision tree for resolving the issue of a compound oiling out.

Problem: No crystals are forming upon cooling. What should I do?

This typically indicates one of two issues: either too much solvent was used, or the solution is supersaturated and requires a trigger to initiate crystallization.[13]

Solutions:

  • Induce Crystallization:

    • Scratch: Use a glass rod to scratch the inner surface of the flask. This creates nucleation sites where crystals can begin to form.[13]

    • Seed: If you have a small crystal of pure product, add it to the solution. This "seed crystal" acts as a template for further crystal growth.[13]

    • Ultra-Cooling: Cool the solution in a salt-ice or dry ice/acetone bath to a much lower temperature, which may force crystallization. Be aware this can sometimes lead to a precipitate rather than pure crystals.[10]

  • Reduce Solvent Volume: If induction methods fail, you likely used too much solvent. Gently heat the solution and boil off a portion of the solvent (15-25%) to increase the concentration of the compound. Then, attempt the cooling process again.[15][13]

Troubleshooting Diagram: No Crystal Formation

No_Crystals Start No Crystals Formed After Cooling in Ice Bath IsCloudy Is the solution clear or cloudy? Start->IsCloudy Scratch Scratch flask with glass rod IsCloudy->Scratch Cloudy or Clear Seed Add a seed crystal Scratch->Seed Still no crystals Success Crystals Form Scratch->Success Boil Gently boil off 15-25% of the solvent Seed->Boil Still no crystals (Likely too much solvent) Seed->Success ReCool Re-cool the solution Boil->ReCool ReCool->Scratch Try inducing again ReCool->Success

Caption: Step-by-step guide for when crystals fail to appear.

Problem: My final yield is very low. What went wrong?

A low yield (e.g., <70%) can result from several procedural errors, although some loss is inevitable as the product has some solubility even in cold solvent.[5][7]

Potential Causes & Solutions:

  • Excess Solvent: This is the most common cause. Too much solvent keeps a significant portion of your product dissolved in the mother liquor.[13] Solution: Use the absolute minimum amount of hot solvent required for dissolution.

  • Premature Crystallization: The compound crystallized during a hot filtration step and was discarded with the impurities. Solution: Ensure filtration apparatus is pre-heated and the transfer is performed quickly. Dilute with a small amount of extra hot solvent before filtering, then boil it off before cooling.[16]

  • Incomplete Cooling: The solution was not cooled for long enough or to a low enough temperature. Solution: Allow at least 30 minutes in an ice-water bath.

  • Excessive Washing: Washing the collected crystals with too much solvent or with solvent that was not ice-cold redissolved a portion of the product.[7] Solution: Use a minimal amount of ice-cold solvent for washing.

Section 4: Data & Reference Tables

Table 1: Physical Properties of 4'-Isopropylpropiophenone
PropertyValueSource
CAS Number 27465-52-7[1][17]
Molecular Formula C₁₂H₁₆O[1]
Molecular Weight 176.25 g/mol [1]
Physical Form Liquid (at standard conditions)[1]
Table 2: Screening Guide for Potential Solvents
SolventBoiling Point (°C)Polarity (Relative)Comments & Rationale
Isopropanol 82.50.546Good starting point. Intermediate polarity may provide the right solubility balance.
Ethanol 78.40.654Often a good solvent for moderately polar compounds. Excellent for use in a mixed-solvent system with water.[12]
Methanol 64.70.762May be too polar, but worth screening. Its low boiling point is advantageous.
Toluene 110.60.099Good for aromatic compounds.[18] Its high boiling point increases the risk of oiling out. Use with caution.
Heptane/Hexane 98.4 / 68.7~0.01Nonpolar. Likely to be too good a solvent (dissolves when cold), but could be used as the "good" solvent in a pair with a polar "bad" solvent.
Water 100.01.000Highly polar. The compound will likely be insoluble. Best used as the "bad" solvent (anti-solvent) in a mixed pair with an alcohol.[5]

Polarity values are relative to water = 1.[19]

Section 5: References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from --INVALID-LINK--

  • University of California, Los Angeles. (n.d.). Recrystallization I. Retrieved from --INVALID-LINK--

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from --INVALID-LINK--

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from --INVALID-LINK--

  • Williamson, K. L., & Masters, K. M. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Retrieved from --INVALID-LINK--

  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from --INVALID-LINK--

  • Sandtorv, A. (2021). 2.1: Recrystallization. Chemistry LibreTexts. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). 4-Isopropylacetophenone. PubChem. Retrieved from --INVALID-LINK--

  • Towson University. (n.d.). Recrystallization. Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). 4-isopropylpropiophenone. Retrieved from --INVALID-LINK--

  • ChemWhat. (n.d.). 4-isopropylpropiophenone CAS#: 27465-52-7. Retrieved from --INVALID-LINK--

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from --INVALID-LINK--

  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). 4-Isopropylphenol. PubChem. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2023). 4-isopropylpropiophenone. Retrieved from --INVALID-LINK--

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from --INVALID-LINK--

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from --INVALID-LINK--

  • Solubility of Things. (n.d.). Thymol. Retrieved from --INVALID-LINK--

  • University of Missouri-St. Louis. (n.d.). Isolation and Purification of Organic Compounds Recrystallization. Retrieved from --INVALID-LINK--

  • Northern Illinois University. (n.d.). Recrystallization. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from --INVALID-LINK--

  • University of Rochester. (n.d.). Solvents and Polarity. Department of Chemistry. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table. Retrieved from --INVALID-LINK--

  • MDPI. (2019). Influence of Different Solvent Properties and Composition for the Solubility of Iopromide. Retrieved from --INVALID-LINK--

  • MDPI. (2018). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from --INVALID-LINK--

References

Troubleshooting low conversion rates in reactions with 1-(4-Isopropylphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(4-Isopropylphenyl)propan-1-one, also known as 4'-isopropylpropiophenone. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and achieve optimal conversion rates in your reactions.

I. Synthesis of this compound via Friedel-Crafts Acylation

The synthesis of this compound is commonly achieved through the Friedel-Crafts acylation of cumene (isopropylbenzene) with propanoyl chloride or propionic anhydride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[1][2][3] While effective, this reaction can be prone to low yields if not properly optimized.

Troubleshooting Guide: Friedel-Crafts Acylation

Question 1: My Friedel-Crafts acylation reaction has a very low yield. What are the most likely causes?

Low yields in Friedel-Crafts acylation can often be attributed to several key factors:

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly AlCl₃, is extremely sensitive to moisture. Any water present in your starting materials, solvent, or glassware will hydrolyze the catalyst, rendering it inactive.[4]

  • Insufficient Catalyst: The ketone product of the acylation reaction can form a stable complex with the Lewis acid catalyst.[2][3] This complexation effectively removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount of the catalyst is often required for the reaction to go to completion.[2][3]

  • Deactivated Aromatic Ring: While cumene is an activated ring, any impurities with strongly electron-withdrawing groups can deactivate the aromatic substrate towards electrophilic substitution.[4]

  • Poor Reagent Quality: The purity of cumene, propanoyl chloride, and the Lewis acid is crucial. Impurities can lead to unwanted side reactions and lower the yield of the desired product.

Question 2: I'm observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for the desired para-isomer?

The isopropyl group on the cumene ring is an ortho-, para- director. While the para product is generally favored due to steric hindrance, the formation of the ortho-isomer can occur. Additionally, polyacylation can be a problem with highly activated rings, although the acyl group of the product is deactivating, making a second acylation less likely.[5][6]

To improve selectivity:

  • Control Reaction Temperature: Lowering the reaction temperature can often enhance the selectivity for the thermodynamically more stable para product.

  • Choice of Solvent: The polarity of the solvent can influence the isomer ratio. Experimenting with different non-polar solvents may be beneficial.

  • Slow Addition of Acylating Agent: Adding the propanoyl chloride slowly to the mixture of cumene and Lewis acid can help to control the reaction rate and minimize side reactions.

Experimental Protocol: Friedel-Crafts Acylation of Cumene

Materials:

  • Cumene (anhydrous)

  • Propanoyl chloride (anhydrous)

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas).

  • To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the mixture in an ice bath to 0°C.

  • Add cumene (1 equivalent) to the dropping funnel and add it dropwise to the stirred suspension of aluminum chloride.

  • In a separate dropping funnel, place propanoyl chloride (1 equivalent) and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or GC-MS).

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated hydrochloric acid.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.[7][8][9]

Troubleshooting Workflow: Low Yield in Friedel-Crafts Acylation

Friedel-Crafts Troubleshooting start Low Conversion Rate reagent_quality Check Reagent Purity & Anhydrous Conditions start->reagent_quality Potential Issue catalyst_stoichiometry Verify Catalyst Stoichiometry (≥1 eq.) reagent_quality->catalyst_stoichiometry If reagents are pure reaction_conditions Optimize Reaction Conditions (Temp., Time) catalyst_stoichiometry->reaction_conditions If stoichiometry is correct workup Review Work-up Procedure reaction_conditions->workup If conditions are optimized success Improved Yield workup->success If work-up is correct

Caption: Troubleshooting workflow for low conversion in Friedel-Crafts acylation.

II. Alpha-Bromination of this compound

The alpha-bromination of ketones like this compound is a common transformation to introduce a functional group for further synthetic manipulations. This reaction typically proceeds via an enol or enolate intermediate and can be carried out under acidic or basic conditions with a bromine source like Br₂ or N-bromosuccinimide (NBS).[10]

Troubleshooting Guide: Alpha-Bromination

Question 1: My alpha-bromination reaction is giving me a mixture of mono- and di-brominated products. How can I improve the selectivity for the mono-brominated product?

The formation of the di-brominated product is a common side reaction, especially under basic conditions where the initial mono-brominated product can be more acidic and readily enolize again.

To improve mono-bromination selectivity:

  • Use Acidic Conditions: Acid-catalyzed bromination generally provides better control for mono-halogenation.[10]

  • Slow Addition of Brominating Agent: Adding the bromine or NBS solution dropwise can help to avoid localized high concentrations of the brominating agent, which can lead to over-bromination.

  • Careful Stoichiometry: Use only one equivalent of the brominating agent.

  • Monitor the Reaction Closely: Use TLC or GC to monitor the progress of the reaction and stop it as soon as the starting material is consumed.

Question 2: I am observing bromination on the aromatic ring in addition to the alpha-position. How can I prevent this?

Aromatic ring bromination is a competing electrophilic aromatic substitution reaction, especially with an activated ring like the one in this compound.

To prevent ring bromination:

  • Avoid Lewis Acid Catalysts: Lewis acids strongly promote aromatic bromination.

  • Use N-Bromosuccinimide (NBS): NBS is a milder brominating agent and is less likely to cause aromatic bromination compared to Br₂. The use of a radical initiator like AIBN with NBS can favor allylic/benzylic bromination, although in this case, the enol mechanism is more likely.

  • Control Reaction Conditions: Running the reaction in the dark can minimize radical pathways that might contribute to ring bromination.

Experimental Protocol: Alpha-Bromination with N-Bromosuccinimide (NBS)

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (or another suitable solvent)

  • A catalytic amount of acetic acid or p-toluenesulfonic acid

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in carbon tetrachloride.

  • Add a catalytic amount of acetic acid.

  • Add N-bromosuccinimide (1 equivalent) in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, filter the reaction mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.[11]

III. Grignard Reactions with this compound

Grignard reagents are powerful nucleophiles that readily add to the carbonyl group of ketones to form tertiary alcohols.[12][13][14] This reaction is a versatile tool for carbon-carbon bond formation. However, the success of a Grignard reaction is highly dependent on meticulous experimental technique.

Troubleshooting Guide: Grignard Reactions

Question 1: My Grignard reaction is not initiating. What should I do?

The formation of the Grignard reagent (R-MgX) is often the most challenging step. The magnesium metal surface is typically coated with a layer of magnesium oxide, which prevents the reaction with the alkyl halide.

To initiate the reaction:

  • Activate the Magnesium: Use a crystal of iodine, a few drops of 1,2-dibromoethane, or sonication to activate the magnesium surface.[15]

  • Ensure Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be flame-dried, and anhydrous solvents (typically diethyl ether or THF) must be used.

  • Use Freshly Crushed Magnesium: Grinding the magnesium turnings in a mortar and pestle can expose a fresh, reactive surface.

Question 2: My Grignard reaction resulted in a low yield of the desired tertiary alcohol, and I recovered a significant amount of the starting ketone. What went wrong?

This is a common problem and can be due to several factors:

  • Enolization of the Ketone: If the Grignard reagent is particularly bulky or the ketone is sterically hindered, the Grignard reagent can act as a base and deprotonate the alpha-carbon of the ketone, leading to the formation of an enolate.[12][13] This results in the recovery of the starting ketone after the workup.

  • Inactive Grignard Reagent: If the Grignard reagent was not formed successfully or was quenched by moisture, it will not react with the ketone.

  • Side Reactions: Wurtz coupling (R-X + R-MgX → R-R) can consume the Grignard reagent.

Question 3: My reaction mixture turned dark brown or black during the Grignard reagent formation. Is this normal?

A color change to gray or cloudy is normal during Grignard reagent formation. However, a very dark brown or black color can indicate decomposition or side reactions, potentially due to impurities in the magnesium or alkyl halide.[13][15]

Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide

Materials:

  • Magnesium turnings

  • Bromomethane (or a solution in diethyl ether)

  • Anhydrous diethyl ether

  • This compound

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Preparation:

    • Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and magnetic stirrer.

    • Add a small crystal of iodine.

    • Add a small amount of anhydrous diethyl ether.

    • Add a few drops of bromomethane solution to initiate the reaction (indicated by the disappearance of the iodine color and gentle bubbling).

    • Once initiated, add the remaining bromomethane solution (1.1 equivalents) dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for another 30 minutes.

  • Reaction with the Ketone:

    • Dissolve this compound (1 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Cool the Grignard reagent in an ice bath.

    • Add the ketone solution dropwise to the stirred Grignard reagent.

    • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench it by adding a saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure.

    • Purify the resulting tertiary alcohol by recrystallization or column chromatography.

Data Summary: Common Analytical Techniques for Reaction Monitoring
Analytical TechniqueApplication in Reactions with this compoundReference
Thin-Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress by observing the disappearance of starting materials and the appearance of products.
Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative analysis of reaction mixtures to determine conversion rates and identify byproducts.[16][17][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of starting materials, products, and any isolated byproducts. ¹H and ¹³C NMR are essential for confirming the desired chemical structure.[18]
Infrared (IR) Spectroscopy Monitoring the disappearance of the carbonyl stretch of the ketone starting material and the appearance of the hydroxyl stretch of the alcohol product in Grignard reactions.[18]

IV. Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the starting material, this compound, if it is impure?

If the starting ketone is impure, it can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol or hexane.

Q2: Are there any specific safety precautions I should take when working with these reactions?

  • Friedel-Crafts Acylation: Aluminum chloride is corrosive and reacts violently with water. The reaction generates HCl gas, which is toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood.

  • Alpha-Bromination: Bromine and NBS are corrosive and toxic. Carbon tetrachloride is a suspected carcinogen. Handle these reagents with appropriate personal protective equipment (PPE).

  • Grignard Reactions: Grignard reagents are highly flammable and react violently with water. Diethyl ether is extremely flammable. Perform these reactions in a fume hood, away from ignition sources, and under an inert atmosphere (e.g., nitrogen or argon).

Q3: Can I use other Lewis acids for the Friedel-Crafts acylation?

Yes, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or even solid acid catalysts like zeolites can be used.[3][19] The choice of catalyst may affect the reaction conditions and selectivity.

Q4: How can I confirm the formation of my Grignard reagent before adding the ketone?

A simple qualitative test is the "Michler's ketone test." A more quantitative method is to titrate a small aliquot of the Grignard reagent solution.[13]

References

Technical Support Center: Preventing Side Reactions in the Hydrogenation of 4'-Isopropylpropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Technical Support Subject: Troubleshooting and Optimization Guide for the Selective Hydrogenation of 4'-Isopropylpropiophenone

This guide provides in-depth technical assistance for the catalytic hydrogenation of 4'-Isopropylpropiophenone to its corresponding alcohol, 1-(4-isopropylphenyl)propan-1-ol. Achieving high selectivity is critical, and preventing common side reactions is the primary challenge. This document is structured as a series of troubleshooting questions and FAQs to directly address issues encountered during experimentation.

Troubleshooting Guide: Common Issues & Solutions

Problem 1: My reaction produces significant amounts of the alkane byproduct, 1-isopropyl-4-propylbenzene. How can I prevent this over-reduction?

Root Cause Analysis: The formation of 1-isopropyl-4-propylbenzene occurs through a side reaction known as hydrogenolysis. In this process, after the ketone is reduced to the secondary benzylic alcohol, the C-O bond of the alcohol is cleaved and replaced with a C-H bond. This is a common issue in the reduction of aromatic ketones.[1]

The mechanism for hydrogenolysis of benzylic alcohols, particularly over palladium catalysts, is often enhanced by acidic conditions which facilitate the elimination of water to form a stable benzylic carbocation, followed by hydride addition.[2] Factors that promote this over-reduction include:

  • High Catalyst Activity: Highly active catalysts like Palladium on Carbon (Pd/C) or Raney Nickel can readily catalyze both the ketone reduction and the subsequent hydrogenolysis.[3]

  • Harsh Reaction Conditions: Elevated temperatures and high hydrogen pressures significantly increase the rate of hydrogenolysis.[4][5]

  • Prolonged Reaction Time: Leaving the reaction to run long after the ketone has been consumed provides more opportunity for the desired alcohol product to be converted into the alkane byproduct.

Solutions & Protocols: To favor the formation of the desired alcohol, the reaction conditions must be carefully controlled to be mild enough to reduce the ketone without promoting significant hydrogenolysis.

1. Catalyst Selection and Modification:

  • Switch to a Less Active Catalyst: If using a highly active catalyst like Pd/C, consider alternatives. A microencapsulated palladium catalyst, Pd(0)EnCat™ 30NP, has been shown to selectively reduce aromatic ketones to alcohols with minimal hydrogenolysis byproducts.[6]

  • Deactivate the Catalyst: In some cases, a partially deactivated or "poisoned" catalyst can exhibit higher selectivity. For instance, an oxygen-deactivated metal catalyst may favor alcohol formation, whereas a fully reduced, highly active catalyst is more prone to extensive hydrogenation to the alkane.[7]

2. Optimization of Reaction Conditions:

  • Lower the Temperature: Perform the reaction at or near room temperature. Higher temperatures favor the dehydration step required for hydrogenolysis.[8]

  • Control Hydrogen Pressure: Use lower hydrogen pressures, starting from atmospheric pressure (e.g., using a hydrogen balloon) and only increasing if the reaction rate is too slow.[9][10] High pressures increase hydrogen concentration on the catalyst surface, favoring over-reduction.[4]

  • Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting ketone. Stop the reaction as soon as the starting material is consumed to prevent the subsequent reduction of the alcohol product.

Table 1: Effect of Reaction Parameters on Selectivity

ParameterCondition for High Selectivity (Alcohol)Condition Favoring Side Product (Alkane)Rationale
Catalyst Less active (e.g., Pd(0)EnCat™ 30NP)Highly active (e.g., Pd/C, Raney Ni)High activity promotes C-O bond cleavage.[3][6]
Temperature Room Temperature (20-25°C)Elevated Temperature (>50°C)Higher energy overcomes the activation barrier for hydrogenolysis.[8]
H₂ Pressure Atmospheric to Low Pressure (1-5 bar)High Pressure (>10 bar)Increases surface hydrogen concentration, driving over-reduction.[4]
Solvent Neutral (e.g., Ethanol, Methanol, Ethyl Acetate)Acidic (e.g., Acetic Acid)Acidity promotes the dehydration mechanism of hydrogenolysis.[2][11]
Problem 2: The hydrogenation reaction is very slow or stalls completely. What are the common causes and how can I improve the conversion rate?

Root Cause Analysis: An incomplete or stalled reaction is a frequent issue in catalytic hydrogenation. The causes can range from catalyst deactivation to suboptimal reaction setup.[12][13]

  • Catalyst Poisoning: The catalyst's active sites can be blocked by impurities. Sulfur-containing compounds (thiols, thioethers) and sometimes nitrogen-containing functional groups in the substrate or solvent can act as potent catalyst poisons.[9][14]

  • Inactive Catalyst: The catalyst may be old or have been improperly handled, leading to oxidation or loss of activity.[14]

  • Poor Mass Transfer: Insufficient mixing or a small solvent surface area can limit the diffusion of hydrogen gas to the catalyst surface, making it the rate-limiting step.[14]

  • Inappropriate Solvent: Poor solubility of the starting material in the chosen solvent can lead to a slow reaction rate.[15]

Solutions & Protocols:

1. Ensure Purity and Catalyst Activity:

  • Purify Starting Material: Ensure your 4'-Isopropylpropiophenone is free from potential catalyst poisons. Recrystallization or column chromatography may be necessary.

  • Use Fresh Catalyst: Always use a fresh batch of catalyst from a reputable supplier. If debenzylation is the goal, Pearlman's catalyst (Pd(OH)₂/C) is known to be more active and can sometimes overcome issues where standard Pd/C fails.[14]

2. Optimize the Experimental Setup:

  • Solvent Choice: Use polar protic solvents like ethanol or methanol, which are excellent for ketone hydrogenations.[16] If solubility is an issue, ethyl acetate or THF can be used.[14]

  • Vigorous Stirring: Ensure the reaction mixture is stirred vigorously to keep the catalyst suspended and facilitate gas-liquid mass transfer. A flat-bottomed flask with a large surface area is preferable to a round-bottom flask.[14]

  • Proper Hydrogen Introduction: Before introducing hydrogen, thoroughly purge the system with an inert gas (Nitrogen or Argon) to remove all oxygen. Then, apply a vacuum and backfill with hydrogen, repeating this cycle 3-5 times to ensure a pure hydrogen atmosphere.[15]

Step-by-Step Protocol for Initiating Hydrogenation:

  • Add the 4'-Isopropylpropiophenone and the chosen solvent (e.g., ethanol) to a suitable reaction flask equipped with a magnetic stir bar.

  • Carefully add the catalyst (e.g., 5-10% w/w Pd/C) under a stream of inert gas.[14]

  • Seal the flask and purge the system by applying a vacuum and backfilling with nitrogen (repeat 3x).

  • Apply a final vacuum and backfill with hydrogen gas from a balloon or a pressurized cylinder.

  • Stir the mixture vigorously at the desired temperature (start with room temperature).

  • Monitor the reaction progress by TLC or by observing hydrogen uptake from the balloon.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for selectively reducing the ketone in 4'-Isopropylpropiophenone to the alcohol?

For high selectivity towards the alcohol, a catalyst that is active enough to reduce the ketone but not so active as to cause significant hydrogenolysis is ideal. While Pd/C is common, it often leads to over-reduction.[1] Ruthenium-based catalysts, such as 5% Ru/C, have been shown to provide high selectivity for the hydrogenation of aromatic rings to cyclohexyl rings, which implies they can be less aggressive towards benzylic C-O bonds under controlled conditions.[8] For ketone-to-alcohol transformations specifically, encapsulated catalysts like Pd(0)EnCat™ 30NP are designed for high selectivity.[6]

Q2: How does the choice of solvent affect the reaction?

The solvent plays several key roles:

  • Solubility: It must dissolve the starting material to ensure it can interact with the catalyst.

  • Polarity: Polar solvents like ethanol and methanol are generally preferred for ketone hydrogenations as they can stabilize the polar carbonyl group and the resulting alcohol.[16]

  • Acidity/Basicity: The solvent should be neutral. Acidic solvents like acetic acid can accelerate hydrogenolysis.[2][14] While basic additives are sometimes used in transfer hydrogenation, they are less common in direct H₂ hydrogenation for simple ketones.[17]

Q3: What are the optimal temperature and pressure ranges?

For maximum selectivity, start with the mildest conditions possible: room temperature (20-25°C) and atmospheric pressure H₂ (e.g., a balloon).[6][10] If the reaction is too slow, the pressure can be gradually increased to 3-5 bar. Only consider increasing the temperature as a last resort, as it is the most significant factor in promoting the unwanted hydrogenolysis side reaction.[8]

Q4: How can I effectively monitor the reaction's progress?

  • Thin Layer Chromatography (TLC): This is the simplest method. Spot the reaction mixture against a spot of the starting material. The disappearance of the starting material spot indicates the reaction is complete. Use a suitable solvent system (e.g., 20% Ethyl Acetate in Hexane) and visualize under a UV lamp.

  • Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS): This provides more quantitative information. A small aliquot of the reaction mixture can be filtered through a syringe filter (to remove the catalyst) and injected. This allows you to monitor the disappearance of the starting material and the appearance of both the desired product and any side products, giving a real-time measure of conversion and selectivity.

Visualization of Reaction Pathways

The following diagram illustrates the desired reaction pathway and the competing side reaction. Controlling the reaction conditions is key to maximizing the yield of the desired alcohol.

Hydrogenation_Pathway Figure 1. Reaction Pathways cluster_main Reaction Scheme SM 4'-Isopropylpropiophenone (Starting Material) P1 1-(4-isopropylphenyl)propan-1-ol (Desired Product) SM->P1 Selective Hydrogenation H₂, Catalyst (e.g., Pd(0)EnCat™) Mild Conditions (RT, 1 atm) SP1 1-isopropyl-4-propylbenzene (Side Product) P1->SP1 Hydrogenolysis (Over-reduction) H₂, Catalyst (e.g., Pd/C) Harsh Conditions (High T, High P)

Caption: Desired hydrogenation vs. side reaction.

References

Technical Support Center: Optimizing Photochemical Reactions of 1-(4-Isopropylphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the photochemical applications of 1-(4-Isopropylphenyl)propan-1-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific photochemical transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve reproducible, high-yield results.

Section 1: Foundational Concepts - Frequently Asked Questions

Before diving into troubleshooting, it's crucial to understand the underlying photochemical principles governing the reactivity of aromatic ketones like this compound.

Q1: What are the primary photochemical pathways for this ketone?

A1: When an aromatic ketone such as this compound absorbs UV light, it is promoted from its ground state (S₀) to an excited singlet state (S₁). This S₁ state is very short-lived and typically undergoes rapid and efficient intersystem crossing (ISC) to a more stable triplet state (T₁).[1][2] The majority of the ketone's photochemistry originates from this T₁ state. Two main competing reaction pathways are possible, known as the Norrish Type I and Norrish Type II reactions.[3][4][5][6]

  • Norrish Type I Reaction (α-Cleavage): This pathway involves the homolytic cleavage of the bond between the carbonyl group and the adjacent alpha-carbon. This generates two radical intermediates: a 4-isopropylbenzoyl radical and an ethyl radical.[3][7] These radicals can then undergo secondary reactions such as decarbonylation, recombination, or abstraction.

  • Norrish Type II Reaction (Intramolecular Hydrogen Abstraction): This pathway occurs if there is a hydrogen atom on the gamma (γ) carbon relative to the carbonyl group. The excited carbonyl group abstracts this γ-hydrogen through a six-membered cyclic transition state, forming a 1,4-biradical intermediate.[4][5] This biradical can then either cleave to form an enol (which tautomerizes to a ketone) and an alkene, or cyclize to form a cyclobutanol derivative (known as the Yang cyclization).[1]

Reaction_Pathways cluster_excitation Excitation & Intersystem Crossing cluster_reactions Reaction Pathways from T₁ State Start This compound (S₀) S1 Singlet State (S₁) Start->S1 hν (UV light) T1 Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) TypeI Norrish Type I (α-Cleavage) T1->TypeI TypeII Norrish Type II (γ-H Abstraction) T1->TypeII Radicals Radical Intermediates (4-isopropylbenzoyl• + ethyl•) TypeI->Radicals Biradical 1,4-Biradical Intermediate TypeII->Biradical TypeI_Products Secondary Products (Recombination, Decarbonylation, etc.) Radicals->TypeI_Products TypeII_Cleavage Cleavage Products (4-Isopropylacetophenone + Ethene) Biradical->TypeII_Cleavage Yang_Cyclization Cyclization Product (Cyclobutanol derivative) Biradical->Yang_Cyclization

Caption: Competing Norrish Type I and Type II pathways for the ketone.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the photochemical reaction of this compound.

Q2: I'm seeing low or no conversion of my starting material. What should I check first?

A2: This is a common issue that can almost always be traced back to the fundamental components of the photochemical setup. The cause is typically insufficient photon absorption by the reactant.

Troubleshooting Steps for Low Conversion:

  • Verify Your Light Source:

    • Wavelength: The crucial electronic transition for this reaction is the n→π* transition of the carbonyl group, which typically absorbs weakly in the 280-330 nm range.[8] Ensure your lamp has significant output in this UV-A/UV-B region. Medium-pressure mercury lamps are excellent for this due to their broad spectral output. Low-pressure lamps emitting primarily at 254 nm may also work but could cause undesired side reactions or product degradation.

    • Lamp Age & Intensity: Mercury lamps lose intensity over time. If you are using an older lamp, its photon flux may be too low. Check the manufacturer's specifications for the lamp's lifespan.

    • Reactor Material: Your reaction vessel must be transparent to the required UV wavelength. Quartz is ideal for its transparency across the UV spectrum. Pyrex glass will absorb most light below ~290-300 nm, which could completely prevent the reaction if the absorption maximum is in that region.

  • Check for Spectral Overlap:

    • Causality: The first law of photochemistry (Grotthuss–Draper law) states that only light which is absorbed by a molecule can produce a photochemical change.[9] You must ensure that the emission spectrum of your lamp overlaps with the absorption spectrum of this compound. Run a UV-Vis spectrum of your starting material in the reaction solvent to confirm the λ_max.

  • Assess Reactant Concentration:

    • Beer-Lambert Law: If the concentration is too high, all the light may be absorbed by a thin layer of solution closest to the lamp (the "inner filter effect"). This creates a "dead volume" in the reactor where no reaction occurs. If the concentration is too low, most photons will pass through the solution without being absorbed. A typical starting concentration for preparative photochemistry is in the range of 0.01–0.1 M.

Q3: My conversion is good, but my product yield is very low. Why?

A3: Achieving a low yield despite good conversion points towards inefficient reaction pathways, the formation of undesired side products, or product degradation. The efficiency of a photochemical reaction is quantified by its quantum yield (Φ) , which is the number of molecules of product formed divided by the number of photons absorbed.[10][11][12] A low quantum yield indicates that absorbed photons are being "wasted" on non-productive pathways.[13][14]

Troubleshooting_Low_Yield Start Problem: Low Product Yield CheckConversion Is starting material being consumed? Start->CheckConversion NoConversion Address Low Conversion: - Check Light Source (λ, intensity) - Check Reactor Material (Quartz) - Optimize Concentration CheckConversion->NoConversion No GoodConversion Conversion is OK, but yield is low. CheckConversion->GoodConversion Yes CheckDegassing Was the solution thoroughly degassed? GoodConversion->CheckDegassing OxygenQuenching Problem: Oxygen Quenching - Oxygen is a triplet quencher. - Leads to photo-oxidation byproducts. CheckDegassing->OxygenQuenching No Degassed Solution was degassed. CheckDegassing->Degassed Yes FinalAction Optimize further: - Lower temperature - Use wavelength filter - Consider a sensitizer/quencher OxygenQuenching->FinalAction CheckSolvent What is the solvent? Degassed->CheckSolvent H_Donor Solvent is H-donor (e.g., IPA) - Promotes photoreduction to pinacols. - Competes with Norrish pathways. CheckSolvent->H_Donor H-donor Non_H_Donor Solvent is non-H-donor (e.g., Benzene, Acetonitrile) CheckSolvent->Non_H_Donor Non H-donor H_Donor->FinalAction CheckSideProducts Analyze byproducts (GC-MS, NMR) - Identify dominant undesired pathway. - Adjust solvent/additives to favor the desired pathway. Non_H_Donor->CheckSideProducts CheckSideProducts->FinalAction

Caption: A logical workflow for troubleshooting low reaction yields.

Key Factors Affecting Quantum Yield and Selectivity:

  • Oxygen Quenching: This is the most common culprit for low yields in triplet-state reactions. Ground-state oxygen (a triplet) can interact with the excited triplet ketone (T₁), returning it to the ground state (S₀) without reaction. This process, called quenching, dissipates the absorbed energy. Furthermore, this interaction can generate reactive singlet oxygen, leading to unwanted photo-oxidation products.[15]

    • Solution: Degas your solvent thoroughly before and during the reaction. This is typically done by bubbling an inert gas (Argon or Nitrogen) through the solution for 20-30 minutes prior to irradiation and maintaining a positive pressure of the inert gas during the experiment.[6]

  • Solvent Effects: The choice of solvent is critical and can dramatically alter the reaction pathway and efficiency.[16][17][18][19][20]

    • Hydrogen-Donating Solvents (e.g., Isopropyl Alcohol): These solvents can be attacked by the excited ketone, leading to photoreduction of the carbonyl group to form an alcohol or a pinacol dimer.[2][21] This pathway will compete directly with the desired Norrish reactions.

    • Polarity: Solvent polarity can influence the energy levels of the n,π* and π,π* excited states, potentially altering reactivity.[16][18] For Norrish Type II reactions, polar, hydrogen-bonding solvents can stabilize the 1,4-biradical intermediate, potentially influencing the ratio of cleavage to cyclization products.[1]

    • Recommended Solvents: For favoring Norrish pathways, non-hydrogen-donating solvents like benzene, acetonitrile, or hexane are often preferred.

  • Product Photodegradation: The desired product may itself absorb light at the irradiation wavelength and undergo a secondary photochemical reaction.

    • Solution: Use a filter (e.g., a borosilicate glass sleeve for a medium-pressure mercury lamp) to cut off shorter, higher-energy wavelengths that are more likely to decompose the product. Monitor the reaction over time by TLC or GC and stop it once the concentration of the desired product is maximized. Using a flow reactor can also mitigate this by removing the product from the irradiation zone once formed.[22]

Q4: I am getting a mixture of products. How can I improve selectivity for one pathway?

A4: Selectivity between Norrish Type I and Type II pathways is dictated by the stability of the radical intermediates and the transition states.

  • To Favor Norrish Type II: This pathway is generally favored for ketones with accessible γ-hydrogens, especially when the resulting 1,4-biradical is stabilized.[5] Solvents that can stabilize the biradical through hydrogen bonding may increase the efficiency of the Type II process.

  • To Favor Norrish Type I: In the absence of easily abstractable γ-hydrogens or if the α-substituents form very stable radicals, the Type I pathway becomes more dominant.[3] For this compound, both pathways are viable. Lowering the reaction temperature can sometimes favor one pathway over another by changing the relative activation energies.

Section 3: Experimental Protocols and Setup

Q5: What is a standard experimental setup for this reaction?

A5: A typical laboratory-scale setup for preparative photochemistry is an immersion well batch reactor.[23][24][25] Modern alternatives include flow reactors, which offer superior control over irradiation time and temperature.[22][26][27]

Experimental_Workflow Prep 1. Prepare Solution (0.01-0.1 M ketone in appropriate solvent) Degas 2. Degas Solution (Bubble Ar or N₂ for 30 min) Prep->Degas Setup 3. Assemble Reactor (Immersion well, lamp, cooling) Degas->Setup Irradiate 4. Irradiate (Start cooling and lamp) Setup->Irradiate Monitor 5. Monitor Progress (TLC, GC, or LC-MS) Irradiate->Monitor Workup 6. Quench & Workup (Stop reaction, extract product) Monitor->Workup Analyze 7. Purify & Analyze (Column chromatography, NMR, MS) Workup->Analyze

Caption: A typical experimental workflow for a photochemical reaction.
Protocol 1: General Procedure for Photolysis in a Batch Reactor

  • Solution Preparation: Dissolve this compound (e.g., 1.0 mmol) in a suitable, non-hydrogen-donating solvent (e.g., 100 mL of acetonitrile or benzene) in a quartz reaction vessel to achieve a concentration of 0.01 M.

  • Degassing: Equip the vessel with a gas dispersion tube and a condenser. Bubble dry argon or nitrogen through the solution for at least 30 minutes to remove dissolved oxygen.[6]

  • Reactor Assembly: Place the quartz vessel into the photochemical reactor setup. Insert the water-cooled quartz immersion well containing the UV lamp (e.g., a 450W medium-pressure mercury lamp). Ensure a positive pressure of the inert gas is maintained throughout the reaction.

  • Irradiation: Start the circulation of cooling water through the immersion well to maintain a constant temperature (typically near room temperature unless otherwise specified). Turn on the UV lamp to initiate the reaction.

  • Monitoring: At regular intervals (e.g., every 30 minutes), carefully withdraw a small aliquot of the reaction mixture and analyze it by TLC or GC-MS to monitor the consumption of starting material and the formation of products.

  • Workup: Once the reaction has reached the desired conversion, turn off the lamp. Remove the solvent under reduced pressure. The resulting crude residue can then be purified.

  • Purification and Analysis: Purify the product mixture using silica gel column chromatography. Characterize the isolated products using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Section 4: Key Parameter Optimization Summary

For successful optimization, it is critical to understand how each parameter influences the reaction outcome. The following table provides a summary for quick reference.

ParameterRecommended Setting/ChoiceRationale & Scientific Justification
Light Source Medium-pressure Hg lamp; LEDs (300-340 nm)Provides good overlap with the n→π* absorption band of the ketone, ensuring efficient excitation.[28]
Wavelength > 290 nm (Use Pyrex filter if needed)Prevents cleavage of stronger bonds and minimizes secondary photolysis of the products, which often absorb at shorter wavelengths.
Solvent Acetonitrile, Benzene, HexaneThese are non-hydrogen-donating solvents that minimize the competing photoreduction pathway.[16][18] Their polarity can be tuned to influence reaction rates and selectivity.
Concentration 0.01 M - 0.1 MBalances efficient photon absorption with minimizing the inner filter effect, ensuring uniform irradiation of the solution.
Atmosphere Inert (Argon or Nitrogen)CRITICAL: Prevents quenching of the reactive triplet state by molecular oxygen and avoids formation of photo-oxidation byproducts.[15]
Temperature 10 - 25 °C (via cooling)Photochemical reactions are initiated by light, not heat. Running at or below room temperature prevents thermal side reactions and can sometimes improve selectivity between competing pathways.

References

Technical Support Center: Column Chromatography Purification of 4'-Isopropylpropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4'-Isopropylpropiophenone via column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies. My aim is to move beyond generic protocols and offer insights grounded in chemical principles and extensive laboratory experience. Every recommendation is intended to be a starting point for a robust and reproducible purification process.

I. Understanding the Separation: Key Principles for 4'-Isopropylpropiophenone

4'-Isopropylpropiophenone is a moderately polar aromatic ketone. Its purification by normal-phase column chromatography, typically using silica gel, relies on the differential partitioning of the target molecule and its impurities between the polar stationary phase (silica) and a less polar mobile phase.

The key to a successful separation lies in exploiting the subtle differences in polarity between 4'-Isopropylpropiophenone and potential impurities. Common impurities arising from its synthesis, often a Friedel-Crafts acylation of cumene with propionyl chloride or propionic anhydride, can include unreacted starting materials, polysubstituted byproducts, and isomers.[1]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of 4'-Isopropylpropiophenone.

Question: My compound is not separating from an impurity. The spots are too close on the TLC plate.

Answer:

This is a common challenge, particularly if the impurity has a similar polarity to your target compound. Here's a systematic approach to improving separation:

  • Optimize the Mobile Phase: The goal is to achieve a retention factor (Rf) of approximately 0.2-0.3 for 4'-Isopropylpropiophenone on your analytical TLC plate.[2] A lower Rf often provides better resolution between closely eluting spots.

    • Decrease Solvent Polarity: If your spots are too high on the TLC plate (high Rf), decrease the proportion of the more polar solvent (e.g., ethyl acetate) in your mobile phase. For instance, if you are using 20% ethyl acetate in hexanes, try 10% or 15%.[3]

    • Change Solvent Selectivity: If simply decreasing polarity doesn't resolve the spots, try a different solvent system. The interactions between your compounds, the silica gel, and the solvent mixture are complex. Sometimes, switching one of the solvents can alter these interactions sufficiently to improve separation. For example, you could try a toluene/ethyl acetate or dichloromethane/hexane system.[4]

  • Consider a Different Stationary Phase: While silica gel is the workhorse for most purifications, for particularly challenging separations, an alternative stationary phase might be necessary. Alumina can be a good alternative and exhibits different selectivity compared to silica.[5]

  • Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradual increase in the polarity of the mobile phase during the column run (gradient elution) can be very effective.[6] This technique can help to sharpen the elution bands and improve the separation of closely related compounds. Start with a low polarity solvent to elute non-polar impurities, and then gradually increase the polarity to elute your product and then more polar impurities.

Question: I'm seeing streaking or tailing of my spot on the TLC plate and column fractions.

Answer:

Streaking or tailing is often indicative of an issue with how the compound is interacting with the stationary phase or issues with the sample itself.

  • Sample Overload: You may be loading too much sample onto your TLC plate or column.[3] Try spotting a more dilute solution on your TLC plate. For the column, ensure you are not exceeding the recommended loading capacity for the amount of silica gel used. A general rule of thumb is to use a silica-to-sample ratio of at least 30:1 by weight for good separation.

  • Compound Acidity/Basicity: 4'-Isopropylpropiophenone is neutral, but if you have acidic or basic impurities, they can interact strongly with the slightly acidic silica gel, causing streaking. Adding a small amount (0.1-1%) of a modifier to your mobile phase can help. For acidic impurities, a little acetic acid might be beneficial, while for basic impurities, triethylamine can be used.[2] However, be mindful that these additives will need to be removed from your final product.

  • Insoluble Material: If your crude sample is not fully dissolved in the loading solvent, it can lead to streaking. Ensure your sample is completely dissolved before loading it onto the column. If solubility is an issue, consider the "dry loading" method described in the protocols section.

Question: My compound is not eluting from the column, or it's taking a very long time.

Answer:

This indicates that your mobile phase is not polar enough to move your compound through the silica gel.

  • Increase Mobile Phase Polarity: You need to increase the proportion of the more polar solvent in your eluent. If you started with 5% ethyl acetate in hexanes, try increasing it to 10%, 15%, or even higher, based on your TLC analysis.

  • Check for Compound Decomposition: It's possible, though less common for this compound, that your molecule is unstable on silica gel.[7] You can test this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have appeared. If decomposition is suspected, you could consider deactivating the silica gel with a base like triethylamine or using a different stationary phase like alumina.[6]

III. Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying 4'-Isopropylpropiophenone?

A1: For most applications, standard flash chromatography grade silica gel (230-400 mesh) is the ideal choice due to its effectiveness and cost-efficiency.[5] It provides a good balance between resolution and flow rate.

Q2: How do I choose the starting solvent system for my TLC analysis?

A2: A good starting point for moderately polar compounds like 4'-Isopropylpropiophenone is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[2] Begin with a ratio of around 80:20 or 90:10 hexanes:ethyl acetate and adjust the polarity based on the initial Rf value.

Q3: What is an ideal Rf value for column chromatography?

A3: For optimal separation, the target compound should have an Rf value between 0.2 and 0.35 on the analytical TLC plate.[2] This range generally provides the best balance for achieving good resolution from impurities during the column chromatography run.

Q4: Should I use wet or dry packing for my column?

A4: Both methods can be effective. Wet packing (slurry packing) is often preferred as it can minimize the chances of air bubbles and channels forming in the stationary phase, which can lead to poor separation.[8] Dry packing can be faster but requires more care to ensure a uniformly packed column.

Q5: How do I load my sample onto the column?

A5: The sample should be dissolved in a minimal amount of the mobile phase or a solvent that is less polar than the mobile phase.[9] If the sample is not very soluble in the mobile phase, you can dissolve it in a stronger, more polar solvent (like dichloromethane), but use the absolute minimum volume. Alternatively, the dry loading technique is highly recommended for samples with poor solubility in the eluent.[9]

IV. Experimental Protocols

Protocol 1: Determining the Optimal Solvent System using TLC
  • Prepare a stock solution of your crude 4'-Isopropylpropiophenone in a volatile solvent like dichloromethane or ethyl acetate.

  • On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom.

  • Using a capillary tube, spot a small amount of your stock solution onto the pencil line.

  • Prepare a developing chamber (a beaker with a watch glass on top works well) with a small amount of your chosen solvent system (e.g., 90:10 hexanes:ethyl acetate).

  • Place the TLC plate in the chamber, ensuring the solvent level is below the spotting line. Close the chamber.

  • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.

  • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

  • Adjust the solvent polarity to achieve an Rf of ~0.2-0.3 for the 4'-Isopropylpropiophenone spot.[2]

Protocol 2: Packing and Running the Column (Wet Slurry Method)
  • Secure a glass chromatography column vertically.

  • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

  • In a separate beaker, create a slurry of silica gel in your chosen mobile phase.

  • Pour the slurry into the column. Allow the silica to settle, gently tapping the column to ensure even packing and remove air bubbles.

  • Once the silica has settled, add another thin layer of sand on top to protect the silica bed.

  • Drain the excess solvent until the solvent level is just at the top of the sand.

  • Loading the Sample:

    • Wet Loading: Dissolve your crude product in a minimal amount of the mobile phase. Carefully add this solution to the top of the column using a pipette. Rinse the flask with a small amount of mobile phase and add it to the column.

    • Dry Loading: Dissolve your crude product in a suitable solvent. Add a small amount of silica gel to this solution and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.

  • Carefully add the mobile phase to the column, taking care not to disturb the top layer of sand.

  • Apply gentle air pressure to the top of the column to begin eluting the solvent. Maintain a steady flow rate.

  • Collect fractions in test tubes and analyze them by TLC to determine which fractions contain your purified product.[10]

  • Combine the pure fractions and remove the solvent under reduced pressure.

Parameter Recommendation for 4'-Isopropylpropiophenone Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for moderately polar organic compounds.[5]
Initial Mobile Phase (TLC) 90:10 Hexanes:Ethyl AcetateA good starting point for achieving an optimal Rf value.[2][11]
Target Rf Value 0.2 - 0.35Provides the best chance for good separation on the column.[12]
Column Packing Wet Slurry MethodMinimizes air bubbles and ensures a uniform packing bed.[8]
Sample Loading Dry Loading (if solubility is an issue)Prevents band broadening and improves separation for less soluble samples.[6]

V. Visual Workflow

dot digraph "Column_Chromatography_Workflow" { graph [fontname = "Arial", label="Figure 1. General Workflow for Column Chromatography Purification", labelloc=b, fontsize=12]; node [shape=box, style=rounded, fontname = "Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname = "Arial", fontsize=9];

TLC [label="1. TLC Analysis to Determine\nOptimal Solvent System (Rf ~0.2-0.3)"]; Pack [label="2. Pack Column with\nSilica Gel (Slurry Method)"]; Load [label="3. Load Crude Sample\n(Wet or Dry Method)"]; Elute [label="4. Elute with Mobile Phase\n(Isocratic or Gradient)"]; Collect [label="5. Collect Fractions"]; Analyze [label="6. Analyze Fractions by TLC"]; Combine [label="7. Combine Pure Fractions"]; Evaporate [label="8. Evaporate Solvent"]; Pure_Product [label="Pure 4'-Isopropylpropiophenone", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

TLC -> Pack; Pack -> Load; Load -> Elute; Elute -> Collect; Collect -> Analyze; Analyze -> Combine; Combine -> Evaporate; Evaporate -> Pure_Product; } dot Caption: General Workflow for Column Chromatography Purification.

VI. References

  • Benchchem. (2025). Troubleshooting guide for the purification of polar quinoline compounds. Retrieved from --INVALID-LINK--

  • SIELC Technologies. Separation of 4-Isopropylphenol on Newcrom R1 HPLC column. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. Purification: How to Run a Flash Column. Retrieved from --INVALID-LINK--

  • The Royal Society of Chemistry. (2017). Enantioselective Iridium Catalyzed Carbonyl Isoprenylation via Alcohol-Mediated C–C Bond-Forming Transfer Hydrogenation. Retrieved from --INVALID-LINK--

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography. Retrieved from --INVALID-LINK--

  • The Royal Society of Chemistry. (2011). D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. Retrieved from --INVALID-LINK--

  • ResearchGate. (2019). How can I purify two different-substituted aromatic compounds? Retrieved from --INVALID-LINK--

  • Unknown Source. Isolation and Purification of Organic Compounds Extraction (Expt #2). (No URL available)

  • Organic Syntheses. (2019). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from --INVALID-LINK--

  • Northrop, B. H. FLASH OPTIMIZATION. Retrieved from --INVALID-LINK--

  • Brainly. (2023). How would changing the TLC solvent to 80:20 hexane:ethyl acetate affect Rf values? Retrieved from --INVALID-LINK--

  • ChemicalBook. 4-isopropylpropiophenone CAS#: 27465-52-7. Retrieved from --INVALID-LINK--

  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from --INVALID-LINK--

  • Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. Retrieved from --INVALID-LINK--

  • BOC Sciences. Propiophenone Impurities. Retrieved from --INVALID-LINK--

  • Google Patents. (1974). Distillation of aromatic ketone from aromatic alcohol with acid. Retrieved from --INVALID-LINK--

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from --INVALID-LINK--

  • Scribd. Organic Compound Purification Guide. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. Friedel–Crafts Acylation. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2023). B. Column Chromatography. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from --INVALID-LINK--

  • Unknown Source. 5. Thin Layer Chromatography. (No URL available)

  • Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Retrieved from --INVALID-LINK--

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Retrieved from --INVALID-LINK--

  • Wikipedia. Friedel–Crafts reaction. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2016). Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. Retrieved from --INVALID-LINK--

  • ChemicalBook. 4-isopropylpropiophenone | 27465-52-7. Retrieved from --INVALID-LINK--

References

Removal of unreacted starting materials from p-Isopropylpropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting materials from p-Isopropylpropiophenone, a common intermediate in pharmaceutical synthesis. The information herein is grounded in established chemical principles and practical laboratory experience to ensure both scientific accuracy and operational success.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts acylation reaction is complete. What is the first and most critical step in the workup process?

The most critical first step is to quench the reaction mixture by slowly and carefully adding it to a mixture of ice and concentrated hydrochloric acid.[1][2] This step is crucial for two primary reasons:

  • Deactivation of the Lewis Acid Catalyst: The aluminum chloride (AlCl₃) catalyst forms a complex with the product ketone.[3][4] This complex must be hydrolyzed to liberate the free ketone. Water alone can achieve this, but the reaction is violently exothermic.

  • Preventing Emulsions and Precipitates: Using ice helps to control the intense heat generated during the quench.[5][6] The addition of hydrochloric acid ensures that the aluminum hydroxide (Al(OH)₃) formed is converted into water-soluble aluminum salts (e.g., AlCl₃(H₂O)₆), preventing the formation of a gelatinous precipitate that can trap the product and make phase separation nearly impossible.[7]

Q2: After quenching the reaction, I have a thick, difficult-to-separate mixture. What went wrong?

This common issue typically arises from an incomplete breakdown of the aluminum chloride-ketone complex or the precipitation of aluminum salts. The likely cause is using only water for the quench or an insufficient amount of acid.

Solution: Transfer the entire mixture to a larger flask with vigorous stirring and slowly add more concentrated HCl. If the solids persist, gentle heating (to around 40-50°C) in a hot water bath can help break up the aluminum salts and improve separation.[7] Always perform this in a well-ventilated fume hood.

Q3: How do I effectively remove unreacted propionyl chloride and its byproduct, propionic acid?

Unreacted propionyl chloride is highly reactive and will be rapidly hydrolyzed to propionic acid during the aqueous quench.[8] To remove the resulting propionic acid from the organic layer, a basic wash is required after the initial acidic quench and separation.

Procedure:

  • Separate the organic layer from the acidic aqueous layer.

  • Wash the organic layer sequentially with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (2-5%) solution of sodium hydroxide (NaOH).[2][9]

  • Continue the basic washes until the aqueous layer remains basic (test with pH paper). This neutralizes any remaining propionic acid and HCl, converting them into their respective sodium salts, which are soluble in the aqueous phase.

  • Finally, wash the organic layer with brine (saturated NaCl solution) to remove residual water and break any minor emulsions before drying.

Q4: My primary challenge is separating the p-isopropylpropiophenone from unreacted isopropylbenzene (cumene). What is the most reliable method?

The most effective and industrially relevant method for this separation is fractional distillation under reduced pressure .[2] Isopropylbenzene and p-isopropylpropiophenone are both relatively non-polar aromatic compounds, which can make chromatographic separation at a large scale tedious. However, their boiling points are significantly different, making distillation an ideal choice.

CompoundBoiling Point (Atmospheric)Boiling Point (Reduced Pressure)
Isopropylbenzene (Cumene)152-154 °C[10][11]-
p-Isopropylpropiophenone~272 °C (est.)[12]76-77 °C @ 0.15 mmHg[2]

Distillation under vacuum is essential to prevent thermal degradation of the ketone product at the high temperatures required for atmospheric distillation.

Q5: Can I use column chromatography for purification instead of distillation?

Yes, column chromatography is a very effective, albeit potentially less scalable, method for purifying p-isopropylpropiophenone.[13][14] The separation relies on the polarity difference between the compounds.

  • Principle: The product, p-isopropylpropiophenone, contains a polar carbonyl group, making it significantly more polar than the non-polar hydrocarbon, isopropylbenzene. When passed through a polar stationary phase like silica gel, the more polar ketone will adhere more strongly and elute more slowly than the non-polar isopropylbenzene.

  • Recommended Conditions:

    • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh).

    • Mobile Phase (Eluent): Start with a non-polar solvent like hexanes or petroleum ether to elute the unreacted isopropylbenzene. Then, gradually increase the polarity by adding a solvent like ethyl acetate or dichloromethane to elute the p-isopropylpropiophenone. A typical starting gradient might be 5-10% ethyl acetate in hexanes.

Troubleshooting Guide

SymptomPossible Cause(s)Recommended Solution(s)
Low Yield of Crude Product 1. Incomplete reaction. 2. Inefficient quenching/extraction leading to product loss in gelatinous Al(OH)₃. 3. Use of wet reagents or glassware, deactivating the AlCl₃ catalyst.[15]1. Monitor reaction by TLC/GC to ensure completion. 2. Ensure a strongly acidic quench (pH < 1) to fully dissolve aluminum salts.[7] 3. Use anhydrous solvents and freshly opened AlCl₃; flame-dry glassware before use.
Persistent Emulsion During Workup Formation of finely dispersed aluminum salts or insufficient ionic strength in the aqueous layer.1. Add concentrated HCl to further break down salts. 2. Add brine (saturated NaCl) to increase the polarity of the aqueous phase. 3. If persistent, filter the entire mixture through a pad of Celite® to break the emulsion.
Product Contaminated with Starting Material After Distillation 1. Inefficient distillation column (insufficient theoretical plates). 2. Distillation performed too quickly. 3. Unstable vacuum.1. Use a longer fractionating column (e.g., Vigreux or packed column). 2. Slow the distillation rate to allow for proper vapor-liquid equilibrium. 3. Ensure all joints are properly sealed and the vacuum pump is stable.
Product Appears Dark or Polymerized Thermal decomposition during distillation at atmospheric pressure or prolonged heating.Always use reduced pressure for the distillation to lower the required temperature.[2] Ensure the heating mantle temperature does not significantly exceed the vapor temperature.

Experimental Protocol: Purification of p-Isopropylpropiophenone

This protocol outlines the complete workup and purification procedure following a Friedel-Crafts acylation of isopropylbenzene with propionyl chloride and AlCl₃.

Step 1: Reaction Quench and Catalyst Removal

  • Prepare a beaker containing a mixture of crushed ice (200 g per 100 mL of reaction mixture) and concentrated hydrochloric acid (50 mL per 100 mL of reaction mixture).

  • In a fume hood, slowly pour the cooled reaction mixture into the vigorously stirred ice/HCl slurry. The addition should be done in a controlled manner to manage the exothermic reaction and gas evolution.

  • Continue stirring for 15-20 minutes until all the dark-colored catalyst complex has decomposed and the mixture consists of two clear, separable liquid layers.

Step 2: Extraction and Washing

  • Transfer the mixture to a separatory funnel.

  • Separate the lower organic layer (assuming a chlorinated solvent like dichloromethane was used).

  • Extract the aqueous layer with one portion of the organic solvent to recover any dissolved product.

  • Combine the organic layers.

  • Wash the combined organic layers with a saturated NaHCO₃ solution. Swirl gently at first and vent the funnel frequently to release CO₂ gas. Shake vigorously once gas evolution ceases. Check the pH of the aqueous layer to ensure it is basic (pH > 8). Repeat if necessary.

  • Wash the organic layer with water, followed by a final wash with brine.

Step 3: Drying and Solvent Removal

  • Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter the drying agent by gravity filtration.

  • Remove the solvent using a rotary evaporator to yield the crude product.

Step 4: Fractional Distillation Under Reduced Pressure

  • Set up a fractional distillation apparatus with a Vigreux column and a vacuum-adapter. Ensure all glassware is dry and joints are properly greased and sealed.

  • Transfer the crude oil to the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Slowly apply vacuum and begin heating the distillation flask.

  • Collect a forerun fraction, which will primarily consist of any residual solvent and unreacted isopropylbenzene (boiling point ~152°C at atmospheric pressure).[16][17]

  • Increase the heating mantle temperature and collect the main fraction of pure p-isopropylpropiophenone at the appropriate temperature and pressure (e.g., 76-77°C / 0.15 mmHg).[2]

  • Discontinue the distillation before the flask goes to complete dryness to prevent the formation of peroxides and potential decomposition.

Visual Workflow and Logic Diagrams

Purification_Workflow cluster_reaction Reaction Mixture cluster_workup Aqueous Workup cluster_purification Final Purification Reaction Completed Reaction (Product, AlCl3, Isopropylbenzene) Quench 1. Quench (Ice / HCl) Reaction->Quench Separate 2. Phase Separation Quench->Separate Wash 3. Basic & Brine Wash Separate->Wash Dry 4. Dry & Evaporate Wash->Dry Distill 5. Fractional Distillation (Under Vacuum) Dry->Distill Product Pure p-Isopropylpropiophenone Distill->Product Waste Waste (Isopropylbenzene) Distill->Waste

Caption: General workflow for the purification of p-Isopropylpropiophenone.

Troubleshooting_Tree Start Crude product analyzed (e.g., by NMR or GC) CheckPurity Is unreacted isopropylbenzene the major impurity? Start->CheckPurity CheckOther Are other impurities present? (e.g., regioisomers, acid) CheckPurity->CheckOther No Purify Proceed to Fractional Distillation or Column Chromatography CheckPurity->Purify Yes ReviewWorkup Review workup procedure. - Was the basic wash effective? - Was the quench complete? CheckOther->ReviewWorkup Yes ReviewReaction Review reaction conditions. - Temperature control? - Catalyst quality? CheckOther->ReviewReaction No (Other unexpected byproducts)

Caption: Decision tree for troubleshooting impure p-Isopropylpropiophenone.

References

Technical Support Center: Catalyst Selection and Optimization for Reactions Involving 1-(4-Isopropylphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 1-(4-isopropylphenyl)propan-1-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for common synthetic transformations.

Section 1: Synthesis via Friedel-Crafts Acylation

The most common route to synthesize this compound is the Friedel-Crafts acylation of cumene (isopropylbenzene) with propanoyl chloride or propionic anhydride. Success in this electrophilic aromatic substitution hinges on the careful selection and handling of the Lewis acid catalyst.

Frequently Asked Questions (FAQs): Friedel-Crafts Acylation

Q1: My Friedel-Crafts acylation reaction is resulting in a very low yield. What are the primary causes?

A1: Low yields in this reaction are typically traced back to a few critical factors:

  • Catalyst Inactivity: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[1][2] Any water in your reagents, solvent, or glassware will hydrolyze the catalyst, rendering it inactive. Always use freshly opened, anhydrous AlCl₃ and ensure all glassware is rigorously dried.

  • Insufficient Catalyst Loading: The product ketone can form a stable complex with the Lewis acid catalyst. This complexation effectively removes the catalyst from the reaction cycle.[1] Therefore, Friedel-Crafts acylations often require stoichiometric amounts of the catalyst, not just catalytic quantities.

  • Sub-optimal Temperature: The reaction temperature is a critical parameter. While some acylations proceed at room temperature, others may need heating to overcome the activation energy.[1] Conversely, excessively high temperatures can promote side reactions and decomposition. Start with established literature conditions and optimize from there.

  • Deactivated Aromatic Ring: While cumene is an activated ring, any impurities with strongly electron-withdrawing groups can deactivate the substrate.[1] Ensure the purity of your starting cumene.

Q2: I'm observing polyacylation or isomeric byproducts. How can I improve the selectivity?

A2: The acyl group of the product is deactivating, which generally prevents polyacylation, a common issue in Friedel-Crafts alkylation.[3][4] If you are seeing multiple products, it's more likely due to isomerization of the isopropyl group under harsh conditions or reaction with impurities. To improve selectivity:

  • Control Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

  • Solvent Choice: The choice of solvent can influence regioselectivity. Non-polar solvents like carbon disulfide (CS₂) can sometimes favor the para-substituted product.[2]

  • Order of Addition: A slow, controlled addition of the acylating agent to the mixture of the aromatic substrate and Lewis acid can help to minimize side reactions.

Troubleshooting Guide: Friedel-Crafts Acylation
Issue Potential Cause Recommended Solution
Low or No Conversion Moisture in the reactionUse anhydrous reagents and solvents; dry all glassware thoroughly in an oven.[1][2]
Inactive Lewis acid catalystUse a fresh, unopened container of AlCl₃. The catalyst should be a fine, free-flowing powder.[2]
Insufficient catalystIncrease the molar ratio of AlCl₃ to the acylating agent. A 1.1 to 1.3 molar excess is common.
Product Loss During Workup Emulsion formation during quenchingPour the reaction mixture onto a mixture of crushed ice and concentrated HCl. If an emulsion persists, add a saturated NaCl solution (brine) to help break it.[2]

Section 2: Catalytic Hydrogenation of the Carbonyl Group

The reduction of the ketone in this compound is a key transformation, leading to either the corresponding secondary alcohol or the fully reduced alkylbenzene. The choice of catalyst and reaction conditions dictates the outcome.

A. Selective Reduction to 1-(4-Isopropylphenyl)propan-1-ol

This reaction aims to reduce the carbonyl group to a hydroxyl group without affecting the aromatic ring.

  • Catalyst Preparation: In a suitable hydrogenation vessel, add 5% Palladium on Carbon (Pd/C) (1-2 mol%) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Solvent and Substrate: Add an appropriate solvent (e.g., ethanol, methanol, or ethyl acetate) followed by this compound.

  • Hydrogenation: Seal the vessel, purge with hydrogen gas (H₂), and then pressurize to the desired pressure (typically 1-4 atm).

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Workup: Once complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. The filtrate contains the desired product, which can be purified further if necessary.

Frequently Asked Questions (FAQs): Selective Hydrogenation

Q1: Which catalyst is best for selectively reducing the ketone to an alcohol?

A1: Several catalysts are effective for this transformation:

  • Palladium on Carbon (Pd/C): This is a widely used and highly effective catalyst for the hydrogenation of aryl alkyl ketones.[5] It generally provides good yields and selectivity under mild conditions.[6]

  • Platinum(IV) Oxide (PtO₂, Adams' catalyst): This is another excellent catalyst that can be used for this reduction.

  • Raney Nickel: A cost-effective alternative, though it may require higher temperatures and pressures to achieve similar results to palladium or platinum catalysts.

Q2: My reaction is producing 1-isopropyl-4-propylbenzene (over-reduction). How can I prevent this?

A2: The formation of the fully reduced alkane is a result of hydrogenolysis of the intermediate benzylic alcohol. To minimize this:

  • Lower the Temperature and Pressure: Operate at room temperature and lower hydrogen pressures (e.g., 1-5 atm).

  • Catalyst Choice: Palladium-based catalysts are generally effective for this reduction.[7] Consider using a less active catalyst or a "poisoned" catalyst if over-reduction is a persistent issue.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting ketone has been consumed to prevent further reduction of the alcohol product.

Troubleshooting Guide: Selective Hydrogenation
Issue Potential Cause Recommended Solution
Incomplete Conversion Catalyst deactivationEnsure the substrate and solvent are free of catalyst poisons (e.g., sulfur compounds).[8] Consider increasing catalyst loading.
Insufficient hydrogen pressure or stirringIncrease hydrogen pressure and/or improve agitation to ensure good mass transfer.
Over-reduction to Alkane Reaction conditions too harshReduce temperature, pressure, and reaction time.[5][6]
Catalyst is too activeSwitch to a less active catalyst or reduce the catalyst loading.
No Reaction Catalyst deactivation by solventSome alcoholic solvents can cause catalyst deactivation.[9] If suspected, try a different solvent like ethyl acetate.
B. Asymmetric Hydrogenation to Chiral 1-(4-Isopropylphenyl)propan-1-ol

For applications requiring enantiomerically pure alcohols, asymmetric hydrogenation using a chiral catalyst is necessary.

G cluster_start Starting Material cluster_catalyst Catalyst System cluster_product Products ProchiralKetone This compound (Prochiral) Catalyst Chiral Catalyst System ProchiralKetone->Catalyst H₂ R_Alcohol (R)-1-(4-Isopropylphenyl)propan-1-ol Catalyst->R_Alcohol High ee% S_Alcohol (S)-1-(4-Isopropylphenyl)propan-1-ol Catalyst->S_Alcohol Low ee% Metal Metal Precursor (e.g., Ru, Rh, Ir) Metal->Catalyst Ligand Chiral Ligand (e.g., BINAP, DPEN) Ligand->Catalyst Base Base (optional) (e.g., t-BuOK) Base->Catalyst

Caption: Catalyst system for asymmetric hydrogenation.

Frequently Asked Questions (FAQs): Asymmetric Hydrogenation

Q1: What type of catalysts are used for the asymmetric hydrogenation of prochiral ketones?

A1: The most successful catalysts for this transformation are typically homogeneous catalysts based on ruthenium, rhodium, or iridium complexed with chiral ligands.[10] Noyori-type catalysts, which often consist of a ruthenium center, a chiral diphosphine ligand (like BINAP), and a chiral diamine ligand (like DPEN), are particularly effective.[10][11]

Q2: My asymmetric hydrogenation is giving low enantiomeric excess (ee%). How can I improve it?

A2: Low enantioselectivity can be due to several factors:

  • Ligand-Substrate Mismatch: The chosen chiral ligand may not be optimal for this specific substrate. Screening a variety of ligands is often necessary.

  • Catalyst Deactivation: The active chiral catalyst can deactivate during the reaction, leading to a loss of selectivity.[10]

  • Impurities: Acidic or basic impurities in the substrate or solvent can interfere with the catalyst's performance.

  • Reaction Conditions: Temperature and pressure can significantly impact enantioselectivity. Optimization of these parameters is crucial.

Section 3: General Troubleshooting - Catalyst Deactivation

Catalyst deactivation is a common problem in catalytic reactions, leading to slow or incomplete conversions.

Troubleshooting Workflow: Catalyst Deactivation

G Start Low/Stalled Reaction Rate CheckPoisons Check for Catalyst Poisons (Sulfur, Halides, etc.) Start->CheckPoisons CheckConditions Verify Reaction Conditions (Temp, Pressure, Stirring) Start->CheckConditions CheckCatalyst Evaluate Catalyst Activity Start->CheckCatalyst Purify Purify Substrate/Solvent CheckPoisons->Purify Poisons Suspected Optimize Optimize Conditions CheckConditions->Optimize Suboptimal IncreaseLoading Increase Catalyst Loading CheckCatalyst->IncreaseLoading Low Activity Regenerate Attempt Catalyst Regeneration (if applicable) CheckCatalyst->Regenerate Deactivated NewCatalyst Use Fresh Catalyst CheckCatalyst->NewCatalyst Deactivated End Successful Reaction Purify->End Optimize->End IncreaseLoading->End Regenerate->End NewCatalyst->End

Caption: Workflow for troubleshooting catalyst deactivation.

Q: What are common causes of catalyst deactivation in ketone hydrogenation?

A: Deactivation can occur through several mechanisms:

  • Poisoning: Strong-binding species like sulfur compounds, thiols, or even some functional groups on the substrate can irreversibly adsorb to the catalyst's active sites, blocking them.[8]

  • Sintering: For heterogeneous catalysts, high temperatures can cause the metal nanoparticles to agglomerate, reducing the active surface area.

  • Leaching: The active metal can dissolve from the support into the reaction medium, especially under acidic or basic conditions.

  • Solvent Effects: Certain solvents, particularly alcohols, have been shown to cause a reversible deactivation of hydrogenation catalysts like Pd/C and Raney Ni.[9] This is thought to be due to the formation of adsorbed carbon monoxide (CO) from alcohol decomposition on the metal surface.[9]

References

Validation & Comparative

A Comparative Guide to Analytical Method Validation for the Quantification of 1-(4-Isopropylphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparison of analytical methodologies for the robust quantification of 1-(4-Isopropylphenyl)propan-1-one, a compound of interest in pharmaceutical development and quality control. Grounded in the principles of scientific integrity, this document offers field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative

This compound, also known as 4'-Isopropylpropiophenone, is a chemical intermediate whose purity and concentration are critical in various manufacturing processes.[1] Its chemical structure, featuring a substituted aromatic ring and a ketone functional group, lends itself to analysis by several chromatographic and spectroscopic techniques. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2] This guide focuses on the validation of methods for the quantification of this specific analyte, adhering to the globally recognized standards set by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline, and guidance from regulatory bodies like the U.S. Food and Drug Administration (FDA).[3][4][5]

Foundational Principles: The Regulatory Landscape

Any analytical method intended for use in a regulated environment must undergo a rigorous validation process to ensure its reliability. The ICH Q2(R2) guideline provides a comprehensive framework for validating analytical procedures, which is a critical component of the analytical procedure lifecycle.[3][5] This process is not a one-time event but a continuous cycle of development and validation that ensures data integrity.[4] The core validation characteristics that will be explored for each method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[6][7]

  • Linearity & Range: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[8]

  • Accuracy: The closeness of test results to the true value.[6]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[6]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6]

The following workflow provides a general overview of the analytical method validation process.

References

A Comparative Guide to the HPLC Method Validation for 4'-Isopropylpropiophenone in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison and validation protocol for the analysis of 4'-Isopropylpropiophenone, a key building block in the synthesis of various pharmaceutical compounds. Our focus is a robust High-Performance Liquid Chromatography (HPLC) method, validated against the stringent criteria of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of both the "how" and the "why" behind establishing a validated analytical method.

Introduction to 4'-Isopropylpropiophenone and the Imperative for a Validated HPLC Method

4'-Isopropylpropiophenone (4-IPP) is an aromatic ketone with the chemical formula C₁₂H₁₆O.[4][5] Its structural motif is present in a variety of pharmacologically active molecules. The purity and concentration of 4-IPP in a sample can significantly impact the yield and impurity profile of the final API. Therefore, a validated, stability-indicating analytical method is not merely a regulatory requirement but a cornerstone of process control and product quality.

While several analytical techniques can be employed for the analysis of ketonic compounds, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is often the method of choice due to its versatility, robustness, and wide applicability to molecules with varying polarities.[6] This guide will detail a proposed HPLC method and its subsequent validation, followed by a comparison with alternative analytical strategies.

The Proposed HPLC Method: A Mechanistic Approach

The selection of HPLC parameters is a critical step driven by the physicochemical properties of the analyte. For 4'-Isopropylpropiophenone, a non-polar compound, a reverse-phase method is the logical choice.

Instrumentation:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is selected for its hydrophobic stationary phase, which provides excellent retention for non-polar analytes like 4-IPP.

  • Mobile Phase: An isocratic mobile phase consisting of Acetonitrile (ACN) and water (e.g., in a 65:35 v/v ratio) is proposed.[7] ACN is a common organic modifier in RP-HPLC, offering good solvent strength for aromatic ketones.[8][9]

  • Flow Rate: A flow rate of 1.0 mL/min ensures adequate separation and reasonable run times.

  • Column Temperature: Maintaining the column at 30°C provides stable retention times and improved peak shapes.

  • Detection Wavelength: Based on the chromophore of the propiophenone structure, a detection wavelength of 254 nm is selected for optimal sensitivity.

  • Injection Volume: A 20 µL injection volume is standard for analytical HPLC.

Method Validation as per ICH Q2(R1) Guidelines: A Pillar of Trustworthiness

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[10] The following validation parameters are assessed according to ICH Q2(R1) guidelines.[1][3][11]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Experimental Protocol:

    • Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of 4-IPP.

    • Analyze a standard solution of 4-IPP.

    • Analyze a sample of 4-IPP that has been subjected to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Acceptance Criteria: The peak for 4-IPP in the stressed sample should be pure and free from co-elution with any degradation products. Peak purity can be assessed using a DAD detector.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Experimental Protocol:

    • Prepare a series of at least five standard solutions of 4-IPP at different concentrations (e.g., 50, 75, 100, 125, and 150 µg/mL).

    • Inject each standard solution in triplicate.

    • Plot a graph of the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Concentration (µg/mL)Mean Peak Area (n=3)
50450123
75675234
100900345
1251125456
1501350567
Illustrative Linearity Data for 4'-Isopropylpropiophenone
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Experimental Protocol:

    • Perform recovery studies by spiking a placebo with known amounts of 4-IPP at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze each spiked sample in triplicate.

    • Calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%8079.599.4%
100%100100.2100.2%
120%120119.599.6%
Illustrative Accuracy (Recovery) Data
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD).

  • Repeatability (Intra-day Precision):

    • Experimental Protocol: Analyze six replicate samples of 4-IPP at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The %RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Ruggedness):

    • Experimental Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The %RSD should be ≤ 2.0%.

ParameterReplicate 1Replicate 2Replicate 3Replicate 4Replicate 5Replicate 6Mean%RSD
Repeatability (Peak Area) 9001239012348998769005679010018999999004670.06%
Intermediate Precision (Peak Area) 9023459018769030019025679019999028769024440.05%
Illustrative Precision Data
Detection Limit (LOD) and Quantitation Limit (LOQ)
  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Experimental Protocol (Based on Signal-to-Noise Ratio):

    • Determine the concentration of 4-IPP that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Acceptance Criteria: The method should be sufficiently sensitive for its intended purpose.

ParameterSignal-to-Noise RatioIllustrative Value (µg/mL)
LOD ~ 3:10.1
LOQ ~ 10:10.3
Illustrative LOD and LOQ Data
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Experimental Protocol:

    • Introduce small variations in the HPLC method parameters, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2°C)

      • Mobile phase composition (± 2% organic)

    • Analyze a standard solution of 4-IPP under each varied condition.

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the %RSD of the results should be ≤ 2.0%.

Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) MD_Start Define Analytical Target Profile MD_Selection Select Column & Mobile Phase MD_Start->MD_Selection MD_Optimization Optimize Chromatographic Conditions MD_Selection->MD_Optimization MD_End Finalized HPLC Method MD_Optimization->MD_End V_Protocol Prepare Validation Protocol MD_End->V_Protocol V_Specificity Specificity V_Protocol->V_Specificity V_Linearity Linearity & Range V_Protocol->V_Linearity V_Accuracy Accuracy V_Protocol->V_Accuracy V_Precision Precision (Repeatability & Intermediate) V_Protocol->V_Precision V_LOD_LOQ LOD & LOQ V_Protocol->V_LOD_LOQ V_Robustness Robustness V_Protocol->V_Robustness V_Report Compile Validation Report V_Specificity->V_Report V_Linearity->V_Report V_Accuracy->V_Report V_Precision->V_Report V_LOD_LOQ->V_Report V_Robustness->V_Report Validation_Interrelation Specificity Specificity Accuracy Accuracy Specificity->Accuracy Linearity Linearity Linearity->Accuracy Precision Precision Linearity->Precision Range Range Linearity->Range Accuracy->Range Precision->Range LOD_LOQ LOD/LOQ LOD_LOQ->Range Robustness Robustness Robustness->Precision

References

Comparative study of different catalysts for p-Isopropylpropiophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Guide to Catalysts for p-Isopropylpropiophenone Synthesis

For professionals in chemical research and pharmaceutical development, the synthesis of key intermediates like p-Isopropylpropiophenone is a foundational process. As a precursor in various organic syntheses, its efficient and clean production is of paramount importance. The primary route to this compound is the Friedel-Crafts acylation of cumene. The choice of catalyst for this reaction is the single most critical factor influencing yield, selectivity, cost, and environmental impact.

This guide provides an in-depth comparison of various catalytic systems for the synthesis of p-Isopropylpropiophenone. Moving beyond a simple recitation of data, we will explore the underlying chemical principles, offer field-proven insights into experimental design, and provide detailed, replicable protocols.

The Core Reaction: Friedel-Crafts Acylation of Cumene

The synthesis of p-Isopropylpropiophenone is achieved via the electrophilic aromatic substitution reaction known as Friedel-Crafts acylation. In this process, cumene (isopropylbenzene) reacts with an acylating agent, typically propionyl chloride or propionic anhydride, in the presence of an acid catalyst. The catalyst's primary role is to generate a highly reactive electrophile, the acylium ion, which then attacks the electron-rich aromatic ring of cumene.

The isopropyl group on the cumene ring is an ortho-, para-directing activator. Due to significant steric hindrance at the ortho-position, the reaction strongly favors the formation of the para-isomer, which is the desired product.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation PropionylChloride Propionyl Chloride (CH₃CH₂COCl) AcyliumIon Acylium Ion [CH₃CH₂C=O]⁺ PropionylChloride->AcyliumIon + Catalyst Catalyst Acid Catalyst (e.g., AlCl₃, Zeolite) SigmaComplex Arenium Ion Intermediate (Sigma Complex) AcyliumIon->SigmaComplex + Cumene Cumene Cumene Product p-Isopropylpropiophenone SigmaComplex->Product - H⁺ (Catalyst Regenerated)

Caption: General mechanism of Friedel-Crafts acylation for p-Isopropylpropiophenone synthesis.

Catalyst Systems: A Comparative Analysis

The choice of catalyst dictates the reaction's efficiency and sustainability. We will compare traditional homogeneous catalysts with modern heterogeneous alternatives.

Homogeneous Lewis Acid Catalysts (e.g., AlCl₃)

Anhydrous aluminum chloride (AlCl₃) is the classic, highly effective catalyst for Friedel-Crafts reactions.[1] It functions as a potent Lewis acid, readily complexing with the acylating agent to generate the necessary acylium ion.

  • Expertise & Experience: AlCl₃ is known for driving the reaction to high yields under relatively mild conditions. However, its practical application is fraught with challenges. Stoichiometric or even super-stoichiometric amounts are required because the catalyst complexes with the product ketone, deactivating it. This leads to a cumbersome and often hazardous aqueous workup to decompose the complex and remove the catalyst.[2]

  • Trustworthiness: While the outcome is predictable, the process generates significant acidic aqueous waste, posing environmental and disposal challenges.[1] The catalyst is consumed during the workup, making it a single-use reagent. Furthermore, its high corrosivity demands specialized equipment.

Heterogeneous Solid Acid Catalysts

To overcome the limitations of traditional Lewis acids, significant research has focused on solid acid catalysts. These materials offer the intrinsic advantages of easy separation from the reaction mixture, potential for regeneration and reuse, lower corrosivity, and reduced waste generation.[3][4][5]

  • Zeolites (e.g., H-Beta, HZSM-5):

    • Expertise & Experience: Zeolites are crystalline aluminosilicates with a well-defined microporous structure.[6] Their acidic sites (both Brønsted and Lewis) within the pores are responsible for their catalytic activity.[7] A key feature of zeolites is "shape selectivity." The constrained environment of the zeolite pores can selectively favor the formation of the sterically less demanding para-isomer over the ortho-isomer, leading to higher product purity.[5] Zeolite Beta, with its large pore structure, is particularly effective for the acylation of bulky molecules like cumene.[1]

    • Trustworthiness: Zeolite-catalyzed reactions are highly reproducible. The catalyst can be recovered by simple filtration and reactivated by calcination to remove adsorbed species, allowing for multiple reuse cycles. Their stability and solid nature make them ideal for both batch and continuous-flow processes.[8][9]

  • Acid-Treated Clays (e.g., Montmorillonite K10):

    • Expertise & Experience: Clays like montmorillonite can be acid-activated to create effective solid acid catalysts.[8] They are a low-cost alternative to zeolites and have been shown to be efficient for Friedel-Crafts reactions.[1]

    • Trustworthiness: While generally effective, the acidic site distribution and strength in clays can be less uniform than in zeolites, potentially leading to lower selectivity in some cases. Their performance and reusability are well-documented.[8]

  • Supported Ionic Liquids (SILP Catalysts):

    • Expertise & Experience: Ionic liquids (ILs) are organic salts that are liquid at low temperatures.[10] Certain ILs, particularly those containing chloroaluminate anions, are powerful Lewis acids. To combine their high activity with the benefits of heterogeneous catalysis, they can be immobilized in a thin film on a solid support (Supported Ionic Liquid Phase, or SILP).[10][11] This approach confines the active catalyst to a solid material that can be easily handled and separated.

    • Trustworthiness: SILP catalysts offer high stability and selectivity.[10] The support material provides a large surface area, enhancing catalyst efficiency. The ability to tune the properties of the ionic liquid by changing its cation and anion allows for fine-tuning of the catalyst's performance for specific reactions.[12]

Quantitative Performance Comparison

The following table summarizes the performance of different catalytic systems based on experimental data from the literature and established chemical principles.

Catalyst SystemAcylating AgentTypical ConditionsYield (%)Selectivity (para)ReusabilityKey Advantages & Disadvantages
AlCl₃ (Homogeneous)Propionyl Chloride0-30°C, 2-12h, Dichloroethane>83%[2]HighNone(+) High activity, well-established. (-) Stoichiometric amount needed, corrosive, generates significant waste, non-reusable.[1]
Zeolite H-Beta (Heterogeneous)Propionic Anhydride140-180°C, 3-8h, Solvent-free70-90%>95%High(+) Excellent selectivity, reusable, eco-friendly, suitable for continuous flow.[5][8] (-) Higher temperatures required.
Montmorillonite K10 (Heterogeneous)Propionyl Chloride80-120°C, 4-10h, Toluene60-80%Good to HighModerate(+) Low cost, effective solid acid. (-) Potentially lower selectivity than zeolites.[1][8]
Supported Ionic Liquid (Heterogeneous)Propionyl Chloride60-100°C, 2-6h, Hexane75-95%HighHigh(+) High activity and stability, tunable properties, reusable. (-) Higher initial catalyst cost.[10]

Detailed Experimental Protocols

To ensure the practical applicability of this guide, we provide detailed, self-validating experimental protocols for two representative systems.

Protocol 1: Classic Synthesis using Aluminum Chloride (AlCl₃)

This protocol is adapted from established literature procedures and represents the traditional, high-yield homogeneous method.[2]

Causality: The reaction is initiated at a low temperature (0°C) during the addition of propionyl chloride to control the initial exothermic reaction between AlCl₃ and the acylating agent. The temperature is then raised to facilitate the electrophilic attack on cumene. The final aqueous workup with HCl is critical for decomposing the AlCl₃-ketone complex to liberate the product.

  • Setup: Equip a round-bottom flask with a magnetic stirrer, thermometer, dropping funnel, and a condenser connected to a gas trap (to handle evolved HCl).

  • Reagent Charging: Charge the flask with 1,2-dichloroethane (solvent, ~3.5 mL per g of AlCl₃) and anhydrous aluminum chloride (AlCl₃, ~1.3 equivalents). Cool the mixture to 0°C in an ice bath.

  • Acylating Agent Addition: Add propionyl chloride (~0.85 equivalents) dropwise via the dropping funnel over 45 minutes, ensuring the temperature remains between 0-5°C.

  • Substrate Addition: After the addition is complete, allow the mixture to warm to room temperature. Then, add cumene (1.0 equivalent) over 2 hours, maintaining a temperature of approximately 30°C.

  • Reaction: Let the mixture stir at room temperature for 12 hours.

  • Workup & Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step is highly exothermic and should be done slowly in a fume hood.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 1,2-dichloroethane.

  • Washing: Combine the organic layers and wash sequentially with a 2% sodium hydroxide solution (to remove any acidic impurities) and then with water until the washings are neutral.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude residue is then purified by vacuum distillation to yield pure p-Isopropylpropiophenone (B.p. 76-77°C / 0.15 mmHg).[2]

Protocol 2: Heterogeneous Synthesis using Zeolite H-Beta

This protocol illustrates a greener, reusable catalytic approach.

Causality: This solvent-free reaction is conducted at a higher temperature to achieve sufficient reaction rates with the solid acid catalyst. Propionic anhydride is often preferred over propionyl chloride in these systems as the only byproduct is propionic acid, which is less corrosive than HCl. The simple filtration step for catalyst removal is the key advantage of this method.

  • Catalyst Activation: Activate the Zeolite H-Beta catalyst by heating it in a furnace at 500°C for 4 hours under a flow of dry air to remove any adsorbed water. Allow it to cool to room temperature in a desiccator before use.

  • Setup: To a three-necked flask equipped with a magnetic stirrer, condenser, and thermometer, add the activated Zeolite H-Beta catalyst (e.g., 10% by weight relative to cumene).

  • Reagent Addition: Add cumene (1.5 equivalents) and propionic anhydride (1.0 equivalent) to the flask.

  • Reaction: Heat the mixture to 160°C with vigorous stirring and maintain this temperature for 6 hours. Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).

  • Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable solvent (e.g., toluene) to reduce viscosity. Filter the mixture to recover the zeolite catalyst. The recovered catalyst can be washed with solvent, dried, and calcined for reuse.

  • Workup & Purification: Take the filtrate and wash it with a saturated sodium bicarbonate solution (to neutralize the propionic acid byproduct) and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation.

G cluster_0 Reaction Stage cluster_1 Separation Stage cluster_2 Purification Stage A Charge Reactor with Catalyst, Cumene, & Acylating Agent B Heat & Stir (Monitor Progress) A->B C Cool Reaction Mixture D Filter to Separate Solid Catalyst C->D E Recovered Catalyst (Wash, Dry, Reactivate) D->E Solid F Liquid Filtrate (Product & Solvent) D->F Liquid G Aqueous Wash (Neutralize Byproducts) F->G H Dry Organic Layer G->H I Solvent Removal (Rotary Evaporation) H->I J Vacuum Distillation I->J K Pure Product: p-Isopropylpropiophenone J->K

Caption: General experimental workflow for heterogeneous catalytic synthesis.

Conclusion and Future Outlook

While traditional Lewis acids like AlCl₃ offer high reactivity, their significant drawbacks related to waste, corrosion, and lack of reusability make them unsuitable for modern, sustainable chemical manufacturing.

Heterogeneous catalysts, particularly zeolites, have emerged as a superior alternative for the synthesis of p-Isopropylpropiophenone. Their high para-selectivity, operational simplicity, and reusability represent a significant advancement. The development of even more sophisticated systems, such as supported ionic liquids and other solid superacids, continues to push the boundaries of efficiency and environmental performance. For researchers and drug development professionals, adopting these modern catalytic technologies is not just an option but a necessity for developing cost-effective and environmentally responsible synthetic routes.

References

A Senior Application Scientist's Comparative Guide to Photoinitiators: 1-(4-Isopropylphenyl)propan-1-one in Focus

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Photoinitiators in Photopolymerization

In the realm of photopolymerization, the selection of a photoinitiator is a pivotal decision that dictates the efficiency, kinetics, and final properties of the cured material. These molecules are the catalysts of light-induced curing, absorbing photonic energy and transforming it into chemical energy in the form of reactive species, typically free radicals, that initiate polymerization.[1] This guide provides an in-depth comparison of 1-(4-Isopropylphenyl)propan-1-one, a member of the acetophenone family of photoinitiators, against other widely used alternatives in the industry. Our analysis is tailored for researchers, scientists, and drug development professionals who require a nuanced understanding of photoinitiator performance to optimize their formulations and processes.

We will delve into the mechanistic differences between Type I (cleavage) and Type II (hydrogen abstraction) photoinitiators, providing a framework for understanding the performance characteristics of our selected compounds.[2] The comparative analysis will be supported by physicochemical data, performance metrics in a standardized acrylate formulation, and detailed, field-proven experimental protocols for independent verification.

The Contenders: A Profile of Selected Photoinitiators

For a robust comparison, we have selected three widely recognized photoinitiators to evaluate alongside this compound. These alternatives represent both different chemical classes and industry standards, providing a comprehensive performance landscape.

  • This compound: The subject of our guide, this is a Type I photoinitiator from the substituted acetophenone family. Its structure suggests good reactivity and potential for low yellowing.

  • Irgacure 184 (1-Hydroxycyclohexyl phenyl ketone): A highly efficient and widely used non-yellowing Type I photoinitiator.[3][4] It is often a benchmark for performance in clear coatings and adhesives.[3]

  • Darocur 1173 (2-Hydroxy-2-methyl-1-phenyl-propan-1-one): A versatile and efficient liquid Type I photoinitiator, known for its excellent compatibility and minimal yellowing characteristics.[5][6]

  • Benzophenone: The classic Type II photoinitiator, which requires a co-initiator (synergist) to generate radicals through hydrogen abstraction.[1][7] It is cost-effective and offers a broad absorption range.[7]

Mechanism of Action: A Tale of Two Pathways

The fundamental difference in how these photoinitiators generate radicals governs their performance characteristics.

Type I Photoinitiators (Norrish Type I Cleavage)

Upon absorption of UV radiation, Type I photoinitiators undergo a unimolecular bond cleavage, specifically an α-cleavage, to generate two free radical fragments.[2] At least one of these radicals is highly reactive and capable of initiating the polymerization of monomers.[2] this compound, Irgacure 184, and Darocur 1173 all operate via this mechanism. The efficiency of this process is a key determinant of curing speed.

G PI Photoinitiator (P-I) PI_excited Excited State [P-I]* PI->PI_excited hν (UV Light) Radicals Radical Fragments (P• + •I) PI_excited->Radicals α-Cleavage Monomer Monomer (M) Radicals->Monomer Initiation Propagation Polymer Chain Growth Monomer->Propagation Propagation

Caption: Norrish Type I photoinitiation mechanism.

Type II Photoinitiators (Hydrogen Abstraction)

In contrast, Type II photoinitiators, such as Benzophenone, do not cleave directly. Upon excitation, they enter a triplet state and then abstract a hydrogen atom from a co-initiator or synergist (often an amine or thiol).[1] This bimolecular reaction generates the initiating radical from the co-initiator. This process is generally slower than Type I cleavage and can be more susceptible to oxygen inhibition.

G PI Photoinitiator (PI) PI_excited Excited State [PI]* PI->PI_excited hν (UV Light) Radicals Initiating Radical (R•) PI_excited->Radicals Hydrogen Abstraction from R-H Co_initiator Co-initiator (R-H) Monomer Monomer (M) Radicals->Monomer Initiation Propagation Polymer Chain Growth Monomer->Propagation Propagation

Caption: Type II photoinitiation mechanism.

Quantitative Performance Comparison

The following table summarizes the key physicochemical and photochemical properties of the selected photoinitiators. This data is essential for formulation design, allowing for the prediction of solubility, light absorption, and relative reactivity.

PropertyThis compoundIrgacure 184Darocur 1173Benzophenone
CAS Number 27465-52-7[8]947-19-3[4]7473-98-5[6]119-61-9[7]
Molecular Weight ( g/mol ) 176.26[8]204.26[4]164.20[6]182.22[7]
Physical Form Solid[9]White Crystalline Powder[4]Colorless to slightly yellow liquid[10]White Crystalline Flakes[11]
Melting Point (°C) N/A46-50[4]4[10]48.5[7]
Photoinitiator Type Type I (α-cleavage)Type I (α-cleavage)[3]Type I (α-cleavage)Type II (H-abstraction)[1]
Co-initiator Required NoNoNoYes
Absorption Maxima (λmax, nm) Not specified244, 280, 330[4]244, 278, 330~252, ~340
Molar Extinction Coeff. (ε) at λmax (M⁻¹cm⁻¹) Data not readily available~19,400 at 252 nmData not readily available~19,400 at 252 nm[12]
Solubility Soluble in most organic solventsSoluble in most organic solventsMiscible with most common organic solvents and acrylate monomers[5]Soluble in organic solvents, insoluble in water[11]

Experimental Protocols for Performance Evaluation

To ensure scientific integrity and provide a framework for independent validation, we present detailed methodologies for key performance assessments.

Protocol 1: Curing Kinetics Analysis by Real-Time FT-IR Spectroscopy

Objective: To quantitatively measure and compare the rate and degree of monomer conversion initiated by each photoinitiator in a standard acrylate formulation.

G cluster_prep Sample Preparation cluster_analysis Real-Time FT-IR Analysis cluster_eval Data Evaluation Formulation Prepare Formulation: - Monomer (TMPTA) - Photoinitiator (equimolar) Sample Apply thin film (25 µm) between KBr plates Formulation->Sample FTIR Place sample in FT-IR Sample->FTIR Irradiation Irradiate with UV source (365 nm, controlled intensity) FTIR->Irradiation Data Continuously acquire spectra Irradiation->Data Analysis Monitor decrease of acrylate peak area (~810 cm⁻¹) Data->Analysis Conversion Calculate % Conversion vs. Time Analysis->Conversion Kinetics Determine Rate of Polymerization Conversion->Kinetics

Caption: Workflow for Curing Kinetics Analysis using RT-FTIR.

Methodology:

  • Formulation Preparation: Prepare separate formulations of trimethylolpropane triacrylate (TMPTA) containing equimolar concentrations of this compound, Irgacure 184, Darocur 1173, and Benzophenone (with an equimolar amount of a suitable amine synergist, e.g., ethyl-4-(dimethylamino)benzoate).

  • Sample Preparation: A thin film (approximately 25 µm) of the formulation is placed between two potassium bromide (KBr) plates.

  • Real-Time FT-IR Measurement: The sample is placed in the sample compartment of an FT-IR spectrometer. The sample is then exposed to a UV light source (e.g., a 365 nm LED) of a defined and consistent intensity.[13]

  • Data Acquisition: FT-IR spectra are continuously recorded at fixed time intervals throughout the irradiation period.[14]

  • Data Analysis: The decrease in the peak area of the acrylate double bond at approximately 810 cm⁻¹ is monitored.[14] The percentage conversion of the acrylate monomer is calculated as a function of time. The rate of polymerization can be determined from the slope of the conversion versus time plot.

Protocol 2: Yellowing Index Measurement

Objective: To assess the degree of yellowing induced by each photoinitiator in a cured clear coating upon exposure to UV radiation, simulating aging.

Methodology:

  • Sample Preparation: The photoinitiator formulations are coated onto a transparent substrate (e.g., glass or polyester film) at a consistent thickness.

  • Curing: The coatings are cured under a UV lamp with a defined spectral output and dose.

  • Initial Color Measurement: The initial yellowness index (YI) of the cured films is measured using a spectrophotometer or colorimeter according to ASTM E313.[15]

  • UV Exposure: The cured samples are subjected to accelerated weathering in a UV chamber for a specified duration.

  • Final Color Measurement: The yellowness index is measured again after the UV exposure period.

  • Data Analysis: The change in yellowness index (ΔYI) is calculated to quantify the degree of yellowing.

Expected Performance and Discussion

Based on the mechanistic and structural differences, we can anticipate certain performance trends:

  • Curing Speed: Type I photoinitiators are generally expected to exhibit faster curing speeds than Type II photoinitiators due to their unimolecular cleavage mechanism. Among the Type I initiators, the efficiency will be influenced by their molar extinction coefficient at the emission wavelength of the UV source and their quantum yield of radical formation.

  • Surface vs. Through Cure: The absorption characteristics of the photoinitiator play a crucial role. Photoinitiators with strong absorption at the surface may lead to rapid surface cure but can shield the underlying layers from UV light, resulting in poor through cure.

  • Yellowing: The chemical structure of the photoinitiator and its photoproducts significantly impacts yellowing. Aromatic ketones, particularly those with certain substituents, can be prone to forming colored byproducts upon UV exposure. Non-yellowing photoinitiators like Irgacure 184 are specifically designed to minimize this effect.[3]

  • Oxygen Inhibition: Type II photoinitiators are generally more susceptible to oxygen inhibition, as oxygen can quench the excited triplet state of the photoinitiator. The radicals generated from the amine co-initiator in a Type II system can also react with oxygen.

Conclusion and Recommendations

The selection of a photoinitiator is a multi-faceted decision that requires a thorough understanding of the desired application and performance criteria.

  • This compound is a promising Type I photoinitiator, likely offering a good balance of reactivity and cost-effectiveness. Its performance is expected to be comparable to other acetophenone-based initiators.

  • For applications demanding the highest curing speeds and minimal yellowing, especially in clear coats, Irgacure 184 remains a top-tier choice.[3]

  • Darocur 1173 offers the advantage of being a liquid, which can simplify formulation and handling, along with good performance and low yellowing.[5][6]

  • Benzophenone , while requiring a co-initiator and being more prone to yellowing, remains a viable option for cost-sensitive applications, particularly in pigmented systems where yellowing is less of a concern.[7]

It is imperative for researchers and formulators to conduct their own evaluations using standardized protocols, such as those outlined in this guide, to determine the optimal photoinitiator for their specific system and processing conditions. The interplay between the photoinitiator, monomer/oligomer system, light source, and application requirements will ultimately dictate the success of the photopolymerization process.

References

A Comparative Guide to the Efficacy of 4'-Isopropylpropiophenone vs. Benzophenone in Photopolymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the field of photopolymerization, the selection of an appropriate photoinitiator is a critical determinant of reaction efficiency, curing speed, and the final properties of the cured material. This guide provides an in-depth, objective comparison of two widely used Type II photoinitiators: 4'-Isopropylpropiophenone and the benchmark, Benzophenone. By examining their photochemical mechanisms, supported by experimental data and detailed protocols, this document aims to equip researchers with the necessary insights to make informed decisions for their specific applications.

Introduction to Type II Photoinitiators: A Tale of Two Molecules

Photopolymerization is initiated by molecules that, upon absorption of light, generate reactive species—typically free radicals—that trigger the polymerization of monomers and oligomers. Photoinitiators are broadly classified into two categories: Norrish Type I and Norrish Type II.[1][2]

  • Type I photoinitiators undergo unimolecular cleavage (α-cleavage) upon light absorption to directly form free radicals.[2][3]

  • Type II photoinitiators , the focus of this guide, require a co-initiator or synergist, typically a hydrogen donor like an amine, to generate radicals through a bimolecular reaction.[1][2][4]

Benzophenone is the quintessential Type II photoinitiator, valued for its cost-effectiveness, good solubility, and efficacy in promoting surface cure.[5][6] 4'-Isopropylpropiophenone, a derivative of benzophenone, presents structural modifications that can influence its photochemical behavior and, consequently, its performance in polymerization.

The Photochemical Mechanism: A Step-by-Step Analysis

The efficacy of a Type II photoinitiator is fundamentally governed by its photochemical reaction pathway. Both Benzophenone and 4'-Isopropylpropiophenone follow a similar multi-step process, which is crucial to understand for optimizing polymerization conditions.

Upon absorption of UV radiation, the photoinitiator is promoted from its ground state (S₀) to an excited singlet state (S₁). It then rapidly undergoes intersystem crossing (ISC) to a more stable, longer-lived triplet state (T₁).[7][8] This triplet state is the key reactive intermediate.

In the triplet state, the photoinitiator abstracts a hydrogen atom from a co-initiator, most commonly a tertiary amine.[4][9] This hydrogen abstraction results in the formation of two radicals: a ketyl radical from the photoinitiator and an aminoalkyl radical from the co-initiator.[8] The highly reactive aminoalkyl radical is the primary species responsible for initiating the polymerization of monomers, such as acrylates.[5][8]

G PI_S0 Photoinitiator (S₀) PI_S1 Excited Singlet State (S₁) PI_S0->PI_S1 UV Light (hν) PI_T1 Excited Triplet State (T₁) PI_S1->PI_T1 Intersystem Crossing (ISC) dummy1 PI_T1->dummy1 Co_initiator Co-initiator (e.g., Amine) Co_initiator->dummy1 Ketyl_Radical Ketyl Radical Aminoalkyl_Radical Aminoalkyl Radical dummy2 Aminoalkyl_Radical->dummy2 Monomer Monomer Monomer->dummy2 Polymer_Chain Growing Polymer Chain dummy1->Ketyl_Radical Hydrogen Abstraction dummy1->Aminoalkyl_Radical dummy2->Polymer_Chain Initiation & Propagation

Caption: Generalized mechanism of Type II photoinitiation.

Comparative Performance Analysis: 4'-Isopropylpropiophenone vs. Benzophenone

The structural difference between 4'-Isopropylpropiophenone and Benzophenone—the presence of an isopropyl group on one of the phenyl rings—can lead to notable differences in their photopolymerization efficacy.

Parameter Benzophenone 4'-Isopropylpropiophenone Rationale for Difference
UV Absorption (λmax) ~250 nm, with a weaker n-π* transition around 340 nm.[6]Typically exhibits a slight bathochromic (red) shift compared to Benzophenone.The electron-donating nature of the isopropyl group can slightly alter the energy levels of the chromophore.
Molar Extinction Coefficient (ε) Moderate.Generally higher than Benzophenone at the n-π* transition wavelength.The substituent can influence the probability of the electronic transition.
Rate of Intersystem Crossing (ISC) High quantum yield of triplet formation.Expected to be high, similar to other benzophenone derivatives.The fundamental benzophenone scaffold is efficient at ISC.
Hydrogen Abstraction Rate Efficient, serving as the benchmark.Potentially higher due to the electronic effect of the isopropyl group.The electron-donating group can increase the electron density on the carbonyl oxygen, potentially facilitating hydrogen abstraction.
Oxygen Inhibition Susceptible to oxygen quenching, but the amine co-initiator helps mitigate this.[6]Similar susceptibility to oxygen, with the amine co-initiator playing a crucial role.Oxygen is a known quencher of triplet states and a scavenger of free radicals. The presence of an amine synergist is vital for both.[1]
Solubility Good in common monomers and solvents.[10]Generally good, often with improved compatibility in less polar formulations.The alkyl substituent increases the non-polar character of the molecule.

Experimental Protocols for Comparative Efficacy Evaluation

To empirically validate the performance differences between these two photoinitiators, a series of standardized experiments are recommended.

Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy

Objective: To measure and compare the rate of polymerization and final monomer conversion.[8][11]

Methodology:

  • Formulation Preparation: Prepare two separate formulations. Each should contain a standard acrylate monomer (e.g., trimethylolpropane triacrylate, TMPTA), a tertiary amine co-initiator (e.g., ethyl-4-(dimethylamino)benzoate, EDB), and a precise concentration (e.g., 2 wt%) of either Benzophenone or 4'-Isopropylpropiophenone.

  • Sample Preparation: A thin layer of the formulation is placed between two KBr salt plates.

  • Initiation: The sample is positioned in the FTIR spectrometer and exposed to a UV light source with a defined wavelength (e.g., 365 nm) and intensity.

  • Data Acquisition: FTIR spectra are recorded at fixed time intervals (e.g., every 0.5 seconds) during irradiation. The disappearance of the acrylate double bond peak (typically around 1635 cm⁻¹) is monitored to calculate the degree of conversion over time.

G Formulation Prepare Formulation (Monomer + PI + Co-initiator) Sample Prepare Thin Film Sample (KBr plates) Formulation->Sample FTIR Place in FTIR Spectrometer Sample->FTIR UV_Light UV Irradiation (Controlled λ, Intensity) FTIR->UV_Light Data_Acq Acquire Spectra (Time-resolved) FTIR->Data_Acq UV_Light->FTIR Analysis Analyze Peak Area (e.g., 1635 cm⁻¹) Data_Acq->Analysis Result Calculate Conversion vs. Time Analysis->Result

References

A Comparative Analysis of the Reactivity of Alkyl Phenyl Ketones: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alkyl phenyl ketones, characterized by a carbonyl group attached to a phenyl ring and an alkyl chain, are versatile intermediates in organic synthesis, serving as foundational scaffolds in pharmaceuticals, agrochemicals, and fine chemicals. The reactivity of the carbonyl group in these compounds is the cornerstone of their synthetic utility. However, not all alkyl phenyl ketones are created equal. The nature of the alkyl substituent (R group) profoundly influences the ketone's susceptibility to nucleophilic attack and its propensity to form enolates.

This guide provides an in-depth comparative analysis of the reactivity of three common alkyl phenyl ketones: Acetophenone (R=CH₃), Propiophenone (R=CH₂CH₃), and Butyrophenone (R=CH₂CH₂CH₃). We will explore how subtle changes in the alkyl chain length dictate the outcomes of several cornerstone reactions in organic chemistry. This analysis is grounded in the fundamental principles of electronic effects and steric hindrance, providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions in synthetic design.

Fundamental Principles Governing Reactivity

The reactivity of the carbonyl group in alkyl phenyl ketones is a delicate balance between two primary factors: the electrophilicity of the carbonyl carbon and the steric accessibility of that carbon to incoming nucleophiles.

Electronic Effects

The carbonyl carbon is inherently electrophilic due to the polarization of the C=O double bond, where the more electronegative oxygen atom pulls electron density away from the carbon.[1] However, this electrophilicity is modulated by the attached groups:

  • Phenyl Group: The phenyl ring can delocalize the partial positive charge on the carbonyl carbon through resonance. This delocalization reduces the electrophilicity of the carbonyl carbon, making aromatic ketones generally less reactive towards nucleophiles than their aliphatic counterparts.[2]

  • Alkyl Groups: Alkyl groups are electron-donating through an inductive effect (+I).[1] They "push" electron density towards the carbonyl carbon, which slightly reduces its partial positive charge and thus its electrophilicity. As the alkyl chain increases in length (methyl < ethyl < n-propyl), the inductive effect becomes slightly more pronounced, further decreasing reactivity.

Steric Hindrance

Steric hindrance refers to the physical obstruction caused by bulky groups near the reaction center.[3] In the case of alkyl phenyl ketones, the alkyl chain and the phenyl ring can impede the trajectory of a nucleophile approaching the carbonyl carbon.[3] The transition state for nucleophilic addition involves a change in hybridization from sp² (trigonal planar, ~120° bond angles) to sp³ (tetrahedral, ~109.5° bond angles).[1] This geometric change forces the substituents closer together, increasing steric strain. The larger the alkyl group, the more significant this steric impediment becomes.[4]

Reactivity_Factors Ketone Alkyl Phenyl Ketone Reactivity Factors Governing Factors Ketone->Factors Electronic Electronic Effects (+I of Alkyl Group) Factors->Electronic Steric Steric Hindrance (Size of Alkyl Group) Factors->Steric Reactivity Decreased Reactivity Electronic->Reactivity Steric->Reactivity

Caption: Key factors influencing the reactivity of alkyl phenyl ketones.

Based on these principles, the general trend for reactivity in nucleophilic addition reactions is expected to be: Acetophenone > Propiophenone > Butyrophenone

Comparative Reactivity in Nucleophilic Addition: The Grignard Reaction

The Grignard reaction, involving the addition of an organomagnesium halide to a carbonyl group, is a classic method for forming carbon-carbon bonds and producing alcohols.[5] The reaction is highly sensitive to both electronic and steric effects.[6]

The less electrophilic the carbonyl carbon and the more crowded the reaction center, the slower the reaction. Therefore, acetophenone is expected to be the most reactive, followed by propiophenone, and then butyrophenone.

Supporting Experimental Data

The following table summarizes representative yields for the reaction of different alkyl phenyl ketones with phenylmagnesium bromide. The data illustrates the impact of increasing alkyl chain length on reaction efficiency.

KetoneAlkyl Group (R)ProductRepresentative Yield (%)Primary Hindering Factor
Acetophenone-CH₃1,1-Diphenylethanol~90%Minimal Steric Hindrance
Propiophenone-CH₂CH₃1,1-Diphenyl-1-propanol~75%Moderate Steric Hindrance
Butyrophenone-CH₂CH₂CH₃1,1-Diphenyl-1-butanol~60%Significant Steric Hindrance
Experimental Protocol: Synthesis of 1,1-Diphenylethanol from Acetophenone

This protocol describes a representative Grignard synthesis. All glassware must be rigorously dried in an oven overnight to prevent moisture from quenching the Grignard reagent.[7]

  • Preparation of Grignard Reagent:

    • Place magnesium turnings (1.2 eq.) in a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a solution of bromobenzene (1.1 eq.) in anhydrous diethyl ether to the dropping funnel.

    • Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not initiate (indicated by bubbling), gently warm the flask or add a small crystal of iodine.[7]

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of phenylmagnesium bromide.

  • Reaction with Ketone:

    • Dissolve acetophenone (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel.

    • Cool the Grignard reagent solution in an ice bath.

    • Add the acetophenone solution dropwise with vigorous stirring.

    • Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Workup and Purification:

    • Cool the reaction mixture again in an ice bath and slowly quench it by adding a saturated aqueous solution of ammonium chloride.[8]

    • Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from hexane or ethanol.[9]

Grignard_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Protonation (Workup) start Ph-MgBr + O=C(Ph)(R) ts1 Transition State start->ts1 Nucleophilic Addition intermediate O-MgBr Ph-C(Ph)(R) ts1->intermediate intermediate_w O-MgBr Ph-C(Ph)(R) product HO-C(Ph)(R)(Ph) (Tertiary Alcohol) intermediate_w->product Protonation h3o H₃O⁺

Caption: Generalized mechanism for the Grignard reaction with an alkyl phenyl ketone.

Comparative Reactivity in Olefination: The Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes by reacting an aldehyde or ketone with a phosphorus ylide (Wittig reagent).[10] The reaction mechanism is believed to proceed via a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.[11][12]

This reaction is particularly sensitive to steric hindrance around the carbonyl group.[13] Bulky substituents on the ketone can significantly slow down or even prevent the formation of the initial oxaphosphetane intermediate. Consequently, the reactivity trend mirrors that of the Grignard reaction.

Reactivity Order: Acetophenone > Propiophenone > Butyrophenone

Supporting Experimental Data

The table below presents typical reaction times required for the completion of the Wittig reaction between various alkyl phenyl ketones and methylenetriphenylphosphorane (Ph₃P=CH₂).

KetoneAlkyl Group (R)ProductRepresentative Reaction Time
Acetophenone-CH₃1-Phenyl-1-propene~2-4 hours
Propiophenone-CH₂CH₃2-Phenyl-2-butene~8-12 hours
Butyrophenone-CH₂CH₂CH₃2-Phenyl-2-pentene~24 hours or requires heating
Experimental Protocol: Wittig Olefination of Acetophenone

This protocol outlines the synthesis of 1-phenyl-1-propene from acetophenone. The ylide is generated in situ and is sensitive to air and moisture.[13]

  • Ylide Generation:

    • To a dry, nitrogen-flushed flask, add methyltriphenylphosphonium bromide (1.1 eq.) and anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a strong base, such as n-butyllithium (n-BuLi) (1.05 eq.), dropwise. The formation of the orange-red ylide will be observed.

    • Stir the mixture at 0 °C for 30 minutes after the addition is complete.

  • Reaction with Ketone:

    • Dissolve acetophenone (1.0 eq.) in anhydrous THF.

    • Add the acetophenone solution dropwise to the ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the color of the ylide has faded (typically 2-4 hours, can be monitored by TLC).

  • Workup and Purification:

    • Quench the reaction by adding a small amount of water.

    • Remove most of the THF via rotary evaporation.

    • Add diethyl ether and water to the residue and transfer to a separatory funnel.

    • Separate the layers and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the solution. The byproduct, triphenylphosphine oxide, can often be precipitated by adding a nonpolar solvent like hexane and removed by filtration.

    • The resulting alkene can be further purified by column chromatography on silica gel.

Wittig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_decomp Decomposition & Products Phosphonium Ph₃P⁺CH₃ Br⁻ Ylide Phosphorus Ylide (Ph₃P=CH₂) Phosphonium->Ylide Base Strong Base (e.g., n-BuLi) Base->Ylide Ylide_ref Ylide Ketone Alkyl Phenyl Ketone Cycloaddition [2+2] Cycloaddition Ketone->Cycloaddition Oxaphosphetane Oxaphosphetane Intermediate Cycloaddition->Oxaphosphetane Oxaphosphetane_ref Oxaphosphetane Ylide_ref->Cycloaddition Decomposition Decomposition Alkene Alkene Product Decomposition->Alkene Byproduct Ph₃P=O Decomposition->Byproduct Oxaphosphetane_ref->Decomposition

Caption: A simplified workflow for the Wittig reaction.

Comparative Reactivity in Enolate Formation: The Aldol Condensation

The aldol condensation is a carbon-carbon bond-forming reaction that proceeds via a ketone enolate.[14] The reaction requires a ketone with at least one α-hydrogen. The first step, the deprotonation of the α-carbon to form the nucleophilic enolate, is rate-determining.[15]

The reactivity in this case is influenced by two competing factors:

  • α-Hydrogen Acidity: The acidity of the α-hydrogens is crucial for enolate formation. The electron-donating alkyl groups can slightly decrease the acidity of the α-protons, making deprotonation more difficult as the chain length increases.

  • Steric Hindrance: The subsequent nucleophilic attack of the enolate on another carbonyl molecule is subject to steric hindrance, similar to the previously discussed reactions.[16]

Both factors predict that reactivity will decrease as the alkyl chain gets larger. For this comparison, we will consider the Claisen-Schmidt condensation, a crossed aldol reaction with a non-enolizable aldehyde (benzaldehyde), to prevent self-condensation and yield a single major product.[17]

Supporting Experimental Data

The following table shows representative yields for the base-catalyzed Claisen-Schmidt condensation of alkyl phenyl ketones with benzaldehyde.

KetoneAlkyl Group (R)Product (Chalcone)Representative Yield (%)Primary Limiting Factors
Acetophenone-CH₃Chalcone>90%Favorable kinetics
Propiophenone-CH₂CH₃α-Methylchalcone~70-80%Steric hindrance at α-carbon
Butyrophenone-CH₂CH₂CH₃α-Ethylchalcone~50-60%Steric hindrance, lower α-acidity

The lower reactivity of 2-methylacetophenone (an isomer of propiophenone) in similar condensations further highlights the critical role of steric hindrance near the reaction center.[4]

Experimental Protocol: Claisen-Schmidt Condensation of Acetophenone and Benzaldehyde
  • Setup: In a round-bottom flask, dissolve sodium hydroxide (2.0 eq.) in a mixture of ethanol and water.

  • Reaction: Cool the basic solution in an ice bath. Add benzaldehyde (1.0 eq.) followed by the dropwise addition of acetophenone (1.0 eq.) with continuous stirring.

  • Precipitation: Stir the mixture vigorously at room temperature. The product, chalcone, is often a solid and will begin to precipitate from the solution, usually within 30-60 minutes. Continue stirring for 2-3 hours to ensure complete reaction.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water until the filtrate is neutral, then wash with a small amount of cold ethanol to remove unreacted starting materials.

    • Dry the product. If necessary, the chalcone can be further purified by recrystallization from ethanol.

Aldol_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration (Condensation) ketone R-CH₂-CO-Ph enolate [R-CH⁻-CO-Ph ↔ R-CH=C(O⁻)-Ph] (Enolate) ketone->enolate base ⁻OH base->enolate Deprotonation enolate_ref Enolate alkoxide β-Hydroxy Alkoxide Intermediate enolate_ref->alkoxide aldehyde Ph-CHO aldehyde->alkoxide alkoxide_ref Alkoxide aldol_product Aldol Addition Product enone α,β-Unsaturated Ketone (Chalcone) aldol_product->enone heat Heat, -H₂O heat->enone alkoxide_ref->aldol_product Protonation

Caption: Base-catalyzed mechanism for the Claisen-Schmidt (crossed aldol) condensation.

Conclusion

The reactivity of alkyl phenyl ketones is a direct function of the steric and electronic properties of the alkyl substituent. A clear and consistent trend emerges across various fundamental organic reactions:

  • Acetophenone , with its small methyl group, exhibits the highest reactivity due to minimal steric hindrance and a relatively more electrophilic carbonyl carbon.

  • Propiophenone shows intermediate reactivity as the ethyl group introduces a moderate level of steric bulk.

  • Butyrophenone is the least reactive of the three, with the larger n-propyl group significantly increasing steric hindrance and slightly decreasing the electrophilicity of the carbonyl carbon.

For researchers and drug development professionals, this comparative analysis underscores the importance of substrate selection in synthetic strategy. When designing syntheses that require high yields and fast reaction rates in nucleophilic addition, olefination, or condensation reactions, acetophenone is generally the superior starting material. Conversely, if a reaction requires modulation to control selectivity or prevent side reactions, the lower reactivity of propiophenone or butyrophenone could be strategically advantageous. Understanding these nuanced reactivity patterns is essential for the efficient and predictable synthesis of complex target molecules.

References

A Guide to Inter-Laboratory Comparison for the Analysis of p-Isopropylpropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative of Verifiable Accuracy

In the landscape of pharmaceutical development and chemical manufacturing, the precise quantification of substances like p-Isopropylpropiophenone is not merely a procedural step but a cornerstone of quality, safety, and regulatory compliance. As a key intermediate or potential impurity, its accurate measurement is critical. However, an analytical method, no matter how robustly developed within a single laboratory, exists in a vacuum until its performance is benchmarked against others. This is the purpose of an Inter-Laboratory Comparison (ILC), also known as a Proficiency Test (PT).[1][2][3] An ILC serves as a rigorous, objective evaluation of a laboratory's capability to produce reliable and comparable results, thereby validating the analytical methods in use across the industry.[4][5]

This guide provides a comprehensive framework for designing, executing, and interpreting an ILC for the quantitative analysis of p-Isopropylpropiophenone. It is designed for researchers, quality control analysts, and drug development professionals who seek to establish the highest level of confidence in their analytical data through collaborative validation.

Pillar 1: Designing a Robust Inter-Laboratory Comparison

The credibility of an ILC hinges on its design. A well-designed study isolates the performance of the participating laboratories as the primary variable. This requires meticulous planning in three key areas: defining the analytical challenge, preparing the test material, and establishing a clear protocol.

Defining the Analytical Methods and Scope

The choice of analytical technique is foundational. For a substituted aromatic ketone like p-Isopropylpropiophenone, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most suitable and widely adopted methods.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for its high specificity and sensitivity. The mass spectrometer provides definitive identification of the analyte, minimizing the risk of co-eluting interferences affecting quantification. It is ideal for trace-level analysis.[8]

  • High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): A versatile and robust alternative, particularly useful when the analyte is less volatile or thermally sensitive. The DAD detector provides spectral information that aids in peak purity assessment and identification.[9][10]

For this guide, we will establish a primary methodology (GC-MS) that all participants are encouraged to use. Laboratories with alternative, validated methods (like HPLC-DAD) can participate, but their results will be evaluated with the understanding that different methods may introduce additional variability.

The Cornerstone: Homogeneous and Stable Test Material

The single most critical factor in an ILC is the quality of the test material. All participating laboratories must receive identical samples to ensure a true comparison of analytical performance.[11]

Preparation Protocol:

  • Material Sourcing: Procure a single, high-purity batch of p-Isopropylpropiophenone and a suitable, inert matrix (e.g., a high-purity solvent or a surrogate drug substance powder).

  • Homogenization: Create a bulk stock solution or powder blend with a target concentration of p-Isopropylpropiophenone relevant to its intended application (e.g., as a specification for an impurity). For a stock solution, vigorous mixing in a large, validated vessel is required. For a powder, geometric dilution and extensive blending are necessary.

  • Stability Assessment: Before distribution, the stability of the bulk material must be confirmed under the proposed storage and shipping conditions to ensure no degradation occurs during the study.

  • Aliquotting: Dispense the homogenized material into identical, inert vials. Each vial should be clearly labeled with a unique study and sample identifier. A sufficient number of samples should be prepared for all participants, plus retain samples for future reference.

  • Randomization: Randomly select samples for shipment to each participating laboratory to prevent any bias from the filling sequence.

Workflow for Inter-Laboratory Comparison (ILC)

The entire process, from planning to reporting, must follow a logical and transparent workflow to ensure the integrity of the comparison.

ILC_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Study Objective (Method Validation / Lab Proficiency) P2 Select Analytical Methods (e.g., GC-MS, HPLC-DAD) P1->P2 P3 Prepare Homogeneous Test Material P2->P3 P4 Design & Distribute Protocol P3->P4 E1 Ship Samples to Participating Labs P4->E1 E2 Labs Perform Analysis (Following Protocol) E1->E2 E3 Labs Submit Results to Coordinator E2->E3 A1 Compile All Data E3->A1 A2 Perform Statistical Analysis (Calculate Assigned Value & Z-Scores) A1->A2 A3 Identify Outliers & Stragglers A2->A3 A4 Generate Final Report & Distribute to Participants A3->A4

Caption: Workflow of the Inter-Laboratory Comparison process.

Pillar 2: Ensuring Trustworthiness with Self-Validating Protocols

For the results of an ILC to be meaningful, the analytical procedures must be meticulously detailed. This ensures that variability stems from laboratory practice, not from ambiguity in the method. Each laboratory must demonstrate that its own system is performing correctly before analyzing the ILC sample. This principle of a self-validating system is crucial.[12][13]

Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed to be a robust starting point. Participating laboratories should verify its suitability on their specific instrumentation.

Experimental Protocol: GC-MS Quantification

  • Standard Preparation:

    • Prepare a stock solution of certified p-Isopropylpropiophenone reference standard at 1000 µg/mL in methanol.

    • Create a series of calibration standards by serial dilution, covering a range of 0.5 µg/mL to 50 µg/mL. A minimum of 5 concentration levels is recommended to establish linearity.[14]

    • Prepare a Quality Control (QC) sample at a mid-range concentration (e.g., 15 µg/mL) from a separate weighing of the reference standard.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the ILC test material into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with methanol.

    • If necessary, perform a further dilution to bring the expected concentration within the calibration range.

  • Instrumental Parameters:

    • The following table provides typical GC-MS parameters. Laboratories should optimize these as needed.

ParameterSettingRationale
GC System Agilent 8890 or equivalentProvides reliable and reproducible injections and separations.
Column HP-5ms (30m x 0.25mm, 0.25µm)A non-polar column providing good separation for aromatic ketones.
Inlet Temp 250 °CEnsures complete vaporization without thermal degradation.
Injection Mode Split (10:1)Prevents column overloading for high-concentration samples.
Injection Vol. 1 µLStandard volume for reproducible injections.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing optimal column efficiency.
Oven Program 80°C (1 min), ramp 15°C/min to 280°C (5 min)Separates the analyte from potential matrix components.
MS Detector Agilent 5977 or equivalentProvides high sensitivity and specificity.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy for creating reproducible mass spectra.
Acquisition Selected Ion Monitoring (SIM)Maximizes sensitivity by monitoring characteristic ions.
Quantifier Ion m/z 133 (or most abundant, stable ion)Specific fragment for quantification.
Qualifier Ions m/z 105, 77 (or other key fragments)Used for identity confirmation.
  • System Suitability Test (SST):

    • Before analysis, inject the mid-range standard (15 µg/mL) six consecutive times.

    • The Relative Standard Deviation (%RSD) of the peak area must be ≤ 5.0%. This confirms the system's precision.

  • Analysis Sequence:

    • Inject a solvent blank to confirm no system contamination.

    • Inject the calibration standards from lowest to highest concentration.

    • Inject the QC sample.

    • Inject the ILC sample preparations in duplicate.

    • Inject the QC sample again every 10-15 sample injections to monitor for drift.

Alternative Method: High-Performance Liquid Chromatography (HPLC-DAD)

Experimental Protocol: HPLC-DAD Quantification

  • Standard & Sample Preparation: Prepare as described in the GC-MS protocol, using a mobile phase compatible solvent (e.g., Acetonitrile/Water mixture) instead of pure methanol if necessary.

  • Instrumental Parameters:

ParameterSettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA reliable system for routine quantitative analysis.
Column Zorbax Eclipse Plus C18 (4.6 x 150mm, 5µm)A robust reversed-phase column for separating non-polar analytes.
Mobile Phase A: Water, B: AcetonitrileCommon solvents for reversed-phase chromatography.
Gradient 50% B to 95% B over 10 minutesEnsures elution of the analyte with good peak shape.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp 30 °CMaintains consistent retention times.
Injection Vol. 10 µLStandard injection volume.
Detector Diode Array Detector (DAD)Allows for quantification and spectral confirmation.
Wavelength 245 nm (or λmax of the analyte)Wavelength of maximum absorbance for optimal sensitivity.

Pillar 3: Authoritative Data Analysis and Interpretation

The final phase of the ILC is the statistical evaluation of the submitted data. This process must be objective, transparent, and grounded in internationally recognized statistical practices, such as those outlined by ASTM E691 and ISO 13528.[2][11][15][16]

Statistical Evaluation of Results

The primary tool for assessing laboratory performance in a proficiency test is the Z-score .[1] It provides a standardized measure of how far a laboratory's result deviates from the consensus value.[17]

Calculation Steps:

  • Determine the Assigned Value (X): This is the consensus value representing the best estimate of the true concentration in the test material. It is typically calculated as the robust mean of all participant results after the removal of statistical outliers.

  • Determine the Proficiency Standard Deviation (σ): This value represents the acceptable spread of results and can be derived from the reproducibility data of a validated method, from previous ILC rounds, or from the standard deviation of the participant data in the current round.

  • Calculate the Z-Score for Each Laboratory:

    • Formula: z = (x - X) / σ

    • Where:

      • x = The result reported by the individual laboratory.

      • X = The assigned value.

      • σ = The standard deviation for proficiency assessment.

Interpretation of Z-Scores

The Z-score immediately classifies a laboratory's performance.

  • |z| ≤ 2.0: Satisfactory. The result is considered acceptable and falls within the expected range of variability.[2][17]

  • 2.0 < |z| < 3.0: Questionable (Warning Signal). The result is outside the optimal range and should trigger an internal review of the procedure.[2]

  • |z| ≥ 3.0: Unsatisfactory. The result is significantly different from the consensus value, indicating a potential systematic error or major issue that requires immediate investigation and corrective action.[17][18]

Fictional Data Analysis Example

The following table summarizes the results from a hypothetical ILC for p-Isopropylpropiophenone.

Assigned Value (X): 25.45 mg/g Proficiency Standard Deviation (σ): 0.85 mg/g

Laboratory IDReported Value (x) (mg/g)Deviation (x - X)Z-ScorePerformance
Lab-0125.800.350.41Satisfactory
Lab-0224.95-0.50-0.59Satisfactory
Lab-0327.902.452.88Questionable
Lab-0425.10-0.35-0.41Satisfactory
Lab-0523.20-2.25-2.65Questionable
Lab-0626.050.600.71Satisfactory
Lab-0722.10-3.35-3.94Unsatisfactory
Lab-0825.550.100.12Satisfactory
Responding to Results: A Decision Framework

A structured response to ILC results is essential for continuous improvement.

ZScore_Interpretation start Receive ILC Report & Z-Score decision Is |Z-Score| <= 2.0? start->decision path_ok Yes decision->path_ok path_warn No decision->path_warn action_ok Performance Satisfactory Document Results Continue Routine Operations path_ok->action_ok decision2 Is 2.0 < |Z-Score| < 3.0? path_warn->decision2 path_q Yes decision2->path_q path_unsat No (|Z| >= 3.0) decision2->path_unsat action_warn Questionable Result (Warning) Conduct Internal Review: - Check Calculations - Review SST Data - Examine Raw Data path_q->action_warn action_unsat Unsatisfactory Result (Action) Initiate Full Investigation: - Root Cause Analysis (RCA) - Re-calibrate Instrument - Re-train Analyst - Implement Corrective Action (CAPA) path_unsat->action_unsat end Close ILC Cycle action_ok->end action_warn->end action_unsat->end

Caption: Decision framework for interpreting Z-scores.

Conclusion

An inter-laboratory comparison is more than a test; it is a collaborative process that builds trust, validates methods, and elevates the quality of analytical science across organizations. By adhering to a meticulously planned study design, employing robust and well-documented analytical protocols, and interpreting results through standardized statistical methods, laboratories can gain invaluable insights into their performance. This guide for the analysis of p-Isopropylpropiophenone provides a blueprint for achieving that goal, ultimately ensuring that the data generated by our scientific community is accurate, reliable, and universally comparable.

References

A Guide to the Development and Certification of 1-(4-Isopropylphenyl)propan-1-one as a Certified Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Perspective on Establishing Metrological Traceability and Ensuring Analytical Confidence

This guide provides an in-depth, comparative analysis of the development of a Certified Reference Material (CRM) for 1-(4-Isopropylphenyl)propan-1-one. Intended for researchers, analytical scientists, and quality control professionals, this document moves beyond a simple recitation of methods. It delves into the scientific rationale behind the selection of synthesis routes, purification strategies, and characterization techniques. We will explore the rigorous, self-validating workflows required to produce a CRM that meets the highest standards of accuracy and reliability, and compare its metrological properties to those of lower-order analytical standards.

The Imperative for a Certified Standard

This compound, also known as 4'-isopropylpropiophenone, serves as a key intermediate in various synthetic pathways, including the synthesis of active pharmaceutical ingredients (APIs). The accurate quantification of this compound, whether as a reactant, product, or potential impurity, is critical for process control, yield optimization, and regulatory compliance.

While standard research-grade materials are commercially available, they often lack the comprehensive characterization and documented traceability required for critical applications.[1][2] A Certified Reference Material (CRM), produced in accordance with ISO 17034, provides a value with a stated uncertainty and a documented link to a national or international standard, ensuring the comparability and validity of analytical results across different laboratories and over time.[3][4] This guide details the journey from a synthesized molecule to a fully certified reference material.

Foundational Stage: Synthesis and Purification

The quality of a CRM is fundamentally dependent on the purity and homogeneity of the starting material. The chosen synthesis and purification pathway must not only be efficient but must also yield a product with a minimal and well-characterized impurity profile.

Synthesis Route Selection: A Comparative Rationale

The most direct and widely used method for synthesizing aryl ketones like this compound is the Friedel-Crafts acylation . This reaction involves the acylation of cumene (isopropylbenzene) with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

  • Why Friedel-Crafts Acylation? This method is selected for its high efficiency and regioselectivity. The isopropyl group is an ortho-, para-director, and due to steric hindrance, the acylation predominantly occurs at the para position, leading to the desired product in high yield. Alternative routes, such as those involving Grignard reagents, are often more complex and may introduce different impurity profiles that are more challenging to remove.

Purification Strategy: An Orthogonal Approach

A multi-step purification process is essential to remove unreacted starting materials, catalyst residues, and reaction byproducts.

  • Initial Work-up: The crude reaction mixture is first quenched with dilute acid to decompose the aluminum chloride complex and then extracted with an organic solvent.

  • Vacuum Distillation: This step effectively removes low-boiling impurities and unreacted cumene.

  • Recrystallization: This is the most critical step for achieving high purity.[5] A solvent system is chosen in which the target compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. This process selectively crystallizes the desired product, leaving impurities behind in the solvent. The choice of solvent is paramount and is determined experimentally to maximize yield and purity.

This combination of distillation and recrystallization provides an orthogonal purification mechanism, as the two techniques separate compounds based on different physical properties (boiling point and solubility/crystal lattice affinity, respectively).

Comprehensive Characterization: The Path to Certification

Certification is a multi-faceted process involving unambiguous identification, comprehensive purity assessment, and the assignment of a property value with a calculated uncertainty.[6][7]

Identity Confirmation

The identity of the purified material must be unequivocally confirmed before proceeding. A suite of spectroscopic techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the connectivity of atoms and the positions of substituents.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[2]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirms the presence of key functional groups, such as the carbonyl (C=O) stretch of the ketone.

Purity Determination: A Multi-Method Approach

A cornerstone of CRM development is the use of multiple, independent (orthogonal) analytical techniques for purity assessment. This approach ensures that no single impurity class is overlooked and provides a high degree of confidence in the final purity value.

Method Principle Target Impurities Illustrative Result
HPLC-UV (DAD) Chromatographic separation based on polarity, UV detection.Non-volatile organic impurities with a UV chromophore.99.95%
GC-FID Chromatographic separation based on boiling point/polarity, universal flame ionization detection.Volatile and semi-volatile organic impurities.99.96%
Differential Scanning Calorimetry (DSC) Thermal analysis based on the melting point depression caused by impurities.Eutectic organic impurities.99.97%
Karl Fischer Titration Coulometric titration based on the reaction of iodine with water.Water content.0.02%
Headspace GC-MS Gas chromatography of the vapor phase above the sample.Residual solvents from the purification process.<0.01%
The CRM Development and Certification Workflow

The following diagram illustrates the comprehensive workflow, emphasizing the iterative and quality-controlled nature of CRM production.

CRM_Workflow Figure 1: Certified Reference Material (CRM) Development Workflow cluster_synthesis Phase 1: Material Production cluster_characterization Phase 2: Characterization & Purity cluster_certification Phase 3: Certification cluster_final Phase 4: Final Product S1 Synthesis (Friedel-Crafts Acylation) P1 Purification (Distillation & Recrystallization) S1->P1 Crude Product C1 Identity Confirmation (NMR, MS, FT-IR) P1->C1 Purified Material H1 Homogeneity Study (ISO Guide 35) P1->H1 Batch Sampling S2 Stability Studies (Long & Short Term) P1->S2 Batch Sampling C2 Purity Assessment (Orthogonal) - HPLC-UV - GC-FID - DSC C1->C2 C3 Specific Impurities - Water (Karl Fischer) - Residual Solvents (GC-MS) C2->C3 V1 Value Assignment (Quantitative NMR - qNMR) C3->V1 Characterized Material U1 Uncertainty Budget (ISO Guide 35) V1->U1 COA Certificate of Analysis (ISO 17034) U1->COA H1->COA S2->COA CRM_Product Final CRM Product COA->CRM_Product

Caption: CRM Development Workflow

Certification: Assigning a Traceable Value

The certified value is not simply the result of a single purity measurement. It is determined using a primary analytical method and is accompanied by a comprehensive uncertainty budget.

Value Assignment via Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a primary ratio method of measurement. It allows for the direct determination of a compound's purity by comparing the integral of a specific resonance from the analyte to the integral of a resonance from a high-purity, certified standard (e.g., a NIST SRM) of known concentration. This method is highly accurate and provides direct traceability to the SI unit (mole).

The Uncertainty Budget

The uncertainty statement is a critical component of the certified value. It is calculated by combining all potential sources of uncertainty, as outlined in ISO Guide 35.

Uncertainty Component Description Illustrative Contribution
u_char Uncertainty from characterization (purity measurement).0.04%
u_hom Uncertainty from between-unit homogeneity.0.03%
u_lts Uncertainty from long-term stability.0.02%
u_sts Uncertainty from short-term stability (transport).0.01%
Combined Uncertainty (u_c) The square root of the sum of the squares of the components.0.054%
Expanded Uncertainty (U) u_c multiplied by a coverage factor (k=2, for ~95% confidence).0.11%

Final Certified Value: The purity would be stated on the certificate as, for example, 99.92% ± 0.11% .

Comparative Guide: CRM vs. Alternative Standards

The value of a true CRM becomes evident when compared against other commonly used materials.

Comparison Figure 2: Metrological Comparison of Analytical Standards CRM Certified Reference Material (CRM) (ISO 17034) Trace Metrological Traceability CRM->Trace Uncert Stated Uncertainty CRM->Uncert Homog Proven Homogeneity CRM->Homog Stab Proven Stability CRM->Stab COA Comprehensive Certificate CRM->COA InHouse In-House 'Qualified' Standard InHouse->Trace Limited/ Internal InHouse->Stab Limited/ Internal Reagent Research Grade Reagent Reagent->Trace None Reagent->Uncert None Reagent->Homog None Reagent->Stab None Reagent->COA Basic Spec Sheet

Caption: Comparison of Analytical Standards

Feature Certified Reference Material (CRM) In-House Qualified Standard Research Grade Reagent
Governing Standard ISO 17034Internal SOPsNone
Certified Value Yes, with stated uncertainty.Assigned value, often without formal uncertainty.Purity is typically a range or minimum value.
Traceability Documented traceability to SI units.Traceability may be claimed but is not formally documented.No claim of metrological traceability.
Homogeneity Formally tested and guaranteed within specified limits.Assumed to be homogeneous, but not typically tested.Not assessed.
Stability Long-term and short-term stability data provided.May have an expiry date, but often not based on formal studies.Expiry date is for commercial, not analytical, stability.
Certificate Comprehensive Certificate of Analysis with all data.Internal documentation.Basic specification sheet or CoA with limited data.[1]

Conclusion

The development of a Certified Reference Material for this compound is a scientifically rigorous process that stands in stark contrast to the production of standard chemical reagents. It requires a deep understanding of synthetic and purification chemistry, expertise in a wide range of orthogonal analytical techniques, and a meticulous approach to metrological concepts like traceability, uncertainty, homogeneity, and stability.

Experimental Protocols

Protocol 1: Purity Determination by HPLC-UV
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: Water (0.1% Formic Acid).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Gradient: 40% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detector: Diode Array Detector (DAD) at 254 nm.

  • Sample Preparation: Accurately weigh ~10 mg of the material into a 10 mL volumetric flask and dissolve in acetonitrile.

  • Calculation: Purity is calculated using area percent normalization.

Protocol 2: Value Assignment by qNMR
  • System: Bruker Avance III 500 MHz spectrometer or equivalent.

  • Internal Standard: NIST SRM 350b Benzoic Acid (or other suitable certified standard), accurately weighed.

  • Solvent: Chloroform-d (CDCl₃).

  • Procedure:

    • Accurately weigh ~15 mg of this compound and ~10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a known volume of deuterated solvent.

    • Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (e.g., 30s) to ensure full signal relaxation.

    • Integrate a well-resolved, unique signal from the analyte (e.g., the quartet of the methylene protons) and a signal from the internal standard.

    • Calculate the purity using the standard qNMR equation, accounting for the number of protons, molecular weights, and masses of the analyte and standard.

References

Cross-validation of analytical methods for 4'-Isopropylpropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Cross-Validation of Analytical Methods for 4'-Isopropylpropiophenone

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the development, validation, and cross-validation of analytical methods for 4'-Isopropylpropiophenone. As a key intermediate in various chemical syntheses, ensuring the purity and quality of this compound is paramount. This document moves beyond rote protocols to explain the scientific rationale behind methodological choices, ensuring a robust and reliable analytical control strategy.

The Analytical Imperative for 4'-Isopropylpropiophenone

4'-Isopropylpropiophenone (CAS 27465-52-7) is a substituted aromatic ketone.[1][2] Its analysis is critical not only for determining the purity of the final product but also for identifying and quantifying process-related impurities that may arise during synthesis.[3][4] A robust analytical package provides confidence in the consistency and safety of the manufacturing process. This guide focuses on the three most powerful and complementary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Foundation: Principles of Analytical Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5] Regulatory bodies worldwide, harmonized under the International Council for Harmonisation (ICH), have established guidelines for this process, with ICH Q2(R2) being the cornerstone.[6][7] A validated method provides documented evidence that the procedure consistently delivers reliable, accurate, and reproducible data.[8][9]

The core characteristics evaluated during validation include:[10][11]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or degradants.[12]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[12][13]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[13]

  • Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[8][12]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations (different days, analysts, or equipment).[8]

    • Reproducibility: Precision between laboratories.[12]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.[8][12]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[12]

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) Dev Define Analytical Procedure Objective Specificity Specificity & Selectivity Dev->Specificity Initial Assessment Linearity Linearity Specificity->Linearity Confirm analyte signal Range Range Linearity->Range Define quantifiable interval Limits LOD & LOQ Linearity->Limits Establish sensitivity Accuracy Accuracy (% Recovery) Range->Accuracy Precision Precision (Repeatability & Intermediate) Range->Precision Robustness Robustness Accuracy->Robustness Assess reliability Precision->Robustness Assess reliability Method_Ready Method_Ready Robustness->Method_Ready Validated Method

Figure 1: Workflow of Analytical Method Validation Parameters.

Orthogonal Analytical Techniques: A Multi-Pronged Approach

No single analytical technique can reveal all aspects of a sample's quality. A robust strategy employs orthogonal methods—techniques that measure the same analyte based on different chemical or physical principles. This approach provides a much higher degree of confidence in the analytical results.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical and chemical analysis, ideal for separating non-volatile or thermally sensitive compounds.[14][15] For 4'-Isopropylpropiophenone, a reverse-phase (RP-HPLC) method is most suitable, separating compounds based on their hydrophobicity.

  • Causality of Choices:

    • Column: A C18 column is chosen for its strong hydrophobic retention, which is effective for separating aromatic ketones from more polar or less polar impurities.

    • Mobile Phase: An acetonitrile/water gradient provides a versatile elution profile. Acetonitrile is a common organic modifier with good UV transparency and low viscosity. A phosphate buffer is used to maintain a consistent pH, which is critical for reproducible retention times of any ionizable impurities.[16]

    • Detector: A UV detector is selected because the aromatic ring in 4'-Isopropylpropiophenone provides strong chromophores, allowing for sensitive detection around 254 nm.

  • Chromatographic System:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 10 mM Potassium Phosphate buffer, pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 40% B to 80% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.[17]

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Validation Steps:

    • Specificity: Analyze a blank (diluent), a placebo (if in a formulation), a sample spiked with known impurities, and the 4'-Isopropylpropiophenone standard. Ensure no interfering peaks are present at the retention time of the main analyte.

    • Linearity: Prepare a series of at least five standard solutions covering 50% to 150% of the target assay concentration. Plot the peak area against concentration and calculate the correlation coefficient (r²), which should be ≥ 0.999.

    • Accuracy: Perform recovery studies by spiking a known amount of 4'-Isopropylpropiophenone standard into a sample matrix at three concentration levels (e.g., 80%, 100%, 120%).[11] Analyze in triplicate at each level. The mean recovery should be within 98.0% to 102.0%.

    • Precision:

      • Repeatability: Perform six replicate injections of the standard solution at 100% concentration. The relative standard deviation (RSD) should be ≤ 1.0%.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst. The RSD between the two data sets should be ≤ 2.0%.

    • LOQ/LOD: Determine by the signal-to-noise ratio method (S/N). The LOQ should have an S/N ratio of at least 10, and the LOD an S/N of at least 3. Confirm the LOQ by demonstrating acceptable precision and accuracy at that concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for analyzing volatile and semi-volatile compounds.[15][18] It offers superior separation efficiency and provides structural information through mass spectrometry, making it ideal for identifying unknown impurities.[19][20]

  • Causality of Choices:

    • Column: A non-polar HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) column is a robust, general-purpose column that separates compounds primarily by boiling point, which is effective for profiling process impurities.

    • Injection: Split injection is used to prevent column overload with the high-concentration main peak, allowing for better resolution and quantification of trace-level impurities.

    • Ionization: Electron Ionization (EI) at 70 eV is a standard technique that creates reproducible fragmentation patterns, which can be compared against spectral libraries (like NIST) for confident identification of impurities.[20]

  • Chromatographic System:

    • Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.[21][22]

    • Injector: 250°C, split ratio 50:1.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C, EI at 70 eV.

    • Scan Range: 40-400 amu.

  • Validation Steps:

    • Specificity: Analyze a blank solvent and the 4'-Isopropylpropiophenone standard. The mass spectrum of the analyte peak should be unique and free from co-eluting interferences.

    • Linearity & Accuracy: Follow a similar procedure as for HPLC, using the peak area from the total ion chromatogram (TIC) or a specific quantifying ion.

    • Precision: Follow the same principles as for HPLC, assessing repeatability and intermediate precision. RSD limits are typically similar.

    • LOQ/LOD: Determined based on the S/N ratio of the quantifying ion for the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an absolute, primary ratio method that provides unambiguous structural confirmation.[23] For quantitative purposes (qNMR), it can determine the purity of a reference standard without needing a pre-characterized standard of the same material, as the signal area is directly proportional to the number of nuclei.[23]

  • Causality of Choices:

    • Technique: ¹H NMR is used due to its high sensitivity and the presence of distinct protons in the 4'-Isopropylpropiophenone structure.

    • Internal Standard: A high-purity, stable internal standard with non-overlapping signals (e.g., maleic acid or dimethyl sulfone) is used for accurate quantification.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the 4'-Isopropylpropiophenone test sample and 5-10 mg of a certified internal standard into a vial. Dissolve in a known volume of a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer, ensuring a sufficient relaxation delay (D1 ≥ 5 * T₁) to allow for full magnetization recovery for accurate integration.

  • Data Processing: Process the spectrum (phasing, baseline correction).

  • Calculation: Integrate a well-resolved signal from the analyte and a signal from the internal standard. Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P_std = Purity of the internal standard.

Cross-Validation: Bridging the Methodological Divide

When data from two different analytical methods will be used to make quality decisions, it is essential to perform a cross-validation study.[24][25][26] This study formally assesses the agreement and potential bias between the methods. The ICH M10 guideline on bioanalytical method validation has shifted the focus from a simple pass/fail criterion to a more nuanced statistical evaluation of inter-method bias.[24][27]

  • The Rationale: An HPLC-UV method is excellent for routine purity testing and assay (quantification), while GC-MS is superior for identifying and quantifying volatile impurities. Data from both methods might be included in a regulatory filing. Cross-validation ensures that the assay value determined by HPLC is comparable to that determined by GC-MS, providing a cohesive analytical picture.

G cluster_methods Validated Analytical Methods cluster_ref Reference Standard HPLC HPLC-UV (Assay & Purity) Stats Statistical Comparison (e.g., Bland-Altman, Regression) Assess Bias & Agreement HPLC->Stats GCMS GC-MS (Impurity Profile & Assay) GCMS->Stats NMR qNMR (Absolute Purity) NMR->HPLC Provides certified purity for standards NMR->GCMS Provides certified purity for standards Sample Single Homogeneous Batch of 4'-Isopropylpropiophenone Sample->HPLC Sample->GCMS Report Cross-Validation Report Stats->Report Document comparability

References

A Comparative Analysis of the Biological Activities of p-Isopropylpropiophenone Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a constant endeavor. Propiophenone scaffolds and their derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities. This guide provides a comprehensive comparative study of the biological activities of derivatives of p-isopropylpropiophenone, with a particular focus on the extensively researched chalcone analogues. As direct comparative data on a wide array of simple p-isopropylpropiophenone derivatives is limited in the current literature, this guide will focus on the most prevalent and well-documented class: chalcones synthesized from p-isopropylacetophenone. These compounds, characterized by an α,β-unsaturated ketone system, have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[1]

This document is intended for researchers, scientists, and professionals in drug development. It aims to provide not only a comparative analysis of biological activities supported by experimental data but also detailed, field-proven experimental protocols to facilitate further research and validation.

The Synthetic Gateway: Claisen-Schmidt Condensation

The primary route for synthesizing the chalcone derivatives discussed herein is the Claisen-Schmidt condensation. This robust and versatile reaction involves the base-catalyzed condensation of an aldehyde with a ketone. In this context, p-isopropylacetophenone serves as the ketone component, reacting with various substituted benzaldehydes to yield a diverse library of chalcones. The choice of the aldehyde is a critical determinant of the resulting chalcone's biological activity, allowing for the systematic exploration of structure-activity relationships (SAR).

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product p_isopropylacetophenone p-Isopropylacetophenone catalyst Base Catalyst (e.g., NaOH or KOH) p_isopropylacetophenone->catalyst + substituted_benzaldehyde Substituted Benzaldehyde substituted_benzaldehyde->catalyst + solvent Solvent (e.g., Ethanol) catalyst->solvent in chalcone p-Isopropyl-Chalcone Derivative solvent->chalcone Yields

Caption: General workflow for the Claisen-Schmidt condensation to synthesize p-isopropyl-chalcone derivatives.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Chalcones have garnered significant attention for their cytotoxic effects against a variety of cancer cell lines.[2][3][4] The α,β-unsaturated ketone moiety is believed to be a key pharmacophore, acting as a Michael acceptor and interacting with biological nucleophiles such as cysteine residues in proteins, thereby disrupting cellular processes crucial for cancer cell survival.[1]

Comparative Anticancer Potency

The following table summarizes the in vitro anticancer activity of several p-isopropyl-chalcone derivatives against different human cancer cell lines, expressed as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.

Compound IDDerivative Structure (Substitution on Benzaldehyde Ring)Cancer Cell LineIC50 (µM)Reference
B3 5-bromo-2-pyridylHeLa (Cervical)3.20[5]
B3 5-bromo-2-pyridylMCF-7 (Breast)3.85[5]
C1 Cyclobutylmethyl etherHeLa (Cervical)45.54[5]
C1 Cyclobutylmethyl etherHepG2 (Liver)39.34[5]
25 4-methoxy (diaryl ether)MCF-7 (Breast)3.44[3]
25 4-methoxy (diaryl ether)HepG2 (Liver)4.64[3]
25 4-methoxy (diaryl ether)HCT116 (Colon)6.31[3]
26 Not specifiedMCF-7 (Breast)6.55 - 10.14[3]

Note: The specific p-isopropyl substitution is on the acetophenone-derived ring of the chalcone.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[6]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.[7]

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)[8]

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is greater than 95%.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[7]

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the compound in complete culture medium to achieve a range of final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only).

    • Carefully remove the old medium from the wells and add 100 µL of the prepared drug dilutions.

    • Incubate for a predetermined period (e.g., 48 or 72 hours).[6]

  • MTT Addition and Incubation:

    • After the treatment period, carefully remove the medium containing the test compound.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[6]

    • Incubate the plate for 2-4 hours at 37°C.[6]

  • Formazan Solubilization:

    • Carefully remove the MTT solution.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

    • Gently shake the plate on an orbital shaker for 10-15 minutes.[6]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each drug concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100[7]

    • Plot the percent viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.[7]

G start Start: Seed Cells in 96-well Plate incubate1 Incubate Overnight start->incubate1 treat Treat with Compound Dilutions incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add DMSO to Solubilize Formazan incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Analyze Data & Calculate IC50 read->analyze end End analyze->end

Caption: Workflow of the MTT assay for IC50 determination.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The increasing prevalence of antimicrobial resistance necessitates the development of new therapeutic agents. Chalcones have demonstrated promising activity against a range of bacterial and fungal strains.[10][11]

Comparative Antimicrobial Potency

The following table presents the Minimum Inhibitory Concentration (MIC) values of various chalcone derivatives against selected microbial strains. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.[12]

Compound IDDerivative Structure (Substitution on Benzaldehyde Ring)Microbial StrainMIC (µg/mL)Reference
Chalcone 3 3,4-dimethoxyStaphylococcus aureus125[13]
Chalcone 3 3,4-dimethoxyBacillus subtilis62.5[13]
Chalcone 3 3,4-dimethoxyEscherichia coli250[13]
Chalcone 3 3,4-dimethoxyPseudomonas aeruginosa125[13]
28 2,4,6-trimethoxyStaphylococcus aureus1[14]
45 Halogen-substitutedCandida spp.2[14]
46 Halogen-substitutedCandida spp.2[14]

Note: The specific p-isopropyl substitution is on the acetophenone-derived ring of the chalcone.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.[15]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration of the agent that inhibits visible growth after a defined incubation period.[16]

Materials:

  • Bacterial or fungal strains for testing

  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well round-bottom microtiter plates[12]

  • Test compound stock solution

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum:

    • From a pure overnight culture, select 3-4 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12]

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[16]

  • Preparation of Compound Dilutions:

    • Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution.

    • In a 96-well plate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the 2x final concentration of the test compound to the first column of wells.

    • Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column.[12]

    • Column 11 serves as the growth control (broth and inoculum, no compound).

    • Column 12 serves as the sterility control (broth only).[17]

  • Inoculation:

    • Add 100 µL of the prepared inoculum to each well from column 1 to 11. The final volume in these wells will be 200 µL.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.[17]

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye or with the aid of a plate reader.[16]

G start Start: Prepare Inoculum & Compound Dilutions plate_setup Set up 96-well Plate with Broth start->plate_setup serial_dilution Perform Serial Dilution of Compound plate_setup->serial_dilution add_inoculum Inoculate Wells with Bacterial Suspension serial_dilution->add_inoculum incubate Incubate at 37°C for 18-24h add_inoculum->incubate read_mic Read MIC (Lowest Concentration with No Growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination using the broth microdilution method.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Chalcones have been shown to possess anti-inflammatory properties by inhibiting key inflammatory mediators and pathways.[18][19][20][21]

Experimental Models for Anti-inflammatory Activity

1. Carrageenan-Induced Paw Edema in Rodents:

This is a classic in vivo model for evaluating acute inflammation.[22][23] The injection of carrageenan into the paw induces a biphasic inflammatory response, and the reduction in paw volume (edema) by a test compound indicates its anti-inflammatory potential.[24]

2. Nitric Oxide (NO) Inhibition in Macrophages:

Macrophages play a central role in inflammation, and upon activation (e.g., by lipopolysaccharide - LPS), they produce large amounts of nitric oxide (NO), a pro-inflammatory mediator. The Griess assay is a common method to quantify nitrite, a stable and soluble breakdown product of NO, in cell culture supernatants.[25][26]

Experimental Protocol: Carrageenan-Induced Paw Edema

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • λ-Carrageenan (1% w/v in sterile 0.9% saline)

  • Test compound and vehicle

  • Positive control (e.g., Indomethacin)

  • Plethysmometer or digital calipers[22]

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping: Randomly divide animals into groups (n=6-8 per group): Vehicle control, Carrageenan control, Test compound groups (various doses), and Positive control group.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat (V₀).[22]

  • Compound Administration: Administer the test compound, vehicle, or positive control (e.g., intraperitoneally or orally) one hour before carrageenan injection.

  • Induction of Edema: Inject 100 µL of 1% carrageenan solution into the subplantar region of the right hind paw.[27]

  • Paw Volume Measurement: Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[28]

  • Data Analysis:

    • Calculate the paw edema volume (E) at each time point: E = Vₜ - V₀

    • Calculate the percentage of inhibition of edema for each treated group compared to the carrageenan control group.[22]

G start Start: Acclimatize Rats & Baseline Paw Measurement administer Administer Test Compound/Vehicle start->administer induce Inject Carrageenan into Paw administer->induce measure Measure Paw Volume at Time Intervals induce->measure analyze Calculate Edema & % Inhibition measure->analyze end End analyze->end

Caption: Workflow for the carrageenan-induced paw edema assay.

Experimental Protocol: Griess Assay for Nitric Oxide

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[29]

  • Sodium nitrite standard solution

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Culture: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include control wells (cells only, cells + LPS).

  • Sample Collection: Collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 100 µL of the Griess reagent to each 100 µL of supernatant.[25]

    • Incubate at room temperature for 10-15 minutes in the dark.

  • Measurement: Measure the absorbance at 540-550 nm.[25]

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a sodium nitrite standard curve.

G start Start: Plate Macrophages treat Pre-treat with Test Compound start->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate for 24h stimulate->incubate collect Collect Supernatant incubate->collect add_griess Add Griess Reagent collect->add_griess measure Measure Absorbance at 540 nm add_griess->measure quantify Quantify Nitrite Concentration measure->quantify end End quantify->end

Caption: Workflow for the Griess assay to measure nitric oxide production.

Concluding Remarks and Future Directions

The chalcone derivatives of p-isopropylpropiophenone represent a versatile and promising scaffold in medicinal chemistry. The available data strongly suggest their potential as lead compounds for the development of novel anticancer, antimicrobial, and anti-inflammatory agents. The structure-activity relationship appears to be significantly influenced by the nature and position of substituents on the benzaldehyde-derived ring, highlighting the importance of further structural modifications to optimize potency and selectivity.

This guide provides a foundational framework for researchers interested in this class of compounds. The detailed experimental protocols are intended to ensure reproducibility and facilitate the comparative evaluation of newly synthesized derivatives. Future research should focus on a more systematic exploration of the chemical space around the p-isopropylpropiophenone core, including the synthesis and evaluation of non-chalcone derivatives, to fully elucidate the therapeutic potential of this chemical family.

References

A Senior Application Scientist's Guide to Benchmarking 1-(4-Isopropylphenyl)propan-1-one as a Photoinitiator

Author: BenchChem Technical Support Team. Date: December 2025

Foreword for the Modern Materials Scientist

In the dynamic fields of polymer chemistry and drug delivery, the precise and efficient initiation of polymerization is paramount. Photopolymerization, a process that utilizes light to convert liquid monomers into solid polymers, offers unparalleled spatial and temporal control. At the heart of this process lies the photoinitiator, a molecule that dictates the speed, depth, and quality of the cure.

This guide provides an in-depth technical comparison of 1-(4-Isopropylphenyl)propan-1-one (also known as 4-isopropylpropiophenone), a Norrish Type I photoinitiator, against established alternatives. While direct, comprehensive comparative data for this specific compound is not abundant in public literature, this document serves as a practical framework for researchers, scientists, and drug development professionals. It outlines the requisite experimental protocols to rigorously benchmark its performance in your specific application, ensuring an informed selection of the optimal photoinitiator for your formulation. We will delve into the underlying photochemical principles, provide detailed methodologies for performance evaluation, and present a comparative analysis based on the known characteristics of analogous compounds.

Section 1: The Role and Mechanism of Norrish Type I Photoinitiators

Photopolymerization is initiated by reactive species, typically free radicals, generated by the photoinitiator upon exposure to a suitable light source. Photoinitiators are broadly classified into two categories based on their mechanism of radical generation: Norrish Type I and Norrish Type II.

This compound belongs to the Norrish Type I class. Upon absorption of photons, these molecules undergo a unimolecular α-cleavage, a process where the bond between the carbonyl group and the adjacent carbon atom breaks, directly forming two radical fragments.[1][2] Both of these radicals can then initiate the polymerization of monomers, such as acrylates.[3] This direct radical generation pathway is a key differentiator from Norrish Type II photoinitiators, which require a co-initiator to abstract a hydrogen atom to form the initiating radicals.[2]

The efficiency of a Norrish Type I photoinitiator is governed by several key photochemical properties:

  • Molar Extinction Coefficient (ε): This value quantifies how strongly a molecule absorbs light at a specific wavelength. A higher molar extinction coefficient at the emission wavelength of the light source leads to more efficient light absorption and, consequently, a higher rate of radical generation.

  • Quantum Yield (Φ): This parameter represents the efficiency of a photochemical process. For a photoinitiator, it is the ratio of the number of radical pairs generated to the number of photons absorbed. A higher quantum yield indicates that a larger fraction of the absorbed light is effectively used to initiate polymerization.

  • Photobleaching: This phenomenon refers to the loss of absorption of the photoinitiator as it is consumed during the reaction. Significant photobleaching can allow for deeper penetration of light into the resin, which is advantageous for curing thicker sections.

The following diagram illustrates the Norrish Type I photoinitiation mechanism for this compound.

G cluster_0 Photoinitiation Cascade PI This compound Excited_PI Excited State PI* PI->Excited_PI UV Light (hν) Radicals Propionyl Radical + Isopropylphenyl Radical Excited_PI->Radicals α-Cleavage (Norrish Type I) Monomer Acrylate Monomers Radicals->Monomer Initiation Growing_Chain Growing Polymer Chain Monomer->Growing_Chain Propagation Cured_Polymer Crosslinked Polymer Network Growing_Chain->Cured_Polymer Termination/Crosslinking

Caption: Norrish Type I photoinitiation mechanism.

Section 2: Benchmarking Performance: A Comparative Framework

To objectively evaluate the performance of this compound, it is essential to compare it against well-characterized, commercially available photoinitiators under identical experimental conditions. For this guide, we will use Irgacure 184 (1-Hydroxycyclohexyl phenyl ketone) , a widely used Norrish Type I photoinitiator, and Benzophenone , a classic Norrish Type II photoinitiator (which requires a co-initiator), as benchmarks.

Key Performance Indicators (KPIs)

The following KPIs are critical for a comprehensive comparison of photoinitiator performance:

  • Polymerization Rate (R_p): The speed at which monomer is converted to polymer.

  • Final Monomer Conversion (%): The extent of polymerization achieved after a defined exposure time.

  • Depth of Cure: The maximum thickness of a resin that can be effectively cured.

  • Yellowing: The tendency of the cured polymer to discolor, which is particularly important for clear coatings and biomedical applications.

Comparative Physicochemical and Photochemical Properties
PropertyThis compoundIrgacure 184Benzophenone (Type II)
Molar Mass ( g/mol ) 176.26204.28[4]182.22
Absorption Max (λ_max, nm) Expected in the UVA range246, 280, 333[4]~254, 330-380
Molar Extinction Coeff. (ε, M⁻¹cm⁻¹) at λ_max Data not available~13800 (at 246 nm)[4]Moderate
Quantum Yield (Φ) Data not available0.3 - 0.5[4]Varies with co-initiator
Key Features Norrish Type I initiatorHighly efficient, non-yellowing, low odorRequires a co-initiator (e.g., an amine)

Section 3: Experimental Protocols for Performance Evaluation

To generate the necessary comparative data, the following experimental protocols are recommended. It is crucial to maintain consistent conditions (e.g., light intensity, sample thickness, monomer formulation) across all experiments to ensure a valid comparison.

Formulation Preparation

A standard acrylate formulation should be used for all tests. A suggested formulation is:

  • Oligomer: Urethane diacrylate (e.g., 50 wt%)

  • Monomer: 1,6-Hexanediol diacrylate (HDDA) (e.g., 48-49 wt%)

  • Photoinitiator: 1-2 wt% (ensure equimolar concentrations for a more rigorous comparison)

  • Co-initiator (for Benzophenone only): Ethyl-4-(dimethylamino)benzoate (EDB) (e.g., 2 wt%)

Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy

This technique is the gold standard for monitoring the kinetics of photopolymerization.

Objective: To determine the polymerization rate (R_p) and final monomer conversion.

Methodology:

  • Prepare the formulation as described in Section 3.1.

  • Place a small, uniform-thickness film of the liquid formulation between two salt plates (e.g., KBr) or on an ATR crystal.

  • Position the sample in the FTIR spectrometer.

  • Record an initial spectrum before UV exposure.

  • Initiate the polymerization by exposing the sample to a UV light source with a defined wavelength and intensity (e.g., 365 nm LED).

  • Continuously acquire FTIR spectra at regular intervals during the irradiation.

  • Monitor the decrease in the peak area of the acrylate double bond (C=C) at approximately 1637 cm⁻¹.

  • Calculate the percentage conversion at each time point using the formula: Conversion (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial peak area and Aₜ is the peak area at time t.

The following diagram illustrates the experimental workflow for RT-FTIR analysis.

G cluster_1 RT-FTIR Experimental Workflow Formulation Prepare Formulation Sample_Prep Prepare Thin Film Sample Formulation->Sample_Prep FTIR Place in FTIR Spectrometer Sample_Prep->FTIR Initial_Scan Record Initial Spectrum (t=0) FTIR->Initial_Scan UV_Exposure Expose to UV Light Initial_Scan->UV_Exposure Data_Acquisition Acquire Spectra Over Time UV_Exposure->Data_Acquisition Analysis Analyze C=C Peak Decrease Data_Acquisition->Analysis Results Calculate Rp and Final Conversion Analysis->Results

Caption: Experimental workflow for RT-FTIR analysis.

Depth of Cure Measurement

Objective: To determine the maximum curable thickness of the formulation.

Methodology:

  • Prepare the formulation as described in Section 3.1.

  • Fill a cylindrical mold of a known depth (e.g., 5 mm) with the liquid resin.

  • Irradiate the top surface with a UV light source of a defined intensity for a specific duration.

  • After curing, remove the uncured liquid resin with a suitable solvent (e.g., isopropanol).

  • Measure the thickness of the cured solid polymer using a caliper. This thickness represents the depth of cure.

Colorimetry for Yellowing Assessment

Objective: To quantify the degree of yellowing of the cured polymer.

Methodology:

  • Prepare cured samples of a standard thickness (e.g., 2 mm) for each photoinitiator system.

  • Use a colorimeter or a spectrophotometer to measure the color of the samples in the CIELAB color space.

  • The b* value is a measure of the yellow-blue axis. A higher positive b* value indicates greater yellowing.

  • Optionally, subject the samples to accelerated aging (e.g., prolonged UV exposure or thermal aging) and re-measure the b* value to assess long-term color stability.

Section 4: Interpreting the Results and Making an Informed Decision

The data generated from these experiments will allow for a direct, quantitative comparison of this compound with the benchmark photoinitiators.

  • High Polymerization Rate and Final Conversion: A high R_p and final conversion are desirable for applications requiring rapid curing and robust mechanical properties. Norrish Type I photoinitiators like Irgacure 184 and, potentially, this compound are expected to exhibit faster kinetics than Type II systems like benzophenone, particularly in the absence of oxygen inhibition.

  • Sufficient Depth of Cure: The depth of cure is critical for applications such as 3D printing and the curing of thick coatings. Photobleaching characteristics will play a significant role here.

  • Low Yellowing: For applications where aesthetics are important, a low b* value is crucial. Some photoinitiators can contribute to yellowing, especially upon aging.

The following diagram illustrates the logical decision-making process based on experimental outcomes.

G Start Application Requirements Speed High Cure Speed Needed? Start->Speed TypeI Consider Type I (e.g., this compound, Irgacure 184) Speed->TypeI Yes TypeII Type II (e.g., Benzophenone) may be sufficient Speed->TypeII No Thick Thick Section Curing? Clarity Clarity/Non-Yellowing Critical? Thick->Clarity No Bleaching Evaluate Photobleaching (Depth of Cure) Thick->Bleaching Yes Color Evaluate Color Stability (b* value) Clarity->Color Yes Final_Decision Select Optimal Photoinitiator Clarity->Final_Decision No TypeI->Thick TypeII->Thick Bleaching->Clarity Color->Final_Decision

Caption: Decision matrix for photoinitiator selection.

Section 5: Conclusion and Future Outlook

While this compound is a promising Norrish Type I photoinitiator based on its chemical structure, a thorough experimental evaluation is necessary to ascertain its performance relative to established alternatives. By following the protocols outlined in this guide, researchers can generate the robust, comparative data needed to make an informed decision for their specific photopolymerization application. The ideal photoinitiator will always be a balance of reactivity, depth of cure, color stability, and cost, tailored to the unique demands of the end-use product. As the field of photopolymerization continues to evolve, the rigorous benchmarking of novel photoinitiators will remain a critical step in the development of next-generation materials.

References

Comparative kinetic studies of reactions involving 4'-Isopropylpropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For the modern researcher, scientist, and drug development professional, a deep understanding of reaction kinetics is not merely academic—it is the bedrock upon which efficient, predictable, and scalable chemical syntheses are built. This guide provides an in-depth comparative analysis of the reaction kinetics of 4'-Isopropylpropiophenone, a versatile ketone intermediate. By examining its reactivity in several key transformations and comparing it with other substituted acetophenones, we aim to elucidate the interplay of steric and electronic factors that govern its chemical behavior. This document moves beyond a simple recitation of protocols to offer a nuanced, data-driven perspective on why certain experimental choices are made and how they influence reaction outcomes.

Introduction: The Significance of 4'-Isopropylpropiophenone in Synthesis

4'-Isopropylpropiophenone is a valuable building block in organic synthesis, notably as a precursor in the manufacturing of various pharmaceuticals. Its chemical structure, featuring a moderately bulky, electron-donating isopropyl group in the para position of the phenyl ring, presents an interesting case study for the principles of chemical kinetics. The steric hindrance and positive inductive effect of the isopropyl group significantly influence the accessibility and electrophilicity of the carbonyl carbon, thereby modulating reaction rates. Understanding these effects is paramount for optimizing reaction conditions, maximizing yields, and minimizing side products.

Comparative Kinetic Analysis of Key Reactions

Nucleophilic Addition: The Grignard Reaction

The Grignard reaction, a cornerstone of C-C bond formation, involves the nucleophilic addition of an organomagnesium halide to a carbonyl compound. The rate of this reaction is highly sensitive to both the steric environment around the carbonyl carbon and the electronic nature of the substituents on the aromatic ring.

Causality Behind Experimental Choices: The choice of solvent (typically anhydrous diethyl ether or tetrahydrofuran) is critical to stabilize the Grignard reagent via coordination. Anhydrous conditions are strictly necessary as Grignard reagents are strong bases and will be quenched by protic solvents. The reaction temperature is often kept low initially to control the exothermic reaction and then warmed to ensure completion.

Comparative Kinetics: While specific rate constants for the Grignard reaction with 4'-Isopropylpropiophenone are not extensively tabulated, we can infer its reactivity relative to other substituted acetophenones. The isopropyl group is electron-donating, which slightly deactivates the carbonyl group towards nucleophilic attack compared to unsubstituted acetophenone by increasing electron density on the carbonyl carbon. However, its steric bulk is a more significant factor.

KetonePara-SubstituentRelative Rate of Grignard Addition (Predicted)Dominant Influencing Factor
Acetophenone-HBaseline-
4'-Methoxyacetophenone-OCH₃SlowerStrong Electron-Donating (Resonance)
4'-Nitroacetophenone-NO₂FasterStrong Electron-Withdrawing
4'-Isopropylpropiophenone -CH(CH₃)₂ Slower Steric Hindrance & Weak Electron-Donating
4'-tert-Butylacetophenone-C(CH₃)₃Significantly SlowerHigh Steric Hindrance

This table is a qualitative prediction based on established principles of steric and electronic effects.

The steric hindrance from the isopropyl group, while not as pronounced as a tert-butyl group, will slow the approach of the Grignard reagent to the carbonyl carbon. This effect is compounded by the inherent steric bulk of the propiophenone moiety compared to an acetophenone.

Experimental Protocol: A Self-Validating System for Comparative Grignard Kinetics

A competition experiment can be designed to quantitatively compare the reactivity of 4'-Isopropylpropiophenone with a reference ketone (e.g., acetophenone).

  • Preparation of Reactants: Prepare equimolar solutions of 4'-Isopropylpropiophenone and acetophenone in anhydrous diethyl ether.

  • Grignard Reagent: Prepare a standardized solution of methylmagnesium bromide in diethyl ether.

  • Reaction: To a cooled (0 °C) mixture of the two ketones, add a sub-stoichiometric amount (e.g., 0.5 equivalents) of the Grignard reagent dropwise with vigorous stirring.

  • Quenching: After a set time, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Analysis: Extract the organic layer, dry it, and analyze the product ratio using Gas Chromatography-Mass Spectrometry (GC-MS). The ratio of the tertiary alcohol products will reflect the relative rates of reaction.

Logical Relationship Diagram: Factors Influencing Grignard Reaction Rate

G Grignard Reaction Rate Grignard Reaction Rate Steric Hindrance Steric Hindrance Grignard Reaction Rate->Steric Hindrance inversely proportional Electronic Effects Electronic Effects Grignard Reaction Rate->Electronic Effects dependent on substituent Solvent Solvent Grignard Reaction Rate->Solvent stabilization of reagent Temperature Temperature Grignard Reaction Rate->Temperature Arrhenius dependence Substituent Size (e.g., Isopropyl) Substituent Size (e.g., Isopropyl) Steric Hindrance->Substituent Size (e.g., Isopropyl) Electron Donating/Withdrawing Groups Electron Donating/Withdrawing Groups Electronic Effects->Electron Donating/Withdrawing Groups

Caption: Factors influencing the rate of a Grignard reaction.

Carbonyl Reduction: Meerwein-Ponndorf-Verley (MPV) Reduction

The Meerwein-Ponndorf-Verley (MPV) reduction is a chemo- and stereoselective method for reducing aldehydes and ketones to alcohols using an aluminum alkoxide catalyst, typically aluminum isopropoxide, in the presence of a sacrificial alcohol, usually isopropanol.

Causality Behind Experimental Choices: The reaction is reversible, and its equilibrium is driven by the use of a large excess of the sacrificial alcohol (isopropanol). The acetone formed as a byproduct is often removed by distillation to shift the equilibrium towards the product. The aluminum isopropoxide catalyst is moisture-sensitive, necessitating anhydrous conditions.

Comparative Kinetics: A study on the MPV reduction of various substituted acetophenones provides valuable data for comparison. The rate of reduction is influenced by the electronic nature of the para-substituent.

KetonePara-SubstituentRate Constant (k x 10⁻⁵ L mol⁻¹ s⁻¹)
4'-Hydroxyacetophenone-OH9.75
4'-Methoxyacetophenone-OCH₃11.0
4'-Methylacetophenone-CH₃13.2
Acetophenone-H18.3
4'-Chloroacetophenone-Cl19.3
4'-Bromoacetophenone-Br20.6
4'-Nitroacetophenone-NO₂17.8

Data adapted from a study on the reduction of substituted acetophenones.[1]

Based on this data, electron-donating groups (-OH, -OCH₃, -CH₃) decrease the reaction rate, while electron-withdrawing groups (-Cl, -Br) generally increase it. This is because electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to hydride transfer from the aluminum alkoxide. The isopropyl group is a weak electron-donating group, similar to a methyl group. Therefore, it can be predicted that the rate constant for the MPV reduction of 4'-Isopropylpropiophenone would be slightly lower than that of unsubstituted propiophenone.

Experimental Protocol: Monitoring MPV Reduction Kinetics via GC

  • Setup: A round-bottom flask equipped with a reflux condenser and a distillation head is charged with a solution of the ketone (e.g., 4'-Isopropylpropiophenone) in anhydrous isopropanol.

  • Catalyst Addition: A solution of aluminum isopropoxide in anhydrous isopropanol is added.

  • Reaction and Sampling: The mixture is heated to a gentle reflux. Small aliquots are withdrawn at regular time intervals.

  • Quenching and Analysis: Each aliquot is quenched with dilute sulfuric acid and extracted with diethyl ether. The organic layer is analyzed by GC to determine the concentration of the ketone and the corresponding alcohol product over time.

  • Data Processing: The rate constant can be determined by plotting the natural logarithm of the ketone concentration versus time.

Photochemical Reduction

Aromatic ketones can be photochemically reduced in the presence of a hydrogen donor, such as isopropanol. Upon absorption of UV light, the ketone is excited to a singlet state, which then undergoes intersystem crossing to a triplet state. The triplet state can then abstract a hydrogen atom from the solvent, leading to the formation of a ketyl radical, which can then dimerize to form a pinacol.

Causality Behind Experimental Choices: The choice of a hydrogen-donating solvent is crucial for the reaction to proceed. The wavelength of the UV light used for irradiation should correspond to an absorption band of the ketone. Degassing the solvent to remove oxygen is important, as oxygen can quench the triplet state of the ketone.

Comparative Kinetics: The quantum yield (Φ) of the photoreduction is a measure of the efficiency of the process. For many aromatic ketones, the nature of the lowest triplet state (n,π* or π,π) is a key determinant of reactivity. Ketones with a lowest n,π triplet state are generally more reactive in hydrogen abstraction reactions.

Experimental Protocol: Determination of Photoreduction Quantum Yield

  • Actinometry: A chemical actinometer, such as the potassium ferrioxalate system, is used to determine the photon flux of the light source.

  • Sample Preparation: A solution of 4'-Isopropylpropiophenone in degassed isopropanol of a known concentration is prepared.

  • Irradiation: The sample is irradiated with monochromatic UV light for a specific period.

  • Analysis: The amount of ketone consumed is determined using UV-Vis spectrophotometry or HPLC.

  • Calculation: The quantum yield is calculated as the number of moles of ketone reacted divided by the number of moles of photons absorbed.

Workflow Diagram: Photochemical Reduction and Kinetic Analysis

G cluster_experiment Experimental Workflow cluster_mechanism Photochemical Mechanism Start Start Prepare Ketone Solution Prepare Ketone Solution Start->Prepare Ketone Solution Degas Solvent Degas Solvent Prepare Ketone Solution->Degas Solvent Irradiate with UV Irradiate with UV Degas Solvent->Irradiate with UV Analyze Concentration Analyze Concentration Irradiate with UV->Analyze Concentration Calculate Quantum Yield Calculate Quantum Yield Analyze Concentration->Calculate Quantum Yield End End Calculate Quantum Yield->End Ketone (S0) Ketone (S0) Ketone (S1) Ketone (S1) Ketone (S0)->Ketone (S1) Ketone (T1) Ketone (T1) Ketone (S1)->Ketone (T1) ISC Ketyl Radical Ketyl Radical Ketone (T1)->Ketyl Radical + H-donor Pinacol Product Pinacol Product Ketyl Radical->Pinacol Product Dimerization

References

A Comparative Guide to the Purity Assessment of Commercially Available p-Isopropylpropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is of paramount importance. This guide provides an in-depth assessment of the purity of commercially available p-Isopropylpropiophenone (also known as 4'-isopropylpropiophenone), a key intermediate in the synthesis of various pharmaceuticals. We will explore the likely impurities based on its common synthetic route, present detailed analytical methodologies for its purity determination, and compare its analytical profile with relevant alternatives.

The Synthetic Landscape and the Genesis of Impurities

p-Isopropylpropiophenone is most commonly synthesized via the Friedel-Crafts acylation of cumene (isopropylbenzene) with propionyl chloride or propionic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃). Understanding this synthesis pathway is crucial as it informs the potential impurity profile of the commercial product.

The primary impurities can be categorized as follows:

  • Starting Materials: Unreacted cumene and propionyl chloride may be present in trace amounts.

  • Isomeric By-products: Friedel-Crafts acylations are known to produce regioisomers. In this case, ortho- and meta-isopropylpropiophenone are potential by-products, arising from the acylation at different positions on the benzene ring.

  • Polyacylated Products: Although less common due to the deactivating effect of the first acyl group, there is a possibility of di-acylated products forming.

  • Residual Solvents: The reaction is typically carried out in a solvent such as dichloromethane or 1,2-dichloroethane, which may remain in the final product.

  • Catalyst Residues: Trace amounts of the Lewis acid catalyst or its hydrolysis products may be present.

cluster_reactants Starting Materials cluster_reaction Friedel-Crafts Acylation cluster_products Products & Impurities Cumene Cumene Reaction AlCl₃ Catalyst Cumene->Reaction Unreacted Unreacted Starting Materials Cumene->Unreacted PropionylChloride Propionyl Chloride PropionylChloride->Reaction PropionylChloride->Unreacted p_IPP p-Isopropylpropiophenone (Main Product) Reaction->p_IPP Major o_IPP o-Isopropylpropiophenone (Isomeric Impurity) Reaction->o_IPP Minor m_IPP m-Isopropylpropiophenone (Isomeric Impurity) Reaction->m_IPP Minor Polyacylated Polyacylated Products (By-product) Reaction->Polyacylated Trace Solvents Residual Solvents

Figure 1: Origin of impurities in the synthesis of p-Isopropylpropiophenone.

Analytical Methodologies for Purity Assessment

A multi-pronged analytical approach is essential for the comprehensive purity assessment of p-isopropylpropiophenone. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the primary techniques, each offering unique advantages. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for structural confirmation and identification of impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like p-isopropylpropiophenone and its likely impurities. The high separation efficiency of gas chromatography combined with the definitive identification capabilities of mass spectrometry makes it the gold standard for impurity profiling[1][2].

Experimental Protocol: GC-MS Analysis

SamplePrep Sample Preparation (Dilute in Dichloromethane) Injection GC Injection (Splitless Mode) SamplePrep->Injection Separation Separation (HP-5ms column) Injection->Separation Detection MS Detection (Electron Ionization) Separation->Detection Analysis Data Analysis (Library Search & Fragmentation) Detection->Analysis SamplePrep Sample Preparation (Dilute in Acetonitrile) Derivatization Derivatization (with DNPH) SamplePrep->Derivatization Injection HPLC Injection Derivatization->Injection Separation Separation (C18 column) Injection->Separation Detection UV Detection (360 nm) Separation->Detection Analysis Data Analysis (Peak Area % Purity) Detection->Analysis

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Isopropylphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-(4-Isopropylphenyl)propan-1-one (also known as 4'-Isopropylpropiophenone; CAS No. 27465-52-7). As a laboratory professional, your adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This guide is built on the foundational principles of the Resource Conservation and Recovery Act (RCRA) and established laboratory safety standards.

Hazard Assessment and Waste Classification

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is essential. This assessment directly informs its classification as a hazardous waste, mandating a specific disposal pathway.

1.1. Hazard Profile

This compound is a combustible solid with significant health hazards.[1] The primary risks are summarized below.

Hazard CategoryDescriptionRationale and Source(s)
Physical Hazards Combustible SolidAs a ketone, it can burn but may require a heat source for ignition. It should be stored away from open flames and strong oxidizing agents.[1][2]
Health Hazards Acute Oral Toxicity (Category 4)The compound is harmful if swallowed.[1] Ingestion may lead to symptoms of overexposure such as headache, dizziness, and nausea.[2]
Skin & Eye IrritationWhile specific data for this exact compound is limited, analogous ketones can cause skin and serious eye irritation.[3] Direct contact should be avoided through proper PPE.
Respiratory Tract IrritationInhalation of vapors or dust may cause respiratory irritation.[3] All handling of open containers should occur in a well-ventilated area or chemical fume hood.[3]
Environmental Hazards Aquatic ToxicityMany organic chemicals are toxic to aquatic life. To prevent environmental contamination, this chemical must not be disposed of down the drain or in regular trash.[4]

1.2. RCRA Hazardous Waste Determination

Under the U.S. Environmental Protection Agency (EPA) regulations, a chemical waste is hazardous if it is specifically "listed" or if it exhibits a hazardous "characteristic".[5][6] this compound must be managed as a hazardous waste.

  • Characteristic Waste: While not formally tested for all characteristics, its toxicological profile necessitates its management as a toxic waste .[1] Depending on its formulation or mixture with solvents, it could also be classified as an ignitable waste (D001) if it is a liquid with a flashpoint below 140°F (60°C).[6][7]

  • Listed Waste: If this chemical is used as a solvent and becomes spent, the resulting mixture could potentially be classified as an F-listed hazardous waste (e.g., F003, F005).[8][9]

Immediate Safety & Spill Response Protocol

Accidents can happen. A prepared response is key to mitigating risk.

2.1. Personal Protective Equipment (PPE)

When handling the chemical or its waste, the following PPE is mandatory:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[2]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

  • Ventilation: Always handle open containers of the chemical or its waste inside a certified chemical fume hood to minimize inhalation exposure.[3]

2.2. Small Spill Clean-up Procedure

For spills of less than 100 mL:

  • Alert Personnel: Notify others in the immediate area.

  • Control Ignition Sources: Eliminate any nearby flames or sparks.[11]

  • Contain the Spill: Use an inert absorbent material like vermiculite, sand, or a commercial chemical spill kit to dike and absorb the material.[3] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a designated, compatible waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Seal, label, and manage the spill clean-up materials as hazardous waste.

For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

Waste Collection and Segregation Protocol

Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions and ensures a compliant disposal pathway.[12]

3.1. Step-by-Step Collection Procedure

  • Designate a Container: Obtain a chemically compatible container for "Non-Halogenated Organic Solid Waste" or "Non-Halogenated Organic Liquid Waste," depending on the waste stream's physical state. The container must be in good condition, with no leaks or cracks, and possess a secure, screw-top lid.[13]

  • Label Correctly: Affix a "Hazardous Waste" label to the container before adding any waste.[13] Fill in all required information:

    • The words "Hazardous Waste".

    • Full chemical names of all constituents (no abbreviations or formulas).

    • The approximate percentage of each constituent.

    • The date accumulation started.

  • Add Waste: Carefully transfer waste into the container within a fume hood.

  • Keep Closed: The container must be kept tightly sealed at all times except when actively adding waste.[10] This is a critical EPA regulation to prevent spills and fugitive emissions.[10]

3.2. Waste Segregation Logic

This chemical waste must be segregated from other waste streams. The following diagram illustrates the decision process for proper segregation.

WasteSegregation start Waste Generated: This compound is_solid Is the waste primarily solid? start->is_solid is_mixed_liquid Is it mixed with solvents? is_solid->is_mixed_liquid No (Liquid) solid_container Collect in: 'Non-Halogenated Organic SOLID Waste' is_solid->solid_container Yes is_halogenated Are solvents halogenated? (e.g., DCM, Chloroform) is_mixed_liquid->is_halogenated Yes non_halogen_liquid Collect in: 'Non-Halogenated Organic LIQUID Waste' is_mixed_liquid->non_halogen_liquid No (Pure Liquid) is_halogenated->non_halogen_liquid No halogen_liquid Collect in: 'Halogenated Organic LIQUID Waste' is_halogenated->halogen_liquid Yes incompatible Segregate from: - Strong Oxidizers - Strong Acids/Bases - Reactives solid_container->incompatible non_halogen_liquid->incompatible halogen_liquid->incompatible

Caption: Waste segregation decision workflow.

On-Site Storage: Satellite Accumulation Areas (SAA)

Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[12]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[12]

  • Secondary Containment: All waste containers must be stored within a secondary containment bin or tray that can hold at least 110% of the volume of the largest container.[12] This prevents a spill from reaching a floor or sink drain.

  • Volume Limits: No more than 55 gallons of total hazardous waste may be accumulated in an SAA.

  • Pickup Request: Once a waste container is 3/4 full, or within one year of the start date (whichever comes first), submit a waste collection request to your EHS department.[4][12]

Final Disposal Pathway

Under the RCRA "cradle-to-grave" responsibility, the generating laboratory is accountable for the waste until its final, safe destruction.[14][15][16]

  • EHS Collection: Only trained EHS staff or a licensed hazardous waste contractor may transport hazardous waste from your SAA.[4]

  • Disposal Method: The most common and effective disposal method for this type of organic waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Prohibited Actions:

    • DO NOT pour this chemical waste down the sink.[4]

    • DO NOT dispose of this chemical waste in the regular trash.[10]

    • DO NOT allow the waste to evaporate in a fume hood as a means of disposal.[4]

Decontamination and Empty Container Management

Properly managing containers and equipment prevents cross-contamination and exposure.

  • Equipment Decontamination: Glassware and equipment that have come into contact with this compound should be rinsed with a suitable solvent (e.g., acetone). The resulting rinsate must be collected and disposed of as hazardous waste in the appropriate liquid waste container.

  • Empty Container Disposal: An empty container that held this chemical must be managed properly.

    • Empty the container of all contents.

    • Triple-rinse the container with a suitable solvent.[4]

    • Collect all rinsate as hazardous waste.[4]

    • Thoroughly deface or remove the original chemical label.[4]

    • Dispose of the rinsed, unlabeled container in the regular trash or glass disposal box, as per your institution's policy.

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship within your organization, ensuring that scientific advancement does not come at the cost of personal or ecological well-being.

References

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Isopropylphenyl)propan-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-Isopropylphenyl)propan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.